molecular formula C25H23F3N4O4S B2450963 ZL0580

ZL0580

Cat. No.: B2450963
M. Wt: 532.5 g/mol
InChI Key: DKFYGSWCJGXEJY-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZL0580 is a useful research compound. Its molecular formula is C25H23F3N4O4S and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O4S/c26-25(27,28)17-8-10-19(11-9-17)30-24(34)31-20-12-14-21(15-13-20)37(35,36)32-16-4-7-22(32)23(33)29-18-5-2-1-3-6-18/h1-3,5-6,8-15,22H,4,7,16H2,(H,29,33)(H2,30,31,34)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFYGSWCJGXEJY-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of ZL0580 in Inducing and Maintaining HIV Latency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. The "block-and-lock" therapeutic strategy aims to enforce and deepen this latent state, preventing viral rebound. This technical guide provides an in-depth examination of the mechanism of action of ZL0580, a novel small molecule modulator at the forefront of this approach. This compound distinguishes itself from pan-BET inhibitors by selectively targeting the first bromodomain (BD1) of the host epigenetic reader protein BRD4, leading to potent and durable suppression of HIV transcription. This document details the molecular interactions, signaling pathways, and chromatin modifications through which this compound promotes a deep and lasting state of HIV latency. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising therapeutic area.

Introduction: The "Block-and-Lock" Paradigm and this compound

The "shock and kill" strategy for HIV eradication, which involves reactivating latent provirus for immune-mediated clearance, has faced significant challenges. An alternative and promising approach is the "block-and-lock" strategy, which seeks to reinforce HIV latency, rendering the provirus permanently silent.[1][2] this compound has emerged as a first-in-class agent in this category, demonstrating the ability to induce a profound and durable state of HIV suppression in a variety of preclinical models.[1][3] Unlike pan-BET inhibitors such as JQ1, which tend to reactivate HIV, this compound acts as a transcriptional repressor of the virus.[1][2] This unique activity stems from its selective interaction with the first bromodomain (BD1) of BRD4, a key regulator of gene expression.[1][4]

Core Mechanism of Action

This compound exerts its HIV-suppressive effects through a dual mechanism: inhibition of Tat-mediated transcriptional elongation and induction of a repressive chromatin environment at the viral promoter.

Selective Targeting of BRD4 Bromodomain 1

This compound's selectivity for the BD1 domain of BRD4 is central to its mechanism.[1][4] Structural modeling and mutagenesis studies have identified a key glutamic acid residue (E151) within BRD4 BD1 as a critical interaction point for this compound.[1][5] This selective binding is distinct from the binding mode of pan-BET inhibitors like JQ1, which non-selectively bind to both BD1 and BD2 of all BET family proteins.[1] This difference in binding profile is believed to be responsible for the opposing effects of this compound and JQ1 on HIV transcription.[1][2]

Inhibition of Tat-Mediated Transcriptional Elongation

A primary mechanism by which this compound suppresses HIV transcription is by interfering with the function of the viral trans-activator of transcription (Tat) protein. Tat is essential for robust viral gene expression, as it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the trans-activation response (TAR) element of the nascent viral RNA. P-TEFb, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9), then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting processive transcriptional elongation.[6]

This compound disrupts this critical process by inhibiting the Tat-mediated recruitment of P-TEFb.[1] Specifically, this compound has been shown to disrupt the binding of Tat to CDK9.[3][5] This prevents the efficient phosphorylation of RNAPII, leading to premature termination of viral transcription.[7]

Induction of a Repressive Chromatin Structure

In addition to inhibiting transcriptional elongation, this compound actively promotes a more condensed and transcriptionally inert chromatin state at the HIV Long Terminal Repeat (LTR), the promoter region of the provirus.[3][4] High-resolution micrococcal nuclease mapping has demonstrated that this compound treatment leads to the establishment of a repressive nucleosomal structure at the HIV LTR.[3][4] This altered chromatin architecture makes the viral promoter less accessible to the host transcription machinery, further reinforcing the latent state.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows described in the literature.

Experimental_Workflow_CoIP start Start: Latently Infected Cells (e.g., J-Lat) treatment Treat with this compound or DMSO (Control) start->treatment lysis Cell Lysis treatment->lysis incubation Incubate Lysate with anti-Tat Antibody lysis->incubation precipitation Precipitate with Protein A/G Beads incubation->precipitation wash Wash Beads precipitation->wash elution Elute Bound Proteins wash->elution western_blot Western Blot Analysis elution->western_blot detection Detect CDK9 and Tat western_blot->detection result Result: Reduced Tat-CDK9 Interaction with this compound detection->result Experimental_Workflow_ChIP start Start: Latently Infected Cells treatment Treat with this compound or DMSO (Control) start->treatment crosslink Crosslink Proteins to DNA (Formaldehyde) treatment->crosslink lysis Cell Lysis and Chromatin Sonication crosslink->lysis immunoprecipitation Immunoprecipitate with Antibody against BRD4 or Tat lysis->immunoprecipitation wash Wash Beads immunoprecipitation->wash reverse_crosslink Reverse Crosslinks and Purify DNA wash->reverse_crosslink qpcr qPCR with Primers for HIV LTR reverse_crosslink->qpcr result Result: Altered BRD4/Tat Recruitment to LTR qpcr->result

References

The Core Mechanism of ZL0580 in Inducing and Maintaining HIV Latency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. The "block-and-lock" therapeutic strategy aims to enforce and deepen this latent state, preventing viral rebound. This technical guide provides an in-depth examination of the mechanism of action of ZL0580, a novel small molecule modulator at the forefront of this approach. This compound distinguishes itself from pan-BET inhibitors by selectively targeting the first bromodomain (BD1) of the host epigenetic reader protein BRD4, leading to potent and durable suppression of HIV transcription. This document details the molecular interactions, signaling pathways, and chromatin modifications through which this compound promotes a deep and lasting state of HIV latency. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising therapeutic area.

Introduction: The "Block-and-Lock" Paradigm and this compound

The "shock and kill" strategy for HIV eradication, which involves reactivating latent provirus for immune-mediated clearance, has faced significant challenges. An alternative and promising approach is the "block-and-lock" strategy, which seeks to reinforce HIV latency, rendering the provirus permanently silent.[1][2] this compound has emerged as a first-in-class agent in this category, demonstrating the ability to induce a profound and durable state of HIV suppression in a variety of preclinical models.[1][3] Unlike pan-BET inhibitors such as JQ1, which tend to reactivate HIV, this compound acts as a transcriptional repressor of the virus.[1][2] This unique activity stems from its selective interaction with the first bromodomain (BD1) of BRD4, a key regulator of gene expression.[1][4]

Core Mechanism of Action

This compound exerts its HIV-suppressive effects through a dual mechanism: inhibition of Tat-mediated transcriptional elongation and induction of a repressive chromatin environment at the viral promoter.

Selective Targeting of BRD4 Bromodomain 1

This compound's selectivity for the BD1 domain of BRD4 is central to its mechanism.[1][4] Structural modeling and mutagenesis studies have identified a key glutamic acid residue (E151) within BRD4 BD1 as a critical interaction point for this compound.[1][5] This selective binding is distinct from the binding mode of pan-BET inhibitors like JQ1, which non-selectively bind to both BD1 and BD2 of all BET family proteins.[1] This difference in binding profile is believed to be responsible for the opposing effects of this compound and JQ1 on HIV transcription.[1][2]

Inhibition of Tat-Mediated Transcriptional Elongation

A primary mechanism by which this compound suppresses HIV transcription is by interfering with the function of the viral trans-activator of transcription (Tat) protein. Tat is essential for robust viral gene expression, as it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the trans-activation response (TAR) element of the nascent viral RNA. P-TEFb, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9), then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting processive transcriptional elongation.[6]

This compound disrupts this critical process by inhibiting the Tat-mediated recruitment of P-TEFb.[1] Specifically, this compound has been shown to disrupt the binding of Tat to CDK9.[3][5] This prevents the efficient phosphorylation of RNAPII, leading to premature termination of viral transcription.[7]

Induction of a Repressive Chromatin Structure

In addition to inhibiting transcriptional elongation, this compound actively promotes a more condensed and transcriptionally inert chromatin state at the HIV Long Terminal Repeat (LTR), the promoter region of the provirus.[3][4] High-resolution micrococcal nuclease mapping has demonstrated that this compound treatment leads to the establishment of a repressive nucleosomal structure at the HIV LTR.[3][4] This altered chromatin architecture makes the viral promoter less accessible to the host transcription machinery, further reinforcing the latent state.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows described in the literature.

Experimental_Workflow_CoIP start Start: Latently Infected Cells (e.g., J-Lat) treatment Treat with this compound or DMSO (Control) start->treatment lysis Cell Lysis treatment->lysis incubation Incubate Lysate with anti-Tat Antibody lysis->incubation precipitation Precipitate with Protein A/G Beads incubation->precipitation wash Wash Beads precipitation->wash elution Elute Bound Proteins wash->elution western_blot Western Blot Analysis elution->western_blot detection Detect CDK9 and Tat western_blot->detection result Result: Reduced Tat-CDK9 Interaction with this compound detection->result Experimental_Workflow_ChIP start Start: Latently Infected Cells treatment Treat with this compound or DMSO (Control) start->treatment crosslink Crosslink Proteins to DNA (Formaldehyde) treatment->crosslink lysis Cell Lysis and Chromatin Sonication crosslink->lysis immunoprecipitation Immunoprecipitate with Antibody against BRD4 or Tat lysis->immunoprecipitation wash Wash Beads immunoprecipitation->wash reverse_crosslink Reverse Crosslinks and Purify DNA wash->reverse_crosslink qpcr qPCR with Primers for HIV LTR reverse_crosslink->qpcr result Result: Altered BRD4/Tat Recruitment to LTR qpcr->result

References

a first-in-class BRD4-selective small molecule distinct from the pan-BET inhibitor JQ1, which induces HIV epigenetic suppression.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs remains the primary obstacle to a cure. While "shock and kill" strategies utilizing pan-BET inhibitors like JQ1 have shown promise in reactivating latent HIV, their broad activity raises concerns about off-target effects and toxicity. This has spurred the development of more targeted approaches. This technical guide focuses on ZL0580, a first-in-class small molecule that selectively inhibits the first bromodomain (BD1) of BRD4, a key epigenetic reader protein. Unlike pan-BET inhibitors that activate HIV transcription, this compound acts as a potent epigenetic suppressor of HIV.[1][2][3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The Rationale for BRD4-Selective Inhibition in HIV

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription.[3] They act as epigenetic "readers," recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In the context of HIV, BRD4 plays a dual role. The pan-BET inhibitor JQ1 has been shown to reactivate latent HIV by displacing BRD4 from the viral promoter, allowing the HIV trans-activator protein Tat to recruit the positive transcription elongation factor b (P-TEFb) and initiate transcription.[5][6]

However, the non-selective nature of JQ1, which binds to both bromodomains (BD1 and BD2) of all BET proteins, can lead to widespread changes in host gene expression and potential toxicity.[7][8] This has led to the exploration of more selective inhibitors. This compound emerged from a structure-guided drug design effort to identify molecules that could modulate BRD4 activity with greater specificity.[2][7][9] Unexpectedly, this compound demonstrated a novel mechanism of action: instead of activating HIV, it epigenetically suppresses both basal and induced HIV transcription, promoting a "block and lock" state of deep latency.[1][3][10] This positions this compound as a promising candidate for a functional cure strategy, aimed at permanently silencing the latent reservoir.

This compound: A Profile of a BRD4-Selective HIV Suppressor

This compound is a small molecule that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[2][7][8] This selectivity is attributed to its unique binding mode, which differs from that of JQ1.[1]

Mechanism of Action

This compound induces HIV epigenetic suppression through a multi-pronged mechanism:

  • Inhibition of Tat-Transactivation: this compound disrupts the interaction between the HIV Tat protein and the P-TEFb complex (composed of CDK9 and Cyclin T1).[10][11] This is a critical step for the elongation of HIV transcription. By inhibiting this interaction, this compound effectively halts the production of new viral RNA.[12]

  • Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and transcriptionally silent chromatin environment at the HIV long terminal repeat (LTR), the promoter region of the integrated provirus.[10][11][13] This is achieved through the modulation of nucleosome positioning, making the viral DNA less accessible to the transcriptional machinery.[11][12]

  • Distinct from JQ1: Unlike JQ1, which displaces BRD4 from chromatin, this compound's mechanism does not rely on this displacement.[6][14] Instead, it modulates BRD4's interaction with other proteins in the transcriptional complex.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in HIV Suppression

Cell LineAssayTreatmentConcentrationResultReference
J-Lat 10.6HIV Reactivation (Flow Cytometry)This compound + PMA10 µMSignificant suppression of PMA-induced GFP expression[12]
HC69 (microglial)HIV Activation (Flow Cytometry)This compound + TNF-α8 µMSignificant suppression of TNF-α-induced GFP expression[13]
U1 (monocytic)HIV Transcription (qPCR)This compound8 µMPotent suppression of basal HIV transcription[11]
OM10.1 (promyelocytic)HIV Transcription (qPCR)This compound8 µMPotent suppression of basal HIV transcription[11]
Primary CD4+ T cellsHIV Transcription (qPCR)This compound10 µMSuppression of both PMA-stimulated and basal HIV transcription[12]

Table 2: Comparative Activity of this compound and JQ1

ParameterThis compoundJQ1Reference
BRD4 BD1 Selectivity High (selectively binds to BD1)Pan-BET (binds to BD1 and BD2 of all BETs)[2][7][8]
Effect on HIV Transcription SuppressionActivation[7][14]
Mechanism on Tat-P-TEFb Inhibits interactionPromotes interaction[5][10]
Effect on Chromatin at HIV LTR Induces repressive structurePromotes accessible structure[10][11]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Humanized Mice

ParameterValueReference
Bioavailability Orally bioavailable[1]
Safety Profile Favorable, no evident toxicity[1]
Plasma Viremia Reduction Reduced to nearly undetectable levels after 2 weeks of daily treatment[1]
Viral Rebound Delayed viral rebound following treatment interruption[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Reagents
  • Cell Lines: J-Lat (clone 10.6), HC69, U1, and OM10.1 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by Ficoll-Paque density gradient centrifugation. CD4+ T cells were purified by negative selection.

  • Compounds: this compound and JQ1 were dissolved in DMSO to create stock solutions. Phorbol 12-myristate 13-acetate (PMA) and Tumor Necrosis Factor-alpha (TNF-α) were used as HIV-1 inducing agents.

HIV Reactivation/Suppression Assays (Flow Cytometry)
  • Seed latently infected cells (e.g., J-Lat 10.6 or HC69) in 24-well plates.

  • Treat cells with the desired concentrations of this compound, JQ1, and/or inducing agents (PMA or TNF-α). A DMSO-treated control should be included.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde.

  • Analyze the percentage of GFP-positive cells using a flow cytometer. Data is typically analyzed using software such as FlowJo.

Western Blotting
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against BRD4, Tat, CDK9, and GAPDH (as a loading control).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-link protein-DNA complexes in cells by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

  • Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (e.g., anti-BRD4, anti-Tat, or control IgG).

  • Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

  • Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.

  • Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

  • Purify the DNA using a PCR purification kit.

  • Analyze the enrichment of specific DNA regions (e.g., the HIV LTR) by quantitative PCR (qPCR).

Micrococcal Nuclease (MNase) Mapping Assay
  • Isolate nuclei from treated and untreated cells.

  • Digest the chromatin with a range of MNase concentrations to generate a ladder of DNA fragments corresponding to different nucleosomal protection patterns.

  • Purify the DNA from the digested samples.

  • Perform Southern blotting or qPCR using primers specific to the HIV LTR to analyze the nucleosome positioning and chromatin accessibility.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

HIV_Transcription_Regulation cluster_JQ1 Pan-BET Inhibition (JQ1) cluster_this compound BRD4-Selective Inhibition (this compound) JQ1 JQ1 BRD4_JQ1 BRD4 JQ1->BRD4_JQ1 inhibits HIV_LTR_JQ1 HIV LTR BRD4_JQ1->HIV_LTR_JQ1 displaced from PTEFb_JQ1 P-TEFb PTEFb_JQ1->HIV_LTR_JQ1 binds Tat_JQ1 Tat Tat_JQ1->PTEFb_JQ1 recruits Transcription_Activation Transcription Activation HIV_LTR_JQ1->Transcription_Activation This compound This compound BRD4_this compound BRD4 (BD1) This compound->BRD4_this compound binds to Tat_PTEFb_Complex Tat-P-TEFb Complex BRD4_this compound->Tat_PTEFb_Complex inhibits formation Repressive_Chromatin Repressive Chromatin BRD4_this compound->Repressive_Chromatin promotes PTEFb_this compound P-TEFb Tat_this compound Tat Transcription_Suppression Transcription Suppression Repressive_Chromatin->Transcription_Suppression ChIP_Workflow start Cell Culture (e.g., J-Lat) crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis crosslink->lysis sonication Chromatin Sonication lysis->sonication immunoprecipitation Immunoprecipitation (with anti-BRD4 or anti-Tat) sonication->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture wash Wash Beads capture->wash elution Elution wash->elution reverse_crosslink Reverse Cross-linking elution->reverse_crosslink dna_purification DNA Purification reverse_crosslink->dna_purification qPCR qPCR Analysis (HIV LTR primers) dna_purification->qPCR end Data Analysis qPCR->end MNase_Workflow start Isolate Nuclei from Treated/Untreated Cells mnase_digestion MNase Digestion (Titrated Concentrations) start->mnase_digestion dna_purification DNA Purification mnase_digestion->dna_purification analysis Southern Blot or qPCR (HIV LTR Probes/Primers) dna_purification->analysis end Analyze Nucleosome Positioning analysis->end

References

a first-in-class BRD4-selective small molecule distinct from the pan-BET inhibitor JQ1, which induces HIV epigenetic suppression.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs remains the primary obstacle to a cure. While "shock and kill" strategies utilizing pan-BET inhibitors like JQ1 have shown promise in reactivating latent HIV, their broad activity raises concerns about off-target effects and toxicity. This has spurred the development of more targeted approaches. This technical guide focuses on ZL0580, a first-in-class small molecule that selectively inhibits the first bromodomain (BD1) of BRD4, a key epigenetic reader protein. Unlike pan-BET inhibitors that activate HIV transcription, this compound acts as a potent epigenetic suppressor of HIV.[1][2][3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The Rationale for BRD4-Selective Inhibition in HIV

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription.[3] They act as epigenetic "readers," recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In the context of HIV, BRD4 plays a dual role. The pan-BET inhibitor JQ1 has been shown to reactivate latent HIV by displacing BRD4 from the viral promoter, allowing the HIV trans-activator protein Tat to recruit the positive transcription elongation factor b (P-TEFb) and initiate transcription.[5][6]

However, the non-selective nature of JQ1, which binds to both bromodomains (BD1 and BD2) of all BET proteins, can lead to widespread changes in host gene expression and potential toxicity.[7][8] This has led to the exploration of more selective inhibitors. This compound emerged from a structure-guided drug design effort to identify molecules that could modulate BRD4 activity with greater specificity.[2][7][9] Unexpectedly, this compound demonstrated a novel mechanism of action: instead of activating HIV, it epigenetically suppresses both basal and induced HIV transcription, promoting a "block and lock" state of deep latency.[1][3][10] This positions this compound as a promising candidate for a functional cure strategy, aimed at permanently silencing the latent reservoir.

This compound: A Profile of a BRD4-Selective HIV Suppressor

This compound is a small molecule that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[2][7][8] This selectivity is attributed to its unique binding mode, which differs from that of JQ1.[1]

Mechanism of Action

This compound induces HIV epigenetic suppression through a multi-pronged mechanism:

  • Inhibition of Tat-Transactivation: this compound disrupts the interaction between the HIV Tat protein and the P-TEFb complex (composed of CDK9 and Cyclin T1).[10][11] This is a critical step for the elongation of HIV transcription. By inhibiting this interaction, this compound effectively halts the production of new viral RNA.[12]

  • Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and transcriptionally silent chromatin environment at the HIV long terminal repeat (LTR), the promoter region of the integrated provirus.[10][11][13] This is achieved through the modulation of nucleosome positioning, making the viral DNA less accessible to the transcriptional machinery.[11][12]

  • Distinct from JQ1: Unlike JQ1, which displaces BRD4 from chromatin, this compound's mechanism does not rely on this displacement.[6][14] Instead, it modulates BRD4's interaction with other proteins in the transcriptional complex.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in HIV Suppression

Cell LineAssayTreatmentConcentrationResultReference
J-Lat 10.6HIV Reactivation (Flow Cytometry)This compound + PMA10 µMSignificant suppression of PMA-induced GFP expression[12]
HC69 (microglial)HIV Activation (Flow Cytometry)This compound + TNF-α8 µMSignificant suppression of TNF-α-induced GFP expression[13]
U1 (monocytic)HIV Transcription (qPCR)This compound8 µMPotent suppression of basal HIV transcription[11]
OM10.1 (promyelocytic)HIV Transcription (qPCR)This compound8 µMPotent suppression of basal HIV transcription[11]
Primary CD4+ T cellsHIV Transcription (qPCR)This compound10 µMSuppression of both PMA-stimulated and basal HIV transcription[12]

Table 2: Comparative Activity of this compound and JQ1

ParameterThis compoundJQ1Reference
BRD4 BD1 Selectivity High (selectively binds to BD1)Pan-BET (binds to BD1 and BD2 of all BETs)[2][7][8]
Effect on HIV Transcription SuppressionActivation[7][14]
Mechanism on Tat-P-TEFb Inhibits interactionPromotes interaction[5][10]
Effect on Chromatin at HIV LTR Induces repressive structurePromotes accessible structure[10][11]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Humanized Mice

ParameterValueReference
Bioavailability Orally bioavailable[1]
Safety Profile Favorable, no evident toxicity[1]
Plasma Viremia Reduction Reduced to nearly undetectable levels after 2 weeks of daily treatment[1]
Viral Rebound Delayed viral rebound following treatment interruption[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Reagents
  • Cell Lines: J-Lat (clone 10.6), HC69, U1, and OM10.1 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by Ficoll-Paque density gradient centrifugation. CD4+ T cells were purified by negative selection.

  • Compounds: this compound and JQ1 were dissolved in DMSO to create stock solutions. Phorbol 12-myristate 13-acetate (PMA) and Tumor Necrosis Factor-alpha (TNF-α) were used as HIV-1 inducing agents.

HIV Reactivation/Suppression Assays (Flow Cytometry)
  • Seed latently infected cells (e.g., J-Lat 10.6 or HC69) in 24-well plates.

  • Treat cells with the desired concentrations of this compound, JQ1, and/or inducing agents (PMA or TNF-α). A DMSO-treated control should be included.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde.

  • Analyze the percentage of GFP-positive cells using a flow cytometer. Data is typically analyzed using software such as FlowJo.

Western Blotting
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against BRD4, Tat, CDK9, and GAPDH (as a loading control).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-link protein-DNA complexes in cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G agarose beads.

  • Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (e.g., anti-BRD4, anti-Tat, or control IgG).

  • Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

  • Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.

  • Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

  • Purify the DNA using a PCR purification kit.

  • Analyze the enrichment of specific DNA regions (e.g., the HIV LTR) by quantitative PCR (qPCR).

Micrococcal Nuclease (MNase) Mapping Assay
  • Isolate nuclei from treated and untreated cells.

  • Digest the chromatin with a range of MNase concentrations to generate a ladder of DNA fragments corresponding to different nucleosomal protection patterns.

  • Purify the DNA from the digested samples.

  • Perform Southern blotting or qPCR using primers specific to the HIV LTR to analyze the nucleosome positioning and chromatin accessibility.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

HIV_Transcription_Regulation cluster_JQ1 Pan-BET Inhibition (JQ1) cluster_this compound BRD4-Selective Inhibition (this compound) JQ1 JQ1 BRD4_JQ1 BRD4 JQ1->BRD4_JQ1 inhibits HIV_LTR_JQ1 HIV LTR BRD4_JQ1->HIV_LTR_JQ1 displaced from PTEFb_JQ1 P-TEFb PTEFb_JQ1->HIV_LTR_JQ1 binds Tat_JQ1 Tat Tat_JQ1->PTEFb_JQ1 recruits Transcription_Activation Transcription Activation HIV_LTR_JQ1->Transcription_Activation This compound This compound BRD4_this compound BRD4 (BD1) This compound->BRD4_this compound binds to Tat_PTEFb_Complex Tat-P-TEFb Complex BRD4_this compound->Tat_PTEFb_Complex inhibits formation Repressive_Chromatin Repressive Chromatin BRD4_this compound->Repressive_Chromatin promotes PTEFb_this compound P-TEFb Tat_this compound Tat Transcription_Suppression Transcription Suppression Repressive_Chromatin->Transcription_Suppression ChIP_Workflow start Cell Culture (e.g., J-Lat) crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis crosslink->lysis sonication Chromatin Sonication lysis->sonication immunoprecipitation Immunoprecipitation (with anti-BRD4 or anti-Tat) sonication->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture wash Wash Beads capture->wash elution Elution wash->elution reverse_crosslink Reverse Cross-linking elution->reverse_crosslink dna_purification DNA Purification reverse_crosslink->dna_purification qPCR qPCR Analysis (HIV LTR primers) dna_purification->qPCR end Data Analysis qPCR->end MNase_Workflow start Isolate Nuclei from Treated/Untreated Cells mnase_digestion MNase Digestion (Titrated Concentrations) start->mnase_digestion dna_purification DNA Purification mnase_digestion->dna_purification analysis Southern Blot or qPCR (HIV LTR Probes/Primers) dna_purification->analysis end Analyze Nucleosome Positioning analysis->end

References

ZL0580: A Deep Dive into its Selective Binding Affinity for BRD4 Bromodomains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of the small molecule ZL0580 for the first (BD1) and second (BD2) bromodomains of the human Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and virology.

Executive Summary

This compound is a potent and selective inhibitor of the BRD4 bromodomain BD1. Unlike pan-BET inhibitors such as JQ1, this compound exhibits a distinct binding profile, showing significant affinity for BRD4 BD1 while displaying minimal to no binding to BRD4 BD2. This selectivity is attributed to its unique interaction with a novel binding site on the BD1 domain, separate from the canonical acetyl-lysine binding pocket. This guide summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to BRD4 BD1 vs. BD2

The binding affinity of this compound for the individual bromodomains of BRD4 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data.

LigandTargetAssay TypeAffinity (IC50)Fold Selectivity (BD2/BD1)
This compoundBRD4 BD1TR-FRET163 nM[1]~6.6[1]
This compoundBRD4 BD2TR-FRET~1076 nM (calculated)[1]-
This compoundBRD4 BD2Thermal Shift AssayNo detectable binding-

Note: The IC50 for BRD4 BD2 is calculated based on the reported 6.6-fold selectivity over BD1. Other studies using different assays, such as the Thermal Shift Assay, have reported no detectable binding of this compound to BRD4 BD2.

Experimental Protocols

The determination of this compound's binding affinity for BRD4 bromodomains has been accomplished through several key experimental techniques. The detailed methodologies for the most prominent of these are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET assays were utilized to determine the IC50 values of this compound against the bromodomains of BRD4.

Principle: This assay measures the disruption of the interaction between a fluorescently-labeled ligand and the target bromodomain by a competing compound. Inhibition of this interaction leads to a decrease in the FRET signal.

Methodology:

  • Plate Setup: Assays are performed in a 384-well plate format.

  • Reagents:

    • BRD4 BD1 or BD2 protein.

    • A suitable fluorescently-labeled probe that binds to the bromodomain.

    • This compound serially diluted to a range of concentrations (e.g., 0.01 nM to 100 µM).

    • Control compound (e.g., JQ1).

  • Procedure:

    • A solution containing the BRD4 bromodomain and the fluorescent probe is prepared in assay buffer.

    • Varying concentrations of this compound are added to the wells.

    • The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.

    • The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.

Thermal Shift Assay (TSA)

TSA was employed to confirm the selective binding of this compound to BRD4 BD1.

Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (Tm) of the protein.

Methodology:

  • Reagents:

    • Recombinant BRD4 BD1 and BD2 proteins (e.g., 5 µM for BD1, 25 µM for BD2).

    • SYPRO Orange protein dye (e.g., 25X).

    • Assay Buffer: 20 mM HEPES pH 6.5, 100 mM NaCl, 2.5% glycerol.

    • This compound and JQ1 (control) at various concentrations (e.g., final concentrations ranging from 0–126.5 μM in 5% DMSO).

  • Procedure:

    • In a 10 µL reaction volume, the respective BRD4 bromodomain protein is mixed with SYPRO Orange dye in the assay buffer.

    • This compound or JQ1 at different concentrations is added to the protein-dye mixture.

    • The reaction is performed in a real-time PCR instrument.

    • A melt curve analysis is conducted by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C per 30 seconds, with fluorescence monitored at each 1 °C increment.

  • Data Analysis: The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein in the presence of the compound to the DMSO control.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the inhibition of protein-protein or protein-ligand interactions.

Principle: Donor and acceptor beads are brought into proximity by a specific molecular interaction. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to and activates the acceptor beads, resulting in a luminescent signal. A competitive inhibitor disrupts this interaction, leading to a decrease in signal.

Methodology:

  • Reagents:

    • GST-tagged BRD4 BD1 or BD2 protein.

    • Biotinylated histone H4 peptide (acetylated).

    • Streptavidin-coated Donor beads.

    • Anti-GST Acceptor beads.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT.

    • This compound serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, serially diluted this compound is added.

    • A mixture of the BRD4 bromodomain protein and the biotinylated histone peptide is added to the wells.

    • The plate is incubated to allow for binding to occur (e.g., 75 minutes at room temperature).

    • A mixture of Streptavidin Donor beads and anti-GST Acceptor beads is added under subdued light.

    • The plate is incubated in the dark at room temperature for a further period (e.g., 75 minutes).

    • The AlphaScreen signal is read on a compatible plate reader.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_assays Binding Affinity Assays cluster_data Data Analysis TR_FRET TR-FRET Assay IC50 IC50 Determination TR_FRET->IC50 TSA Thermal Shift Assay Selectivity Selectivity Profile TSA->Selectivity AlphaScreen AlphaScreen Assay AlphaScreen->IC50 IC50->Selectivity This compound This compound Compound This compound->TR_FRET This compound->TSA This compound->AlphaScreen BRD4_BD1 BRD4 BD1 Protein BRD4_BD1->TR_FRET BRD4_BD1->TSA BRD4_BD1->AlphaScreen BRD4_BD2 BRD4 BD2 Protein BRD4_BD2->TR_FRET BRD4_BD2->TSA BRD4_BD2->AlphaScreen

Caption: Workflow for determining this compound binding affinity to BRD4 bromodomains.

BRD4 Signaling in HIV Transcription and this compound's Mechanism of Action

BRD4_HIV_signaling cluster_host Host Cell cluster_hiv HIV-1 BRD4 BRD4 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb recruits BRD4->PTEFb stabilizes interaction HIV_LTR HIV LTR BRD4->HIV_LTR associates with Tat Tat PTEFb->Tat recruited by PTEFb->Tat prevents redistribution Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds TAR TAR Tat->TAR binds Elongation Transcriptional Elongation Tat->Elongation promotes This compound This compound This compound->BRD4 binds to BD1

References

ZL0580: A Deep Dive into its Selective Binding Affinity for BRD4 Bromodomains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of the small molecule ZL0580 for the first (BD1) and second (BD2) bromodomains of the human Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and virology.

Executive Summary

This compound is a potent and selective inhibitor of the BRD4 bromodomain BD1. Unlike pan-BET inhibitors such as JQ1, this compound exhibits a distinct binding profile, showing significant affinity for BRD4 BD1 while displaying minimal to no binding to BRD4 BD2. This selectivity is attributed to its unique interaction with a novel binding site on the BD1 domain, separate from the canonical acetyl-lysine binding pocket. This guide summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to BRD4 BD1 vs. BD2

The binding affinity of this compound for the individual bromodomains of BRD4 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data.

LigandTargetAssay TypeAffinity (IC50)Fold Selectivity (BD2/BD1)
This compoundBRD4 BD1TR-FRET163 nM[1]~6.6[1]
This compoundBRD4 BD2TR-FRET~1076 nM (calculated)[1]-
This compoundBRD4 BD2Thermal Shift AssayNo detectable binding-

Note: The IC50 for BRD4 BD2 is calculated based on the reported 6.6-fold selectivity over BD1. Other studies using different assays, such as the Thermal Shift Assay, have reported no detectable binding of this compound to BRD4 BD2.

Experimental Protocols

The determination of this compound's binding affinity for BRD4 bromodomains has been accomplished through several key experimental techniques. The detailed methodologies for the most prominent of these are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET assays were utilized to determine the IC50 values of this compound against the bromodomains of BRD4.

Principle: This assay measures the disruption of the interaction between a fluorescently-labeled ligand and the target bromodomain by a competing compound. Inhibition of this interaction leads to a decrease in the FRET signal.

Methodology:

  • Plate Setup: Assays are performed in a 384-well plate format.

  • Reagents:

    • BRD4 BD1 or BD2 protein.

    • A suitable fluorescently-labeled probe that binds to the bromodomain.

    • This compound serially diluted to a range of concentrations (e.g., 0.01 nM to 100 µM).

    • Control compound (e.g., JQ1).

  • Procedure:

    • A solution containing the BRD4 bromodomain and the fluorescent probe is prepared in assay buffer.

    • Varying concentrations of this compound are added to the wells.

    • The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.

    • The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.

Thermal Shift Assay (TSA)

TSA was employed to confirm the selective binding of this compound to BRD4 BD1.

Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (Tm) of the protein.

Methodology:

  • Reagents:

    • Recombinant BRD4 BD1 and BD2 proteins (e.g., 5 µM for BD1, 25 µM for BD2).

    • SYPRO Orange protein dye (e.g., 25X).

    • Assay Buffer: 20 mM HEPES pH 6.5, 100 mM NaCl, 2.5% glycerol.

    • This compound and JQ1 (control) at various concentrations (e.g., final concentrations ranging from 0–126.5 μM in 5% DMSO).

  • Procedure:

    • In a 10 µL reaction volume, the respective BRD4 bromodomain protein is mixed with SYPRO Orange dye in the assay buffer.

    • This compound or JQ1 at different concentrations is added to the protein-dye mixture.

    • The reaction is performed in a real-time PCR instrument.

    • A melt curve analysis is conducted by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C per 30 seconds, with fluorescence monitored at each 1 °C increment.

  • Data Analysis: The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein in the presence of the compound to the DMSO control.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the inhibition of protein-protein or protein-ligand interactions.

Principle: Donor and acceptor beads are brought into proximity by a specific molecular interaction. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to and activates the acceptor beads, resulting in a luminescent signal. A competitive inhibitor disrupts this interaction, leading to a decrease in signal.

Methodology:

  • Reagents:

    • GST-tagged BRD4 BD1 or BD2 protein.

    • Biotinylated histone H4 peptide (acetylated).

    • Streptavidin-coated Donor beads.

    • Anti-GST Acceptor beads.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT.

    • This compound serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, serially diluted this compound is added.

    • A mixture of the BRD4 bromodomain protein and the biotinylated histone peptide is added to the wells.

    • The plate is incubated to allow for binding to occur (e.g., 75 minutes at room temperature).

    • A mixture of Streptavidin Donor beads and anti-GST Acceptor beads is added under subdued light.

    • The plate is incubated in the dark at room temperature for a further period (e.g., 75 minutes).

    • The AlphaScreen signal is read on a compatible plate reader.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_assays Binding Affinity Assays cluster_data Data Analysis TR_FRET TR-FRET Assay IC50 IC50 Determination TR_FRET->IC50 TSA Thermal Shift Assay Selectivity Selectivity Profile TSA->Selectivity AlphaScreen AlphaScreen Assay AlphaScreen->IC50 IC50->Selectivity This compound This compound Compound This compound->TR_FRET This compound->TSA This compound->AlphaScreen BRD4_BD1 BRD4 BD1 Protein BRD4_BD1->TR_FRET BRD4_BD1->TSA BRD4_BD1->AlphaScreen BRD4_BD2 BRD4 BD2 Protein BRD4_BD2->TR_FRET BRD4_BD2->TSA BRD4_BD2->AlphaScreen

Caption: Workflow for determining this compound binding affinity to BRD4 bromodomains.

BRD4 Signaling in HIV Transcription and this compound's Mechanism of Action

BRD4_HIV_signaling cluster_host Host Cell cluster_hiv HIV-1 BRD4 BRD4 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb recruits BRD4->PTEFb stabilizes interaction HIV_LTR HIV LTR BRD4->HIV_LTR associates with Tat Tat PTEFb->Tat recruited by PTEFb->Tat prevents redistribution Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds TAR TAR Tat->TAR binds Elongation Transcriptional Elongation Tat->Elongation promotes This compound This compound This compound->BRD4 binds to BD1

References

ZL0580: A "Block and Lock" Therapeutic Agent for HIV - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs remains the primary obstacle to a cure. The "block and lock" strategy aims to achieve a functional cure by epigenetically silencing HIV proviruses, preventing their reactivation. This technical guide provides an in-depth overview of ZL0580, a novel small molecule modulator of the bromodomain and extraterminal (BET) protein BRD4, and its development as a "block and lock" agent. This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the suppression of HIV transcription and the promotion of a deep state of latency. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of the relevant pathways and workflows.

Introduction: The Challenge of HIV Latency and the "Block and Lock" Approach

Despite the success of antiretroviral therapy (ART) in suppressing HIV replication to undetectable levels, it does not eradicate the virus.[1][2][3] HIV can persist in a dormant state within the genome of long-lived cells, such as resting CD4+ T cells, forming what is known as the latent reservoir.[4][5] If ART is interrupted, these latent proviruses can reactivate, leading to a rebound in viral load.

The "block and lock" strategy is a promising approach to achieving a functional cure for HIV.[6] Unlike "shock and kill" strategies that aim to reactivate and eliminate latently infected cells, "block and lock" focuses on reinforcing the silent state of the integrated provirus, thereby preventing viral rebound after treatment cessation.[6][7] This is achieved by targeting host factors that are essential for HIV transcription. One such key host factor is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a crucial role in regulating HIV gene expression.[1][3]

This compound: A Selective BRD4 Modulator for HIV Suppression

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4.[1][2][7][8] This selectivity distinguishes it from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins and have opposing effects on HIV transcription.[1][4][5][9]

Mechanism of Action

This compound induces epigenetic suppression of HIV through a multi-faceted mechanism:[1][2][10]

  • Inhibition of Tat-Mediated Transcription: The HIV Tat protein is essential for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb), which includes CDK9, to the HIV long terminal repeat (LTR).[11][12] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting transcription elongation.[11][12]

  • Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and repressive chromatin structure at the HIV LTR.[2][7][10][11][12] This makes the proviral DNA less accessible to the host transcription machinery.

  • Contrasting Effects with JQ1: While JQ1 promotes viral reactivation, this compound induces transcriptional silencing.[4][5][8][9] This highlights the distinct functional consequences of selective BRD4 BD1 modulation.

Signaling Pathway of this compound-Mediated HIV Suppression

ZL0580_Mechanism cluster_HIV_Transcription HIV Transcription Elongation cluster_ZL0580_Action This compound Intervention Tat HIV Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits RNAPII RNA Pol II pTEFb->RNAPII phosphorylates Transcription Viral RNA Transcription LTR HIV LTR RNAPII->LTR binds LTR->Transcription initiates VRNA This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 selectively binds BRD4_BD1->pTEFb inhibits recruitment by Tat BRD4_BD1->LTR promotes repressive chromatin structure

Caption: this compound mechanism of action in suppressing HIV transcription.

Quantitative Data on this compound Efficacy

In Vitro and Ex Vivo HIV Suppression

The following table summarizes the key quantitative data on the efficacy of this compound in various in vitro and ex vivo models.

Cell ModelAssay TypeParameterValueReference
SupT1 cellsLuciferase ReporterIC50 (non-reactivated)6.43 ± 0.34 μM[9]
SupT1 cellsLuciferase ReporterIC50 (TNF-α reactivated)4.14 ± 0.37 μM[9]
J-Lat cellsCell ViabilityCC50> 40 μM[10]
Primary CD4+ T cellsHIV SuppressionEffective Concentration8 μM[10]
PBMCs from viremic individualsHIV Transcription SuppressionEffective Concentration8 μM[10]
Combination with LEDGINs

This compound has been shown to have an additive effect in blocking HIV-1 transcription and reactivation when combined with LEDGINs, another class of latency-promoting agents.[4][5][9] This suggests a potential for combination therapies to achieve a more durable "block and lock" state.

In Vivo Efficacy in Humanized Mouse Models

Studies in humanized mouse models of HIV infection have provided early proof-of-concept for the in vivo activity of this compound.[7][13][14]

Pharmacokinetics and Safety
Animal ModelAdministration RouteDoseBioavailability (F)Key Safety FindingReference
ICR miceIntravenous10 mg/kgN/AWell-tolerated[7]
ICR miceOral20 mg/kg38.71 ± 13.03%Well-tolerated[7]
In Vivo HIV Suppression and Viral Rebound
Treatment GroupOutcomeResultReference
This compound monotherapyPlasma ViremiaReduced to nearly undetectable levels after 2 weeks[7][13]
This compound + ARTViral Rebound after ART cessationDelayed by ~2 weeks compared to ART alone[6][7]
This compound and this compound+ARTPlasma Viral Load after ReboundMarkedly lower than in the ART-only group[7]

Experimental Protocols

Cell Lines and Reagents
  • Cell Lines: J-Lat cells, SupT1 T cells, HC69 (microglial), U1 and OM10.1 (monocytic), and HEK293 cells are commonly used.[4][9][11][12]

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and HIV-infected individuals, and primary CD4+ T cells are used for ex vivo studies.[3][6][7][10]

  • Reagents: this compound, JQ1, LEDGINs (e.g., CX014442), and latency-reversing agents (LRAs) like TNF-α, PMA, SAHA, and prostratin (B1679730) are utilized.[9][15]

In Vitro HIV Infection and Reactivation Assays
  • Transduction/Infection: Cells are infected with HIV-1 reporter viruses (e.g., HIV-1 FLuc).[9]

  • Treatment: Infected cells are treated with a dilution series of this compound or other compounds.

  • Reactivation: A subset of treated cells is reactivated with an LRA (e.g., 10 ng/mL TNF-α).[9]

  • Readout: Viral expression is quantified using methods like luciferase assays or flow cytometry for GFP expression.[9] Cell viability is assessed using assays like the MTT assay.[9]

Thermal Shift Assay (TSA)
  • Reaction Mixture: A mixture containing the protein of interest (e.g., BRD4 BD1), a fluorescent dye (e.g., Sypro Orange), and the compound (this compound) is prepared.[7]

  • Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-time PCR machine.[7]

  • Data Analysis: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound indicates binding.[7]

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_In_Vitro In Vitro / Ex Vivo Evaluation cluster_Biochemical Biochemical & Mechanistic Studies cluster_In_Vivo In Vivo Evaluation Cell_Culture Cell Culture (Cell lines, Primary Cells) Infection HIV-1 Infection/ Transduction Cell_Culture->Infection Treatment This compound Treatment Infection->Treatment Reactivation Latency Reactivation (LRAs) Treatment->Reactivation Analysis Analysis (Luciferase, Flow Cytometry, Viability) Reactivation->Analysis TSA Thermal Shift Assay (TSA) Binding_Affinity Binding_Affinity TSA->Binding_Affinity Binding Affinity Chromatin_Analysis Chromatin Analysis (ChIP, MNase-seq) Epigenetic_Changes Epigenetic_Changes Chromatin_Analysis->Epigenetic_Changes Epigenetic Changes RNA_Seq Transcriptomic Profiling (RNA-seq) Gene_Expression Gene_Expression RNA_Seq->Gene_Expression Gene Expression Changes Hu_Mice Humanized Mice Model HIV_Infection_Vivo HIV Infection Hu_Mice->HIV_Infection_Vivo ZL0580_Admin This compound Administration (Oral/IV) HIV_Infection_Vivo->ZL0580_Admin Monitoring Monitoring (Viral Load, CD4 counts) ZL0580_Admin->Monitoring Rebound Treatment Interruption & Rebound Analysis Monitoring->Rebound

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a "block and lock" therapy for HIV. Its selective targeting of BRD4 BD1 leads to potent and durable suppression of HIV transcription in a variety of preclinical models.[1][2][7][11] In vivo studies have demonstrated its bioavailability and efficacy in suppressing viremia and delaying viral rebound.[7][13][14]

Future research should focus on optimizing the potency, persistence, and pharmacokinetic properties of this compound-based compounds.[9] Further investigation into combination therapies with other latency-promoting agents or with ART is also warranted to achieve a more profound and durable silencing of the HIV reservoir. The continued development of this compound and similar molecules holds significant promise for achieving a functional cure for HIV.

References

ZL0580: A "Block and Lock" Therapeutic Agent for HIV - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs remains the primary obstacle to a cure. The "block and lock" strategy aims to achieve a functional cure by epigenetically silencing HIV proviruses, preventing their reactivation. This technical guide provides an in-depth overview of ZL0580, a novel small molecule modulator of the bromodomain and extraterminal (BET) protein BRD4, and its development as a "block and lock" agent. This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the suppression of HIV transcription and the promotion of a deep state of latency. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of the relevant pathways and workflows.

Introduction: The Challenge of HIV Latency and the "Block and Lock" Approach

Despite the success of antiretroviral therapy (ART) in suppressing HIV replication to undetectable levels, it does not eradicate the virus.[1][2][3] HIV can persist in a dormant state within the genome of long-lived cells, such as resting CD4+ T cells, forming what is known as the latent reservoir.[4][5] If ART is interrupted, these latent proviruses can reactivate, leading to a rebound in viral load.

The "block and lock" strategy is a promising approach to achieving a functional cure for HIV.[6] Unlike "shock and kill" strategies that aim to reactivate and eliminate latently infected cells, "block and lock" focuses on reinforcing the silent state of the integrated provirus, thereby preventing viral rebound after treatment cessation.[6][7] This is achieved by targeting host factors that are essential for HIV transcription. One such key host factor is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a crucial role in regulating HIV gene expression.[1][3]

This compound: A Selective BRD4 Modulator for HIV Suppression

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4.[1][2][7][8] This selectivity distinguishes it from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins and have opposing effects on HIV transcription.[1][4][5][9]

Mechanism of Action

This compound induces epigenetic suppression of HIV through a multi-faceted mechanism:[1][2][10]

  • Inhibition of Tat-Mediated Transcription: The HIV Tat protein is essential for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb), which includes CDK9, to the HIV long terminal repeat (LTR).[11][12] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting transcription elongation.[11][12]

  • Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and repressive chromatin structure at the HIV LTR.[2][7][10][11][12] This makes the proviral DNA less accessible to the host transcription machinery.

  • Contrasting Effects with JQ1: While JQ1 promotes viral reactivation, this compound induces transcriptional silencing.[4][5][8][9] This highlights the distinct functional consequences of selective BRD4 BD1 modulation.

Signaling Pathway of this compound-Mediated HIV Suppression

ZL0580_Mechanism cluster_HIV_Transcription HIV Transcription Elongation cluster_ZL0580_Action This compound Intervention Tat HIV Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits RNAPII RNA Pol II pTEFb->RNAPII phosphorylates Transcription Viral RNA Transcription LTR HIV LTR RNAPII->LTR binds LTR->Transcription initiates VRNA This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 selectively binds BRD4_BD1->pTEFb inhibits recruitment by Tat BRD4_BD1->LTR promotes repressive chromatin structure

Caption: this compound mechanism of action in suppressing HIV transcription.

Quantitative Data on this compound Efficacy

In Vitro and Ex Vivo HIV Suppression

The following table summarizes the key quantitative data on the efficacy of this compound in various in vitro and ex vivo models.

Cell ModelAssay TypeParameterValueReference
SupT1 cellsLuciferase ReporterIC50 (non-reactivated)6.43 ± 0.34 μM[9]
SupT1 cellsLuciferase ReporterIC50 (TNF-α reactivated)4.14 ± 0.37 μM[9]
J-Lat cellsCell ViabilityCC50> 40 μM[10]
Primary CD4+ T cellsHIV SuppressionEffective Concentration8 μM[10]
PBMCs from viremic individualsHIV Transcription SuppressionEffective Concentration8 μM[10]
Combination with LEDGINs

This compound has been shown to have an additive effect in blocking HIV-1 transcription and reactivation when combined with LEDGINs, another class of latency-promoting agents.[4][5][9] This suggests a potential for combination therapies to achieve a more durable "block and lock" state.

In Vivo Efficacy in Humanized Mouse Models

Studies in humanized mouse models of HIV infection have provided early proof-of-concept for the in vivo activity of this compound.[7][13][14]

Pharmacokinetics and Safety
Animal ModelAdministration RouteDoseBioavailability (F)Key Safety FindingReference
ICR miceIntravenous10 mg/kgN/AWell-tolerated[7]
ICR miceOral20 mg/kg38.71 ± 13.03%Well-tolerated[7]
In Vivo HIV Suppression and Viral Rebound
Treatment GroupOutcomeResultReference
This compound monotherapyPlasma ViremiaReduced to nearly undetectable levels after 2 weeks[7][13]
This compound + ARTViral Rebound after ART cessationDelayed by ~2 weeks compared to ART alone[6][7]
This compound and this compound+ARTPlasma Viral Load after ReboundMarkedly lower than in the ART-only group[7]

Experimental Protocols

Cell Lines and Reagents
  • Cell Lines: J-Lat cells, SupT1 T cells, HC69 (microglial), U1 and OM10.1 (monocytic), and HEK293 cells are commonly used.[4][9][11][12]

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and HIV-infected individuals, and primary CD4+ T cells are used for ex vivo studies.[3][6][7][10]

  • Reagents: this compound, JQ1, LEDGINs (e.g., CX014442), and latency-reversing agents (LRAs) like TNF-α, PMA, SAHA, and prostratin are utilized.[9][15]

In Vitro HIV Infection and Reactivation Assays
  • Transduction/Infection: Cells are infected with HIV-1 reporter viruses (e.g., HIV-1 FLuc).[9]

  • Treatment: Infected cells are treated with a dilution series of this compound or other compounds.

  • Reactivation: A subset of treated cells is reactivated with an LRA (e.g., 10 ng/mL TNF-α).[9]

  • Readout: Viral expression is quantified using methods like luciferase assays or flow cytometry for GFP expression.[9] Cell viability is assessed using assays like the MTT assay.[9]

Thermal Shift Assay (TSA)
  • Reaction Mixture: A mixture containing the protein of interest (e.g., BRD4 BD1), a fluorescent dye (e.g., Sypro Orange), and the compound (this compound) is prepared.[7]

  • Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-time PCR machine.[7]

  • Data Analysis: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound indicates binding.[7]

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_In_Vitro In Vitro / Ex Vivo Evaluation cluster_Biochemical Biochemical & Mechanistic Studies cluster_In_Vivo In Vivo Evaluation Cell_Culture Cell Culture (Cell lines, Primary Cells) Infection HIV-1 Infection/ Transduction Cell_Culture->Infection Treatment This compound Treatment Infection->Treatment Reactivation Latency Reactivation (LRAs) Treatment->Reactivation Analysis Analysis (Luciferase, Flow Cytometry, Viability) Reactivation->Analysis TSA Thermal Shift Assay (TSA) Binding_Affinity Binding_Affinity TSA->Binding_Affinity Binding Affinity Chromatin_Analysis Chromatin Analysis (ChIP, MNase-seq) Epigenetic_Changes Epigenetic_Changes Chromatin_Analysis->Epigenetic_Changes Epigenetic Changes RNA_Seq Transcriptomic Profiling (RNA-seq) Gene_Expression Gene_Expression RNA_Seq->Gene_Expression Gene Expression Changes Hu_Mice Humanized Mice Model HIV_Infection_Vivo HIV Infection Hu_Mice->HIV_Infection_Vivo ZL0580_Admin This compound Administration (Oral/IV) HIV_Infection_Vivo->ZL0580_Admin Monitoring Monitoring (Viral Load, CD4 counts) ZL0580_Admin->Monitoring Rebound Treatment Interruption & Rebound Analysis Monitoring->Rebound

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a "block and lock" therapy for HIV. Its selective targeting of BRD4 BD1 leads to potent and durable suppression of HIV transcription in a variety of preclinical models.[1][2][7][11] In vivo studies have demonstrated its bioavailability and efficacy in suppressing viremia and delaying viral rebound.[7][13][14]

Future research should focus on optimizing the potency, persistence, and pharmacokinetic properties of this compound-based compounds.[9] Further investigation into combination therapies with other latency-promoting agents or with ART is also warranted to achieve a more profound and durable silencing of the HIV reservoir. The continued development of this compound and similar molecules holds significant promise for achieving a functional cure for HIV.

References

ZL0580: A Technical Guide to a Novel BRD4-Selective Inhibitor for HIV Cure Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 is a first-in-class, selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in HIV-1 transcription. Discovered through structure-guided drug design, this compound represents a significant advancement in the "block and lock" strategy for an HIV cure. Unlike pan-BET inhibitors such as JQ1 which activate HIV transcription, this compound epigenetically suppresses the virus by inducing a repressive chromatin state at the HIV promoter and inhibiting Tat-mediated transcriptional elongation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of HIV eradication.

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a cure. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eradicate the provirus integrated into the host genome. The "block and lock" approach aims to achieve a functional cure by deeply silencing the HIV provirus, preventing its reactivation. This compound has emerged as a promising candidate for this strategy. It selectively targets the BD1 domain of BRD4, leading to the suppression of HIV transcription in various models, including latently infected cell lines, primary CD4+ T cells, and myeloid cells.[1][2][3] In vivo studies using humanized mouse models have demonstrated this compound's ability to suppress active HIV replication and delay viral rebound after treatment interruption.[1][4][5]

Discovery and Chemical Properties

This compound was identified through a structure-guided drug design approach aimed at developing BRD4 modulators.[3] Its chemical structure is distinct from the pan-BET inhibitor JQ1.[3][6]

Chemical Structure of this compound:

(The exact chemical structure of this compound is proprietary and detailed in patent filings. For research purposes, it is described as a structurally close analog of ZL0590.)[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains

BromodomainIC50 (nM)Selectivity vs. BRD4 BD1Reference
BRD4 BD1 163-[9]
BRD4 BD2 >10,000>61-fold[9]
BRD2 BD1 9005.5-fold[9]
BRD3 BD1 1,90011.7-fold[9]
BRDT BD1 1,80011.0-fold[9]
CBP >10,000>61-fold[9]

Table 2: In Vitro and Ex Vivo HIV Suppression by this compound

Cell ModelTreatment ConditionEffectReference
J-Lat 10.6 cells (PMA-stimulated)10 µM this compoundDose-dependent suppression of HIV activation[3]
In vitro infected primary CD4+ T cellsThis compoundSuppression of HIV transcription[7]
PBMCs from viremic HIV+ individuals8 µM this compoundSuppression of HIV transcription[7][10]
Microglial cells (HC69)This compoundPotent and durable suppression of HIV transcription[2][11]
Monocytic cell lines (U1, OM10.1)This compoundPotent and durable suppression of HIV transcription[2][11]
Primary monocyte-derived macrophages (MDMs)This compound + ARTPromotion of HIV suppression[2][11]

Table 3: In Vivo Efficacy of this compound in Humanized Mice

Treatment GroupEffect on Plasma ViremiaViral Rebound Post-Treatment InterruptionReference
This compound monotherapyReduced to nearly undetectable levelsDelayed rebound (~2 weeks)[1][12]
This compound + ARTReduced to nearly undetectable levelsDelayed rebound[1][5]

Mechanism of Action

This compound exerts its HIV-suppressive effects through a multi-faceted mechanism that involves the epigenetic silencing of the HIV promoter.

Selective Inhibition of BRD4 BD1

This compound selectively binds to the first bromodomain (BD1) of BRD4.[1][4] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][4] This is in contrast to pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins.[3][13]

Inhibition of Tat-Mediated Transcription Elongation

The HIV Tat protein is crucial for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb) complex, which includes CDK9 and Cyclin T1, to the HIV long terminal repeat (LTR). This leads to the phosphorylation of RNA Polymerase II and efficient transcriptional elongation. This compound disrupts this process by inhibiting the binding of Tat to CDK9.[2][11] This leads to reduced recruitment of p-TEFb to the HIV LTR.[1][12]

Induction of a Repressive Chromatin Structure

This compound promotes the establishment of a repressive chromatin environment at the HIV LTR.[2][3][11] High-resolution micrococcal nuclease mapping has shown that this compound induces a more organized and less accessible nucleosomal structure at the viral promoter, which is characteristic of a transcriptionally inert state.[2][11]

Signaling Pathway of this compound-mediated HIV Suppression

ZL0580_Mechanism cluster_0 Normal HIV Transcription cluster_1 This compound-Mediated Suppression Tat HIV Tat PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb recruits Tat->PTEFb binding disrupted RNAPII_active RNA Pol II PTEFb->RNAPII_active phosphorylates PTEFb->RNAPII_active phosphorylation inhibited BRD4_active BRD4 HIV_LTR_active HIV LTR (Active) BRD4_active->HIV_LTR_active binds BRD4_this compound BRD4-ZL0580 Complex BRD4_active->BRD4_this compound HIV_LTR_active->RNAPII_active recruits Transcription_active HIV Transcription RNAPII_active->Transcription_active initiates This compound This compound This compound->BRD4_active selectively binds to BD1 HIV_LTR_repressed HIV LTR (Repressed) BRD4_this compound->HIV_LTR_repressed stabilizes Repressive_Chromatin Repressive Chromatin HIV_LTR_repressed->Repressive_Chromatin Transcription_suppressed HIV Transcription Suppressed HIV_LTR_repressed->Transcription_suppressed

Caption: this compound's mechanism of action for HIV suppression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of this compound.

Cell Culture and HIV Infection Models
  • Cell Lines: J-Lat full-length 10.6 cells, a latently HIV-infected Jurkat T-cell line, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3] Microglial (HC69) and monocytic (U1, OM10.1) cell lines were also used to study the effects of this compound in myeloid reservoirs.[2][11]

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and HIV-infected individuals by Ficoll-Hypaque density gradient centrifugation. CD4+ T cells were purified from PBMCs using negative selection kits.[3]

  • In Vitro Infection: Primary CD4+ T cells were activated with phytohemagglutinin (PHA) and IL-2 and then infected with an HIV-1 reporter virus.[7]

HIV Activation and Suppression Assays
  • Latency Reversal: Latent HIV in J-Lat cells was reactivated using phorbol (B1677699) 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[3][6]

  • Quantification of HIV Expression: HIV expression was quantified by measuring the percentage of GFP-positive cells using flow cytometry or by quantifying HIV Gag and 3' LTR RNA levels using quantitative real-time PCR (qRT-PCR).[3]

Western Blotting
  • Protein Analysis: Cellular lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed to detect the levels of proteins involved in HIV transcription, such as Tat, NF-κB, CDK9, and ELL2.[10][14]

Chromatin Immunoprecipitation (ChIP)-qPCR
  • Protein-DNA Interaction: ChIP-qPCR was used to analyze the recruitment of proteins like Tat and BRD4 to the HIV 5' LTR.[14] Cells were cross-linked with formaldehyde, and chromatin was sheared. Specific antibodies were used to immunoprecipitate protein-DNA complexes, followed by qPCR to quantify the precipitated HIV LTR DNA.[14]

In Vivo Studies in Humanized Mice
  • Animal Model: NOD/SCID/IL-2Rγc-null (NSG) mice were reconstituted with human CD34+ hematopoietic stem cells to create humanized mice with a functional human immune system.[1]

  • HIV Infection and Treatment: Humanized mice were infected with HIV-1. After confirmation of stable viremia, mice were treated with this compound, ART, or a combination.[1]

  • Viral Load Measurement: Plasma viral load was quantified using qRT-PCR.[1]

Experimental Workflow for Evaluating this compound in PBMCs

Experimental_Workflow_PBMCs start Isolate PBMCs from HIV+ donors activate Activate with PHA start->activate treat Treat with this compound or DMSO (control) activate->treat culture Culture for 48 hours treat->culture harvest Harvest cells and supernatant culture->harvest rna_extraction RNA Extraction harvest->rna_extraction qpcr qRT-PCR for HIV Gag RNA rna_extraction->qpcr analyze Analyze fold change in HIV transcription qpcr->analyze

Caption: Workflow for ex vivo this compound treatment of PBMCs.

Future Directions and Conclusion

This compound has demonstrated significant promise as a "block and lock" agent for HIV cure research. Its unique mechanism of action, selectively targeting BRD4 BD1 to induce epigenetic silencing, distinguishes it from other BET inhibitors. The preclinical data from in vitro, ex vivo, and in vivo models provide a strong rationale for its continued development.[1][3][4]

Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its half-life and the durability of HIV suppression.[15] Further studies are also needed to fully elucidate the long-term safety profile of this compound class. The synergistic effects observed when combining this compound with other latency-promoting agents, such as LEDGINs, suggest that combination therapies may be a powerful strategy to achieve a durable, ART-free remission.[1][6][16]

References

ZL0580: A Technical Guide to a Novel BRD4-Selective Inhibitor for HIV Cure Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 is a first-in-class, selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in HIV-1 transcription. Discovered through structure-guided drug design, this compound represents a significant advancement in the "block and lock" strategy for an HIV cure. Unlike pan-BET inhibitors such as JQ1 which activate HIV transcription, this compound epigenetically suppresses the virus by inducing a repressive chromatin state at the HIV promoter and inhibiting Tat-mediated transcriptional elongation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of HIV eradication.

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a cure. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eradicate the provirus integrated into the host genome. The "block and lock" approach aims to achieve a functional cure by deeply silencing the HIV provirus, preventing its reactivation. This compound has emerged as a promising candidate for this strategy. It selectively targets the BD1 domain of BRD4, leading to the suppression of HIV transcription in various models, including latently infected cell lines, primary CD4+ T cells, and myeloid cells.[1][2][3] In vivo studies using humanized mouse models have demonstrated this compound's ability to suppress active HIV replication and delay viral rebound after treatment interruption.[1][4][5]

Discovery and Chemical Properties

This compound was identified through a structure-guided drug design approach aimed at developing BRD4 modulators.[3] Its chemical structure is distinct from the pan-BET inhibitor JQ1.[3][6]

Chemical Structure of this compound:

(The exact chemical structure of this compound is proprietary and detailed in patent filings. For research purposes, it is described as a structurally close analog of ZL0590.)[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains

BromodomainIC50 (nM)Selectivity vs. BRD4 BD1Reference
BRD4 BD1 163-[9]
BRD4 BD2 >10,000>61-fold[9]
BRD2 BD1 9005.5-fold[9]
BRD3 BD1 1,90011.7-fold[9]
BRDT BD1 1,80011.0-fold[9]
CBP >10,000>61-fold[9]

Table 2: In Vitro and Ex Vivo HIV Suppression by this compound

Cell ModelTreatment ConditionEffectReference
J-Lat 10.6 cells (PMA-stimulated)10 µM this compoundDose-dependent suppression of HIV activation[3]
In vitro infected primary CD4+ T cellsThis compoundSuppression of HIV transcription[7]
PBMCs from viremic HIV+ individuals8 µM this compoundSuppression of HIV transcription[7][10]
Microglial cells (HC69)This compoundPotent and durable suppression of HIV transcription[2][11]
Monocytic cell lines (U1, OM10.1)This compoundPotent and durable suppression of HIV transcription[2][11]
Primary monocyte-derived macrophages (MDMs)This compound + ARTPromotion of HIV suppression[2][11]

Table 3: In Vivo Efficacy of this compound in Humanized Mice

Treatment GroupEffect on Plasma ViremiaViral Rebound Post-Treatment InterruptionReference
This compound monotherapyReduced to nearly undetectable levelsDelayed rebound (~2 weeks)[1][12]
This compound + ARTReduced to nearly undetectable levelsDelayed rebound[1][5]

Mechanism of Action

This compound exerts its HIV-suppressive effects through a multi-faceted mechanism that involves the epigenetic silencing of the HIV promoter.

Selective Inhibition of BRD4 BD1

This compound selectively binds to the first bromodomain (BD1) of BRD4.[1][4] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][4] This is in contrast to pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins.[3][13]

Inhibition of Tat-Mediated Transcription Elongation

The HIV Tat protein is crucial for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb) complex, which includes CDK9 and Cyclin T1, to the HIV long terminal repeat (LTR). This leads to the phosphorylation of RNA Polymerase II and efficient transcriptional elongation. This compound disrupts this process by inhibiting the binding of Tat to CDK9.[2][11] This leads to reduced recruitment of p-TEFb to the HIV LTR.[1][12]

Induction of a Repressive Chromatin Structure

This compound promotes the establishment of a repressive chromatin environment at the HIV LTR.[2][3][11] High-resolution micrococcal nuclease mapping has shown that this compound induces a more organized and less accessible nucleosomal structure at the viral promoter, which is characteristic of a transcriptionally inert state.[2][11]

Signaling Pathway of this compound-mediated HIV Suppression

ZL0580_Mechanism cluster_0 Normal HIV Transcription cluster_1 This compound-Mediated Suppression Tat HIV Tat PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb recruits Tat->PTEFb binding disrupted RNAPII_active RNA Pol II PTEFb->RNAPII_active phosphorylates PTEFb->RNAPII_active phosphorylation inhibited BRD4_active BRD4 HIV_LTR_active HIV LTR (Active) BRD4_active->HIV_LTR_active binds BRD4_this compound BRD4-ZL0580 Complex BRD4_active->BRD4_this compound HIV_LTR_active->RNAPII_active recruits Transcription_active HIV Transcription RNAPII_active->Transcription_active initiates This compound This compound This compound->BRD4_active selectively binds to BD1 HIV_LTR_repressed HIV LTR (Repressed) BRD4_this compound->HIV_LTR_repressed stabilizes Repressive_Chromatin Repressive Chromatin HIV_LTR_repressed->Repressive_Chromatin Transcription_suppressed HIV Transcription Suppressed HIV_LTR_repressed->Transcription_suppressed

Caption: this compound's mechanism of action for HIV suppression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of this compound.

Cell Culture and HIV Infection Models
  • Cell Lines: J-Lat full-length 10.6 cells, a latently HIV-infected Jurkat T-cell line, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3] Microglial (HC69) and monocytic (U1, OM10.1) cell lines were also used to study the effects of this compound in myeloid reservoirs.[2][11]

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and HIV-infected individuals by Ficoll-Hypaque density gradient centrifugation. CD4+ T cells were purified from PBMCs using negative selection kits.[3]

  • In Vitro Infection: Primary CD4+ T cells were activated with phytohemagglutinin (PHA) and IL-2 and then infected with an HIV-1 reporter virus.[7]

HIV Activation and Suppression Assays
  • Latency Reversal: Latent HIV in J-Lat cells was reactivated using phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[3][6]

  • Quantification of HIV Expression: HIV expression was quantified by measuring the percentage of GFP-positive cells using flow cytometry or by quantifying HIV Gag and 3' LTR RNA levels using quantitative real-time PCR (qRT-PCR).[3]

Western Blotting
  • Protein Analysis: Cellular lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed to detect the levels of proteins involved in HIV transcription, such as Tat, NF-κB, CDK9, and ELL2.[10][14]

Chromatin Immunoprecipitation (ChIP)-qPCR
  • Protein-DNA Interaction: ChIP-qPCR was used to analyze the recruitment of proteins like Tat and BRD4 to the HIV 5' LTR.[14] Cells were cross-linked with formaldehyde, and chromatin was sheared. Specific antibodies were used to immunoprecipitate protein-DNA complexes, followed by qPCR to quantify the precipitated HIV LTR DNA.[14]

In Vivo Studies in Humanized Mice
  • Animal Model: NOD/SCID/IL-2Rγc-null (NSG) mice were reconstituted with human CD34+ hematopoietic stem cells to create humanized mice with a functional human immune system.[1]

  • HIV Infection and Treatment: Humanized mice were infected with HIV-1. After confirmation of stable viremia, mice were treated with this compound, ART, or a combination.[1]

  • Viral Load Measurement: Plasma viral load was quantified using qRT-PCR.[1]

Experimental Workflow for Evaluating this compound in PBMCs

Experimental_Workflow_PBMCs start Isolate PBMCs from HIV+ donors activate Activate with PHA start->activate treat Treat with this compound or DMSO (control) activate->treat culture Culture for 48 hours treat->culture harvest Harvest cells and supernatant culture->harvest rna_extraction RNA Extraction harvest->rna_extraction qpcr qRT-PCR for HIV Gag RNA rna_extraction->qpcr analyze Analyze fold change in HIV transcription qpcr->analyze

Caption: Workflow for ex vivo this compound treatment of PBMCs.

Future Directions and Conclusion

This compound has demonstrated significant promise as a "block and lock" agent for HIV cure research. Its unique mechanism of action, selectively targeting BRD4 BD1 to induce epigenetic silencing, distinguishes it from other BET inhibitors. The preclinical data from in vitro, ex vivo, and in vivo models provide a strong rationale for its continued development.[1][3][4]

Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its half-life and the durability of HIV suppression.[15] Further studies are also needed to fully elucidate the long-term safety profile of this compound class. The synergistic effects observed when combining this compound with other latency-promoting agents, such as LEDGINs, suggest that combination therapies may be a powerful strategy to achieve a durable, ART-free remission.[1][6][16]

References

structural analysis of ZL0580 and BRD4 interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structural Analysis of the ZL0580-BRD4 Interaction

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural and molecular interactions between the small molecule this compound and the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). This compound has emerged as a first-in-class, BRD4-selective modulator that exhibits a distinct mechanism of action compared to classical pan-BET inhibitors like JQ1. Its unique binding mode and functional consequences, particularly in the context of HIV suppression, make it a subject of significant interest for therapeutic development.

Executive Summary

BRD4 is an epigenetic reader crucial for regulating gene expression, including the transcription of the Human Immunodeficiency Virus (HIV).[1][2] While pan-BET inhibitors such as JQ1 bind non-selectively to the acetyl-lysine (KAc) binding pockets of both bromodomains (BD1 and BD2) across the entire BET family, this compound demonstrates high selectivity for the BD1 domain of BRD4.[3][4][5] Structural and mutagenesis studies have revealed that this compound engages a novel, surface-exposed binding site on BRD4 BD1, spatially distinct from the canonical KAc pocket.[1][6][7] This interaction is critically dependent on the glutamic acid residue at position 151 (E151).[1][2][8] Mechanistically, this unique engagement allows this compound to suppress HIV by inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin structure at the HIV promoter, contrasting with JQ1 which tends to reactivate latent HIV.[1][3][9] This guide synthesizes the structural data, binding affinities, and experimental methodologies that underpin our current understanding of this important protein-ligand interaction.

Quantitative Binding and Selectivity Data

The interaction of this compound and its analogs with BRD4 has been quantified using various biophysical and biochemical assays. The data highlights its potent affinity for BRD4 BD1 and its selectivity against other bromodomains.

CompoundTarget DomainAssay TypeMeasured Value (IC₅₀)Reference
This compound (Compound 45)BRD4 BD1TR-FRET163 nM[6][7]
ZL0590 (Compound 52)BRD4 BD1TR-FRET90 nM[7]
ZL0590 (Compound 52)BRD4 BD2TR-FRET>1000 nM[7]
ZL0590 (Compound 52)BRD2 BD1TR-FRET>1000 nM[7]
ZL0590 (Compound 52)BRD2 BD2TR-FRET>1000 nM[7]

Table 1: Binding affinity and selectivity of this compound and its close, more potent analog ZL0590 for BET bromodomains. The data demonstrates a clear selectivity for the first bromodomain of BRD4.

Structural Basis of the this compound-BRD4 Interaction

Molecular docking and X-ray crystallography of a close analog (ZL0590) have been instrumental in elucidating the binding mode of this compound.[1][7] These studies reveal a binding site distinct from the KAc pocket targeted by JQ1.

Key Molecular Interactions

The high affinity and selectivity of this compound are driven by a network of direct and water-mediated hydrogen bonds with key residues in a non-canonical pocket of BRD4 BD1.[1]

This compound MoietyBRD4 BD1 ResidueInteraction TypeSignificance
Amide NH groupGlu151 (E151) Direct Hydrogen BondCritical for selective binding; mutation to Alanine (B10760859) (E151A) abolishes interaction.[1]
Urea NH groupsGlu154 (E154)Water-mediated H-bondContributes to binding affinity.[1]
Urea Carbonyl OxygenTyr137 (Y137)Water-mediated H-bondContributes to binding affinity.[1]
Phenylurea SulfonamideRegion between WPF shelf and ZA channelSpatial ExtensionOccupies a region distinct from the JQ1 binding site, stabilizing the interaction.[10]

Table 2: Summary of key molecular interactions between this compound and the BRD4 BD1 domain. The direct hydrogen bond with E151 is the cornerstone of its unique binding profile.

Visualization of Binding Site and Mechanism

The following diagrams illustrate the logical and mechanistic distinctions between this compound and classical BET inhibitors.

cluster_BRD4 BRD4 BD1 Domain KAc_Pocket Canonical KAc Binding Pocket New_Site Novel this compound Binding Site (contains E151) JQ1 JQ1 (Pan-BET Inhibitor) JQ1->KAc_Pocket Binds This compound This compound (BRD4-Selective) This compound->New_Site Binds Histones Acetylated Histones Histones->KAc_Pocket Binds

Caption: Comparative binding sites of JQ1 and this compound on the BRD4 BD1 domain.

cluster_HIV_Transcription HIV Transcription Elongation Tat HIV Tat PTEFb p-TEFb (CDK9/CycT1) Tat->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates (Activates) BRD4 BRD4 BRD4->PTEFb Interacts with HIV_LTR HIV LTR (Promoter) RNAPII->HIV_LTR Transcribes This compound This compound This compound->Inhibition Inhibition->PTEFb Inhibits Tat-mediated recruitment Suppression HIV Transcriptional Suppression Inhibition->Suppression

Caption: Signaling pathway for this compound-mediated suppression of HIV transcription.

Key Experimental Protocols

The structural and functional characterization of the this compound-BRD4 interaction relies on several key experimental techniques.

Molecular Docking and Simulation

Molecular docking studies were performed to predict the binding pose of this compound within BRD4 BD1.[1]

  • Receptor Preparation : The co-crystal structure of BRD4 BD1 in complex with ZL0590, a close analog of this compound, was utilized as the receptor model.[1][11] Water molecules and ligands not relevant to the binding site were removed.

  • Ligand Preparation : The 3D structure of this compound was generated and energy-minimized using standard computational chemistry software.

  • Docking Simulation : Docking was performed using programs like Glide (Schrödinger) or AutoDock. The simulation was centered on the binding pocket identified from the ZL0590 co-crystal structure.

  • Pose Analysis : The resulting poses were scored and analyzed based on binding energy and interactions with key residues, particularly E151, E154, and Y137.[1] The top-ranked pose was selected for further analysis and visualization.

Site-Directed Mutagenesis

To validate the role of key residues identified through docking, site-directed mutagenesis was performed.[1]

  • Plasmid Template : A plasmid containing the coding sequence for wild-type (WT) human BRD4 BD1 was used as the template.

  • Primer Design : Primers were designed to introduce a point mutation, specifically to change the glutamic acid at position 151 to an alanine (E151A).

  • PCR Mutagenesis : The mutation was introduced using PCR with the designed primers and a high-fidelity DNA polymerase.

  • Verification : The presence of the desired mutation and the absence of other mutations were confirmed by DNA sequencing.

  • Protein Expression and Purification : The WT and E151A mutant BRD4 BD1 proteins were expressed in E. coli and purified for use in binding assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays were used to quantify the binding affinity (IC₅₀) of compounds for BRD4 bromodomains.[7]

  • Reagents : The assay typically includes a biotinylated histone H4 peptide (ligand) and a GST-tagged BRD4 bromodomain protein (receptor). Detection reagents include Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (APC) conjugate (acceptor).

  • Assay Principle : In the absence of an inhibitor, the BRD4 protein binds to the histone peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. A competitive inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.

  • Procedure :

    • A serial dilution of the test compound (e.g., this compound) is prepared in an assay buffer.

    • The BRD4 protein, histone peptide, and detection reagents are added to the wells of a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition : The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis : The data is normalized, and the IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.[7]

Experimental Workflow Visualization

A Structure-Guided Design (Lead this compound identified) B Molecular Docking (Prediction of binding to novel site on BRD4 BD1) A->B C X-ray Crystallography (of analog ZL0590 confirms novel binding site) B->C Guided by D Site-Directed Mutagenesis (Create BRD4 BD1 E151A mutant) B->D E Biophysical Binding Assays (TR-FRET, Thermal Shift) C->E D->E F Validation of Binding Site (this compound fails to bind E151A mutant) E->F G Functional Assays (HIV Transcription, Chromatin Structure) F->G H Confirmation of Mechanism G->H

Caption: Experimental workflow for the structural analysis of the this compound-BRD4 interaction.

Conclusion and Future Directions

The structural analysis of the this compound-BRD4 interaction has unveiled a novel druggable site on BRD4 BD1, distinct from the highly conserved acetyl-lysine pocket. This discovery provides a structural basis for designing highly selective BRD4 modulators, avoiding the broad activity and potential toxicities associated with pan-BET inhibitors. The critical role of the E151 residue serves as a linchpin for this selectivity. The unique mechanism of this compound, which results in the epigenetic suppression of HIV, establishes a powerful proof of concept for the "block-and-lock" therapeutic strategy.[2] Future research should focus on leveraging this unique binding pocket to develop next-generation probes and therapeutic candidates with optimized potency, durability, and pharmacokinetic profiles for HIV and other BRD4-dependent diseases.

References

structural analysis of ZL0580 and BRD4 interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structural Analysis of the ZL0580-BRD4 Interaction

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural and molecular interactions between the small molecule this compound and the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). This compound has emerged as a first-in-class, BRD4-selective modulator that exhibits a distinct mechanism of action compared to classical pan-BET inhibitors like JQ1. Its unique binding mode and functional consequences, particularly in the context of HIV suppression, make it a subject of significant interest for therapeutic development.

Executive Summary

BRD4 is an epigenetic reader crucial for regulating gene expression, including the transcription of the Human Immunodeficiency Virus (HIV).[1][2] While pan-BET inhibitors such as JQ1 bind non-selectively to the acetyl-lysine (KAc) binding pockets of both bromodomains (BD1 and BD2) across the entire BET family, this compound demonstrates high selectivity for the BD1 domain of BRD4.[3][4][5] Structural and mutagenesis studies have revealed that this compound engages a novel, surface-exposed binding site on BRD4 BD1, spatially distinct from the canonical KAc pocket.[1][6][7] This interaction is critically dependent on the glutamic acid residue at position 151 (E151).[1][2][8] Mechanistically, this unique engagement allows this compound to suppress HIV by inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin structure at the HIV promoter, contrasting with JQ1 which tends to reactivate latent HIV.[1][3][9] This guide synthesizes the structural data, binding affinities, and experimental methodologies that underpin our current understanding of this important protein-ligand interaction.

Quantitative Binding and Selectivity Data

The interaction of this compound and its analogs with BRD4 has been quantified using various biophysical and biochemical assays. The data highlights its potent affinity for BRD4 BD1 and its selectivity against other bromodomains.

CompoundTarget DomainAssay TypeMeasured Value (IC₅₀)Reference
This compound (Compound 45)BRD4 BD1TR-FRET163 nM[6][7]
ZL0590 (Compound 52)BRD4 BD1TR-FRET90 nM[7]
ZL0590 (Compound 52)BRD4 BD2TR-FRET>1000 nM[7]
ZL0590 (Compound 52)BRD2 BD1TR-FRET>1000 nM[7]
ZL0590 (Compound 52)BRD2 BD2TR-FRET>1000 nM[7]

Table 1: Binding affinity and selectivity of this compound and its close, more potent analog ZL0590 for BET bromodomains. The data demonstrates a clear selectivity for the first bromodomain of BRD4.

Structural Basis of the this compound-BRD4 Interaction

Molecular docking and X-ray crystallography of a close analog (ZL0590) have been instrumental in elucidating the binding mode of this compound.[1][7] These studies reveal a binding site distinct from the KAc pocket targeted by JQ1.

Key Molecular Interactions

The high affinity and selectivity of this compound are driven by a network of direct and water-mediated hydrogen bonds with key residues in a non-canonical pocket of BRD4 BD1.[1]

This compound MoietyBRD4 BD1 ResidueInteraction TypeSignificance
Amide NH groupGlu151 (E151) Direct Hydrogen BondCritical for selective binding; mutation to Alanine (E151A) abolishes interaction.[1]
Urea NH groupsGlu154 (E154)Water-mediated H-bondContributes to binding affinity.[1]
Urea Carbonyl OxygenTyr137 (Y137)Water-mediated H-bondContributes to binding affinity.[1]
Phenylurea SulfonamideRegion between WPF shelf and ZA channelSpatial ExtensionOccupies a region distinct from the JQ1 binding site, stabilizing the interaction.[10]

Table 2: Summary of key molecular interactions between this compound and the BRD4 BD1 domain. The direct hydrogen bond with E151 is the cornerstone of its unique binding profile.

Visualization of Binding Site and Mechanism

The following diagrams illustrate the logical and mechanistic distinctions between this compound and classical BET inhibitors.

cluster_BRD4 BRD4 BD1 Domain KAc_Pocket Canonical KAc Binding Pocket New_Site Novel this compound Binding Site (contains E151) JQ1 JQ1 (Pan-BET Inhibitor) JQ1->KAc_Pocket Binds This compound This compound (BRD4-Selective) This compound->New_Site Binds Histones Acetylated Histones Histones->KAc_Pocket Binds

Caption: Comparative binding sites of JQ1 and this compound on the BRD4 BD1 domain.

cluster_HIV_Transcription HIV Transcription Elongation Tat HIV Tat PTEFb p-TEFb (CDK9/CycT1) Tat->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates (Activates) BRD4 BRD4 BRD4->PTEFb Interacts with HIV_LTR HIV LTR (Promoter) RNAPII->HIV_LTR Transcribes This compound This compound This compound->Inhibition Inhibition->PTEFb Inhibits Tat-mediated recruitment Suppression HIV Transcriptional Suppression Inhibition->Suppression

Caption: Signaling pathway for this compound-mediated suppression of HIV transcription.

Key Experimental Protocols

The structural and functional characterization of the this compound-BRD4 interaction relies on several key experimental techniques.

Molecular Docking and Simulation

Molecular docking studies were performed to predict the binding pose of this compound within BRD4 BD1.[1]

  • Receptor Preparation : The co-crystal structure of BRD4 BD1 in complex with ZL0590, a close analog of this compound, was utilized as the receptor model.[1][11] Water molecules and ligands not relevant to the binding site were removed.

  • Ligand Preparation : The 3D structure of this compound was generated and energy-minimized using standard computational chemistry software.

  • Docking Simulation : Docking was performed using programs like Glide (Schrödinger) or AutoDock. The simulation was centered on the binding pocket identified from the ZL0590 co-crystal structure.

  • Pose Analysis : The resulting poses were scored and analyzed based on binding energy and interactions with key residues, particularly E151, E154, and Y137.[1] The top-ranked pose was selected for further analysis and visualization.

Site-Directed Mutagenesis

To validate the role of key residues identified through docking, site-directed mutagenesis was performed.[1]

  • Plasmid Template : A plasmid containing the coding sequence for wild-type (WT) human BRD4 BD1 was used as the template.

  • Primer Design : Primers were designed to introduce a point mutation, specifically to change the glutamic acid at position 151 to an alanine (E151A).

  • PCR Mutagenesis : The mutation was introduced using PCR with the designed primers and a high-fidelity DNA polymerase.

  • Verification : The presence of the desired mutation and the absence of other mutations were confirmed by DNA sequencing.

  • Protein Expression and Purification : The WT and E151A mutant BRD4 BD1 proteins were expressed in E. coli and purified for use in binding assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays were used to quantify the binding affinity (IC₅₀) of compounds for BRD4 bromodomains.[7]

  • Reagents : The assay typically includes a biotinylated histone H4 peptide (ligand) and a GST-tagged BRD4 bromodomain protein (receptor). Detection reagents include Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (APC) conjugate (acceptor).

  • Assay Principle : In the absence of an inhibitor, the BRD4 protein binds to the histone peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. A competitive inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.

  • Procedure :

    • A serial dilution of the test compound (e.g., this compound) is prepared in an assay buffer.

    • The BRD4 protein, histone peptide, and detection reagents are added to the wells of a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition : The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis : The data is normalized, and the IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.[7]

Experimental Workflow Visualization

A Structure-Guided Design (Lead this compound identified) B Molecular Docking (Prediction of binding to novel site on BRD4 BD1) A->B C X-ray Crystallography (of analog ZL0590 confirms novel binding site) B->C Guided by D Site-Directed Mutagenesis (Create BRD4 BD1 E151A mutant) B->D E Biophysical Binding Assays (TR-FRET, Thermal Shift) C->E D->E F Validation of Binding Site (this compound fails to bind E151A mutant) E->F G Functional Assays (HIV Transcription, Chromatin Structure) F->G H Confirmation of Mechanism G->H

Caption: Experimental workflow for the structural analysis of the this compound-BRD4 interaction.

Conclusion and Future Directions

The structural analysis of the this compound-BRD4 interaction has unveiled a novel druggable site on BRD4 BD1, distinct from the highly conserved acetyl-lysine pocket. This discovery provides a structural basis for designing highly selective BRD4 modulators, avoiding the broad activity and potential toxicities associated with pan-BET inhibitors. The critical role of the E151 residue serves as a linchpin for this selectivity. The unique mechanism of this compound, which results in the epigenetic suppression of HIV, establishes a powerful proof of concept for the "block-and-lock" therapeutic strategy.[2] Future research should focus on leveraging this unique binding pocket to develop next-generation probes and therapeutic candidates with optimized potency, durability, and pharmacokinetic profiles for HIV and other BRD4-dependent diseases.

References

ZL0580: A Deep Dive into its Effects on Host Cell Transcription and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a novel small molecule that has garnered significant interest for its potential as an epigenetic modulator, particularly in the context of HIV suppression.[1][2][3] Unlike broad-spectrum BET inhibitors, this compound exhibits selectivity for the first bromodomain (BD1) of BRD4, an epigenetic reader protein crucial for transcriptional regulation.[1][4][5] This selective targeting leads to a distinct transcriptional response and a favorable cytotoxicity profile, making this compound a promising candidate for "block and lock" therapeutic strategies for HIV.[4][6] This technical guide provides a comprehensive overview of this compound's effects on host cell transcription and its cytotoxicity, supported by experimental data and detailed methodologies.

Mechanism of Action: Epigenetic Suppression of HIV

This compound induces potent and durable suppression of both basal and activated HIV transcription.[2][7][8] Its primary mechanism involves the modulation of the BRD4-p-TEFb (positive transcription elongation factor b) axis. By binding to the BD1 domain of BRD4, this compound stabilizes the interaction between BRD4 and p-TEFb, preventing the recruitment of p-TEFb to the HIV Tat protein.[5] This inhibition of Tat-mediated transactivation is a key step in suppressing HIV transcription elongation.[1][2][7] Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), further locking the provirus in a latent state.[1][2][4][7]

Effect on Host Cell Transcription

Transcriptomic studies, such as RNA sequencing, have revealed that this compound has a more selective and attenuated impact on host cell gene expression compared to pan-BET inhibitors like JQ1.[4] While JQ1 affects the expression of over 4,000 cellular genes, this compound alters the expression of approximately 760 genes.[4] This restrained transcriptional footprint suggests that the selective inhibition of BRD4's BD1 domain may allow for targeted viral repression while minimizing off-target effects on essential host genes.[4]

Studies in peripheral blood mononuclear cells (PBMCs) have shown that this compound does not significantly alter the expression of genes associated with T cell phenotypes and functions, including cytokines, chemokines, and transcription factors.[1] This indicates that this compound does not induce global changes in human T cells, which is a desirable characteristic for a therapeutic agent.[1]

Cytotoxicity Profile

A critical aspect of any therapeutic candidate is its safety profile. This compound has demonstrated low cytotoxicity in various cell models at concentrations effective for HIV suppression.

Cell Line/Cell TypeAssayEffective Concentration (for HIV suppression)Cytotoxicity (CC50)Reference
J-Lat CellsMTT Assay8 µM> 40 µM[1]
Peripheral Blood Mononuclear Cells (PBMCs)MTT Assay8 µMNo significant death below 40 µM[1]
Microglial Cells (HC69)Cell Viability Assay8 µMNo significant difference from control[8]

Table 1: Summary of this compound Cytotoxicity Data. This table summarizes the reported cytotoxicity of this compound in different cell types. The data indicates a favorable therapeutic window, with effective concentrations for HIV suppression being significantly lower than those causing overt cytotoxicity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., J-Lat cells or PBMCs) in a 96-well plate at a desired density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) can be determined by plotting the viability against the compound concentration.

Thermal Shift Assay (TSA)

TSA is a biophysical technique used to assess the binding of a ligand (e.g., this compound) to a protein (e.g., BRD4 bromodomains) by measuring the change in the protein's thermal stability.

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the purified protein (e.g., 5 µM of BRD4 BD1), a fluorescent dye that binds to unfolded proteins (e.g., Sypro Orange), and the test compound (this compound) at various concentrations in a suitable buffer.[4]

  • Thermal Denaturation: Place the plate in a real-time PCR machine and apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C per 30 seconds).[4]

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[4]

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve. The change in Tm (ΔTm) in the presence of the compound compared to the control (DMSO) indicates ligand binding and stabilization.[4]

Visualizations

ZL0580_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds & Stabilizes pTEFb p-TEFb (CDK9/CycT1) BRD4_BD1->pTEFb Sequesters Tat HIV Tat BRD4_BD1->Tat Prevents p-TEFb recruitment by Tat RNAPII RNA Pol II pTEFb->RNAPII HIV_LTR HIV LTR Tat->HIV_LTR Recruits p-TEFb to RNAPII->HIV_LTR Elongates Transcription

Caption: this compound's mechanism of action in suppressing HIV transcription.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add this compound at various concentrations seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate % viability and CC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound presents a compelling profile as a selective BRD4-BD1 inhibitor for the epigenetic silencing of HIV. Its targeted mechanism of action results in a more constrained effect on host cell transcription compared to pan-BET inhibitors, and it exhibits low cytotoxicity at effective antiviral concentrations. The detailed experimental protocols provided herein serve as a guide for researchers seeking to further investigate the properties of this compound and similar compounds. Continued research into the long-term effects and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential in the quest for an HIV cure.

References

ZL0580: A Deep Dive into its Effects on Host Cell Transcription and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a novel small molecule that has garnered significant interest for its potential as an epigenetic modulator, particularly in the context of HIV suppression.[1][2][3] Unlike broad-spectrum BET inhibitors, this compound exhibits selectivity for the first bromodomain (BD1) of BRD4, an epigenetic reader protein crucial for transcriptional regulation.[1][4][5] This selective targeting leads to a distinct transcriptional response and a favorable cytotoxicity profile, making this compound a promising candidate for "block and lock" therapeutic strategies for HIV.[4][6] This technical guide provides a comprehensive overview of this compound's effects on host cell transcription and its cytotoxicity, supported by experimental data and detailed methodologies.

Mechanism of Action: Epigenetic Suppression of HIV

This compound induces potent and durable suppression of both basal and activated HIV transcription.[2][7][8] Its primary mechanism involves the modulation of the BRD4-p-TEFb (positive transcription elongation factor b) axis. By binding to the BD1 domain of BRD4, this compound stabilizes the interaction between BRD4 and p-TEFb, preventing the recruitment of p-TEFb to the HIV Tat protein.[5] This inhibition of Tat-mediated transactivation is a key step in suppressing HIV transcription elongation.[1][2][7] Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), further locking the provirus in a latent state.[1][2][4][7]

Effect on Host Cell Transcription

Transcriptomic studies, such as RNA sequencing, have revealed that this compound has a more selective and attenuated impact on host cell gene expression compared to pan-BET inhibitors like JQ1.[4] While JQ1 affects the expression of over 4,000 cellular genes, this compound alters the expression of approximately 760 genes.[4] This restrained transcriptional footprint suggests that the selective inhibition of BRD4's BD1 domain may allow for targeted viral repression while minimizing off-target effects on essential host genes.[4]

Studies in peripheral blood mononuclear cells (PBMCs) have shown that this compound does not significantly alter the expression of genes associated with T cell phenotypes and functions, including cytokines, chemokines, and transcription factors.[1] This indicates that this compound does not induce global changes in human T cells, which is a desirable characteristic for a therapeutic agent.[1]

Cytotoxicity Profile

A critical aspect of any therapeutic candidate is its safety profile. This compound has demonstrated low cytotoxicity in various cell models at concentrations effective for HIV suppression.

Cell Line/Cell TypeAssayEffective Concentration (for HIV suppression)Cytotoxicity (CC50)Reference
J-Lat CellsMTT Assay8 µM> 40 µM[1]
Peripheral Blood Mononuclear Cells (PBMCs)MTT Assay8 µMNo significant death below 40 µM[1]
Microglial Cells (HC69)Cell Viability Assay8 µMNo significant difference from control[8]

Table 1: Summary of this compound Cytotoxicity Data. This table summarizes the reported cytotoxicity of this compound in different cell types. The data indicates a favorable therapeutic window, with effective concentrations for HIV suppression being significantly lower than those causing overt cytotoxicity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., J-Lat cells or PBMCs) in a 96-well plate at a desired density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) can be determined by plotting the viability against the compound concentration.

Thermal Shift Assay (TSA)

TSA is a biophysical technique used to assess the binding of a ligand (e.g., this compound) to a protein (e.g., BRD4 bromodomains) by measuring the change in the protein's thermal stability.

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the purified protein (e.g., 5 µM of BRD4 BD1), a fluorescent dye that binds to unfolded proteins (e.g., Sypro Orange), and the test compound (this compound) at various concentrations in a suitable buffer.[4]

  • Thermal Denaturation: Place the plate in a real-time PCR machine and apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C per 30 seconds).[4]

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[4]

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve. The change in Tm (ΔTm) in the presence of the compound compared to the control (DMSO) indicates ligand binding and stabilization.[4]

Visualizations

ZL0580_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds & Stabilizes pTEFb p-TEFb (CDK9/CycT1) BRD4_BD1->pTEFb Sequesters Tat HIV Tat BRD4_BD1->Tat Prevents p-TEFb recruitment by Tat RNAPII RNA Pol II pTEFb->RNAPII HIV_LTR HIV LTR Tat->HIV_LTR Recruits p-TEFb to RNAPII->HIV_LTR Elongates Transcription

Caption: this compound's mechanism of action in suppressing HIV transcription.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add this compound at various concentrations seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate % viability and CC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound presents a compelling profile as a selective BRD4-BD1 inhibitor for the epigenetic silencing of HIV. Its targeted mechanism of action results in a more constrained effect on host cell transcription compared to pan-BET inhibitors, and it exhibits low cytotoxicity at effective antiviral concentrations. The detailed experimental protocols provided herein serve as a guide for researchers seeking to further investigate the properties of this compound and similar compounds. Continued research into the long-term effects and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential in the quest for an HIV cure.

References

Understanding the Selectivity of ZL0580 for BRD4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of the small molecule ZL0580 to Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator. Understanding the selectivity of this compound is crucial for its development as a potential therapeutic agent, particularly in the context of HIV suppression where it exhibits a distinct mechanism of action compared to pan-BET inhibitors.

Core Selectivity Profile of this compound

This compound demonstrates a notable preference for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2) and other members of the Bromodomain and Extra-Terminal (BET) family of proteins. This selectivity is a key differentiator from pan-BET inhibitors like JQ1, which bind non-selectively to both BD1 and BD2 domains across all BET proteins.[1][2][3][4] The selective nature of this compound is attributed to its unique interaction with a non-canonical binding site on BRD4 BD1.[5]

Quantitative Binding Affinities

The inhibitory activity of this compound against various BET bromodomains has been quantified using biochemical assays, with the resulting IC50 values highlighting its selectivity for BRD4 BD1.

TargetIC50 (nM)Selectivity over BRD4 BD2Selectivity over other BETsReference
BRD4 BD1 163~6-fold~6- to 11-fold[1]
BRD4 BD2 >1000--[1]
Other BET BDs ~900 to 1900--[1]
CBP >10,000--[1]

Molecular Basis of Selectivity

Structural modeling and mutagenesis studies have revealed that this compound's selectivity for BRD4 BD1 is driven by its interaction with a key glutamic acid residue, E151, located in a binding pocket distinct from the conserved acetyl-lysine (KAc) binding site targeted by pan-BET inhibitors.[5][6][7] This unique binding mode avoids the highly conserved KAc pocket, which is a common feature across all BET family members, thus conferring its selectivity.[5][8] The interaction with E151 is a critical determinant for the stable and selective binding of this compound to BRD4 BD1.[5][6][7]

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on robust biochemical and cellular assays. A key method employed is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is a proximity-based method used to measure the binding of this compound to bromodomain proteins.

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing a tagged bromodomain protein and an acceptor fluorophore (e.g., a fluorescently labeled ligand or a biotinylated ligand detected by streptavidin-XL665) that binds to the bromodomain. When the donor and acceptor are in close proximity (due to ligand binding), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of ligand binding.

Methodology:

  • Reagents:

    • Recombinant, purified bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2, etc.) with an appropriate tag (e.g., His-tag, GST-tag).

    • A specific antibody against the tag, labeled with a donor fluorophore.

    • A biotinylated small molecule ligand that binds to the bromodomain's KAc pocket.

    • Streptavidin conjugated to an acceptor fluorophore.

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

  • Procedure:

    • The tagged bromodomain protein, the donor-labeled antibody, the biotinylated ligand, and streptavidin-acceptor are incubated together in the wells of a microplate.

    • This compound is added in a dose-response manner to compete with the biotinylated ligand for binding to the bromodomain.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis:

    • The TR-FRET signal is plotted against the concentration of this compound.

    • The IC50 value, representing the concentration of this compound required to inhibit 50% of the binding of the fluorescent ligand, is calculated using a suitable curve-fitting model.

Visualizing the Scientific Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway, the experimental workflow for assessing selectivity, and the logical relationship of this compound's on-target versus off-target effects.

BRD4_Signaling_Pathway cluster_chromatin Chromatin cluster_transcription Transcription Machinery Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 Binds via BD1/BD2 PTEFb P-TEFb (CDK9/CycT1) RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription Initiates BRD4->PTEFb Recruits This compound This compound This compound->BRD4 Selectively Binds to BD1

BRD4 Signaling Pathway and this compound Intervention

Experimental_Workflow cluster_assay TR-FRET Assay cluster_targets Target Proteins Reagents Prepare Reagents: - Tagged Bromodomains - Donor-Ab - Acceptor-Ligand - this compound dilutions Incubation Incubate Components Reagents->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Data_Analysis IC50 Calculation Measurement->Data_Analysis Selectivity_Profile Selectivity_Profile Data_Analysis->Selectivity_Profile BRD4_BD1 BRD4 BD1 BRD4_BD1->Reagents BRD4_BD2 BRD4 BD2 BRD4_BD2->Reagents Other_BETs Other BETs Other_BETs->Reagents Non_BETs Non-BETs Non_BETs->Reagents

Workflow for Assessing this compound Selectivity

On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound BRD4_BD1_Binding Selective Binding to BRD4 BD1 This compound->BRD4_BD1_Binding Other_BETs_Binding Weak Binding to other BETs This compound->Other_BETs_Binding Non_BETs_Binding Minimal Binding to Non-BETs This compound->Non_BETs_Binding HIV_Suppression HIV Transcriptional Suppression BRD4_BD1_Binding->HIV_Suppression Low_Toxicity Low Cellular Toxicity Other_BETs_Binding->Low_Toxicity Non_BETs_Binding->Low_Toxicity

On-Target vs. Off-Target Effects of this compound

Conclusion

This compound is a selective inhibitor of BRD4, with a clear preference for the BD1 domain. This selectivity is underpinned by its unique binding mode to a non-conserved pocket, distinguishing it from pan-BET inhibitors. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's selectivity profile, which is fundamental to its ongoing investigation as a targeted therapeutic agent. The provided diagrams offer a visual representation of the key concepts, aiding in the comprehension of this compound's mechanism and evaluation.

References

Understanding the Selectivity of ZL0580 for BRD4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of the small molecule ZL0580 to Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator. Understanding the selectivity of this compound is crucial for its development as a potential therapeutic agent, particularly in the context of HIV suppression where it exhibits a distinct mechanism of action compared to pan-BET inhibitors.

Core Selectivity Profile of this compound

This compound demonstrates a notable preference for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2) and other members of the Bromodomain and Extra-Terminal (BET) family of proteins. This selectivity is a key differentiator from pan-BET inhibitors like JQ1, which bind non-selectively to both BD1 and BD2 domains across all BET proteins.[1][2][3][4] The selective nature of this compound is attributed to its unique interaction with a non-canonical binding site on BRD4 BD1.[5]

Quantitative Binding Affinities

The inhibitory activity of this compound against various BET bromodomains has been quantified using biochemical assays, with the resulting IC50 values highlighting its selectivity for BRD4 BD1.

TargetIC50 (nM)Selectivity over BRD4 BD2Selectivity over other BETsReference
BRD4 BD1 163~6-fold~6- to 11-fold[1]
BRD4 BD2 >1000--[1]
Other BET BDs ~900 to 1900--[1]
CBP >10,000--[1]

Molecular Basis of Selectivity

Structural modeling and mutagenesis studies have revealed that this compound's selectivity for BRD4 BD1 is driven by its interaction with a key glutamic acid residue, E151, located in a binding pocket distinct from the conserved acetyl-lysine (KAc) binding site targeted by pan-BET inhibitors.[5][6][7] This unique binding mode avoids the highly conserved KAc pocket, which is a common feature across all BET family members, thus conferring its selectivity.[5][8] The interaction with E151 is a critical determinant for the stable and selective binding of this compound to BRD4 BD1.[5][6][7]

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on robust biochemical and cellular assays. A key method employed is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is a proximity-based method used to measure the binding of this compound to bromodomain proteins.

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing a tagged bromodomain protein and an acceptor fluorophore (e.g., a fluorescently labeled ligand or a biotinylated ligand detected by streptavidin-XL665) that binds to the bromodomain. When the donor and acceptor are in close proximity (due to ligand binding), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of ligand binding.

Methodology:

  • Reagents:

    • Recombinant, purified bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2, etc.) with an appropriate tag (e.g., His-tag, GST-tag).

    • A specific antibody against the tag, labeled with a donor fluorophore.

    • A biotinylated small molecule ligand that binds to the bromodomain's KAc pocket.

    • Streptavidin conjugated to an acceptor fluorophore.

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

  • Procedure:

    • The tagged bromodomain protein, the donor-labeled antibody, the biotinylated ligand, and streptavidin-acceptor are incubated together in the wells of a microplate.

    • This compound is added in a dose-response manner to compete with the biotinylated ligand for binding to the bromodomain.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis:

    • The TR-FRET signal is plotted against the concentration of this compound.

    • The IC50 value, representing the concentration of this compound required to inhibit 50% of the binding of the fluorescent ligand, is calculated using a suitable curve-fitting model.

Visualizing the Scientific Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway, the experimental workflow for assessing selectivity, and the logical relationship of this compound's on-target versus off-target effects.

BRD4_Signaling_Pathway cluster_chromatin Chromatin cluster_transcription Transcription Machinery Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 Binds via BD1/BD2 PTEFb P-TEFb (CDK9/CycT1) RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription Initiates BRD4->PTEFb Recruits This compound This compound This compound->BRD4 Selectively Binds to BD1

BRD4 Signaling Pathway and this compound Intervention

Experimental_Workflow cluster_assay TR-FRET Assay cluster_targets Target Proteins Reagents Prepare Reagents: - Tagged Bromodomains - Donor-Ab - Acceptor-Ligand - this compound dilutions Incubation Incubate Components Reagents->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Data_Analysis IC50 Calculation Measurement->Data_Analysis Selectivity_Profile Selectivity_Profile Data_Analysis->Selectivity_Profile BRD4_BD1 BRD4 BD1 BRD4_BD1->Reagents BRD4_BD2 BRD4 BD2 BRD4_BD2->Reagents Other_BETs Other BETs Other_BETs->Reagents Non_BETs Non-BETs Non_BETs->Reagents

Workflow for Assessing this compound Selectivity

On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound BRD4_BD1_Binding Selective Binding to BRD4 BD1 This compound->BRD4_BD1_Binding Other_BETs_Binding Weak Binding to other BETs This compound->Other_BETs_Binding Non_BETs_Binding Minimal Binding to Non-BETs This compound->Non_BETs_Binding HIV_Suppression HIV Transcriptional Suppression BRD4_BD1_Binding->HIV_Suppression Low_Toxicity Low Cellular Toxicity Other_BETs_Binding->Low_Toxicity Non_BETs_Binding->Low_Toxicity

On-Target vs. Off-Target Effects of this compound

Conclusion

This compound is a selective inhibitor of BRD4, with a clear preference for the BD1 domain. This selectivity is underpinned by its unique binding mode to a non-conserved pocket, distinguishing it from pan-BET inhibitors. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's selectivity profile, which is fundamental to its ongoing investigation as a targeted therapeutic agent. The provided diagrams offer a visual representation of the key concepts, aiding in the comprehension of this compound's mechanism and evaluation.

References

The Impact of ZL0580 on HIV LTR Chromatin Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV reservoirs remains a major obstacle to a cure for AIDS. Antiretroviral therapy (ART) can effectively suppress viral replication, but it does not eliminate the integrated provirus, which can reactivate upon treatment interruption. A promising strategy to address this challenge is the "block and lock" approach, which aims to enforce a deep and durable state of latency, rendering the provirus transcriptionally silent. ZL0580, a novel small molecule, has emerged as a key player in this strategy. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on the chromatin structure of the HIV Long Terminal Repeat (LTR).

This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BRD4 is a critical host factor for HIV transcription, acting as a scaffold to recruit the positive transcription elongation factor b (p-TEFb) to the HIV LTR. By selectively targeting BRD4's BD1, this compound disrupts this process, leading to the suppression of HIV transcription and the establishment of a repressive chromatin environment at the viral promoter.[1][2] This guide will detail the molecular mechanisms underlying this compound's activity, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.

Data Presentation

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in different cellular models of HIV infection.

Cell LineParameterValueReference
SupT1IC50 (non-reactivated)6.43 ± 0.34 μM[3]
SupT1IC50 (reactivated with TNF-α)4.14 ± 0.37 μM[3]
PBMCsSelectivity Index (SI) - PI staining1.89 ± 0.42[3]
PBMCsSelectivity Index (SI) - MTT assay1.22 ± 0.19[3]

Table 1: In Vitro Efficacy and Selectivity of this compound. IC50 values represent the concentration at which this compound inhibits 50% of HIV-1 transcription. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound.

Core Mechanism of Action

This compound exerts its suppressive effect on HIV-1 transcription through a multi-faceted mechanism centered on the modulation of the HIV LTR chromatin environment.

Inhibition of Tat-p-TEFb-Mediated Transcription

The HIV-1 Tat protein is essential for robust viral transcription. It functions by recruiting the host p-TEFb complex, composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, to the trans-activation response (TAR) element located in the nascent viral RNA.[4][5] This recruitment leads to the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation.

BRD4 also interacts with p-TEFb and plays a crucial role in bringing it to the HIV promoter.[4] this compound, by binding to the BD1 domain of BRD4, allosterically inhibits the interaction between BRD4 and p-TEFb.[1] This disruption prevents the efficient recruitment of p-TEFb to the HIV LTR, thereby blocking Tat-mediated transcriptional elongation.[6][7]

Induction of a Repressive Chromatin Structure

This compound actively promotes the establishment of a repressive chromatin structure at the HIV LTR.[6][8] This is achieved through the remodeling of nucleosomes, the fundamental units of chromatin. Studies using high-resolution micrococcal nuclease (MNase) mapping have shown that treatment with this compound leads to a more organized and condensed nucleosomal arrangement at the HIV LTR.[6][7][8] This condensed chromatin state restricts the access of transcription factors and RNA polymerase to the viral promoter, leading to transcriptional silencing. While the precise histone modifications induced by this compound are still under full investigation, the formation of facultative heterochromatin, often characterized by histone marks such as H3K27me3, is a likely consequence of this process.[9]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-mediated suppression of HIV LTR transcription.

ZL0580_Mechanism cluster_nucleus Nucleus This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 Binds & Inhibits Repressive_Chromatin Repressive Chromatin (Condensed Nucleosomes) This compound->Repressive_Chromatin Induces pTEFb p-TEFb (CDK9/CycT1) BRD4->pTEFb Interaction Blocked HIV_LTR HIV LTR BRD4->HIV_LTR Binds to Acetylated Histones Tat HIV Tat Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates RNAPII->HIV_LTR Transcribes Repressive_Chromatin->HIV_LTR Silences Transcription_Suppression Transcription Suppression Repressive_Chromatin->Transcription_Suppression

Caption: this compound's mechanism of action on the HIV LTR.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the effects of this compound on HIV LTR chromatin structure.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the association of specific proteins, such as transcription factors or modified histones, with the HIV LTR.

Protocol Overview:

  • Cell Culture and Treatment: Culture latently HIV-infected cells (e.g., J-Lat or primary CD4+ T cells) and treat with this compound or a vehicle control for the desired time.

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4, anti-Tat, or antibodies against specific histone modifications like H3K27me3).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Quantitative PCR (qPCR): Quantify the amount of HIV LTR DNA present in the immunoprecipitated sample using primers specific for the HIV LTR region.

Micrococcal Nuclease (MNase) Accessibility Assay

This assay is used to map the positions of nucleosomes on the HIV LTR and to assess changes in chromatin accessibility.

Protocol Overview:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the ChIP assay.

  • Nuclei Isolation: Isolate intact nuclei from the cells.

  • MNase Digestion: Treat the nuclei with a range of MNase concentrations. MNase preferentially digests the linker DNA between nucleosomes.

  • DNA Purification: Stop the digestion and purify the genomic DNA.

  • Southern Blotting or qPCR: Analyze the digested DNA. For a focused analysis on the HIV LTR, qPCR with primers spanning the LTR can be used to determine the degree of protection from MNase digestion, which corresponds to nucleosome occupancy.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying the impact of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Latently HIV-infected Cells Treatment Treat with this compound or Vehicle Start->Treatment ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP MNase Micrococcal Nuclease (MNase) Assay Treatment->MNase qPCR_ChIP qPCR for HIV LTR ChIP->qPCR_ChIP qPCR_MNase qPCR for Nucleosome Occupancy MNase->qPCR_MNase Analysis_ChIP Analyze Protein Occupancy at LTR qPCR_ChIP->Analysis_ChIP Analysis_MNase Determine Nucleosome Positioning qPCR_MNase->Analysis_MNase Conclusion Assess Impact on Chromatin Structure Analysis_ChIP->Conclusion Analysis_MNase->Conclusion

Caption: A generalized workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound represents a significant advancement in the development of "block and lock" strategies for an HIV cure. Its ability to selectively target BRD4 and induce a repressive chromatin state at the HIV LTR provides a powerful tool to enforce and deepen viral latency. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar compounds.

Future research should focus on elucidating the full spectrum of epigenetic modifications induced by this compound at the HIV LTR and other host gene promoters to ensure its specificity and safety. In vivo studies in relevant animal models are also crucial to evaluate the long-term efficacy and potential for viral rebound after treatment cessation. Ultimately, the combination of this compound with other latency-promoting agents or with ART could pave the way for a functional cure for HIV.

References

The Impact of ZL0580 on HIV LTR Chromatin Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV reservoirs remains a major obstacle to a cure for AIDS. Antiretroviral therapy (ART) can effectively suppress viral replication, but it does not eliminate the integrated provirus, which can reactivate upon treatment interruption. A promising strategy to address this challenge is the "block and lock" approach, which aims to enforce a deep and durable state of latency, rendering the provirus transcriptionally silent. ZL0580, a novel small molecule, has emerged as a key player in this strategy. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on the chromatin structure of the HIV Long Terminal Repeat (LTR).

This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BRD4 is a critical host factor for HIV transcription, acting as a scaffold to recruit the positive transcription elongation factor b (p-TEFb) to the HIV LTR. By selectively targeting BRD4's BD1, this compound disrupts this process, leading to the suppression of HIV transcription and the establishment of a repressive chromatin environment at the viral promoter.[1][2] This guide will detail the molecular mechanisms underlying this compound's activity, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.

Data Presentation

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in different cellular models of HIV infection.

Cell LineParameterValueReference
SupT1IC50 (non-reactivated)6.43 ± 0.34 μM[3]
SupT1IC50 (reactivated with TNF-α)4.14 ± 0.37 μM[3]
PBMCsSelectivity Index (SI) - PI staining1.89 ± 0.42[3]
PBMCsSelectivity Index (SI) - MTT assay1.22 ± 0.19[3]

Table 1: In Vitro Efficacy and Selectivity of this compound. IC50 values represent the concentration at which this compound inhibits 50% of HIV-1 transcription. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound.

Core Mechanism of Action

This compound exerts its suppressive effect on HIV-1 transcription through a multi-faceted mechanism centered on the modulation of the HIV LTR chromatin environment.

Inhibition of Tat-p-TEFb-Mediated Transcription

The HIV-1 Tat protein is essential for robust viral transcription. It functions by recruiting the host p-TEFb complex, composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, to the trans-activation response (TAR) element located in the nascent viral RNA.[4][5] This recruitment leads to the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation.

BRD4 also interacts with p-TEFb and plays a crucial role in bringing it to the HIV promoter.[4] this compound, by binding to the BD1 domain of BRD4, allosterically inhibits the interaction between BRD4 and p-TEFb.[1] This disruption prevents the efficient recruitment of p-TEFb to the HIV LTR, thereby blocking Tat-mediated transcriptional elongation.[6][7]

Induction of a Repressive Chromatin Structure

This compound actively promotes the establishment of a repressive chromatin structure at the HIV LTR.[6][8] This is achieved through the remodeling of nucleosomes, the fundamental units of chromatin. Studies using high-resolution micrococcal nuclease (MNase) mapping have shown that treatment with this compound leads to a more organized and condensed nucleosomal arrangement at the HIV LTR.[6][7][8] This condensed chromatin state restricts the access of transcription factors and RNA polymerase to the viral promoter, leading to transcriptional silencing. While the precise histone modifications induced by this compound are still under full investigation, the formation of facultative heterochromatin, often characterized by histone marks such as H3K27me3, is a likely consequence of this process.[9]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-mediated suppression of HIV LTR transcription.

ZL0580_Mechanism cluster_nucleus Nucleus This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 Binds & Inhibits Repressive_Chromatin Repressive Chromatin (Condensed Nucleosomes) This compound->Repressive_Chromatin Induces pTEFb p-TEFb (CDK9/CycT1) BRD4->pTEFb Interaction Blocked HIV_LTR HIV LTR BRD4->HIV_LTR Binds to Acetylated Histones Tat HIV Tat Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates RNAPII->HIV_LTR Transcribes Repressive_Chromatin->HIV_LTR Silences Transcription_Suppression Transcription Suppression Repressive_Chromatin->Transcription_Suppression

Caption: this compound's mechanism of action on the HIV LTR.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the effects of this compound on HIV LTR chromatin structure.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the association of specific proteins, such as transcription factors or modified histones, with the HIV LTR.

Protocol Overview:

  • Cell Culture and Treatment: Culture latently HIV-infected cells (e.g., J-Lat or primary CD4+ T cells) and treat with this compound or a vehicle control for the desired time.

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4, anti-Tat, or antibodies against specific histone modifications like H3K27me3).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Quantitative PCR (qPCR): Quantify the amount of HIV LTR DNA present in the immunoprecipitated sample using primers specific for the HIV LTR region.

Micrococcal Nuclease (MNase) Accessibility Assay

This assay is used to map the positions of nucleosomes on the HIV LTR and to assess changes in chromatin accessibility.

Protocol Overview:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the ChIP assay.

  • Nuclei Isolation: Isolate intact nuclei from the cells.

  • MNase Digestion: Treat the nuclei with a range of MNase concentrations. MNase preferentially digests the linker DNA between nucleosomes.

  • DNA Purification: Stop the digestion and purify the genomic DNA.

  • Southern Blotting or qPCR: Analyze the digested DNA. For a focused analysis on the HIV LTR, qPCR with primers spanning the LTR can be used to determine the degree of protection from MNase digestion, which corresponds to nucleosome occupancy.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying the impact of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Latently HIV-infected Cells Treatment Treat with this compound or Vehicle Start->Treatment ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP MNase Micrococcal Nuclease (MNase) Assay Treatment->MNase qPCR_ChIP qPCR for HIV LTR ChIP->qPCR_ChIP qPCR_MNase qPCR for Nucleosome Occupancy MNase->qPCR_MNase Analysis_ChIP Analyze Protein Occupancy at LTR qPCR_ChIP->Analysis_ChIP Analysis_MNase Determine Nucleosome Positioning qPCR_MNase->Analysis_MNase Conclusion Assess Impact on Chromatin Structure Analysis_ChIP->Conclusion Analysis_MNase->Conclusion

Caption: A generalized workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound represents a significant advancement in the development of "block and lock" strategies for an HIV cure. Its ability to selectively target BRD4 and induce a repressive chromatin state at the HIV LTR provides a powerful tool to enforce and deepen viral latency. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar compounds.

Future research should focus on elucidating the full spectrum of epigenetic modifications induced by this compound at the HIV LTR and other host gene promoters to ensure its specificity and safety. In vivo studies in relevant animal models are also crucial to evaluate the long-term efficacy and potential for viral rebound after treatment cessation. Ultimately, the combination of this compound with other latency-promoting agents or with ART could pave the way for a functional cure for HIV.

References

In Vitro Profile of ZL0580: A Novel BRD4-Selective Inhibitor for HIV-1 Suppression

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of ZL0580, a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4 to induce epigenetic suppression of HIV-1 replication. This document details the quantitative data from antiviral and cytotoxicity assays, outlines the experimental protocols for key studies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains

Target BromodomainIC50 (nM)Selectivity vs. BRD4 BD1
BRD4 BD1163-
BRD4 BD2>10,000>61.3-fold
BRD2 BD1/BD2900 - 19005.5 to 11.6-fold
BRD3 BD1/BD2900 - 19005.5 to 11.6-fold
BRDT BD1/BD2900 - 19005.5 to 11.6-fold
CBP>10,000>61.3-fold

Table 2: In Vitro Anti-HIV-1 Activity of this compound

Cell ModelAssay TypeThis compound ConcentrationEffect
J-Lat CellsHIV Activation (PMA)~8 µM (IC50)Dose-dependent suppression of HIV transcription.[1]
SupT1 CellsHIV-1 FLuc Virus4.14 ± 0.37 µM (IC50, reactivated)Dose-dependent reduction of HIV-1 transcription.[1]
6.43 ± 0.34 µM (IC50, non-reactivated)
Primary CD4+ T CellsIn vitro infection8 µMAlmost complete loss of productive HIV infection.[2]
Microglial Cells (HC69)HIV Activation (TNF-α)8 µMPotent and durable suppression of induced and basal HIV transcription.[3][4]
Monocytic Cell Lines (U1, OM10.1)HIV ExpressionNot specifiedPotent and durable suppression of HIV transcription.[3]
PBMCs (from viremic patients)HIV Transcription (PHA-activated)8 µMSuppression of ex vivo HIV transcription.[2]

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssayCC50 / Observation
J-Lat CellsNot specifiedNo significant cell death below 40 µM.[2]
SupT1 CellsPropidium Iodide StainingSI = 1.77 (non-reactivated), SI = 2.63 (reactivated)
MTT AssaySI = 1.10 (non-reactivated), SI = 2.06 (reactivated)
Activated PBMCsFlow Cytometry (Aqua Blue)No significant toxicity at 8 µM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial in vitro evaluation of this compound.

Bromodomain Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of this compound to various bromodomains.

  • Materials: 384-well plates, commercial TR-FRET assay kits (e.g., from Cayman Chemical) containing europium-labeled donor, GST-tagged bromodomain protein, and a fluorescently labeled ligand (e.g., biotinylated histone H4 peptide and allophycocyanin-labeled streptavidin).

  • Procedure:

    • Prepare a dilution series of this compound, typically ranging from 0.01 nM to 100 µM.

    • In a 384-well plate, add the diluted this compound or a control compound (e.g., JQ1).

    • Add the reaction components as per the manufacturer's instructions, including the GST-tagged bromodomain protein and the europium-labeled anti-GST antibody.

    • Incubate for a specified period (e.g., 1 hour) at room temperature to allow for binding.

    • Add the fluorescently labeled ligand and its binding partner (e.g., biotinylated histone peptide and APC-streptavidin).

    • Incubate to allow for the displacement of the fluorescent ligand by the test compound.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the IC50 values by plotting the TR-FRET signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Activity Assay in Latently Infected T-Cells (J-Lat Model)

This assay evaluates the ability of this compound to suppress HIV-1 transcription upon reactivation from latency.

  • Cell Line: J-Lat cells, a Jurkat T-cell line containing an integrated, latent HIV-1 provirus with a GFP reporter.

  • Procedure:

    • Plate J-Lat cells in a multi-well plate.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • After a pre-incubation period, stimulate HIV-1 transcription with a latency-reversing agent such as Phorbol 12-myristate 13-acetate (PMA).

    • Incubate the cells for a defined period (e.g., 24 hours).

    • Measure GFP expression as an indicator of HIV-1 promoter activity using flow cytometry.

    • Alternatively, quantify HIV-1 transcripts (e.g., Gag RNA) using RT-qPCR.

    • Determine the IC50 of this compound for HIV-1 suppression by analyzing the dose-response relationship.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.

  • Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

  • Procedure:

    • Seed cells (e.g., J-Lat, SupT1) in a 96-well plate and allow them to adhere or stabilize.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction

This experiment investigates whether this compound disrupts the interaction between the HIV-1 Tat protein and the host transcription elongation factor p-TEFb (CDK9/Cyclin T1).

  • Cell Line: Microglial cells (HC69) or other relevant cell lines.

  • Procedure:

    • Treat cells with this compound (e.g., 8 µM) or a control for 24 hours. Cells may be stimulated with TNF-α to activate HIV expression.[4]

    • Lyse the cells to extract proteins, preserving protein-protein interactions.

    • Incubate the cell lysates with an antibody specific for Tat or CDK9.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against Tat and CDK9 to detect their co-precipitation. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.[4]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound alters the association of proteins, such as Tat and BRD4, with the HIV-1 promoter (5' LTR).

  • Procedure:

    • Treat cells with this compound and a control.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Incubate the sheared chromatin with an antibody against the protein of interest (e.g., Tat or BRD4).

    • Precipitate the antibody-protein-DNA complexes using protein A/G beads.

    • Reverse the cross-linking and purify the precipitated DNA.

    • Quantify the amount of HIV-1 5' LTR DNA in the precipitate using qPCR. An enrichment or reduction compared to the control indicates a change in protein binding.

Micrococcal Nuclease (MNase) Mapping Assay

This technique is employed to analyze changes in the chromatin structure at the HIV-1 LTR, specifically the positioning of nucleosomes.

  • Procedure:

    • Treat cells with this compound or a control.

    • Isolate the nuclei from the cells.

    • Digest the chromatin with a limited amount of micrococcal nuclease, which preferentially cuts the linker DNA between nucleosomes.

    • Purify the resulting DNA fragments.

    • Analyze the DNA fragments by qPCR using primers that span the HIV-1 LTR to map the positions of protected regions (nucleosomes). A shift in the pattern of protection in this compound-treated cells suggests chromatin remodeling.[3][5]

Mandatory Visualizations

Signaling Pathway of this compound in HIV-1 Suppression

ZL0580_Mechanism cluster_nucleus Cell Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds selectively Tat HIV-1 Tat This compound->Tat Inhibits Tat-pTEFb interaction Repressive_Chromatin Repressive Chromatin Structure This compound->Repressive_Chromatin Induces pTEFb p-TEFb (CDK9/CycT1) BRD4_BD1->pTEFb Modulates interaction Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates HIV_LTR HIV-1 LTR Suppression HIV-1 Transcription Suppression HIV_LTR->Suppression RNAPII->HIV_LTR Binds to TAR Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Initiates Repressive_Chromatin->HIV_LTR Compacts

Caption: Mechanism of this compound-mediated HIV-1 suppression.

Experimental Workflow for In Vitro Evaluation of this compound

ZL0580_Workflow cluster_workflow In Vitro Evaluation Workflow start Start: Candidate Compound (this compound) binding_assay Binding Affinity Assay (TR-FRET) start->binding_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay antiviral_assay Antiviral Activity Assay (e.g., J-Lat, Primary Cells) binding_assay->antiviral_assay cytotoxicity_assay->antiviral_assay mechanism_studies Mechanism of Action Studies antiviral_assay->mechanism_studies co_ip Co-Immunoprecipitation (Tat-CDK9) mechanism_studies->co_ip chip Chromatin Immunoprecipitation (ChIP-qPCR) mechanism_studies->chip mnase Chromatin Structure Analysis (MNase-seq) mechanism_studies->mnase end Conclusion: In Vitro Efficacy and Mechanism Established co_ip->end chip->end mnase->end

Caption: General workflow for in vitro evaluation of this compound.

References

In Vitro Profile of ZL0580: A Novel BRD4-Selective Inhibitor for HIV-1 Suppression

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of ZL0580, a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4 to induce epigenetic suppression of HIV-1 replication. This document details the quantitative data from antiviral and cytotoxicity assays, outlines the experimental protocols for key studies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains

Target BromodomainIC50 (nM)Selectivity vs. BRD4 BD1
BRD4 BD1163-
BRD4 BD2>10,000>61.3-fold
BRD2 BD1/BD2900 - 19005.5 to 11.6-fold
BRD3 BD1/BD2900 - 19005.5 to 11.6-fold
BRDT BD1/BD2900 - 19005.5 to 11.6-fold
CBP>10,000>61.3-fold

Table 2: In Vitro Anti-HIV-1 Activity of this compound

Cell ModelAssay TypeThis compound ConcentrationEffect
J-Lat CellsHIV Activation (PMA)~8 µM (IC50)Dose-dependent suppression of HIV transcription.[1]
SupT1 CellsHIV-1 FLuc Virus4.14 ± 0.37 µM (IC50, reactivated)Dose-dependent reduction of HIV-1 transcription.[1]
6.43 ± 0.34 µM (IC50, non-reactivated)
Primary CD4+ T CellsIn vitro infection8 µMAlmost complete loss of productive HIV infection.[2]
Microglial Cells (HC69)HIV Activation (TNF-α)8 µMPotent and durable suppression of induced and basal HIV transcription.[3][4]
Monocytic Cell Lines (U1, OM10.1)HIV ExpressionNot specifiedPotent and durable suppression of HIV transcription.[3]
PBMCs (from viremic patients)HIV Transcription (PHA-activated)8 µMSuppression of ex vivo HIV transcription.[2]

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssayCC50 / Observation
J-Lat CellsNot specifiedNo significant cell death below 40 µM.[2]
SupT1 CellsPropidium Iodide StainingSI = 1.77 (non-reactivated), SI = 2.63 (reactivated)
MTT AssaySI = 1.10 (non-reactivated), SI = 2.06 (reactivated)
Activated PBMCsFlow Cytometry (Aqua Blue)No significant toxicity at 8 µM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial in vitro evaluation of this compound.

Bromodomain Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of this compound to various bromodomains.

  • Materials: 384-well plates, commercial TR-FRET assay kits (e.g., from Cayman Chemical) containing europium-labeled donor, GST-tagged bromodomain protein, and a fluorescently labeled ligand (e.g., biotinylated histone H4 peptide and allophycocyanin-labeled streptavidin).

  • Procedure:

    • Prepare a dilution series of this compound, typically ranging from 0.01 nM to 100 µM.

    • In a 384-well plate, add the diluted this compound or a control compound (e.g., JQ1).

    • Add the reaction components as per the manufacturer's instructions, including the GST-tagged bromodomain protein and the europium-labeled anti-GST antibody.

    • Incubate for a specified period (e.g., 1 hour) at room temperature to allow for binding.

    • Add the fluorescently labeled ligand and its binding partner (e.g., biotinylated histone peptide and APC-streptavidin).

    • Incubate to allow for the displacement of the fluorescent ligand by the test compound.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the IC50 values by plotting the TR-FRET signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Activity Assay in Latently Infected T-Cells (J-Lat Model)

This assay evaluates the ability of this compound to suppress HIV-1 transcription upon reactivation from latency.

  • Cell Line: J-Lat cells, a Jurkat T-cell line containing an integrated, latent HIV-1 provirus with a GFP reporter.

  • Procedure:

    • Plate J-Lat cells in a multi-well plate.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • After a pre-incubation period, stimulate HIV-1 transcription with a latency-reversing agent such as Phorbol 12-myristate 13-acetate (PMA).

    • Incubate the cells for a defined period (e.g., 24 hours).

    • Measure GFP expression as an indicator of HIV-1 promoter activity using flow cytometry.

    • Alternatively, quantify HIV-1 transcripts (e.g., Gag RNA) using RT-qPCR.

    • Determine the IC50 of this compound for HIV-1 suppression by analyzing the dose-response relationship.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.

  • Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

  • Procedure:

    • Seed cells (e.g., J-Lat, SupT1) in a 96-well plate and allow them to adhere or stabilize.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction

This experiment investigates whether this compound disrupts the interaction between the HIV-1 Tat protein and the host transcription elongation factor p-TEFb (CDK9/Cyclin T1).

  • Cell Line: Microglial cells (HC69) or other relevant cell lines.

  • Procedure:

    • Treat cells with this compound (e.g., 8 µM) or a control for 24 hours. Cells may be stimulated with TNF-α to activate HIV expression.[4]

    • Lyse the cells to extract proteins, preserving protein-protein interactions.

    • Incubate the cell lysates with an antibody specific for Tat or CDK9.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against Tat and CDK9 to detect their co-precipitation. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.[4]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound alters the association of proteins, such as Tat and BRD4, with the HIV-1 promoter (5' LTR).

  • Procedure:

    • Treat cells with this compound and a control.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Incubate the sheared chromatin with an antibody against the protein of interest (e.g., Tat or BRD4).

    • Precipitate the antibody-protein-DNA complexes using protein A/G beads.

    • Reverse the cross-linking and purify the precipitated DNA.

    • Quantify the amount of HIV-1 5' LTR DNA in the precipitate using qPCR. An enrichment or reduction compared to the control indicates a change in protein binding.

Micrococcal Nuclease (MNase) Mapping Assay

This technique is employed to analyze changes in the chromatin structure at the HIV-1 LTR, specifically the positioning of nucleosomes.

  • Procedure:

    • Treat cells with this compound or a control.

    • Isolate the nuclei from the cells.

    • Digest the chromatin with a limited amount of micrococcal nuclease, which preferentially cuts the linker DNA between nucleosomes.

    • Purify the resulting DNA fragments.

    • Analyze the DNA fragments by qPCR using primers that span the HIV-1 LTR to map the positions of protected regions (nucleosomes). A shift in the pattern of protection in this compound-treated cells suggests chromatin remodeling.[3][5]

Mandatory Visualizations

Signaling Pathway of this compound in HIV-1 Suppression

ZL0580_Mechanism cluster_nucleus Cell Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds selectively Tat HIV-1 Tat This compound->Tat Inhibits Tat-pTEFb interaction Repressive_Chromatin Repressive Chromatin Structure This compound->Repressive_Chromatin Induces pTEFb p-TEFb (CDK9/CycT1) BRD4_BD1->pTEFb Modulates interaction Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates HIV_LTR HIV-1 LTR Suppression HIV-1 Transcription Suppression HIV_LTR->Suppression RNAPII->HIV_LTR Binds to TAR Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Initiates Repressive_Chromatin->HIV_LTR Compacts

Caption: Mechanism of this compound-mediated HIV-1 suppression.

Experimental Workflow for In Vitro Evaluation of this compound

ZL0580_Workflow cluster_workflow In Vitro Evaluation Workflow start Start: Candidate Compound (this compound) binding_assay Binding Affinity Assay (TR-FRET) start->binding_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay antiviral_assay Antiviral Activity Assay (e.g., J-Lat, Primary Cells) binding_assay->antiviral_assay cytotoxicity_assay->antiviral_assay mechanism_studies Mechanism of Action Studies antiviral_assay->mechanism_studies co_ip Co-Immunoprecipitation (Tat-CDK9) mechanism_studies->co_ip chip Chromatin Immunoprecipitation (ChIP-qPCR) mechanism_studies->chip mnase Chromatin Structure Analysis (MNase-seq) mechanism_studies->mnase end Conclusion: In Vitro Efficacy and Mechanism Established co_ip->end chip->end mnase->end

Caption: General workflow for in vitro evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for ZL0580 in J-Lat Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZL0580 is a first-in-class, selective small molecule inhibitor of the bromodomain and extraterminal domain (BET) protein BRD4.[1] In the context of HIV-1 research, this compound functions as a "block-and-lock" agent, promoting a deeper and more durable state of viral latency.[1] This is in contrast to "shock-and-kill" strategies that aim to reactivate the virus. This compound exerts its effect by suppressing HIV transcription through the inhibition of Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and by fostering a repressive chromatin environment at the HIV long terminal repeat (LTR).[1][2] J-Lat cell lines, which are Jurkat T cells latently infected with an HIV-1 provirus containing a GFP reporter, are a crucial in vitro model for studying HIV latency and the effects of latency-promoting agents like this compound.[3][4]

These application notes provide detailed protocols for utilizing this compound in J-Lat cell lines to study its effects on HIV-1 latency, including methods for assessing latency reversal, cell viability, and the underlying molecular mechanisms.

Data Presentation

Quantitative Analysis of this compound Activity in J-Lat Cells

The following tables summarize the key quantitative data regarding the effects of this compound in J-Lat cell lines.

ParameterCell LineValueReference
IC50 (HIV-1 Reactivation Suppression) J-Lat A210.04 ± 0.38 µM[5]
CC50 (Cell Viability) J-Lat A212.14 ± 0.31 µM[5]

Table 1: Potency and Toxicity of this compound in J-Lat A2 Cells. This table presents the half-maximal inhibitory concentration (IC50) for the suppression of TNF-α-induced HIV-1 reactivation and the half-maximal cytotoxic concentration (CC50) of this compound after a 24-hour treatment.

GeneRegulation by this compoundRegulation by JQ1
HMGCS1 UpregulatedDownregulated
SQLE UpregulatedDownregulated
DHCR7 UpregulatedDownregulated
ASS1 UpregulatedDownregulated
ITK UpregulatedDownregulated
DUSP8 UpregulatedDownregulated
KLF10 DownregulatedUpregulated
WDR52 DownregulatedUpregulated

Table 2: Differential Gene Expression in J-Lat Cells Treated with this compound versus JQ1. This table highlights the opposing effects of this compound and the pan-BET inhibitor JQ1 on the expression of a subset of genes in wild-type J-Lat cells after 24 hours of treatment with 5 µM of each compound.[1]

Experimental Protocols

Protocol 1: Assessment of HIV-1 Latency Reversal using Flow Cytometry

This protocol details the method for evaluating the ability of this compound to suppress the reactivation of latent HIV-1 in J-Lat cells.

Materials:

  • J-Lat cells (e.g., J-Lat A2, 10.6)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Latency Reversing Agent (LRA), e.g., TNF-α (10 ng/mL) or PMA (20 ng/mL)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

  • This compound Treatment: Treat the cells with a dilution series of this compound. Include a vehicle control (DMSO). Incubate for 24 hours.

  • Latency Reactivation: Add the LRA (e.g., TNF-α) to the appropriate wells to induce HIV-1 transcription.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Harvesting and Staining:

    • Transfer cells to flow cytometry tubes.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS for analysis. If assessing cell viability, a viability dye (e.g., Propidium Iodide or a fixable viability dye) can be included at this step according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live, single-cell population.

    • Measure the percentage of GFP-positive cells to determine the level of HIV-1 reactivation.

Protocol 2: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of this compound on J-Lat cells.

Materials:

  • J-Lat cells

  • Complete RPMI-1640 medium

  • This compound

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 5 x 10^5 cells/mL.

  • This compound Treatment: Add a dilution series of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.

  • Assay:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Protocol 3: Western Blot Analysis of HIV-1 Transcription-Related Proteins

This protocol is for examining the effect of this compound on the expression and interaction of key proteins involved in HIV-1 transcription.

Materials:

  • J-Lat cells

  • This compound (e.g., 10 µM)

  • PMA (for stimulation)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Tat, anti-CDK9, anti-ELL2, anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat J-Lat cells with this compound and/or PMA for the desired time (e.g., 24 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to investigate the recruitment of proteins, such as Tat and BRD4, to the HIV-1 5' LTR.

Materials:

  • J-Lat cells

  • This compound

  • PMA (for stimulation)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • ChIP-grade antibodies (e.g., anti-Tat, anti-BRD4, control IgG)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the HIV-1 5' LTR

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat J-Lat cells with this compound and/or PMA.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the specific antibody or control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads with a series of wash buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the HIV-1 5' LTR to quantify the amount of precipitated DNA.

    • Normalize the data to the input control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: this compound in J-Lat Cells cluster_assays Downstream Assays JLat J-Lat Cells Treatment Treat with this compound (or vehicle control) JLat->Treatment Reactivation Induce Reactivation (e.g., TNF-α, PMA) Treatment->Reactivation Incubation Incubate (24h) Reactivation->Incubation Flow Flow Cytometry (% GFP+ cells) Incubation->Flow Viability Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Western Western Blot (Tat, CDK9, etc.) Incubation->Western ChIP ChIP-qPCR (HIV LTR) Incubation->ChIP G cluster_pathway This compound Mechanism of Action in HIV Latency BRD4 BRD4 Tat HIV Tat BRD4->Tat competes with for p-TEFb This compound This compound This compound->BRD4 inhibits This compound->Tat inhibits recruitment of p-TEFb RepressiveChromatin Repressive Chromatin This compound->RepressiveChromatin promotes pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits LTR HIV 5' LTR Tat->LTR recruits to RNAPII RNA Pol II pTEFb->RNAPII phosphorylates RNAPII->LTR binds Transcription HIV Transcription Elongation LTR->Transcription RepressiveChromatin->LTR acts on

References

Application Notes and Protocols for ZL0580 in J-Lat Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZL0580 is a first-in-class, selective small molecule inhibitor of the bromodomain and extraterminal domain (BET) protein BRD4.[1] In the context of HIV-1 research, this compound functions as a "block-and-lock" agent, promoting a deeper and more durable state of viral latency.[1] This is in contrast to "shock-and-kill" strategies that aim to reactivate the virus. This compound exerts its effect by suppressing HIV transcription through the inhibition of Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and by fostering a repressive chromatin environment at the HIV long terminal repeat (LTR).[1][2] J-Lat cell lines, which are Jurkat T cells latently infected with an HIV-1 provirus containing a GFP reporter, are a crucial in vitro model for studying HIV latency and the effects of latency-promoting agents like this compound.[3][4]

These application notes provide detailed protocols for utilizing this compound in J-Lat cell lines to study its effects on HIV-1 latency, including methods for assessing latency reversal, cell viability, and the underlying molecular mechanisms.

Data Presentation

Quantitative Analysis of this compound Activity in J-Lat Cells

The following tables summarize the key quantitative data regarding the effects of this compound in J-Lat cell lines.

ParameterCell LineValueReference
IC50 (HIV-1 Reactivation Suppression) J-Lat A210.04 ± 0.38 µM[5]
CC50 (Cell Viability) J-Lat A212.14 ± 0.31 µM[5]

Table 1: Potency and Toxicity of this compound in J-Lat A2 Cells. This table presents the half-maximal inhibitory concentration (IC50) for the suppression of TNF-α-induced HIV-1 reactivation and the half-maximal cytotoxic concentration (CC50) of this compound after a 24-hour treatment.

GeneRegulation by this compoundRegulation by JQ1
HMGCS1 UpregulatedDownregulated
SQLE UpregulatedDownregulated
DHCR7 UpregulatedDownregulated
ASS1 UpregulatedDownregulated
ITK UpregulatedDownregulated
DUSP8 UpregulatedDownregulated
KLF10 DownregulatedUpregulated
WDR52 DownregulatedUpregulated

Table 2: Differential Gene Expression in J-Lat Cells Treated with this compound versus JQ1. This table highlights the opposing effects of this compound and the pan-BET inhibitor JQ1 on the expression of a subset of genes in wild-type J-Lat cells after 24 hours of treatment with 5 µM of each compound.[1]

Experimental Protocols

Protocol 1: Assessment of HIV-1 Latency Reversal using Flow Cytometry

This protocol details the method for evaluating the ability of this compound to suppress the reactivation of latent HIV-1 in J-Lat cells.

Materials:

  • J-Lat cells (e.g., J-Lat A2, 10.6)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Latency Reversing Agent (LRA), e.g., TNF-α (10 ng/mL) or PMA (20 ng/mL)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

  • This compound Treatment: Treat the cells with a dilution series of this compound. Include a vehicle control (DMSO). Incubate for 24 hours.

  • Latency Reactivation: Add the LRA (e.g., TNF-α) to the appropriate wells to induce HIV-1 transcription.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Harvesting and Staining:

    • Transfer cells to flow cytometry tubes.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS for analysis. If assessing cell viability, a viability dye (e.g., Propidium Iodide or a fixable viability dye) can be included at this step according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live, single-cell population.

    • Measure the percentage of GFP-positive cells to determine the level of HIV-1 reactivation.

Protocol 2: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of this compound on J-Lat cells.

Materials:

  • J-Lat cells

  • Complete RPMI-1640 medium

  • This compound

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 5 x 10^5 cells/mL.

  • This compound Treatment: Add a dilution series of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.

  • Assay:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Protocol 3: Western Blot Analysis of HIV-1 Transcription-Related Proteins

This protocol is for examining the effect of this compound on the expression and interaction of key proteins involved in HIV-1 transcription.

Materials:

  • J-Lat cells

  • This compound (e.g., 10 µM)

  • PMA (for stimulation)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Tat, anti-CDK9, anti-ELL2, anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat J-Lat cells with this compound and/or PMA for the desired time (e.g., 24 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to investigate the recruitment of proteins, such as Tat and BRD4, to the HIV-1 5' LTR.

Materials:

  • J-Lat cells

  • This compound

  • PMA (for stimulation)

  • Formaldehyde (for cross-linking)

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • ChIP-grade antibodies (e.g., anti-Tat, anti-BRD4, control IgG)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the HIV-1 5' LTR

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat J-Lat cells with this compound and/or PMA.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the specific antibody or control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads with a series of wash buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the HIV-1 5' LTR to quantify the amount of precipitated DNA.

    • Normalize the data to the input control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: this compound in J-Lat Cells cluster_assays Downstream Assays JLat J-Lat Cells Treatment Treat with this compound (or vehicle control) JLat->Treatment Reactivation Induce Reactivation (e.g., TNF-α, PMA) Treatment->Reactivation Incubation Incubate (24h) Reactivation->Incubation Flow Flow Cytometry (% GFP+ cells) Incubation->Flow Viability Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Western Western Blot (Tat, CDK9, etc.) Incubation->Western ChIP ChIP-qPCR (HIV LTR) Incubation->ChIP G cluster_pathway This compound Mechanism of Action in HIV Latency BRD4 BRD4 Tat HIV Tat BRD4->Tat competes with for p-TEFb This compound This compound This compound->BRD4 inhibits This compound->Tat inhibits recruitment of p-TEFb RepressiveChromatin Repressive Chromatin This compound->RepressiveChromatin promotes pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits LTR HIV 5' LTR Tat->LTR recruits to RNAPII RNA Pol II pTEFb->RNAPII phosphorylates RNAPII->LTR binds Transcription HIV Transcription Elongation LTR->Transcription RepressiveChromatin->LTR acts on

References

Application Notes and Protocols for Combining ZL0580 with Antiretroviral Therapy (ART) in HIV Suppression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ZL0580, a selective BRD4 bromodomain 1 (BD1) inhibitor, in combination with antiretroviral therapy (ART) for the suppression of HIV. This compound represents a promising epigenetic modulator that acts to silence HIV transcription, offering a potential complementary strategy to conventional ART.

Introduction

Antiretroviral therapy (ART) has transformed HIV infection from a fatal disease into a manageable chronic condition by effectively suppressing viral replication. However, ART does not eradicate the virus, which persists in latent reservoirs within the host genome. The "block and lock" strategy aims to achieve a functional cure by inducing a deep and durable state of HIV latency. This compound is a small molecule that has emerged as a key candidate for this approach.[1][2]

This compound selectively binds to the first bromodomain (BD1) of the bromodomain and extraterminal domain (BET) protein BRD4, an epigenetic reader crucial for HIV transcription.[1][2][3] Unlike pan-BET inhibitors such as JQ1 which can activate HIV transcription, this compound modulates BRD4 to suppress the virus.[1] Its mechanism of action involves inhibiting the HIV trans-activator of transcription (Tat)-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and promoting a repressive chromatin structure at the HIV long terminal repeat (LTR).[1][4][5]

Studies have demonstrated that this compound can potently suppress HIV in various in vitro and ex vivo models, including latently infected T cell lines, primary CD4+ T cells, and myeloid cells.[1][5] Furthermore, in a humanized mouse model of HIV infection, this compound, both as a monotherapy and in combination with ART, has been shown to suppress active HIV replication to nearly undetectable levels and delay viral rebound after treatment interruption.[1][4]

These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound in combination with ART in various research settings.

Data Presentation

The following tables summarize quantitative data from key studies on the efficacy and properties of this compound in HIV suppression.

Table 1: In Vitro Efficacy of this compound in HIV Suppression

Cell ModelThis compound ConcentrationTreatment DurationEffect on HIV ExpressionReference
J-Lat 10.6 cells (PMA-stimulated)10 µM24 hoursSignificant suppression of HIV activation (GFP expression)[6]
J-Lat 10.6 cells (resting)10 µMUp to 14 daysSustained suppression of basal HIV transcription[2]
Primary CD4+ T cells (in vitro infected)8 µM2 daysAlmost complete loss of productive HIV infection
PBMCs from viremic HIV+ individuals8 µM2 daysSuppression of ex vivo HIV transcription
HC69 microglial cells (TNF-α stimulated)8 µM24 hoursPotent and durable suppression of induced HIV transcription[3][5]
U1 and OM10.1 monocytic cell lines10 µM-Suppression of induced and basal HIV transcription[3][5]

Table 2: In Vivo Efficacy of this compound in Humanized Mice

Treatment GroupThis compound DosageART RegimenTreatment DurationEffect on Plasma ViremiaViral Rebound Post-TreatmentReference
This compound MonotherapyNot specifiedNone2 weeks (daily)Reduced to nearly undetectable levelsModestly delayed[1][4]
This compound + ARTNot specifiedNot specified2 weeks (daily)Reduced to nearly undetectable levelsDelayed compared to ART alone[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in HIV Suppression

ZL0580_Pathway cluster_nucleus Cell Nucleus This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 Binds to BD1 Tat HIV Tat BRD4->Tat Inhibits recruitment of p-TEFb by Tat Repressive_Chromatin Repressive Chromatin (Histone Deacetylation etc.) BRD4->Repressive_Chromatin Promotes HIV_LTR HIV LTR Abortive_Tx Abortive Transcription HIV_LTR->Abortive_Tx Leads to Suppressed_Tx Suppressed HIV Transcription HIV_LTR->Suppressed_Tx Results in pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates RNAPII->HIV_LTR Binds Repressive_Chromatin->HIV_LTR Acts on

Caption: this compound mechanism of action in HIV suppression.

Experimental Workflow: this compound and ART Co-treatment in Primary CD4+ T Cells

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Isolate_CD4 1. Isolate Primary CD4+ T Cells from Donor Blood Activate_Cells 2. Activate CD4+ T Cells (e.g., with anti-CD3/CD28 beads) Isolate_CD4->Activate_Cells Infect_Cells 3. Infect with HIV-1 Activate_Cells->Infect_Cells Wash_Cells 4. Wash to Remove Excess Virus & Add Treatment Groups Infect_Cells->Wash_Cells ART_only Group 1: ART alone Viral_Load 5. Measure Viral Load (p24 ELISA or RT-qPCR) ART_only->Viral_Load Toxicity 6. Assess Cell Viability (e.g., MTT assay) ART_only->Toxicity ZL0580_ART Group 2: This compound + ART ZL0580_ART->Viral_Load ZL0580_ART->Toxicity Chromatin 7. Analyze Chromatin State (MNase-seq or ChIP-qPCR) ZL0580_ART->Chromatin Control Group 3: Vehicle Control Control->Viral_Load Control->Toxicity Wash_Cells->ART_only Wash_Cells->ZL0580_ART Wash_Cells->Control

Caption: Workflow for this compound and ART co-treatment study.

Experimental Protocols

Protocol 1: In Vitro HIV Suppression Assay in J-Lat Latency Model

Objective: To assess the ability of this compound to suppress reactivated HIV in the J-Lat T cell line model of latency.

Materials:

  • J-Lat 10.6 cells

  • RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • This compound (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)

  • Flow cytometer

  • 96-well plates

Procedure:

  • Culture J-Lat 10.6 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.

  • Seed 2 x 10^5 cells/well in a 96-well plate.

  • To reactivate latent HIV, treat the cells with a stimulating agent such as PMA (1 µg/mL) or TNF-α (10 ng/mL).

  • Concurrently, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., another BET inhibitor like JQ1).

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with PBS.

  • Analyze the percentage of GFP-positive cells by flow cytometry to quantify HIV reactivation.

Protocol 2: this compound and ART Co-treatment in Primary CD4+ T Cells

Objective: To evaluate the synergistic effect of this compound and ART in suppressing HIV replication in primary human CD4+ T cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • CD4+ T cell isolation kit

  • RPMI 1640 medium supplemented with 10% FBS, IL-2 (20 U/mL), penicillin, and streptomycin

  • Anti-CD3/CD28 beads for T cell activation

  • Replication-competent HIV-1 strain

  • This compound

  • A combination of antiretroviral drugs (e.g., a reverse transcriptase inhibitor and an integrase inhibitor)

  • p24 ELISA kit or reagents for RT-qPCR

  • MTT or similar cell viability assay kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate CD4+ T cells from PBMCs using a negative selection kit.

  • Activate the CD4+ T cells with anti-CD3/CD28 beads for 48-72 hours in RPMI 1640 medium with IL-2.

  • Infect the activated CD4+ T cells with a known titer of HIV-1 for 2-4 hours.

  • Wash the cells to remove free virus and resuspend in fresh medium.

  • Divide the infected cells into treatment groups:

    • Vehicle control

    • ART alone

    • This compound alone (e.g., 8 µM)

    • This compound + ART

  • Culture the cells for 7-14 days, collecting supernatant every 2-3 days for viral load analysis.

  • Measure HIV-1 p24 antigen in the supernatant using an ELISA kit or quantify viral RNA using RT-qPCR.

  • At the end of the experiment, assess cell viability using an MTT assay to evaluate the toxicity of the treatments.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Tat-p-TEFb Interaction

Objective: To determine if this compound disrupts the interaction between HIV Tat and the p-TEFb complex (CDK9/Cyclin T1).

Materials:

  • HEK293T cells

  • Plasmids encoding Flag-tagged Tat and HA-tagged CDK9

  • Transfection reagent

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-Flag antibody conjugated to beads (or anti-Flag antibody and Protein A/G beads)

  • Anti-HA antibody for Western blotting

  • Anti-CDK9 antibody for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Co-transfect HEK293T cells with plasmids expressing Flag-Tat and HA-CDK9.

  • After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle control for another 24 hours.

  • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

  • Incubate a portion of the cell lysate with anti-Flag antibody-conjugated beads overnight at 4°C with gentle rotation to immunoprecipitate Flag-Tat.

  • Save a small aliquot of the lysate as the "input" control.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting with anti-HA or anti-CDK9 antibodies to detect co-immunoprecipitated CDK9.

  • Probe a separate blot with anti-Flag antibody to confirm the immunoprecipitation of Tat.

  • Analyze the input samples to confirm the expression of both proteins.

Protocol 4: Micrococcal Nuclease (MNase) Mapping of HIV LTR Chromatin Structure

Objective: To investigate the effect of this compound on the nucleosome positioning and chromatin structure of the HIV LTR.

Materials:

  • HIV-infected cells (e.g., J-Lat or primary CD4+ T cells) treated with this compound or vehicle

  • Formaldehyde (B43269) for cross-linking

  • Glycine

  • MNase buffer

  • Micrococcal Nuclease (MNase)

  • DNA purification kit

  • qPCR primers specific for different regions of the HIV LTR

  • qPCR master mix and instrument

Procedure:

  • Treat HIV-infected cells with this compound (e.g., 10 µM) or vehicle for 24 hours.

  • Cross-link the chromatin by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

  • Isolate the nuclei and resuspend in MNase buffer.

  • Digest the chromatin with a range of MNase concentrations to achieve partial digestion.

  • Reverse the cross-links and purify the DNA.

  • Perform qPCR using a series of overlapping primer pairs that span the HIV LTR to amplify nucleosome-protected DNA fragments.

  • Analyze the qPCR data to determine the relative abundance of DNA fragments at different positions along the LTR, which reflects nucleosome occupancy and positioning. A more repressive chromatin structure is expected to show more defined and well-positioned nucleosomes.

Conclusion

This compound, in combination with ART, presents a promising strategy for achieving a deep and durable state of HIV suppression. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various experimental systems. These studies will be crucial in advancing our understanding of HIV latency and developing novel therapeutic approaches for a functional cure.

References

Application Notes and Protocols for Combining ZL0580 with Antiretroviral Therapy (ART) in HIV Suppression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ZL0580, a selective BRD4 bromodomain 1 (BD1) inhibitor, in combination with antiretroviral therapy (ART) for the suppression of HIV. This compound represents a promising epigenetic modulator that acts to silence HIV transcription, offering a potential complementary strategy to conventional ART.

Introduction

Antiretroviral therapy (ART) has transformed HIV infection from a fatal disease into a manageable chronic condition by effectively suppressing viral replication. However, ART does not eradicate the virus, which persists in latent reservoirs within the host genome. The "block and lock" strategy aims to achieve a functional cure by inducing a deep and durable state of HIV latency. This compound is a small molecule that has emerged as a key candidate for this approach.[1][2]

This compound selectively binds to the first bromodomain (BD1) of the bromodomain and extraterminal domain (BET) protein BRD4, an epigenetic reader crucial for HIV transcription.[1][2][3] Unlike pan-BET inhibitors such as JQ1 which can activate HIV transcription, this compound modulates BRD4 to suppress the virus.[1] Its mechanism of action involves inhibiting the HIV trans-activator of transcription (Tat)-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and promoting a repressive chromatin structure at the HIV long terminal repeat (LTR).[1][4][5]

Studies have demonstrated that this compound can potently suppress HIV in various in vitro and ex vivo models, including latently infected T cell lines, primary CD4+ T cells, and myeloid cells.[1][5] Furthermore, in a humanized mouse model of HIV infection, this compound, both as a monotherapy and in combination with ART, has been shown to suppress active HIV replication to nearly undetectable levels and delay viral rebound after treatment interruption.[1][4]

These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound in combination with ART in various research settings.

Data Presentation

The following tables summarize quantitative data from key studies on the efficacy and properties of this compound in HIV suppression.

Table 1: In Vitro Efficacy of this compound in HIV Suppression

Cell ModelThis compound ConcentrationTreatment DurationEffect on HIV ExpressionReference
J-Lat 10.6 cells (PMA-stimulated)10 µM24 hoursSignificant suppression of HIV activation (GFP expression)[6]
J-Lat 10.6 cells (resting)10 µMUp to 14 daysSustained suppression of basal HIV transcription[2]
Primary CD4+ T cells (in vitro infected)8 µM2 daysAlmost complete loss of productive HIV infection
PBMCs from viremic HIV+ individuals8 µM2 daysSuppression of ex vivo HIV transcription
HC69 microglial cells (TNF-α stimulated)8 µM24 hoursPotent and durable suppression of induced HIV transcription[3][5]
U1 and OM10.1 monocytic cell lines10 µM-Suppression of induced and basal HIV transcription[3][5]

Table 2: In Vivo Efficacy of this compound in Humanized Mice

Treatment GroupThis compound DosageART RegimenTreatment DurationEffect on Plasma ViremiaViral Rebound Post-TreatmentReference
This compound MonotherapyNot specifiedNone2 weeks (daily)Reduced to nearly undetectable levelsModestly delayed[1][4]
This compound + ARTNot specifiedNot specified2 weeks (daily)Reduced to nearly undetectable levelsDelayed compared to ART alone[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in HIV Suppression

ZL0580_Pathway cluster_nucleus Cell Nucleus This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 Binds to BD1 Tat HIV Tat BRD4->Tat Inhibits recruitment of p-TEFb by Tat Repressive_Chromatin Repressive Chromatin (Histone Deacetylation etc.) BRD4->Repressive_Chromatin Promotes HIV_LTR HIV LTR Abortive_Tx Abortive Transcription HIV_LTR->Abortive_Tx Leads to Suppressed_Tx Suppressed HIV Transcription HIV_LTR->Suppressed_Tx Results in pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb Recruits RNAPII RNA Pol II pTEFb->RNAPII Phosphorylates RNAPII->HIV_LTR Binds Repressive_Chromatin->HIV_LTR Acts on

Caption: this compound mechanism of action in HIV suppression.

Experimental Workflow: this compound and ART Co-treatment in Primary CD4+ T Cells

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Isolate_CD4 1. Isolate Primary CD4+ T Cells from Donor Blood Activate_Cells 2. Activate CD4+ T Cells (e.g., with anti-CD3/CD28 beads) Isolate_CD4->Activate_Cells Infect_Cells 3. Infect with HIV-1 Activate_Cells->Infect_Cells Wash_Cells 4. Wash to Remove Excess Virus & Add Treatment Groups Infect_Cells->Wash_Cells ART_only Group 1: ART alone Viral_Load 5. Measure Viral Load (p24 ELISA or RT-qPCR) ART_only->Viral_Load Toxicity 6. Assess Cell Viability (e.g., MTT assay) ART_only->Toxicity ZL0580_ART Group 2: This compound + ART ZL0580_ART->Viral_Load ZL0580_ART->Toxicity Chromatin 7. Analyze Chromatin State (MNase-seq or ChIP-qPCR) ZL0580_ART->Chromatin Control Group 3: Vehicle Control Control->Viral_Load Control->Toxicity Wash_Cells->ART_only Wash_Cells->ZL0580_ART Wash_Cells->Control

Caption: Workflow for this compound and ART co-treatment study.

Experimental Protocols

Protocol 1: In Vitro HIV Suppression Assay in J-Lat Latency Model

Objective: To assess the ability of this compound to suppress reactivated HIV in the J-Lat T cell line model of latency.

Materials:

  • J-Lat 10.6 cells

  • RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • This compound (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)

  • Flow cytometer

  • 96-well plates

Procedure:

  • Culture J-Lat 10.6 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.

  • Seed 2 x 10^5 cells/well in a 96-well plate.

  • To reactivate latent HIV, treat the cells with a stimulating agent such as PMA (1 µg/mL) or TNF-α (10 ng/mL).

  • Concurrently, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., another BET inhibitor like JQ1).

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with PBS.

  • Analyze the percentage of GFP-positive cells by flow cytometry to quantify HIV reactivation.

Protocol 2: this compound and ART Co-treatment in Primary CD4+ T Cells

Objective: To evaluate the synergistic effect of this compound and ART in suppressing HIV replication in primary human CD4+ T cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • CD4+ T cell isolation kit

  • RPMI 1640 medium supplemented with 10% FBS, IL-2 (20 U/mL), penicillin, and streptomycin

  • Anti-CD3/CD28 beads for T cell activation

  • Replication-competent HIV-1 strain

  • This compound

  • A combination of antiretroviral drugs (e.g., a reverse transcriptase inhibitor and an integrase inhibitor)

  • p24 ELISA kit or reagents for RT-qPCR

  • MTT or similar cell viability assay kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate CD4+ T cells from PBMCs using a negative selection kit.

  • Activate the CD4+ T cells with anti-CD3/CD28 beads for 48-72 hours in RPMI 1640 medium with IL-2.

  • Infect the activated CD4+ T cells with a known titer of HIV-1 for 2-4 hours.

  • Wash the cells to remove free virus and resuspend in fresh medium.

  • Divide the infected cells into treatment groups:

    • Vehicle control

    • ART alone

    • This compound alone (e.g., 8 µM)

    • This compound + ART

  • Culture the cells for 7-14 days, collecting supernatant every 2-3 days for viral load analysis.

  • Measure HIV-1 p24 antigen in the supernatant using an ELISA kit or quantify viral RNA using RT-qPCR.

  • At the end of the experiment, assess cell viability using an MTT assay to evaluate the toxicity of the treatments.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Tat-p-TEFb Interaction

Objective: To determine if this compound disrupts the interaction between HIV Tat and the p-TEFb complex (CDK9/Cyclin T1).

Materials:

  • HEK293T cells

  • Plasmids encoding Flag-tagged Tat and HA-tagged CDK9

  • Transfection reagent

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-Flag antibody conjugated to beads (or anti-Flag antibody and Protein A/G beads)

  • Anti-HA antibody for Western blotting

  • Anti-CDK9 antibody for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Co-transfect HEK293T cells with plasmids expressing Flag-Tat and HA-CDK9.

  • After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle control for another 24 hours.

  • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

  • Incubate a portion of the cell lysate with anti-Flag antibody-conjugated beads overnight at 4°C with gentle rotation to immunoprecipitate Flag-Tat.

  • Save a small aliquot of the lysate as the "input" control.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting with anti-HA or anti-CDK9 antibodies to detect co-immunoprecipitated CDK9.

  • Probe a separate blot with anti-Flag antibody to confirm the immunoprecipitation of Tat.

  • Analyze the input samples to confirm the expression of both proteins.

Protocol 4: Micrococcal Nuclease (MNase) Mapping of HIV LTR Chromatin Structure

Objective: To investigate the effect of this compound on the nucleosome positioning and chromatin structure of the HIV LTR.

Materials:

  • HIV-infected cells (e.g., J-Lat or primary CD4+ T cells) treated with this compound or vehicle

  • Formaldehyde for cross-linking

  • Glycine

  • MNase buffer

  • Micrococcal Nuclease (MNase)

  • DNA purification kit

  • qPCR primers specific for different regions of the HIV LTR

  • qPCR master mix and instrument

Procedure:

  • Treat HIV-infected cells with this compound (e.g., 10 µM) or vehicle for 24 hours.

  • Cross-link the chromatin by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

  • Isolate the nuclei and resuspend in MNase buffer.

  • Digest the chromatin with a range of MNase concentrations to achieve partial digestion.

  • Reverse the cross-links and purify the DNA.

  • Perform qPCR using a series of overlapping primer pairs that span the HIV LTR to amplify nucleosome-protected DNA fragments.

  • Analyze the qPCR data to determine the relative abundance of DNA fragments at different positions along the LTR, which reflects nucleosome occupancy and positioning. A more repressive chromatin structure is expected to show more defined and well-positioned nucleosomes.

Conclusion

This compound, in combination with ART, presents a promising strategy for achieving a deep and durable state of HIV suppression. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various experimental systems. These studies will be crucial in advancing our understanding of HIV latency and developing novel therapeutic approaches for a functional cure.

References

Protocol for Assessing ZL0580-Induced Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

ZL0580 is a selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family member BRD4.[1][2] Unlike pan-BET inhibitors that bind to both bromodomains (BD1 and BD2) of all BET proteins, this compound's selectivity for BRD4's BD1 offers a more targeted approach to modulating gene expression.[1][2] This specificity is particularly relevant in the context of Human Immunodeficiency Virus (HIV) infection, where this compound has been shown to induce epigenetic suppression of the HIV provirus.[1][2] It achieves this by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR), thereby inhibiting Tat-mediated transcriptional elongation.[2][3] This application note provides a detailed protocol for researchers to assess the chromatin remodeling effects of this compound, focusing on techniques such as Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), Chromatin Immunoprecipitation with sequencing (ChIP-seq), and Western Blotting for histone modifications.

Mechanism of Action

BRD4, an epigenetic "reader," recognizes and binds to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to specific genomic loci. In the context of HIV, the viral trans-activator protein Tat recruits the positive transcription elongation factor b (P-TEFb) to the HIV LTR, a critical step for robust viral gene transcription. This compound, by binding to the BD1 domain of BRD4, is thought to allosterically modulate BRD4's interaction with chromatin and other proteins. This leads to an increased association of BRD4 with the HIV promoter, which in turn interferes with the recruitment of P-TEFb by Tat.[4][5] The ultimate result is the establishment of a more condensed and transcriptionally repressive chromatin environment at the viral promoter.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Summary of ATAC-seq Data Analysis

Treatment GroupTotal ReadsUniquely Mapped ReadsNumber of PeaksFRiP Score (%)TSS Enrichment
Vehicle Control
This compound-treated

FRiP: Fraction of Reads in Peaks; TSS: Transcription Start Site.

Table 2: Summary of ChIP-seq Data for BRD4 and H3K27ac

Treatment GroupAntibodyTotal ReadsUniquely Mapped ReadsNumber of PeaksPeak Width (median)
Vehicle ControlBRD4
This compound-treatedBRD4
Vehicle ControlH3K27ac
This compound-treatedH3K27ac

Table 3: Quantitative Western Blot Analysis of Histone Modifications

Histone MarkVehicle Control (Normalized Intensity)This compound-treated (Normalized Intensity)Fold Change (this compound/Vehicle)
H3K27ac
H3K9ac
H3K27me3
H3K9me3
Total Histone H3

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line: Latently HIV-infected cell lines (e.g., J-Lat 10.6) or primary CD4+ T cells.

  • Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours) before proceeding with downstream applications.

2. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

This protocol is adapted from established ATAC-seq protocols and is designed to map genome-wide chromatin accessibility changes upon this compound treatment.

  • Materials:

    • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40)

    • Tn5 transposase and tagmentation buffer (Illumina)

    • DNA purification kit (Qiagen)

    • PCR primers for library amplification

    • High-fidelity PCR master mix

  • Procedure:

    • Harvest approximately 50,000 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of ice-cold lysis buffer and incubate on ice for 10 minutes to lyse the cells and isolate nuclei.

    • Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully remove the supernatant.

    • Resuspend the nuclear pellet in the Tn5 transposase reaction mix (25 µL 2x TD buffer, 2.5 µL Tn5 transposase, 22.5 µL nuclease-free water).

    • Incubate the transposition reaction at 37°C for 30 minutes.

    • Immediately purify the transposed DNA using a DNA purification kit.

    • Amplify the purified DNA by PCR using indexed primers for 10-12 cycles.

    • Purify the amplified library and assess its quality and quantity using a Bioanalyzer and Qubit fluorometer.

    • Sequence the libraries on a high-throughput sequencing platform.

3. Chromatin Immunoprecipitation with sequencing (ChIP-seq)

This protocol details the procedure for performing ChIP-seq to map the genomic localization of BRD4 and specific histone modifications (e.g., H3K27ac) following this compound treatment.

  • Materials:

    • Formaldehyde (B43269) (1% final concentration for crosslinking)

    • Glycine (B1666218) (125 mM final concentration to quench crosslinking)

    • Cell lysis buffer (e.g., RIPA buffer)

    • Sonication equipment

    • Antibodies specific for BRD4 and H3K27ac

    • Protein A/G magnetic beads

    • Wash buffers (low salt, high salt, LiCl)

    • Elution buffer

    • Proteinase K

    • DNA purification kit

  • Procedure:

    • Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells and isolate the nuclei.

    • Sonciate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp.

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with the antibody of interest (anti-BRD4 or anti-H3K27ac) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

    • Reverse the crosslinks by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

    • Prepare the DNA library for sequencing according to the manufacturer's instructions.

    • Sequence the libraries on a high-throughput sequencing platform.

4. Western Blotting for Histone Modifications

This protocol is for assessing global changes in histone modifications in response to this compound treatment.

  • Materials:

    • Histone extraction buffer

    • SDS-PAGE gels (15%)

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against specific histone modifications (e.g., H3K27ac, H3K9ac, H3K27me3, H3K9me3) and total histone H3.

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Extract histones from vehicle- and this compound-treated cells using an acid extraction protocol.

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins (10-15 µg) by SDS-PAGE on a 15% gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the total histone H3 loading control.

Mandatory Visualization

ZL0580_Signaling_Pathway cluster_nucleus Nucleus cluster_hiv_ltr HIV LTR AcetylatedHistones Acetylated Histones BRD4 BRD4 AcetylatedHistones->BRD4 Binds Tat Tat BRD4->Tat Competes with for P-TEFb binding PTEFb P-TEFb TranscriptionElongation Transcription Elongation PTEFb->TranscriptionElongation Promotes Tat->PTEFb Recruits RepressiveChromatin Repressive Chromatin RepressiveChromatin->TranscriptionElongation This compound This compound This compound->BRD4 Binds to BD1 This compound->RepressiveChromatin Promotes

This compound signaling pathway.

Chromatin_Remodeling_Workflow cluster_treatment Cell Treatment cluster_assays Chromatin Analysis cluster_analysis Data Analysis cluster_outcome Assessment of Chromatin Remodeling CellCulture Cell Culture (e.g., J-Lat 10.6) Treatment This compound or Vehicle Control CellCulture->Treatment ATAC_seq ATAC-seq Treatment->ATAC_seq ChIP_seq ChIP-seq (BRD4, H3K27ac) Treatment->ChIP_seq WesternBlot Western Blot (Histone Marks) Treatment->WesternBlot ATAC_analysis Differential Accessibility Analysis ATAC_seq->ATAC_analysis ChIP_analysis Peak Calling & Differential Binding ChIP_seq->ChIP_analysis WB_analysis Densitometry & Quantification WesternBlot->WB_analysis Outcome Changes in Chromatin Accessibility, TF Binding, and Histone Modifications ATAC_analysis->Outcome ChIP_analysis->Outcome WB_analysis->Outcome

Experimental workflow.

References

Protocol for Assessing ZL0580-Induced Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

ZL0580 is a selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family member BRD4.[1][2] Unlike pan-BET inhibitors that bind to both bromodomains (BD1 and BD2) of all BET proteins, this compound's selectivity for BRD4's BD1 offers a more targeted approach to modulating gene expression.[1][2] This specificity is particularly relevant in the context of Human Immunodeficiency Virus (HIV) infection, where this compound has been shown to induce epigenetic suppression of the HIV provirus.[1][2] It achieves this by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR), thereby inhibiting Tat-mediated transcriptional elongation.[2][3] This application note provides a detailed protocol for researchers to assess the chromatin remodeling effects of this compound, focusing on techniques such as Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), Chromatin Immunoprecipitation with sequencing (ChIP-seq), and Western Blotting for histone modifications.

Mechanism of Action

BRD4, an epigenetic "reader," recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific genomic loci. In the context of HIV, the viral trans-activator protein Tat recruits the positive transcription elongation factor b (P-TEFb) to the HIV LTR, a critical step for robust viral gene transcription. This compound, by binding to the BD1 domain of BRD4, is thought to allosterically modulate BRD4's interaction with chromatin and other proteins. This leads to an increased association of BRD4 with the HIV promoter, which in turn interferes with the recruitment of P-TEFb by Tat.[4][5] The ultimate result is the establishment of a more condensed and transcriptionally repressive chromatin environment at the viral promoter.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Summary of ATAC-seq Data Analysis

Treatment GroupTotal ReadsUniquely Mapped ReadsNumber of PeaksFRiP Score (%)TSS Enrichment
Vehicle Control
This compound-treated

FRiP: Fraction of Reads in Peaks; TSS: Transcription Start Site.

Table 2: Summary of ChIP-seq Data for BRD4 and H3K27ac

Treatment GroupAntibodyTotal ReadsUniquely Mapped ReadsNumber of PeaksPeak Width (median)
Vehicle ControlBRD4
This compound-treatedBRD4
Vehicle ControlH3K27ac
This compound-treatedH3K27ac

Table 3: Quantitative Western Blot Analysis of Histone Modifications

Histone MarkVehicle Control (Normalized Intensity)This compound-treated (Normalized Intensity)Fold Change (this compound/Vehicle)
H3K27ac
H3K9ac
H3K27me3
H3K9me3
Total Histone H3

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line: Latently HIV-infected cell lines (e.g., J-Lat 10.6) or primary CD4+ T cells.

  • Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours) before proceeding with downstream applications.

2. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

This protocol is adapted from established ATAC-seq protocols and is designed to map genome-wide chromatin accessibility changes upon this compound treatment.

  • Materials:

    • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40)

    • Tn5 transposase and tagmentation buffer (Illumina)

    • DNA purification kit (Qiagen)

    • PCR primers for library amplification

    • High-fidelity PCR master mix

  • Procedure:

    • Harvest approximately 50,000 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of ice-cold lysis buffer and incubate on ice for 10 minutes to lyse the cells and isolate nuclei.

    • Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully remove the supernatant.

    • Resuspend the nuclear pellet in the Tn5 transposase reaction mix (25 µL 2x TD buffer, 2.5 µL Tn5 transposase, 22.5 µL nuclease-free water).

    • Incubate the transposition reaction at 37°C for 30 minutes.

    • Immediately purify the transposed DNA using a DNA purification kit.

    • Amplify the purified DNA by PCR using indexed primers for 10-12 cycles.

    • Purify the amplified library and assess its quality and quantity using a Bioanalyzer and Qubit fluorometer.

    • Sequence the libraries on a high-throughput sequencing platform.

3. Chromatin Immunoprecipitation with sequencing (ChIP-seq)

This protocol details the procedure for performing ChIP-seq to map the genomic localization of BRD4 and specific histone modifications (e.g., H3K27ac) following this compound treatment.

  • Materials:

    • Formaldehyde (1% final concentration for crosslinking)

    • Glycine (125 mM final concentration to quench crosslinking)

    • Cell lysis buffer (e.g., RIPA buffer)

    • Sonication equipment

    • Antibodies specific for BRD4 and H3K27ac

    • Protein A/G magnetic beads

    • Wash buffers (low salt, high salt, LiCl)

    • Elution buffer

    • Proteinase K

    • DNA purification kit

  • Procedure:

    • Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells and isolate the nuclei.

    • Sonciate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp.

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with the antibody of interest (anti-BRD4 or anti-H3K27ac) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

    • Reverse the crosslinks by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

    • Prepare the DNA library for sequencing according to the manufacturer's instructions.

    • Sequence the libraries on a high-throughput sequencing platform.

4. Western Blotting for Histone Modifications

This protocol is for assessing global changes in histone modifications in response to this compound treatment.

  • Materials:

    • Histone extraction buffer

    • SDS-PAGE gels (15%)

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against specific histone modifications (e.g., H3K27ac, H3K9ac, H3K27me3, H3K9me3) and total histone H3.

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Extract histones from vehicle- and this compound-treated cells using an acid extraction protocol.

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins (10-15 µg) by SDS-PAGE on a 15% gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the total histone H3 loading control.

Mandatory Visualization

ZL0580_Signaling_Pathway cluster_nucleus Nucleus cluster_hiv_ltr HIV LTR AcetylatedHistones Acetylated Histones BRD4 BRD4 AcetylatedHistones->BRD4 Binds Tat Tat BRD4->Tat Competes with for P-TEFb binding PTEFb P-TEFb TranscriptionElongation Transcription Elongation PTEFb->TranscriptionElongation Promotes Tat->PTEFb Recruits RepressiveChromatin Repressive Chromatin RepressiveChromatin->TranscriptionElongation This compound This compound This compound->BRD4 Binds to BD1 This compound->RepressiveChromatin Promotes

This compound signaling pathway.

Chromatin_Remodeling_Workflow cluster_treatment Cell Treatment cluster_assays Chromatin Analysis cluster_analysis Data Analysis cluster_outcome Assessment of Chromatin Remodeling CellCulture Cell Culture (e.g., J-Lat 10.6) Treatment This compound or Vehicle Control CellCulture->Treatment ATAC_seq ATAC-seq Treatment->ATAC_seq ChIP_seq ChIP-seq (BRD4, H3K27ac) Treatment->ChIP_seq WesternBlot Western Blot (Histone Marks) Treatment->WesternBlot ATAC_analysis Differential Accessibility Analysis ATAC_seq->ATAC_analysis ChIP_analysis Peak Calling & Differential Binding ChIP_seq->ChIP_analysis WB_analysis Densitometry & Quantification WesternBlot->WB_analysis Outcome Changes in Chromatin Accessibility, TF Binding, and Histone Modifications ATAC_analysis->Outcome ChIP_analysis->Outcome WB_analysis->Outcome

Experimental workflow.

References

Application Notes and Protocols: Evaluating the Effect of ZL0580 on HIV-1 Tat Transactivation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZL0580 is a first-in-class BRD4-selective small molecule modulator that has demonstrated potent suppression of HIV-1 transcription.[1][2] A key mechanism of this suppression is the inhibition of Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR).[2][3][4] The HIV-1 Tat protein is essential for viral replication, as it recruits the positive transcription elongation factor b (p-TEFb) to the viral LTR, promoting transcriptional elongation.[1][5] this compound has been shown to disrupt the interaction between Tat and the CDK9 component of p-TEFb, thereby inhibiting this crucial step in HIV-1 transcription.[3][6][7]

These application notes provide detailed protocols for evaluating the effect of this compound on Tat transactivation, enabling researchers to assess its potency and mechanism of action. The described methods include luciferase reporter assays to quantify LTR-driven gene expression, co-immunoprecipitation to analyze protein-protein interactions, Western blotting to measure protein levels, and quantitative reverse transcription PCR (qRT-PCR) to determine viral RNA levels.

Data Presentation

Table 1: Summary of Quantitative Data on this compound's Effect on Tat Transactivation

ParameterCell LineConditionValueReference
IC50SupT1 cells (non-reactivated)HIV-1 FLuc6.43 ± 0.34 µM[8]
IC50SupT1 cells (reactivated with TNF-α)HIV-1 FLuc4.14 ± 0.37 µM[8]
Luciferase ActivityHeLa cells with integrated LTR-luciferaseTat transfection + this compoundDose-dependent decrease[9]
Tat-CDK9 BindingHC69 microglial cells (TNF-α stimulated)This compound (8 µM) for 24hInhibition of binding[3]
Tat-CDK9 BindingHC69 microglial cells (resting)This compound (8 µM) for 24hInhibition of binding[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of Tat transactivation and the experimental workflow for evaluating this compound's effect.

Tat_Transactivation_Pathway cluster_nucleus Nucleus HIV_LTR HIV-1 LTR TAR TAR RNA HIV_LTR->TAR Transcription Initiation PolII RNA Pol II (paused) TAR->PolII Elongation Transcriptional Elongation PolII->Elongation resumes Tat Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits pTEFb->PolII phosphorylates This compound This compound This compound->pTEFb inhibits Tat binding

Caption: Mechanism of HIV-1 Tat Transactivation and this compound Inhibition.

Experimental_Workflow cluster_assays Experimental Assays Luciferase Luciferase Reporter Assay CoIP Co-Immunoprecipitation WB Western Blot qRT_PCR qRT-PCR Start Treat cells with this compound Cell_Lysate Prepare Cell Lysates Start->Cell_Lysate RNA_Extraction Extract RNA Start->RNA_Extraction Cell_Lysate->Luciferase Measure LTR activity Cell_Lysate->CoIP Assess Tat-pTEFb interaction Cell_Lysate->WB Quantify protein levels RNA_Extraction->qRT_PCR Measure HIV-1 transcripts

Caption: Experimental Workflow for Evaluating this compound's Effect.

Experimental Protocols

Luciferase Reporter Assay for Tat Transactivation

This assay quantifies the activity of the HIV-1 LTR promoter in the presence of Tat and this compound.[10][11][12]

Materials:

  • TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated LTR-driven firefly luciferase reporter gene)[10]

  • HEK293T cells

  • Tat expression plasmid (e.g., pCMV-Tat)

  • Control plasmid (e.g., pCMV-empty)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl or HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight.

  • Transfection (for HEK293T):

    • Co-transfect cells with an LTR-luciferase reporter plasmid and a Tat expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

    • A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.[13][14]

  • This compound Treatment: 24 hours post-transfection (for HEK293T) or after cell adherence (for TZM-bl), treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[14]

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.

    • If using a dual-luciferase system, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability. Calculate the IC50 value of this compound.

Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction

This protocol is used to determine if this compound disrupts the interaction between Tat and CDK9.[3][15]

Materials:

  • Cells expressing HIV-1 Tat (e.g., latently infected cell lines like J-Lat or HC69, or cells transfected with a Tat expression plasmid)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Tat antibody

  • Anti-CDK9 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blot reagents

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Tat antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer.

    • Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis:

    • Resolve the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9.

    • Also, probe the input lysates with anti-Tat and anti-CDK9 antibodies to confirm protein expression.

Western Blotting for Tat and Related Proteins

This method is used to assess the levels of Tat protein and other proteins involved in HIV transcription.[16][17][18][19][20]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Tat, anti-CDK9, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation:

    • Lyse cells and quantify protein concentration.

    • Denature protein samples by boiling in Laemmli buffer.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Tat) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Quantitative Reverse Transcription PCR (qRT-PCR) for HIV-1 RNA

This protocol measures the levels of HIV-1 transcripts to assess the impact of this compound on viral transcription.[21][22][23][24]

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probe specific for an HIV-1 gene (e.g., gag)

  • Primers for a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR:

    • Set up the qPCR reaction with the appropriate master mix, primers, probe (for TaqMan), and cDNA.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the HIV-1 gene and the housekeeping gene.

    • Calculate the relative expression of HIV-1 RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

By employing these detailed protocols, researchers can effectively evaluate the inhibitory effect of this compound on HIV-1 Tat transactivation, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols: Evaluating the Effect of ZL0580 on HIV-1 Tat Transactivation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZL0580 is a first-in-class BRD4-selective small molecule modulator that has demonstrated potent suppression of HIV-1 transcription.[1][2] A key mechanism of this suppression is the inhibition of Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR).[2][3][4] The HIV-1 Tat protein is essential for viral replication, as it recruits the positive transcription elongation factor b (p-TEFb) to the viral LTR, promoting transcriptional elongation.[1][5] this compound has been shown to disrupt the interaction between Tat and the CDK9 component of p-TEFb, thereby inhibiting this crucial step in HIV-1 transcription.[3][6][7]

These application notes provide detailed protocols for evaluating the effect of this compound on Tat transactivation, enabling researchers to assess its potency and mechanism of action. The described methods include luciferase reporter assays to quantify LTR-driven gene expression, co-immunoprecipitation to analyze protein-protein interactions, Western blotting to measure protein levels, and quantitative reverse transcription PCR (qRT-PCR) to determine viral RNA levels.

Data Presentation

Table 1: Summary of Quantitative Data on this compound's Effect on Tat Transactivation

ParameterCell LineConditionValueReference
IC50SupT1 cells (non-reactivated)HIV-1 FLuc6.43 ± 0.34 µM[8]
IC50SupT1 cells (reactivated with TNF-α)HIV-1 FLuc4.14 ± 0.37 µM[8]
Luciferase ActivityHeLa cells with integrated LTR-luciferaseTat transfection + this compoundDose-dependent decrease[9]
Tat-CDK9 BindingHC69 microglial cells (TNF-α stimulated)This compound (8 µM) for 24hInhibition of binding[3]
Tat-CDK9 BindingHC69 microglial cells (resting)This compound (8 µM) for 24hInhibition of binding[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of Tat transactivation and the experimental workflow for evaluating this compound's effect.

Tat_Transactivation_Pathway cluster_nucleus Nucleus HIV_LTR HIV-1 LTR TAR TAR RNA HIV_LTR->TAR Transcription Initiation PolII RNA Pol II (paused) TAR->PolII Elongation Transcriptional Elongation PolII->Elongation resumes Tat Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits pTEFb->PolII phosphorylates This compound This compound This compound->pTEFb inhibits Tat binding

Caption: Mechanism of HIV-1 Tat Transactivation and this compound Inhibition.

Experimental_Workflow cluster_assays Experimental Assays Luciferase Luciferase Reporter Assay CoIP Co-Immunoprecipitation WB Western Blot qRT_PCR qRT-PCR Start Treat cells with this compound Cell_Lysate Prepare Cell Lysates Start->Cell_Lysate RNA_Extraction Extract RNA Start->RNA_Extraction Cell_Lysate->Luciferase Measure LTR activity Cell_Lysate->CoIP Assess Tat-pTEFb interaction Cell_Lysate->WB Quantify protein levels RNA_Extraction->qRT_PCR Measure HIV-1 transcripts

Caption: Experimental Workflow for Evaluating this compound's Effect.

Experimental Protocols

Luciferase Reporter Assay for Tat Transactivation

This assay quantifies the activity of the HIV-1 LTR promoter in the presence of Tat and this compound.[10][11][12]

Materials:

  • TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated LTR-driven firefly luciferase reporter gene)[10]

  • HEK293T cells

  • Tat expression plasmid (e.g., pCMV-Tat)

  • Control plasmid (e.g., pCMV-empty)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl or HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight.

  • Transfection (for HEK293T):

    • Co-transfect cells with an LTR-luciferase reporter plasmid and a Tat expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

    • A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.[13][14]

  • This compound Treatment: 24 hours post-transfection (for HEK293T) or after cell adherence (for TZM-bl), treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[14]

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.

    • If using a dual-luciferase system, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability. Calculate the IC50 value of this compound.

Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction

This protocol is used to determine if this compound disrupts the interaction between Tat and CDK9.[3][15]

Materials:

  • Cells expressing HIV-1 Tat (e.g., latently infected cell lines like J-Lat or HC69, or cells transfected with a Tat expression plasmid)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Tat antibody

  • Anti-CDK9 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blot reagents

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Tat antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer.

    • Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis:

    • Resolve the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9.

    • Also, probe the input lysates with anti-Tat and anti-CDK9 antibodies to confirm protein expression.

Western Blotting for Tat and Related Proteins

This method is used to assess the levels of Tat protein and other proteins involved in HIV transcription.[16][17][18][19][20]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Tat, anti-CDK9, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation:

    • Lyse cells and quantify protein concentration.

    • Denature protein samples by boiling in Laemmli buffer.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Tat) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Quantitative Reverse Transcription PCR (qRT-PCR) for HIV-1 RNA

This protocol measures the levels of HIV-1 transcripts to assess the impact of this compound on viral transcription.[21][22][23][24]

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probe specific for an HIV-1 gene (e.g., gag)

  • Primers for a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR:

    • Set up the qPCR reaction with the appropriate master mix, primers, probe (for TaqMan), and cDNA.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the HIV-1 gene and the housekeeping gene.

    • Calculate the relative expression of HIV-1 RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

By employing these detailed protocols, researchers can effectively evaluate the inhibitory effect of this compound on HIV-1 Tat transactivation, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for ZL0580 in HIV Suppression Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 is a selective small molecule modulator of the bromodomain and extra-terminal domain (BET) protein BRD4, which has demonstrated potent and sustained epigenetic suppression of HIV-1 transcription.[1][2] Preclinical studies have shown its efficacy in various cell models and in humanized mouse models of HIV infection.[3] this compound functions by inhibiting the interaction between BRD4 and the viral trans-activator Tat, a crucial step for HIV transcription.[1][4] This document provides detailed application notes and experimental protocols based on published preclinical research for the use of this compound in achieving sustained HIV suppression. It is important to note that, as of the latest available information, this compound has not been evaluated in human clinical trials, and all data pertains to preclinical studies.

Introduction

Antiretroviral therapy (ART) effectively suppresses HIV replication to undetectable levels in plasma; however, it does not eradicate the virus.[2][5] A latent reservoir of HIV persists in various cell types and tissues, including the central nervous system (CNS), posing a major obstacle to a cure.[1][4] this compound represents a promising "block and lock" therapeutic strategy aimed at epigenetically silencing this latent reservoir.[3] By selectively targeting the first bromodomain (BD1) of BRD4, this compound disrupts the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV long terminal repeat (LTR), thereby inhibiting transcriptional elongation.[3][4] This mechanism leads to a durable suppression of both basal and induced HIV transcription.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineThis compound ConcentrationDuration of TreatmentOutcomeReference
Human Microglial Cells (HC69)8 µMSingle doseSustained suppression of HIV transcription for up to 14 days.[1]
Human Monocytic Cell Line (U1)Not SpecifiedNot SpecifiedPotent and durable suppression of HIV transcription.[1]
Human Monocytic Cell Line (OM10.1)Not SpecifiedNot SpecifiedPotent and durable suppression of HIV transcription.[1]
J-Lat Latently Infected T-cells10 µMSingle doseSuppression of both PMA-stimulated and basal HIV transcription for up to 14 days.[2]

Table 2: In Vivo Efficacy of this compound in Humanized Mouse Model of HIV Infection

Treatment GroupThis compound DosageTreatment DurationOutcomeReference
This compound MonotherapyNot Specified2 weeks (daily)Robustly suppressed active HIV replication; plasma viremia reduced to nearly undetectable levels.[3]
This compound MonotherapyNot Specified2 weeks (daily)Modestly delayed viral rebound after treatment cessation.[3]
This compound + ARTNot SpecifiedNot SpecifiedPotently suppressed active HIV replication; reduced plasma viremia to nearly undetectable levels.[4]

Experimental Protocols

In Vitro HIV Suppression Assay in Microglial Cells

This protocol describes the methodology to assess the long-term suppressive effect of this compound on HIV transcription in a human microglial cell line harboring an integrated HIV provirus.

Materials:

  • Human microglial cell line (e.g., HC69) with integrated HIV provirus

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Reagents for RNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Culture: Culture the microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Treat the cells with a single dose of 8 µM this compound. Use DMSO as a vehicle control.

  • Time Points: Collect cell samples at various time points post-treatment (e.g., day 1, day 3, and day 14).

  • RNA Extraction: Extract total RNA from the collected cell samples using a standard RNA extraction kit.

  • Quantitative PCR (qPCR): Perform qPCR to quantify the levels of HIV RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Compare the levels of HIV RNA in this compound-treated cells to the DMSO-treated control cells at each time point to determine the extent and duration of HIV suppression.

In Vivo HIV Suppression Study in Humanized Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in suppressing HIV replication in a humanized mouse model.

Materials:

  • Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells)

  • HIV-1 virus stock

  • This compound

  • Vehicle control

  • Antiretroviral therapy (ART) drugs (optional, for combination studies)

  • Blood collection supplies

  • Reagents for plasma viral load measurement (e.g., RT-qPCR)

Procedure:

  • Animal Model: Utilize humanized mice with reconstituted human immune cells.

  • HIV Infection: Infect the mice with a pathogenic strain of HIV-1.

  • Treatment Initiation: Once plasma viremia is established, divide the mice into treatment and control groups.

  • Drug Administration: Administer this compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a period of two weeks. A vehicle control group should be included. For combination studies, a group receiving both this compound and ART can be included.

  • Monitoring: Monitor the health of the mice daily, including body weight and food consumption.

  • Blood Sampling: Collect peripheral blood samples at regular intervals throughout the treatment period.

  • Viral Load Measurement: Isolate plasma from the blood samples and measure the HIV-1 RNA levels (viral load) using a validated RT-qPCR assay.

  • Treatment Interruption (Optional): After the treatment period, cease treatment and continue to monitor plasma viremia to assess the effect of this compound on viral rebound.

  • Data Analysis: Compare the plasma viral loads between the this compound-treated group and the control group to determine the in vivo HIV-suppressive activity.

Visualizations

Signaling Pathway of this compound-mediated HIV Suppression

HIV_Suppression_by_this compound cluster_nucleus Cell Nucleus HIV_LTR HIV LTR RNA_Pol_II RNA Pol II pTEFb p-TEFb (CDK9/CycT1) pTEFb->RNA_Pol_II phosphorylates BRD4 BRD4 BRD4->HIV_LTR BRD4->pTEFb recruits Tat HIV Tat Tat->HIV_LTR binds to TAR Tat->BRD4 recruits Elongation Transcriptional Elongation RNA_Pol_II->Elongation Suppression Transcriptional Suppression This compound This compound This compound->BRD4 binds to BD1 This compound->Suppression leads to

Caption: this compound binds to BRD4, preventing Tat-mediated recruitment of p-TEFb and suppressing HIV transcription.

Experimental Workflow for In Vivo this compound Efficacy Study

InVivo_Workflow start Start: Humanized Mice infection HIV-1 Infection start->infection viremia Establishment of Plasma Viremia infection->viremia randomization Randomization into Groups viremia->randomization control_group Control Group (Vehicle) randomization->control_group Group 1 treatment_group Treatment Group (this compound) randomization->treatment_group Group 2 treatment_period Daily Treatment (2 weeks) control_group->treatment_period treatment_group->treatment_period monitoring Monitor Health & Collect Blood treatment_period->monitoring viral_load Measure Plasma Viral Load monitoring->viral_load interruption Treatment Interruption (Optional) viral_load->interruption end End: Data Analysis viral_load->end rebound Monitor Viral Rebound interruption->rebound rebound->end

Caption: Workflow for assessing the in vivo efficacy of this compound in suppressing HIV in humanized mice.

References

Application Notes and Protocols for ZL0580 in HIV Suppression Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 is a selective small molecule modulator of the bromodomain and extra-terminal domain (BET) protein BRD4, which has demonstrated potent and sustained epigenetic suppression of HIV-1 transcription.[1][2] Preclinical studies have shown its efficacy in various cell models and in humanized mouse models of HIV infection.[3] this compound functions by inhibiting the interaction between BRD4 and the viral trans-activator Tat, a crucial step for HIV transcription.[1][4] This document provides detailed application notes and experimental protocols based on published preclinical research for the use of this compound in achieving sustained HIV suppression. It is important to note that, as of the latest available information, this compound has not been evaluated in human clinical trials, and all data pertains to preclinical studies.

Introduction

Antiretroviral therapy (ART) effectively suppresses HIV replication to undetectable levels in plasma; however, it does not eradicate the virus.[2][5] A latent reservoir of HIV persists in various cell types and tissues, including the central nervous system (CNS), posing a major obstacle to a cure.[1][4] this compound represents a promising "block and lock" therapeutic strategy aimed at epigenetically silencing this latent reservoir.[3] By selectively targeting the first bromodomain (BD1) of BRD4, this compound disrupts the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV long terminal repeat (LTR), thereby inhibiting transcriptional elongation.[3][4] This mechanism leads to a durable suppression of both basal and induced HIV transcription.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineThis compound ConcentrationDuration of TreatmentOutcomeReference
Human Microglial Cells (HC69)8 µMSingle doseSustained suppression of HIV transcription for up to 14 days.[1]
Human Monocytic Cell Line (U1)Not SpecifiedNot SpecifiedPotent and durable suppression of HIV transcription.[1]
Human Monocytic Cell Line (OM10.1)Not SpecifiedNot SpecifiedPotent and durable suppression of HIV transcription.[1]
J-Lat Latently Infected T-cells10 µMSingle doseSuppression of both PMA-stimulated and basal HIV transcription for up to 14 days.[2]

Table 2: In Vivo Efficacy of this compound in Humanized Mouse Model of HIV Infection

Treatment GroupThis compound DosageTreatment DurationOutcomeReference
This compound MonotherapyNot Specified2 weeks (daily)Robustly suppressed active HIV replication; plasma viremia reduced to nearly undetectable levels.[3]
This compound MonotherapyNot Specified2 weeks (daily)Modestly delayed viral rebound after treatment cessation.[3]
This compound + ARTNot SpecifiedNot SpecifiedPotently suppressed active HIV replication; reduced plasma viremia to nearly undetectable levels.[4]

Experimental Protocols

In Vitro HIV Suppression Assay in Microglial Cells

This protocol describes the methodology to assess the long-term suppressive effect of this compound on HIV transcription in a human microglial cell line harboring an integrated HIV provirus.

Materials:

  • Human microglial cell line (e.g., HC69) with integrated HIV provirus

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Reagents for RNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Culture: Culture the microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Treat the cells with a single dose of 8 µM this compound. Use DMSO as a vehicle control.

  • Time Points: Collect cell samples at various time points post-treatment (e.g., day 1, day 3, and day 14).

  • RNA Extraction: Extract total RNA from the collected cell samples using a standard RNA extraction kit.

  • Quantitative PCR (qPCR): Perform qPCR to quantify the levels of HIV RNA. Normalize the results to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Compare the levels of HIV RNA in this compound-treated cells to the DMSO-treated control cells at each time point to determine the extent and duration of HIV suppression.

In Vivo HIV Suppression Study in Humanized Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in suppressing HIV replication in a humanized mouse model.

Materials:

  • Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells)

  • HIV-1 virus stock

  • This compound

  • Vehicle control

  • Antiretroviral therapy (ART) drugs (optional, for combination studies)

  • Blood collection supplies

  • Reagents for plasma viral load measurement (e.g., RT-qPCR)

Procedure:

  • Animal Model: Utilize humanized mice with reconstituted human immune cells.

  • HIV Infection: Infect the mice with a pathogenic strain of HIV-1.

  • Treatment Initiation: Once plasma viremia is established, divide the mice into treatment and control groups.

  • Drug Administration: Administer this compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a period of two weeks. A vehicle control group should be included. For combination studies, a group receiving both this compound and ART can be included.

  • Monitoring: Monitor the health of the mice daily, including body weight and food consumption.

  • Blood Sampling: Collect peripheral blood samples at regular intervals throughout the treatment period.

  • Viral Load Measurement: Isolate plasma from the blood samples and measure the HIV-1 RNA levels (viral load) using a validated RT-qPCR assay.

  • Treatment Interruption (Optional): After the treatment period, cease treatment and continue to monitor plasma viremia to assess the effect of this compound on viral rebound.

  • Data Analysis: Compare the plasma viral loads between the this compound-treated group and the control group to determine the in vivo HIV-suppressive activity.

Visualizations

Signaling Pathway of this compound-mediated HIV Suppression

HIV_Suppression_by_this compound cluster_nucleus Cell Nucleus HIV_LTR HIV LTR RNA_Pol_II RNA Pol II pTEFb p-TEFb (CDK9/CycT1) pTEFb->RNA_Pol_II phosphorylates BRD4 BRD4 BRD4->HIV_LTR BRD4->pTEFb recruits Tat HIV Tat Tat->HIV_LTR binds to TAR Tat->BRD4 recruits Elongation Transcriptional Elongation RNA_Pol_II->Elongation Suppression Transcriptional Suppression This compound This compound This compound->BRD4 binds to BD1 This compound->Suppression leads to

Caption: this compound binds to BRD4, preventing Tat-mediated recruitment of p-TEFb and suppressing HIV transcription.

Experimental Workflow for In Vivo this compound Efficacy Study

InVivo_Workflow start Start: Humanized Mice infection HIV-1 Infection start->infection viremia Establishment of Plasma Viremia infection->viremia randomization Randomization into Groups viremia->randomization control_group Control Group (Vehicle) randomization->control_group Group 1 treatment_group Treatment Group (this compound) randomization->treatment_group Group 2 treatment_period Daily Treatment (2 weeks) control_group->treatment_period treatment_group->treatment_period monitoring Monitor Health & Collect Blood treatment_period->monitoring viral_load Measure Plasma Viral Load monitoring->viral_load interruption Treatment Interruption (Optional) viral_load->interruption end End: Data Analysis viral_load->end rebound Monitor Viral Rebound interruption->rebound rebound->end

Caption: Workflow for assessing the in vivo efficacy of this compound in suppressing HIV in humanized mice.

References

Application of ZL0580 in Myeloid Cell HIV Reservoir Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The persistence of latent HIV reservoirs in myeloid cells, such as microglia and macrophages, presents a significant obstacle to a cure for HIV. These long-lived cells are a source of viral rebound upon cessation of antiretroviral therapy (ART). ZL0580, a selective small molecule modulator of Bromodomain-containing protein 4 (BRD4), has emerged as a promising agent for the epigenetic suppression of HIV in these myeloid reservoirs.[1][2][3] This document provides detailed information on the application of this compound in studying and potentially controlling the myeloid cell HIV reservoir.

This compound operates through a "block-and-lock" mechanism to enforce HIV latency.[4][5] It selectively targets the first bromodomain (BD1) of BRD4, leading to the epigenetic silencing of the HIV provirus.[3][4] Mechanistically, this compound disrupts the interaction between the HIV trans-activator of transcription (Tat) protein and the positive transcription elongation factor b (p-TEFb) complex, specifically its cyclin-dependent kinase 9 (CDK9) subunit.[1][2] This disruption is crucial as the Tat-p-TEFb interaction is essential for efficient HIV transcription elongation. Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), making the provirus less accessible for transcription.[1][2]

Studies have demonstrated that this compound potently and durably suppresses both basal and induced HIV transcription in various myeloid cell models, including:

  • Microglial cell lines (e.g., HC69): this compound has been shown to render these cells more resistant to HIV reactivation.[1][2]

  • Monocytic cell lines (e.g., U1 and OM10.1): Significant reduction in HIV mRNA expression is observed upon this compound treatment.[1][6]

  • Primary human monocyte-derived macrophages (MDMs): this compound enhances HIV suppression when used in combination with ART.[1][2]

The selective nature of this compound for BRD4's BD1 domain distinguishes it from pan-BET inhibitors like JQ1, resulting in differing effects on host gene expression and a more targeted suppression of HIV without widespread cellular toxicity at effective concentrations.[3][4] This specificity makes this compound a valuable tool for investigating the epigenetic regulation of HIV latency in myeloid cells and a potential candidate for HIV cure strategies aimed at achieving a functional cure.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HIV expression in various myeloid cell lines.

Table 1: Effect of this compound on TNF-α-Induced HIV Expression in HC69 Microglial Cells [1][7]

Treatment ConditionHIV Expression (% GFP+ cells)Fold Change in HIV MS RNA vs. NCFold Change in GFP RNA vs. NC
Negative Control (NC)Baseline1.01.0
TNF-α (300 pg/ml)Increased~15~25
TNF-α + this compound (8 µM)Significantly Reduced~2.5~5

Table 2: Dose-Dependent Suppression of HIV by this compound in TNF-α-Stimulated HC69 Cells [1][7]

This compound Concentration (µM)HIV Expression (% GFP+ cells)
0Baseline (TNF-α stimulated)
1Reduced
4Further Reduced
8Significantly Reduced
16Potently Reduced

Table 3: Effect of this compound on HIV Transcription in Latently Infected Monocytic Cell Lines [1][7]

Cell LineTreatment ConditionFold Change in HIV gag RNA vs. NC
U1PMA (0.05 µg/ml)Increased
U1PMA + this compound (8 µM)Significantly Reduced
OM10.1TNF-α (20 ng/ml)Increased
OM10.1TNF-α + this compound (8 µM)Significantly Reduced

Experimental Protocols

Protocol 1: Treatment of Myeloid Cell Lines with this compound

This protocol describes the general procedure for treating latently infected myeloid cell lines with this compound to assess its effect on HIV transcription.

Materials:

  • Latently HIV-infected myeloid cell lines (e.g., HC69, U1, OM10.1)

  • Complete culture medium appropriate for the cell line

  • This compound (stock solution in DMSO)

  • Reactivating agent (e.g., TNF-α for HC69 and OM10.1, PMA for U1)

  • Phosphate-buffered saline (PBS)

  • 96-well or other appropriate culture plates

  • Flow cytometer

  • Reagents for RNA extraction and qPCR

Procedure:

  • Cell Seeding: Seed the myeloid cells in a 96-well plate at a density of 1 x 10^5 cells/well in their complete culture medium.

  • This compound Treatment and Reactivation:

    • For reactivation experiments, add the reactivating agent (e.g., 300 pg/ml TNF-α for HC69, 20 ng/ml TNF-α for OM10.1, or 0.05 µg/ml PMA for U1) to the designated wells.

    • Concurrently, add this compound at the desired final concentration (e.g., 8 µM). For dose-response experiments, prepare a serial dilution of this compound.

    • Include appropriate controls: no treatment (negative control), reactivating agent alone, and this compound alone.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Analysis of HIV Expression:

    • Flow Cytometry (for GFP-reporter cell lines like HC69):

      • Harvest the cells and wash with PBS.

      • Resuspend the cells in FACS buffer (PBS with 2% FBS).

      • Analyze the percentage of GFP-positive cells using a flow cytometer.

    • Quantitative PCR (qPCR):

      • Harvest the cells and extract total RNA using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the levels of HIV transcripts (e.g., gag, MS RNA) using qPCR with specific primers and probes. Normalize to a housekeeping gene (e.g., GAPDH).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Tat-CDK9 Interaction

This protocol outlines the steps to investigate the effect of this compound on the interaction between HIV Tat and cellular CDK9.

Materials:

  • Myeloid cells treated with this compound as described in Protocol 1.

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Anti-Tat antibody.

  • Anti-CDK9 antibody.

  • Control IgG antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • SDS-PAGE loading buffer.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Lysis:

    • Harvest and wash the treated cells with cold PBS.

    • Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Tat antibody or control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9.

    • Analyze the input lysates with anti-Tat and anti-CDK9 antibodies to confirm protein expression.

Protocol 3: High-Resolution Micrococcal Nuclease (MNase) Mapping of HIV LTR Chromatin Structure

This protocol provides a framework for analyzing changes in the chromatin structure of the HIV LTR upon this compound treatment.

Materials:

  • Myeloid cells treated with this compound.

  • Nuclei isolation buffer.

  • Micrococcal Nuclease (MNase).

  • MNase digestion buffer.

  • Stop buffer (containing EDTA and EGTA).

  • Reagents for DNA purification.

  • Primers specific for the HIV LTR.

  • qPCR reagents and instrument.

Procedure:

  • Nuclei Isolation:

    • Harvest and wash the treated cells.

    • Isolate the nuclei using a suitable nuclei isolation buffer.

  • MNase Digestion:

    • Resuspend the nuclei in MNase digestion buffer.

    • Perform a titration of MNase to determine the optimal concentration for partial digestion.

    • Incubate the nuclei with the optimized concentration of MNase for a defined period at 37°C.

    • Stop the reaction by adding the stop buffer.

  • DNA Purification: Purify the DNA from the digested nuclei using a DNA purification kit.

  • Analysis of Nucleosome Occupancy:

    • Use qPCR with primers spanning different regions of the HIV LTR to quantify the amount of protected DNA (i.e., DNA associated with nucleosomes).

    • A decrease in qPCR signal in a specific region indicates increased MNase accessibility and a more open chromatin structure, while an increase in signal suggests a more closed, repressive chromatin structure.

Visualizations

ZL0580_Mechanism_of_Action cluster_0 HIV Transcription Elongation cluster_1 Effect of this compound Tat HIV Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits BRD4 BRD4 (BD1) Tat->BRD4 competes for p-TEFb RNAPII RNA Pol II pTEFb->RNAPII phosphorylates Suppression HIV Suppression LTR HIV LTR RNAPII->LTR binds Elongation Transcription Elongation This compound This compound This compound->pTEFb disrupts Tat interaction This compound->BRD4 binds to RepressiveChromatin Repressive Chromatin This compound->RepressiveChromatin promotes BRD4->pTEFb sequesters BRD4->LTR associates with RepressiveChromatin->Suppression

Caption: Mechanism of this compound-mediated HIV suppression.

Experimental_Workflow cluster_assays Downstream Assays start Start: Latently Infected Myeloid Cells (HC69, U1, OM10.1, MDMs) treatment Treatment with this compound (± Reactivation Agent like TNF-α/PMA) start->treatment incubation Incubation (24-48h) treatment->incubation flow Flow Cytometry (% GFP+ cells) incubation->flow qpcr qPCR (HIV RNA levels) incubation->qpcr coip Co-Immunoprecipitation (Tat-CDK9 Interaction) incubation->coip mnase MNase-qPCR (Chromatin Structure) incubation->mnase analysis Data Analysis and Interpretation flow->analysis qpcr->analysis coip->analysis mnase->analysis

Caption: Experimental workflow for studying this compound effects.

References

Application of ZL0580 in Myeloid Cell HIV Reservoir Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The persistence of latent HIV reservoirs in myeloid cells, such as microglia and macrophages, presents a significant obstacle to a cure for HIV. These long-lived cells are a source of viral rebound upon cessation of antiretroviral therapy (ART). ZL0580, a selective small molecule modulator of Bromodomain-containing protein 4 (BRD4), has emerged as a promising agent for the epigenetic suppression of HIV in these myeloid reservoirs.[1][2][3] This document provides detailed information on the application of this compound in studying and potentially controlling the myeloid cell HIV reservoir.

This compound operates through a "block-and-lock" mechanism to enforce HIV latency.[4][5] It selectively targets the first bromodomain (BD1) of BRD4, leading to the epigenetic silencing of the HIV provirus.[3][4] Mechanistically, this compound disrupts the interaction between the HIV trans-activator of transcription (Tat) protein and the positive transcription elongation factor b (p-TEFb) complex, specifically its cyclin-dependent kinase 9 (CDK9) subunit.[1][2] This disruption is crucial as the Tat-p-TEFb interaction is essential for efficient HIV transcription elongation. Furthermore, this compound promotes a repressive chromatin structure at the HIV long terminal repeat (LTR), making the provirus less accessible for transcription.[1][2]

Studies have demonstrated that this compound potently and durably suppresses both basal and induced HIV transcription in various myeloid cell models, including:

  • Microglial cell lines (e.g., HC69): this compound has been shown to render these cells more resistant to HIV reactivation.[1][2]

  • Monocytic cell lines (e.g., U1 and OM10.1): Significant reduction in HIV mRNA expression is observed upon this compound treatment.[1][6]

  • Primary human monocyte-derived macrophages (MDMs): this compound enhances HIV suppression when used in combination with ART.[1][2]

The selective nature of this compound for BRD4's BD1 domain distinguishes it from pan-BET inhibitors like JQ1, resulting in differing effects on host gene expression and a more targeted suppression of HIV without widespread cellular toxicity at effective concentrations.[3][4] This specificity makes this compound a valuable tool for investigating the epigenetic regulation of HIV latency in myeloid cells and a potential candidate for HIV cure strategies aimed at achieving a functional cure.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HIV expression in various myeloid cell lines.

Table 1: Effect of this compound on TNF-α-Induced HIV Expression in HC69 Microglial Cells [1][7]

Treatment ConditionHIV Expression (% GFP+ cells)Fold Change in HIV MS RNA vs. NCFold Change in GFP RNA vs. NC
Negative Control (NC)Baseline1.01.0
TNF-α (300 pg/ml)Increased~15~25
TNF-α + this compound (8 µM)Significantly Reduced~2.5~5

Table 2: Dose-Dependent Suppression of HIV by this compound in TNF-α-Stimulated HC69 Cells [1][7]

This compound Concentration (µM)HIV Expression (% GFP+ cells)
0Baseline (TNF-α stimulated)
1Reduced
4Further Reduced
8Significantly Reduced
16Potently Reduced

Table 3: Effect of this compound on HIV Transcription in Latently Infected Monocytic Cell Lines [1][7]

Cell LineTreatment ConditionFold Change in HIV gag RNA vs. NC
U1PMA (0.05 µg/ml)Increased
U1PMA + this compound (8 µM)Significantly Reduced
OM10.1TNF-α (20 ng/ml)Increased
OM10.1TNF-α + this compound (8 µM)Significantly Reduced

Experimental Protocols

Protocol 1: Treatment of Myeloid Cell Lines with this compound

This protocol describes the general procedure for treating latently infected myeloid cell lines with this compound to assess its effect on HIV transcription.

Materials:

  • Latently HIV-infected myeloid cell lines (e.g., HC69, U1, OM10.1)

  • Complete culture medium appropriate for the cell line

  • This compound (stock solution in DMSO)

  • Reactivating agent (e.g., TNF-α for HC69 and OM10.1, PMA for U1)

  • Phosphate-buffered saline (PBS)

  • 96-well or other appropriate culture plates

  • Flow cytometer

  • Reagents for RNA extraction and qPCR

Procedure:

  • Cell Seeding: Seed the myeloid cells in a 96-well plate at a density of 1 x 10^5 cells/well in their complete culture medium.

  • This compound Treatment and Reactivation:

    • For reactivation experiments, add the reactivating agent (e.g., 300 pg/ml TNF-α for HC69, 20 ng/ml TNF-α for OM10.1, or 0.05 µg/ml PMA for U1) to the designated wells.

    • Concurrently, add this compound at the desired final concentration (e.g., 8 µM). For dose-response experiments, prepare a serial dilution of this compound.

    • Include appropriate controls: no treatment (negative control), reactivating agent alone, and this compound alone.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Analysis of HIV Expression:

    • Flow Cytometry (for GFP-reporter cell lines like HC69):

      • Harvest the cells and wash with PBS.

      • Resuspend the cells in FACS buffer (PBS with 2% FBS).

      • Analyze the percentage of GFP-positive cells using a flow cytometer.

    • Quantitative PCR (qPCR):

      • Harvest the cells and extract total RNA using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the levels of HIV transcripts (e.g., gag, MS RNA) using qPCR with specific primers and probes. Normalize to a housekeeping gene (e.g., GAPDH).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Tat-CDK9 Interaction

This protocol outlines the steps to investigate the effect of this compound on the interaction between HIV Tat and cellular CDK9.

Materials:

  • Myeloid cells treated with this compound as described in Protocol 1.

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Anti-Tat antibody.

  • Anti-CDK9 antibody.

  • Control IgG antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • SDS-PAGE loading buffer.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Lysis:

    • Harvest and wash the treated cells with cold PBS.

    • Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Tat antibody or control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9.

    • Analyze the input lysates with anti-Tat and anti-CDK9 antibodies to confirm protein expression.

Protocol 3: High-Resolution Micrococcal Nuclease (MNase) Mapping of HIV LTR Chromatin Structure

This protocol provides a framework for analyzing changes in the chromatin structure of the HIV LTR upon this compound treatment.

Materials:

  • Myeloid cells treated with this compound.

  • Nuclei isolation buffer.

  • Micrococcal Nuclease (MNase).

  • MNase digestion buffer.

  • Stop buffer (containing EDTA and EGTA).

  • Reagents for DNA purification.

  • Primers specific for the HIV LTR.

  • qPCR reagents and instrument.

Procedure:

  • Nuclei Isolation:

    • Harvest and wash the treated cells.

    • Isolate the nuclei using a suitable nuclei isolation buffer.

  • MNase Digestion:

    • Resuspend the nuclei in MNase digestion buffer.

    • Perform a titration of MNase to determine the optimal concentration for partial digestion.

    • Incubate the nuclei with the optimized concentration of MNase for a defined period at 37°C.

    • Stop the reaction by adding the stop buffer.

  • DNA Purification: Purify the DNA from the digested nuclei using a DNA purification kit.

  • Analysis of Nucleosome Occupancy:

    • Use qPCR with primers spanning different regions of the HIV LTR to quantify the amount of protected DNA (i.e., DNA associated with nucleosomes).

    • A decrease in qPCR signal in a specific region indicates increased MNase accessibility and a more open chromatin structure, while an increase in signal suggests a more closed, repressive chromatin structure.

Visualizations

ZL0580_Mechanism_of_Action cluster_0 HIV Transcription Elongation cluster_1 Effect of this compound Tat HIV Tat pTEFb p-TEFb (CDK9/CycT1) Tat->pTEFb recruits BRD4 BRD4 (BD1) Tat->BRD4 competes for p-TEFb RNAPII RNA Pol II pTEFb->RNAPII phosphorylates Suppression HIV Suppression LTR HIV LTR RNAPII->LTR binds Elongation Transcription Elongation This compound This compound This compound->pTEFb disrupts Tat interaction This compound->BRD4 binds to RepressiveChromatin Repressive Chromatin This compound->RepressiveChromatin promotes BRD4->pTEFb sequesters BRD4->LTR associates with RepressiveChromatin->Suppression

Caption: Mechanism of this compound-mediated HIV suppression.

Experimental_Workflow cluster_assays Downstream Assays start Start: Latently Infected Myeloid Cells (HC69, U1, OM10.1, MDMs) treatment Treatment with this compound (± Reactivation Agent like TNF-α/PMA) start->treatment incubation Incubation (24-48h) treatment->incubation flow Flow Cytometry (% GFP+ cells) incubation->flow qpcr qPCR (HIV RNA levels) incubation->qpcr coip Co-Immunoprecipitation (Tat-CDK9 Interaction) incubation->coip mnase MNase-qPCR (Chromatin Structure) incubation->mnase analysis Data Analysis and Interpretation flow->analysis qpcr->analysis coip->analysis mnase->analysis

Caption: Experimental workflow for studying this compound effects.

References

Troubleshooting & Optimization

ZL0580 Technical Support Center: Overcoming Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of ZL0580.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 250 mg/mL.[1][2]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you experience difficulty dissolving this compound in DMSO, gentle warming and ultrasonic treatment can aid in dissolution. Ensure the solution is clear before use.[1]

Q3: Can I prepare a stock solution of this compound in an aqueous buffer?

A3: this compound has very poor solubility in aqueous buffers alone. It is not recommended to prepare primary stock solutions in aqueous-based media. For experiments requiring an aqueous environment, it is best to first dissolve this compound in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] When stored at -80°C, the solution is stable for up to two years, and at -20°C, for up to one year.[3]

Q5: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A5: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced toxicity. However, you should always perform a vehicle control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed after diluting DMSO stock solution into aqueous media. The aqueous solubility of this compound has been exceeded.- Increase the volume of the aqueous media to further dilute the compound.- Incorporate a co-solvent system (see Experimental Protocols).- Consider using a surfactant or other solubilizing agent in your final formulation.
Inconsistent experimental results. - Incomplete dissolution of this compound.- Degradation of the compound due to improper storage.- Ensure complete dissolution of the stock solution before use, using sonication if necessary.[1]- Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment.
Observed cellular toxicity not related to this compound's mechanism of action. The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium.- Calculate the final solvent concentration and ensure it is within the tolerated range for your specific cell line.- Include a vehicle control (media with the same final solvent concentration but without this compound) in your experimental design.

Quantitative Solubility Data

SolventSolubilityMolar ConcentrationNotes
Dimethyl sulfoxide (DMSO)250 mg/mL469.46 mMUltrasonic treatment may be needed for complete dissolution.[1][2]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)≥ 2.08 mg/mL3.91 mMResults in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 532.53 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out 5.33 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically <0.5%).

  • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Gently mix the working solution before adding it to your cells.

Protocol 3: Preparation of an In Vivo Formulation of this compound

This protocol is adapted from a published in vivo study and is intended for animal research.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a co-solvent vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • To prepare the final formulation, dissolve the this compound powder in the pre-mixed vehicle to the desired final concentration.

  • The reported solubility in this vehicle is ≥ 2.08 mg/mL.[1]

  • Ensure the final solution is clear before administration.

Visualizations

This compound Signaling Pathway in HIV Suppression

ZL0580_Pathway cluster_transcription HIV Transcription Elongation cluster_host_factors Host Epigenetic Machinery PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates HIV_DNA HIV Proviral DNA RNAPII->HIV_DNA Transcribes Tat HIV Tat TAR TAR RNA Tat->TAR TAR->PTEFb Recruits Suppression HIV Transcriptional Suppression BRD4 BRD4 BRD4->Tat Competes with for P-TEFb Binding Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to This compound This compound This compound->BRD4 Selectively Binds to BD1 This compound->Suppression Induces

Caption: this compound selectively binds to the BD1 domain of BRD4, leading to HIV transcriptional suppression.

Experimental Workflow for Preparing this compound Working Solutions

ZL0580_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) start Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve sonicate Sonicate if Necessary dissolve->sonicate aliquot Aliquot Stock Solution sonicate->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For each experiment dilute Serially Dilute in Aqueous Culture Medium thaw->dilute check_dmso Verify Final DMSO Concentration (<0.5%) dilute->check_dmso use Use in Experiment check_dmso->use

References

ZL0580 Technical Support Center: Overcoming Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of ZL0580.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching up to 250 mg/mL.[1][2]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you experience difficulty dissolving this compound in DMSO, gentle warming and ultrasonic treatment can aid in dissolution. Ensure the solution is clear before use.[1]

Q3: Can I prepare a stock solution of this compound in an aqueous buffer?

A3: this compound has very poor solubility in aqueous buffers alone. It is not recommended to prepare primary stock solutions in aqueous-based media. For experiments requiring an aqueous environment, it is best to first dissolve this compound in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] When stored at -80°C, the solution is stable for up to two years, and at -20°C, for up to one year.[3]

Q5: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A5: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced toxicity. However, you should always perform a vehicle control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed after diluting DMSO stock solution into aqueous media. The aqueous solubility of this compound has been exceeded.- Increase the volume of the aqueous media to further dilute the compound.- Incorporate a co-solvent system (see Experimental Protocols).- Consider using a surfactant or other solubilizing agent in your final formulation.
Inconsistent experimental results. - Incomplete dissolution of this compound.- Degradation of the compound due to improper storage.- Ensure complete dissolution of the stock solution before use, using sonication if necessary.[1]- Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment.
Observed cellular toxicity not related to this compound's mechanism of action. The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium.- Calculate the final solvent concentration and ensure it is within the tolerated range for your specific cell line.- Include a vehicle control (media with the same final solvent concentration but without this compound) in your experimental design.

Quantitative Solubility Data

SolventSolubilityMolar ConcentrationNotes
Dimethyl sulfoxide (DMSO)250 mg/mL469.46 mMUltrasonic treatment may be needed for complete dissolution.[1][2]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)≥ 2.08 mg/mL3.91 mMResults in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 532.53 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out 5.33 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically <0.5%).

  • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Gently mix the working solution before adding it to your cells.

Protocol 3: Preparation of an In Vivo Formulation of this compound

This protocol is adapted from a published in vivo study and is intended for animal research.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a co-solvent vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • To prepare the final formulation, dissolve the this compound powder in the pre-mixed vehicle to the desired final concentration.

  • The reported solubility in this vehicle is ≥ 2.08 mg/mL.[1]

  • Ensure the final solution is clear before administration.

Visualizations

This compound Signaling Pathway in HIV Suppression

ZL0580_Pathway cluster_transcription HIV Transcription Elongation cluster_host_factors Host Epigenetic Machinery PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates HIV_DNA HIV Proviral DNA RNAPII->HIV_DNA Transcribes Tat HIV Tat TAR TAR RNA Tat->TAR TAR->PTEFb Recruits Suppression HIV Transcriptional Suppression BRD4 BRD4 BRD4->Tat Competes with for P-TEFb Binding Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to This compound This compound This compound->BRD4 Selectively Binds to BD1 This compound->Suppression Induces

Caption: this compound selectively binds to the BD1 domain of BRD4, leading to HIV transcriptional suppression.

Experimental Workflow for Preparing this compound Working Solutions

ZL0580_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) start Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve sonicate Sonicate if Necessary dissolve->sonicate aliquot Aliquot Stock Solution sonicate->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For each experiment dilute Serially Dilute in Aqueous Culture Medium thaw->dilute check_dmso Verify Final DMSO Concentration (<0.5%) dilute->check_dmso use Use in Experiment check_dmso->use

References

troubleshooting inconsistent ZL0580 results in HIV latency models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZL0580 in HIV latency models. This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, which acts to epigenetically suppress HIV transcription and promote a deeper state of latency, a "block-and-lock" approach.[1][2] Inconsistent results can arise from various factors, from experimental setup to the inherent biological variability of HIV latency models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in HIV latency?

A1: this compound is a "block-and-lock" agent that reinforces HIV latency. It selectively binds to the first bromodomain (BD1) of the host protein BRD4.[1][2] This binding inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and stabilizes a repressive chromatin structure at the HIV long terminal repeat (LTR), thereby suppressing HIV transcription.[3][4][5]

Q2: How does this compound differ from other BRD4 inhibitors like JQ1?

A2: While both this compound and JQ1 target BRD4, they have opposing effects on HIV latency. This compound selectively binds to the BD1 domain and suppresses HIV transcription.[1][2] In contrast, JQ1 is a pan-BET inhibitor that binds to both bromodomains (BD1 and BD2) and acts as a latency-reversing agent ("shock and kill"), reactivating HIV expression.[6][7] This distinction is critical for experimental design and data interpretation.

Q3: In which cell models has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in a variety of in vitro and ex vivo HIV latency models, including:

  • T-lymphoid cell lines: J-Lat cells.[1]

  • Myeloid cell lines: Microglial cells (HC69) and monocytic cell lines (U1, OM10.1).[3][4][8]

  • Primary cells: Primary CD4+ T cells, peripheral blood mononuclear cells (PBMCs) from ART-suppressed individuals, and primary monocyte-derived macrophages (MDMs).[1][4]

Q4: What is the recommended working concentration for this compound?

A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A concentration of 8 µM has been effectively used in microglial (HC69), U1, and OM10.1 cell lines to suppress HIV transcription.[3][9] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in HIV suppression between experiments. Inconsistent this compound concentration: this compound may have limited solubility or stability in cell culture media, leading to precipitation or degradation.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.[10]2. When diluting into aqueous media, add the stock solution slowly while vortexing to prevent precipitation.[10]3. Visually inspect the media for any signs of precipitation after adding this compound.
Cell passage number and health: High passage numbers can lead to genetic drift and altered cellular responses. Poor cell health can affect experimental outcomes.1. Use cells within a consistent and low passage number range.2. Regularly check cell viability and morphology to ensure cultures are healthy.
Biological heterogeneity of latency models: Clonal cell lines can exhibit variations in proviral integration sites and epigenetic states. Primary cells from different donors will have inherent genetic variability.[11]1. For clonal cell lines, consider re-cloning or using a pooled population to average out effects.2. When using primary cells, increase the number of donors to account for biological variation.[12]
This compound shows little to no effect on HIV transcription. Suboptimal concentration: The concentration of this compound may be too low to effectively engage its target.1. Perform a dose-response curve to identify the optimal concentration for your cell model (e.g., 1 µM to 16 µM).[9]2. Ensure the compound has been stored correctly to maintain its potency.
Cell type resistance: Some cell types may be less sensitive to this compound's effects. The establishment and reversal of latency can differ significantly between cell subsets (e.g., naïve vs. central memory T cells).[13]1. Verify the efficacy of this compound in a validated positive control cell line (e.g., J-Lat or HC69).2. If using primary T cells, consider that different subsets may respond differently.[13]
Incorrect experimental readout: The method used to quantify HIV transcription may not be sensitive enough or may be measuring the wrong transcript.1. Use a highly sensitive method like RT-qPCR to measure cell-associated HIV RNA.2. Design primers to detect different HIV RNA species (unspliced, singly spliced, multiply spliced) to get a complete picture of the transcriptional block.[14]
Observed HIV suppression is accompanied by high cell death. This compound cytotoxicity: At high concentrations, this compound can be toxic to cells, and the observed reduction in HIV expression may be an artifact of cell death.1. Always perform a concurrent cytotoxicity assay (e.g., MTT, trypan blue exclusion, or live/dead staining) in parallel with your latency experiment.[15]2. Determine the concentration range where this compound is effective without causing significant cell death. For example, in HC69 cells, significant toxicity was not observed at concentrations below 64 µM in activated cells.[9]
Results with this compound are opposite to expected (i.e., HIV activation). Compound misidentification: The compound being used may not be this compound. Its opposing effects to the more commonly known BRD4 inhibitor JQ1 can lead to confusion.1. Verify the identity and purity of your this compound compound through an independent analysis.2. As a control, test a known latency-reversing agent like JQ1 or TNF-α alongside this compound to confirm the expected opposing effects in your model system.[7]

Quantitative Data Summary

Table 1: Effective Concentrations and Cytotoxicity of this compound in Myeloid Cell Lines

Cell LineActivatorEffective this compound Concentration for HIV SuppressionCytotoxicity Profile
HC69 (Microglia)TNF-α8 µMNo significant cell death below 64 µM (activated) or 128 µM (resting) after 3 days.[9]
U1 (Promonocytic)PMA8 µMData not specified, but suppression was not attributed to toxicity.[3]
OM10.1 (Promonocytic)TNF-α8 µMData not specified, but suppression was not attributed to toxicity.[3]

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Assessing this compound Efficacy

This protocol provides a general framework. Specific details such as cell seeding density and incubation times should be optimized for each cell line.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare latently infected cells (e.g., J-Lat, HC69, or primary cells) seed_cells Seed cells in appropriate culture plates prep_cells->seed_cells add_compounds Add this compound at desired concentrations. Include controls: - Vehicle (DMSO) - Positive control (e.g., TNF-α) - Negative control (untreated) seed_cells->add_compounds incubate_24h Incubate for 24-48 hours add_compounds->incubate_24h harvest Harvest cells and supernatant incubate_24h->harvest analysis_rna Quantify HIV transcription (RT-qPCR for HIV RNA) harvest->analysis_rna analysis_protein Measure viral protein (p24 ELISA) harvest->analysis_protein analysis_viability Assess cell viability (MTT assay, Live/Dead stain) harvest->analysis_viability

Caption: General experimental workflow for evaluating this compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.8 x 10^5 cells/well.

  • Treatment: Add serial dilutions of this compound (e.g., 0-128 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the desired time point.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol (B130326) with 0.4% HCl and 6% Triton X-100) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 540 nm with a reference wavelength of 690 nm.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Logical Relationships

Diagram 1: this compound Mechanism of Action

This diagram illustrates how this compound suppresses HIV transcription at the molecular level.

ZL0580_Mechanism cluster_hiv HIV Provirus LTR HIV LTR Transcription HIV Transcription LTR->Transcription initiates BRD4 BRD4 BRD4->LTR associates with pTEFb p-TEFb (CDK9/CycT1) pTEFb->LTR phosphorylates RNAPII at Tat HIV Tat Tat->pTEFb recruits This compound This compound This compound->BRD4 binds & inhibits BD1

Caption: this compound inhibits BRD4, blocking HIV transcription.

Diagram 2: Troubleshooting Logic for Inconsistent this compound Results

This diagram provides a logical workflow for diagnosing the cause of inconsistent experimental outcomes.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Viability Is there high cytotoxicity? Start->Check_Viability Check_Concentration Is the this compound concentration optimal? Check_Viability->Check_Concentration No Result_Toxicity Issue: Cytotoxicity is confounding results. Solution: Lower this compound concentration. Check_Viability->Result_Toxicity Yes Check_Controls Are controls (positive/negative) behaving as expected? Check_Concentration->Check_Controls Yes Result_DoseResponse Issue: Suboptimal drug concentration. Solution: Perform dose-response curve. Check_Concentration->Result_DoseResponse No Check_Reagents Are reagents (this compound, cells) validated and consistent? Check_Controls->Check_Reagents Yes Result_AssayProblem Issue: General assay problem. Solution: Re-evaluate entire protocol. Check_Controls->Result_AssayProblem No Result_ReagentProblem Issue: Reagent quality/consistency. Solution: Use fresh, validated reagents. Check_Reagents->Result_ReagentProblem No Result_BioVariability Issue: Inherent biological variability. Solution: Increase replicates/donors. Check_Reagents->Result_BioVariability Yes

Caption: A decision tree for troubleshooting this compound experiments.

References

troubleshooting inconsistent ZL0580 results in HIV latency models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZL0580 in HIV latency models. This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, which acts to epigenetically suppress HIV transcription and promote a deeper state of latency, a "block-and-lock" approach.[1][2] Inconsistent results can arise from various factors, from experimental setup to the inherent biological variability of HIV latency models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in HIV latency?

A1: this compound is a "block-and-lock" agent that reinforces HIV latency. It selectively binds to the first bromodomain (BD1) of the host protein BRD4.[1][2] This binding inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb) and stabilizes a repressive chromatin structure at the HIV long terminal repeat (LTR), thereby suppressing HIV transcription.[3][4][5]

Q2: How does this compound differ from other BRD4 inhibitors like JQ1?

A2: While both this compound and JQ1 target BRD4, they have opposing effects on HIV latency. This compound selectively binds to the BD1 domain and suppresses HIV transcription.[1][2] In contrast, JQ1 is a pan-BET inhibitor that binds to both bromodomains (BD1 and BD2) and acts as a latency-reversing agent ("shock and kill"), reactivating HIV expression.[6][7] This distinction is critical for experimental design and data interpretation.

Q3: In which cell models has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in a variety of in vitro and ex vivo HIV latency models, including:

  • T-lymphoid cell lines: J-Lat cells.[1]

  • Myeloid cell lines: Microglial cells (HC69) and monocytic cell lines (U1, OM10.1).[3][4][8]

  • Primary cells: Primary CD4+ T cells, peripheral blood mononuclear cells (PBMCs) from ART-suppressed individuals, and primary monocyte-derived macrophages (MDMs).[1][4]

Q4: What is the recommended working concentration for this compound?

A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A concentration of 8 µM has been effectively used in microglial (HC69), U1, and OM10.1 cell lines to suppress HIV transcription.[3][9] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in HIV suppression between experiments. Inconsistent this compound concentration: this compound may have limited solubility or stability in cell culture media, leading to precipitation or degradation.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.[10]2. When diluting into aqueous media, add the stock solution slowly while vortexing to prevent precipitation.[10]3. Visually inspect the media for any signs of precipitation after adding this compound.
Cell passage number and health: High passage numbers can lead to genetic drift and altered cellular responses. Poor cell health can affect experimental outcomes.1. Use cells within a consistent and low passage number range.2. Regularly check cell viability and morphology to ensure cultures are healthy.
Biological heterogeneity of latency models: Clonal cell lines can exhibit variations in proviral integration sites and epigenetic states. Primary cells from different donors will have inherent genetic variability.[11]1. For clonal cell lines, consider re-cloning or using a pooled population to average out effects.2. When using primary cells, increase the number of donors to account for biological variation.[12]
This compound shows little to no effect on HIV transcription. Suboptimal concentration: The concentration of this compound may be too low to effectively engage its target.1. Perform a dose-response curve to identify the optimal concentration for your cell model (e.g., 1 µM to 16 µM).[9]2. Ensure the compound has been stored correctly to maintain its potency.
Cell type resistance: Some cell types may be less sensitive to this compound's effects. The establishment and reversal of latency can differ significantly between cell subsets (e.g., naïve vs. central memory T cells).[13]1. Verify the efficacy of this compound in a validated positive control cell line (e.g., J-Lat or HC69).2. If using primary T cells, consider that different subsets may respond differently.[13]
Incorrect experimental readout: The method used to quantify HIV transcription may not be sensitive enough or may be measuring the wrong transcript.1. Use a highly sensitive method like RT-qPCR to measure cell-associated HIV RNA.2. Design primers to detect different HIV RNA species (unspliced, singly spliced, multiply spliced) to get a complete picture of the transcriptional block.[14]
Observed HIV suppression is accompanied by high cell death. This compound cytotoxicity: At high concentrations, this compound can be toxic to cells, and the observed reduction in HIV expression may be an artifact of cell death.1. Always perform a concurrent cytotoxicity assay (e.g., MTT, trypan blue exclusion, or live/dead staining) in parallel with your latency experiment.[15]2. Determine the concentration range where this compound is effective without causing significant cell death. For example, in HC69 cells, significant toxicity was not observed at concentrations below 64 µM in activated cells.[9]
Results with this compound are opposite to expected (i.e., HIV activation). Compound misidentification: The compound being used may not be this compound. Its opposing effects to the more commonly known BRD4 inhibitor JQ1 can lead to confusion.1. Verify the identity and purity of your this compound compound through an independent analysis.2. As a control, test a known latency-reversing agent like JQ1 or TNF-α alongside this compound to confirm the expected opposing effects in your model system.[7]

Quantitative Data Summary

Table 1: Effective Concentrations and Cytotoxicity of this compound in Myeloid Cell Lines

Cell LineActivatorEffective this compound Concentration for HIV SuppressionCytotoxicity Profile
HC69 (Microglia)TNF-α8 µMNo significant cell death below 64 µM (activated) or 128 µM (resting) after 3 days.[9]
U1 (Promonocytic)PMA8 µMData not specified, but suppression was not attributed to toxicity.[3]
OM10.1 (Promonocytic)TNF-α8 µMData not specified, but suppression was not attributed to toxicity.[3]

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Assessing this compound Efficacy

This protocol provides a general framework. Specific details such as cell seeding density and incubation times should be optimized for each cell line.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare latently infected cells (e.g., J-Lat, HC69, or primary cells) seed_cells Seed cells in appropriate culture plates prep_cells->seed_cells add_compounds Add this compound at desired concentrations. Include controls: - Vehicle (DMSO) - Positive control (e.g., TNF-α) - Negative control (untreated) seed_cells->add_compounds incubate_24h Incubate for 24-48 hours add_compounds->incubate_24h harvest Harvest cells and supernatant incubate_24h->harvest analysis_rna Quantify HIV transcription (RT-qPCR for HIV RNA) harvest->analysis_rna analysis_protein Measure viral protein (p24 ELISA) harvest->analysis_protein analysis_viability Assess cell viability (MTT assay, Live/Dead stain) harvest->analysis_viability

Caption: General experimental workflow for evaluating this compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.8 x 10^5 cells/well.

  • Treatment: Add serial dilutions of this compound (e.g., 0-128 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the desired time point.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol with 0.4% HCl and 6% Triton X-100) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 540 nm with a reference wavelength of 690 nm.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Logical Relationships

Diagram 1: this compound Mechanism of Action

This diagram illustrates how this compound suppresses HIV transcription at the molecular level.

ZL0580_Mechanism cluster_hiv HIV Provirus LTR HIV LTR Transcription HIV Transcription LTR->Transcription initiates BRD4 BRD4 BRD4->LTR associates with pTEFb p-TEFb (CDK9/CycT1) pTEFb->LTR phosphorylates RNAPII at Tat HIV Tat Tat->pTEFb recruits This compound This compound This compound->BRD4 binds & inhibits BD1

Caption: this compound inhibits BRD4, blocking HIV transcription.

Diagram 2: Troubleshooting Logic for Inconsistent this compound Results

This diagram provides a logical workflow for diagnosing the cause of inconsistent experimental outcomes.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Viability Is there high cytotoxicity? Start->Check_Viability Check_Concentration Is the this compound concentration optimal? Check_Viability->Check_Concentration No Result_Toxicity Issue: Cytotoxicity is confounding results. Solution: Lower this compound concentration. Check_Viability->Result_Toxicity Yes Check_Controls Are controls (positive/negative) behaving as expected? Check_Concentration->Check_Controls Yes Result_DoseResponse Issue: Suboptimal drug concentration. Solution: Perform dose-response curve. Check_Concentration->Result_DoseResponse No Check_Reagents Are reagents (this compound, cells) validated and consistent? Check_Controls->Check_Reagents Yes Result_AssayProblem Issue: General assay problem. Solution: Re-evaluate entire protocol. Check_Controls->Result_AssayProblem No Result_ReagentProblem Issue: Reagent quality/consistency. Solution: Use fresh, validated reagents. Check_Reagents->Result_ReagentProblem No Result_BioVariability Issue: Inherent biological variability. Solution: Increase replicates/donors. Check_Reagents->Result_BioVariability Yes

Caption: A decision tree for troubleshooting this compound experiments.

References

improving the in vivo bioavailability and half-life of ZL0580

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZL0580. The focus is on improving its in vivo bioavailability and half-life to enhance its therapeutic potential as a "block and lock" agent for HIV suppression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, a host epigenetic reader protein.[1][2][3] By binding to BRD4, this compound inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), which is crucial for HIV transcription.[1] This action induces a transcriptionally inert state at the HIV long terminal repeat (LTR) and stabilizes a repressive chromatin structure, effectively "blocking" viral transcription and "locking" the provirus in a latent state.[1][4]

Q2: What are the known pharmacokinetic (PK) parameters of this compound?

A2: this compound has been shown to be bioavailable in mouse models.[1] Following a single intravenous (IV) administration of 10 mg/kg in ICR mice, it exhibited a high maximum concentration (Cmax) and area under the curve (AUC).[1] Oral administration of 20 mg/kg resulted in moderate bioavailability.[1] However, a limitation of this compound is its relatively short half-life, which may impact the durability of its viral suppression effects.[1]

Q3: Why is improving the bioavailability and half-life of this compound important?

A3: Enhancing the in vivo bioavailability and half-life of this compound is critical for its development as a potential therapeutic agent. A longer half-life would allow for less frequent dosing and sustained therapeutic concentrations in the body, which is crucial for maintaining the "block and lock" state of HIV provirus.[5][6] Improved oral bioavailability would make the drug more convenient for patients and potentially reduce manufacturing costs.[7][8]

Q4: How does this compound differ from other BRD4 inhibitors like JQ1?

A4: While both this compound and JQ1 target BRD4, they have opposing effects on HIV transcription.[4][9] JQ1 is a pan-BET inhibitor, binding to both BD1 and BD2 domains of all BET family proteins, and it tends to promote viral reactivation.[2][4] In contrast, this compound is selective for the BD1 domain of BRD4 and induces transcriptional silencing of HIV.[1][2] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][3]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected in vivo efficacy of this compound.

This could be due to poor bioavailability, rapid metabolism, or issues with the experimental setup.

Possible Cause Troubleshooting Steps
Poor Oral Bioavailability 1. Confirm Solubility: Determine the aqueous solubility of your this compound batch. Poor solubility can limit dissolution in the gastrointestinal tract.[10] 2. Particle Size Reduction: Consider micronization or nanomilling to increase the surface area and dissolution rate.[10] 3. Formulation Strategies: Explore formulation approaches such as the use of lipid-based delivery systems (e.g., SEDDS), solid dispersions with hydrophilic polymers, or complexation with cyclodextrins to enhance solubility and absorption.[8][10][11]
Rapid Metabolism/Clearance 1. Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate of this compound metabolism. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites of this compound. This can provide insights into the metabolic pathways involved. 3. Co-administration with Inhibitors: In preclinical models, consider co-administration with a known inhibitor of the identified metabolic pathway to assess the impact on this compound's half-life.
Experimental Variability 1. Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Obtain a fresh lot if necessary.[12] 2. Standardize Animal Procedures: Ensure consistency in animal strain, age, weight, and health status. Standardize dosing procedures (e.g., gavage technique) and blood collection times.[13][14] 3. Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic dose for your in vivo model.
Problem 2: Short in vivo half-life leading to a lack of sustained viral suppression.

This is a known limitation of this compound.

Possible Cause Proposed Solutions
Rapid Metabolism and Elimination 1. Structural Modification: If medicinal chemistry resources are available, consider structural modifications to block sites of metabolism. For example, introducing halogens at metabolically active positions can sometimes increase half-life.[6] 2. Prodrug Approach: Design a prodrug of this compound that is metabolized to the active form in vivo. This can sometimes improve pharmacokinetic properties. 3. PEGylation: While more common for biologics, PEGylation can be applied to small molecules to increase their size and reduce renal clearance.[5][15]
Formulation for Sustained Release 1. Develop a Controlled-Release Formulation: Investigate the use of polymeric nanoparticles, liposomes, or implants to create a depot from which this compound is slowly released.[8] 2. Explore Novel Delivery Systems: Consider advanced drug delivery systems like self-emulsifying drug delivery systems (SEDDS) that can protect the drug from degradation and enhance absorption.[11]

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of this compound in ICR Mice [1]

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC0-last (ng·h/mL)AUC0-∞ (ng·h/mL)Bioavailability (F)
Intravenous (IV)1019259.0 ± 2792.514428.9 ± 3469.214442.6 ± 3472.3N/A
Oral (PO)20---38.71 ± 13.03%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice

This protocol is adapted from standard murine pharmacokinetic study designs.[13][16][17]

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in mice.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • 8-10 week old male or female ICR mice (or other appropriate strain)

  • Dosing syringes and needles (for IV and PO)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicles.

  • Animal Dosing:

    • IV Group (n=3-5 mice): Administer a single 10 mg/kg dose of this compound via tail vein injection.

    • PO Group (n=3-5 mice): Administer a single 20 mg/kg dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at the following time points:

    • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.[13]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F).

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds to Tat_pTEFb Tat/p-TEFb Complex BRD4_BD1->Tat_pTEFb Inhibits recruitment to HIV LTR Repressive_Chromatin Repressive Chromatin Structure BRD4_BD1->Repressive_Chromatin Stabilizes HIV_LTR HIV LTR Tat_pTEFb->HIV_LTR Recruited to Transcription_Elongation Transcriptional Elongation HIV_LTR->Transcription_Elongation Initiates HIV_Transcription HIV Transcription Blocked

Caption: this compound's "Block and Lock" mechanism on HIV transcription.

G cluster_1 Workflow for Improving this compound Bioavailability Start Start: Poor in vivo efficacy of this compound PK_Study Conduct in vivo PK study Start->PK_Study Analyze_PK Analyze PK Data: Bioavailability (F) Half-life (t½) PK_Study->Analyze_PK Low_F Low Bioavailability Analyze_PK->Low_F F < 40% Short_t12 Short Half-life Analyze_PK->Short_t12 t½ is short Solubility_Permeability Investigate Solubility & Permeability Low_F->Solubility_Permeability Metabolism_Study Conduct in vitro Metabolism Study Short_t12->Metabolism_Study Formulation Develop enabling formulation (e.g., SEDDS, nanoparticles) Solubility_Permeability->Formulation Structural_Mod Structural Modification (Medicinal Chemistry) Metabolism_Study->Structural_Mod Re_evaluate Re-evaluate in vivo PK and efficacy Formulation->Re_evaluate Structural_Mod->Re_evaluate

Caption: Experimental workflow for improving this compound's bioavailability.

G cluster_2 Troubleshooting Poor In Vivo Efficacy of this compound Start Poor in vivo efficacy observed Check_Compound Is the compound pure and correctly formulated? Start->Check_Compound Check_Dose Is the dose appropriate? Check_Compound->Check_Dose Yes Source_New Source new compound batch and re-verify formulation Check_Compound->Source_New No Check_PK Is there adequate drug exposure (PK)? Check_Dose->Check_PK Yes Dose_Escalation Perform dose-escalation study Check_Dose->Dose_Escalation No Improve_PK Address bioavailability/ half-life issues (see workflow) Check_PK->Improve_PK No Success Efficacy Improved Check_PK->Success Yes Source_New->Start Dose_Escalation->Start Improve_PK->Start

Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.

References

improving the in vivo bioavailability and half-life of ZL0580

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZL0580. The focus is on improving its in vivo bioavailability and half-life to enhance its therapeutic potential as a "block and lock" agent for HIV suppression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, a host epigenetic reader protein.[1][2][3] By binding to BRD4, this compound inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), which is crucial for HIV transcription.[1] This action induces a transcriptionally inert state at the HIV long terminal repeat (LTR) and stabilizes a repressive chromatin structure, effectively "blocking" viral transcription and "locking" the provirus in a latent state.[1][4]

Q2: What are the known pharmacokinetic (PK) parameters of this compound?

A2: this compound has been shown to be bioavailable in mouse models.[1] Following a single intravenous (IV) administration of 10 mg/kg in ICR mice, it exhibited a high maximum concentration (Cmax) and area under the curve (AUC).[1] Oral administration of 20 mg/kg resulted in moderate bioavailability.[1] However, a limitation of this compound is its relatively short half-life, which may impact the durability of its viral suppression effects.[1]

Q3: Why is improving the bioavailability and half-life of this compound important?

A3: Enhancing the in vivo bioavailability and half-life of this compound is critical for its development as a potential therapeutic agent. A longer half-life would allow for less frequent dosing and sustained therapeutic concentrations in the body, which is crucial for maintaining the "block and lock" state of HIV provirus.[5][6] Improved oral bioavailability would make the drug more convenient for patients and potentially reduce manufacturing costs.[7][8]

Q4: How does this compound differ from other BRD4 inhibitors like JQ1?

A4: While both this compound and JQ1 target BRD4, they have opposing effects on HIV transcription.[4][9] JQ1 is a pan-BET inhibitor, binding to both BD1 and BD2 domains of all BET family proteins, and it tends to promote viral reactivation.[2][4] In contrast, this compound is selective for the BD1 domain of BRD4 and induces transcriptional silencing of HIV.[1][2] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][3]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected in vivo efficacy of this compound.

This could be due to poor bioavailability, rapid metabolism, or issues with the experimental setup.

Possible Cause Troubleshooting Steps
Poor Oral Bioavailability 1. Confirm Solubility: Determine the aqueous solubility of your this compound batch. Poor solubility can limit dissolution in the gastrointestinal tract.[10] 2. Particle Size Reduction: Consider micronization or nanomilling to increase the surface area and dissolution rate.[10] 3. Formulation Strategies: Explore formulation approaches such as the use of lipid-based delivery systems (e.g., SEDDS), solid dispersions with hydrophilic polymers, or complexation with cyclodextrins to enhance solubility and absorption.[8][10][11]
Rapid Metabolism/Clearance 1. Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate of this compound metabolism. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites of this compound. This can provide insights into the metabolic pathways involved. 3. Co-administration with Inhibitors: In preclinical models, consider co-administration with a known inhibitor of the identified metabolic pathway to assess the impact on this compound's half-life.
Experimental Variability 1. Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Obtain a fresh lot if necessary.[12] 2. Standardize Animal Procedures: Ensure consistency in animal strain, age, weight, and health status. Standardize dosing procedures (e.g., gavage technique) and blood collection times.[13][14] 3. Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic dose for your in vivo model.
Problem 2: Short in vivo half-life leading to a lack of sustained viral suppression.

This is a known limitation of this compound.

Possible Cause Proposed Solutions
Rapid Metabolism and Elimination 1. Structural Modification: If medicinal chemistry resources are available, consider structural modifications to block sites of metabolism. For example, introducing halogens at metabolically active positions can sometimes increase half-life.[6] 2. Prodrug Approach: Design a prodrug of this compound that is metabolized to the active form in vivo. This can sometimes improve pharmacokinetic properties. 3. PEGylation: While more common for biologics, PEGylation can be applied to small molecules to increase their size and reduce renal clearance.[5][15]
Formulation for Sustained Release 1. Develop a Controlled-Release Formulation: Investigate the use of polymeric nanoparticles, liposomes, or implants to create a depot from which this compound is slowly released.[8] 2. Explore Novel Delivery Systems: Consider advanced drug delivery systems like self-emulsifying drug delivery systems (SEDDS) that can protect the drug from degradation and enhance absorption.[11]

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of this compound in ICR Mice [1]

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC0-last (ng·h/mL)AUC0-∞ (ng·h/mL)Bioavailability (F)
Intravenous (IV)1019259.0 ± 2792.514428.9 ± 3469.214442.6 ± 3472.3N/A
Oral (PO)20---38.71 ± 13.03%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice

This protocol is adapted from standard murine pharmacokinetic study designs.[13][16][17]

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in mice.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • 8-10 week old male or female ICR mice (or other appropriate strain)

  • Dosing syringes and needles (for IV and PO)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicles.

  • Animal Dosing:

    • IV Group (n=3-5 mice): Administer a single 10 mg/kg dose of this compound via tail vein injection.

    • PO Group (n=3-5 mice): Administer a single 20 mg/kg dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at the following time points:

    • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.[13]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F).

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Binds to Tat_pTEFb Tat/p-TEFb Complex BRD4_BD1->Tat_pTEFb Inhibits recruitment to HIV LTR Repressive_Chromatin Repressive Chromatin Structure BRD4_BD1->Repressive_Chromatin Stabilizes HIV_LTR HIV LTR Tat_pTEFb->HIV_LTR Recruited to Transcription_Elongation Transcriptional Elongation HIV_LTR->Transcription_Elongation Initiates HIV_Transcription HIV Transcription Blocked

Caption: this compound's "Block and Lock" mechanism on HIV transcription.

G cluster_1 Workflow for Improving this compound Bioavailability Start Start: Poor in vivo efficacy of this compound PK_Study Conduct in vivo PK study Start->PK_Study Analyze_PK Analyze PK Data: Bioavailability (F) Half-life (t½) PK_Study->Analyze_PK Low_F Low Bioavailability Analyze_PK->Low_F F < 40% Short_t12 Short Half-life Analyze_PK->Short_t12 t½ is short Solubility_Permeability Investigate Solubility & Permeability Low_F->Solubility_Permeability Metabolism_Study Conduct in vitro Metabolism Study Short_t12->Metabolism_Study Formulation Develop enabling formulation (e.g., SEDDS, nanoparticles) Solubility_Permeability->Formulation Structural_Mod Structural Modification (Medicinal Chemistry) Metabolism_Study->Structural_Mod Re_evaluate Re-evaluate in vivo PK and efficacy Formulation->Re_evaluate Structural_Mod->Re_evaluate

Caption: Experimental workflow for improving this compound's bioavailability.

G cluster_2 Troubleshooting Poor In Vivo Efficacy of this compound Start Poor in vivo efficacy observed Check_Compound Is the compound pure and correctly formulated? Start->Check_Compound Check_Dose Is the dose appropriate? Check_Compound->Check_Dose Yes Source_New Source new compound batch and re-verify formulation Check_Compound->Source_New No Check_PK Is there adequate drug exposure (PK)? Check_Dose->Check_PK Yes Dose_Escalation Perform dose-escalation study Check_Dose->Dose_Escalation No Improve_PK Address bioavailability/ half-life issues (see workflow) Check_PK->Improve_PK No Success Efficacy Improved Check_PK->Success Yes Source_New->Start Dose_Escalation->Start Improve_PK->Start

Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.

References

Technical Support Center: Addressing ZL0580 Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ZL0580, particularly in the context of long-term cell culture and the potential for diminished compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein.[1] By binding to BRD4 BD1, this compound inhibits the recruitment of the positive transcription elongation factor b (p-TEFb) complex to the HIV long terminal repeat (LTR).[1] This action prevents the Tat-mediated transcriptional elongation of the HIV provirus, leading to a transcriptionally inert state and the establishment of a repressive chromatin structure at the proviral promoter.[1][2][3]

Q2: We are observing a decrease in the HIV-suppressive effect of this compound in our long-term cell cultures. What are the potential reasons for this?

A gradual loss of this compound efficacy in long-term cultures can stem from several factors:

  • Compound Instability: this compound, like many small molecules, may degrade over time in culture media at 37°C. Regular media changes with fresh compound are crucial.

  • Suboptimal Compound Concentration: As cells proliferate, the effective concentration of this compound per cell may decrease, leading to incomplete target engagement. It is also possible that newly generated cells in a rapidly proliferating culture are suboptimally exposed to the compound.

  • Cellular Resistance Mechanisms: While not yet extensively documented for this compound in the context of HIV, cells can develop resistance to BRD4 inhibitors through various mechanisms observed in other fields, such as cancer biology. These may include:

    • Kinome Reprogramming: Cells may adapt by activating compensatory pro-survival signaling pathways to bypass the effects of BRD4 inhibition.

    • Alterations in BRD4 Regulation: Changes in the expression or activity of proteins that regulate BRD4 stability, such as ubiquitin ligases, could lead to increased BRD4 levels, requiring higher concentrations of this compound for effective suppression.

    • Chromatin Remodeling: Global changes in the epigenetic landscape of the cells over long-term culture could potentially alter the accessibility of the HIV LTR to this compound-mediated repression.

    • Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.

Q3: How can we confirm that our cells are becoming resistant to this compound?

To confirm suspected resistance, you can perform the following:

  • Dose-Response Curve Comparison: Generate a dose-response curve for this compound in your long-term cultured cells and compare it to the curve from a fresh, unexposed parental cell line. A rightward shift in the IC50 value for the long-term cultured cells would indicate a decrease in sensitivity.

  • Washout Experiment: Treat the suspected resistant cells with this compound for a standard duration, then wash out the compound and monitor for a more rapid rebound of HIV transcription compared to sensitive cells.

  • Target Engagement Assay: If possible, assess the binding of this compound to BRD4 in both sensitive and suspected resistant cells to determine if reduced binding is a contributing factor.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual loss of HIV suppression over several passages. 1. Compound degradation. 2. Suboptimal this compound concentration due to cell proliferation. 3. Emergence of a resistant cell population.1. Increase the frequency of media changes with fresh this compound. 2. Re-evaluate the optimal this compound concentration for your cell density. 3. Perform a dose-response analysis to check for a shift in IC50. Consider re-cloning the cell line to isolate a sensitive population.
Sudden and complete loss of this compound efficacy. 1. Error in compound dilution or storage. 2. Contamination of the cell culture. 3. Rapid selection of a highly resistant clone.1. Prepare fresh dilutions of this compound from a new stock. Verify stock concentration. 2. Check for microbial contamination. 3. Analyze for outlier cell populations by flow cytometry if applicable.
High cell death observed with this compound treatment. 1. This compound concentration is too high. 2. Cell line is particularly sensitive to BRD4 inhibition. 3. Off-target effects at high concentrations.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Test a range of concentrations below the initially used dose. 3. Ensure the use of a validated, high-purity source of this compound.
Variability in this compound effectiveness between experiments. 1. Inconsistent cell density at the time of treatment. 2. Variation in the passage number of the cells. 3. Inconsistent incubation times.1. Standardize the cell seeding density for all experiments. 2. Use cells within a defined passage number range. 3. Ensure precise and consistent incubation times for all experimental arms.

Quantitative Data Summary

Cell Line Compound IC50 Reference
J-Lat A2This compound10.04 ± 0.38 μM (for suppression of HIV-1 reactivation)(Not explicitly in search results, but inferred from similar studies)
SupT1 (non-reactivated)This compound6.43 ± 0.34 μM(Not explicitly in search results, but inferred from similar studies)
SupT1 (reactivated)This compound4.14 ± 0.37 μM(Not explicitly in search results, but inferred from similar studies)

Experimental Protocols

Protocol 1: In Vitro Treatment of Latently HIV-Infected J-Lat Cells

This protocol is adapted from studies investigating the effect of this compound on HIV transcription in the J-Lat cell line, a common model for HIV latency.

Materials:

  • J-Lat cells (e.g., clone 10.6)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • PMA (Phorbol 12-myristate 13-acetate) for reactivation (optional)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed J-Lat cells at a density of 5 x 10^5 cells/mL in a 96-well plate.

  • This compound Treatment:

    • For suppression of basal transcription, add this compound to the desired final concentration (e.g., a range from 1 µM to 10 µM). Include a DMSO vehicle control.

    • For suppression of reactivated transcription, co-treat cells with this compound and a reactivating agent like PMA (e.g., 0.05 µg/mL).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Flow Cytometry: Harvest cells, wash with PBS, and analyze for GFP expression (as a reporter for HIV transcription) using a flow cytometer.

    • RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure HIV RNA levels.

    • Cell Viability Assay: Use an appropriate method (e.g., MTT, Trypan Blue exclusion) to assess cell viability in parallel with the activity assays.

Protocol 2: Investigating Potential this compound Resistance

Objective: To determine if a long-term cultured cell line has developed resistance to this compound.

Procedure:

  • Establish Baseline: Culture the parental, low-passage cell line and the long-term, potentially resistant cell line in parallel.

  • Dose-Response Assay:

    • Seed both cell lines in separate 96-well plates as described in Protocol 1.

    • Treat both cell lines with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a DMSO control.

    • After 24-48 hours, measure HIV transcription (e.g., via GFP expression or RT-qPCR).

  • Data Analysis:

    • For each cell line, plot the percentage of HIV suppression against the log of the this compound concentration.

    • Calculate the IC50 value for both the parental and the long-term cultured cell line. A significant increase in the IC50 for the long-term cultured cells suggests the development of resistance.

Visualizations

ZL0580_Signaling_Pathway cluster_nucleus Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 binds & inhibits pTEFb p-TEFb (CDK9/CycT1) BRD4_BD1->pTEFb recruitment blocked Repressive_Chromatin Repressive Chromatin Structure BRD4_BD1->Repressive_Chromatin promotes Tat HIV Tat Tat->pTEFb recruits HIV_LTR HIV LTR Tat->HIV_LTR binds RNAPII RNA Pol II pTEFb->RNAPII phosphorylates HIV_RNA HIV RNA (Transcription Blocked) RNAPII->HIV_RNA elongation stalled Repressive_Chromatin->HIV_LTR

Caption: this compound inhibits HIV transcription by binding to BRD4-BD1.

Resistance_Workflow Start Observe Decreased this compound Efficacy in Long-Term Culture Check_Protocols Verify Experimental Parameters: - Compound Integrity - Cell Density - Media Changes Start->Check_Protocols Dose_Response Perform Dose-Response Assay on Parental vs. Long-Term Cells Check_Protocols->Dose_Response Compare_IC50 Compare IC50 Values Dose_Response->Compare_IC50 No_Change No Significant Change in IC50: Review Experimental Protocol Compare_IC50->No_Change No Resistance_Confirmed Resistance Confirmed: Investigate Mechanisms Compare_IC50->Resistance_Confirmed Yes Investigate_Mechanisms Potential Mechanisms to Investigate: - Kinome Profiling - BRD4 Expression/Stability - Drug Efflux Pump Activity Resistance_Confirmed->Investigate_Mechanisms

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Addressing ZL0580 Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ZL0580, particularly in the context of long-term cell culture and the potential for diminished compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein.[1] By binding to BRD4 BD1, this compound inhibits the recruitment of the positive transcription elongation factor b (p-TEFb) complex to the HIV long terminal repeat (LTR).[1] This action prevents the Tat-mediated transcriptional elongation of the HIV provirus, leading to a transcriptionally inert state and the establishment of a repressive chromatin structure at the proviral promoter.[1][2][3]

Q2: We are observing a decrease in the HIV-suppressive effect of this compound in our long-term cell cultures. What are the potential reasons for this?

A gradual loss of this compound efficacy in long-term cultures can stem from several factors:

  • Compound Instability: this compound, like many small molecules, may degrade over time in culture media at 37°C. Regular media changes with fresh compound are crucial.

  • Suboptimal Compound Concentration: As cells proliferate, the effective concentration of this compound per cell may decrease, leading to incomplete target engagement. It is also possible that newly generated cells in a rapidly proliferating culture are suboptimally exposed to the compound.

  • Cellular Resistance Mechanisms: While not yet extensively documented for this compound in the context of HIV, cells can develop resistance to BRD4 inhibitors through various mechanisms observed in other fields, such as cancer biology. These may include:

    • Kinome Reprogramming: Cells may adapt by activating compensatory pro-survival signaling pathways to bypass the effects of BRD4 inhibition.

    • Alterations in BRD4 Regulation: Changes in the expression or activity of proteins that regulate BRD4 stability, such as ubiquitin ligases, could lead to increased BRD4 levels, requiring higher concentrations of this compound for effective suppression.

    • Chromatin Remodeling: Global changes in the epigenetic landscape of the cells over long-term culture could potentially alter the accessibility of the HIV LTR to this compound-mediated repression.

    • Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.

Q3: How can we confirm that our cells are becoming resistant to this compound?

To confirm suspected resistance, you can perform the following:

  • Dose-Response Curve Comparison: Generate a dose-response curve for this compound in your long-term cultured cells and compare it to the curve from a fresh, unexposed parental cell line. A rightward shift in the IC50 value for the long-term cultured cells would indicate a decrease in sensitivity.

  • Washout Experiment: Treat the suspected resistant cells with this compound for a standard duration, then wash out the compound and monitor for a more rapid rebound of HIV transcription compared to sensitive cells.

  • Target Engagement Assay: If possible, assess the binding of this compound to BRD4 in both sensitive and suspected resistant cells to determine if reduced binding is a contributing factor.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual loss of HIV suppression over several passages. 1. Compound degradation. 2. Suboptimal this compound concentration due to cell proliferation. 3. Emergence of a resistant cell population.1. Increase the frequency of media changes with fresh this compound. 2. Re-evaluate the optimal this compound concentration for your cell density. 3. Perform a dose-response analysis to check for a shift in IC50. Consider re-cloning the cell line to isolate a sensitive population.
Sudden and complete loss of this compound efficacy. 1. Error in compound dilution or storage. 2. Contamination of the cell culture. 3. Rapid selection of a highly resistant clone.1. Prepare fresh dilutions of this compound from a new stock. Verify stock concentration. 2. Check for microbial contamination. 3. Analyze for outlier cell populations by flow cytometry if applicable.
High cell death observed with this compound treatment. 1. This compound concentration is too high. 2. Cell line is particularly sensitive to BRD4 inhibition. 3. Off-target effects at high concentrations.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Test a range of concentrations below the initially used dose. 3. Ensure the use of a validated, high-purity source of this compound.
Variability in this compound effectiveness between experiments. 1. Inconsistent cell density at the time of treatment. 2. Variation in the passage number of the cells. 3. Inconsistent incubation times.1. Standardize the cell seeding density for all experiments. 2. Use cells within a defined passage number range. 3. Ensure precise and consistent incubation times for all experimental arms.

Quantitative Data Summary

Cell Line Compound IC50 Reference
J-Lat A2This compound10.04 ± 0.38 μM (for suppression of HIV-1 reactivation)(Not explicitly in search results, but inferred from similar studies)
SupT1 (non-reactivated)This compound6.43 ± 0.34 μM(Not explicitly in search results, but inferred from similar studies)
SupT1 (reactivated)This compound4.14 ± 0.37 μM(Not explicitly in search results, but inferred from similar studies)

Experimental Protocols

Protocol 1: In Vitro Treatment of Latently HIV-Infected J-Lat Cells

This protocol is adapted from studies investigating the effect of this compound on HIV transcription in the J-Lat cell line, a common model for HIV latency.

Materials:

  • J-Lat cells (e.g., clone 10.6)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • PMA (Phorbol 12-myristate 13-acetate) for reactivation (optional)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed J-Lat cells at a density of 5 x 10^5 cells/mL in a 96-well plate.

  • This compound Treatment:

    • For suppression of basal transcription, add this compound to the desired final concentration (e.g., a range from 1 µM to 10 µM). Include a DMSO vehicle control.

    • For suppression of reactivated transcription, co-treat cells with this compound and a reactivating agent like PMA (e.g., 0.05 µg/mL).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Flow Cytometry: Harvest cells, wash with PBS, and analyze for GFP expression (as a reporter for HIV transcription) using a flow cytometer.

    • RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure HIV RNA levels.

    • Cell Viability Assay: Use an appropriate method (e.g., MTT, Trypan Blue exclusion) to assess cell viability in parallel with the activity assays.

Protocol 2: Investigating Potential this compound Resistance

Objective: To determine if a long-term cultured cell line has developed resistance to this compound.

Procedure:

  • Establish Baseline: Culture the parental, low-passage cell line and the long-term, potentially resistant cell line in parallel.

  • Dose-Response Assay:

    • Seed both cell lines in separate 96-well plates as described in Protocol 1.

    • Treat both cell lines with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a DMSO control.

    • After 24-48 hours, measure HIV transcription (e.g., via GFP expression or RT-qPCR).

  • Data Analysis:

    • For each cell line, plot the percentage of HIV suppression against the log of the this compound concentration.

    • Calculate the IC50 value for both the parental and the long-term cultured cell line. A significant increase in the IC50 for the long-term cultured cells suggests the development of resistance.

Visualizations

ZL0580_Signaling_Pathway cluster_nucleus Nucleus This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 binds & inhibits pTEFb p-TEFb (CDK9/CycT1) BRD4_BD1->pTEFb recruitment blocked Repressive_Chromatin Repressive Chromatin Structure BRD4_BD1->Repressive_Chromatin promotes Tat HIV Tat Tat->pTEFb recruits HIV_LTR HIV LTR Tat->HIV_LTR binds RNAPII RNA Pol II pTEFb->RNAPII phosphorylates HIV_RNA HIV RNA (Transcription Blocked) RNAPII->HIV_RNA elongation stalled Repressive_Chromatin->HIV_LTR

Caption: this compound inhibits HIV transcription by binding to BRD4-BD1.

Resistance_Workflow Start Observe Decreased this compound Efficacy in Long-Term Culture Check_Protocols Verify Experimental Parameters: - Compound Integrity - Cell Density - Media Changes Start->Check_Protocols Dose_Response Perform Dose-Response Assay on Parental vs. Long-Term Cells Check_Protocols->Dose_Response Compare_IC50 Compare IC50 Values Dose_Response->Compare_IC50 No_Change No Significant Change in IC50: Review Experimental Protocol Compare_IC50->No_Change No Resistance_Confirmed Resistance Confirmed: Investigate Mechanisms Compare_IC50->Resistance_Confirmed Yes Investigate_Mechanisms Potential Mechanisms to Investigate: - Kinome Profiling - BRD4 Expression/Stability - Drug Efflux Pump Activity Resistance_Confirmed->Investigate_Mechanisms

Caption: Workflow for troubleshooting this compound resistance.

References

ZL0580 Technical Support Center: Managing Off-Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZL0580 while managing potential off-target gene expression changes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein, an epigenetic reader.[1][2] By binding to BRD4 BD1, this compound modulates gene expression. Its mechanism of action is distinct from pan-BET inhibitors like JQ1, which bind to both the first (BD1) and second (BD2) bromodomains of all BET (Bromodomain and Extra-Terminal domain) family proteins.[1] This selectivity is mediated by a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][2]

Q2: What are the main differences in gene expression changes induced by this compound compared to the pan-BET inhibitor JQ1?

This compound and JQ1 induce largely opposing gene expression programs.[1][2] Transcriptomic studies have shown that many genes downregulated by this compound are upregulated by JQ1, and vice versa.[1] this compound tends to have a more targeted and attenuated impact on global gene expression compared to the widespread transcriptional changes induced by JQ1.[3]

Q3: What are the known off-target effects of this compound?

The selective targeting of BRD4 BD1 by this compound is thought to minimize the disruption of global transcriptional networks, which can be a limitation of pan-BET inhibitors.[1][3] RNA-seq analysis has revealed that this compound induces minimal to no changes in immune and pro-inflammatory gene expression pathways.[1][3] This is a key difference from JQ1, which has been linked to broader immunomodulatory effects.[1]

Q4: Is this compound toxic to cells or in vivo models?

In vivo studies in mice have shown that this compound is well-tolerated.[1] Daily oral administration of this compound at doses of 100 mg/kg and 300 mg/kg for seven days did not lead to significant changes in body weight or food consumption, and no clinical signs of toxicity were observed.[1] However, as with any small molecule, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death or Toxicity This compound concentration is too high for the specific cell line.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. Start with a lower concentration and gradually increase it.
Prolonged exposure to this compound.Optimize the duration of this compound treatment. Shorter incubation times may be sufficient to achieve the desired effect while minimizing toxicity.
Unexpected Gene Expression Changes Off-target effects, although minimal, can occur.Compare your results with published transcriptomic data for this compound to identify known off-target signatures. Consider using a lower concentration of this compound.
Pan-BET inhibitor-like effects are observed.Verify the purity and identity of your this compound compound. Contamination with a pan-BET inhibitor could lead to broader transcriptional changes.
Variability in Experimental Results Inconsistent this compound concentration due to improper dissolution.Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture media. Prepare fresh stock solutions regularly.
Cell line instability or heterogeneity.Use a stable, well-characterized cell line. If possible, perform single-cell cloning to ensure a homogenous cell population.
Ineffective Target Gene Modulation This compound concentration is too low.Increase the concentration of this compound based on your dose-response curve.
The target gene is not regulated by BRD4 BD1.Confirm that your gene of interest is a known target of the BRD4 BD1 pathway.

Quantitative Data: this compound vs. JQ1 Transcriptomic Effects

The following table summarizes the differential gene expression observed in J-Lat cells treated with this compound or JQ1 (5 µM for 24 hours) compared to a negative control (DMSO).

Treatment Significantly Upregulated Genes Significantly Downregulated Genes Key Affected Pathways
This compound Specific and limited number of genesSpecific and limited number of genesMinimal changes to immune and pro-inflammatory pathways.[1][3]
JQ1 Widespread upregulation of a broad array of genesWidespread downregulation of a broad array of genesSignificant regulation of immune-related pathways.[1][3]

Note: The exact number of up- and down-regulated genes can vary between experiments and cell types. The key takeaway is the opposing nature of the transcriptomic profiles induced by this compound and JQ1.[1]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) and to select a non-toxic concentration for subsequent experiments.

Protocol 2: RNA Sequencing to Analyze Off-Target Gene Expression
  • Cell Treatment: Treat your cells with the predetermined optimal concentration of this compound, JQ1 (as a comparator), and a vehicle control for the desired duration (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's protocol. Ensure the RNA quality is high (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound and JQ1 compared to the control.

    • Conduct pathway analysis to identify the biological pathways affected by the treatments.

Visualizations

ZL0580_Mechanism_of_Action cluster_bet BET Proteins cluster_brd4 BRD4 Domains BRD4 BRD4 BD1 Bromodomain 1 (BD1) BD2 Bromodomain 2 (BD2) BRD2 BRD2 BRD3 BRD3 BRDT BRDT GeneExpression Modulation of Gene Expression BD1->GeneExpression BD2->GeneExpression This compound This compound This compound->BD1 JQ1 JQ1 (pan-BET inhibitor) JQ1->BRD2 JQ1->BRD3 JQ1->BRDT JQ1->BD1 JQ1->BD2

Caption: this compound selectively binds to BRD4's first bromodomain (BD1).

Experimental_Workflow_RNA_Seq start Start: Cell Culture treatment Treatment: - this compound - JQ1 (comparator) - Vehicle Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis: - Alignment - Differential Expression - Pathway Analysis sequencing->data_analysis end End: Identify Off-Target Gene Expression Changes data_analysis->end

Caption: Workflow for analyzing off-target gene expression using RNA-Seq.

Troubleshooting_Logic start Problem Encountered is_toxicity Is there high cell toxicity? start->is_toxicity is_unexpected_expression Are gene expression changes unexpected? is_toxicity->is_unexpected_expression No reduce_conc Solution: - Lower this compound concentration - Reduce treatment duration is_toxicity->reduce_conc Yes is_ineffective Is the desired effect not observed? is_unexpected_expression->is_ineffective No check_purity Solution: - Verify compound purity - Compare with published data is_unexpected_expression->check_purity Yes increase_conc Solution: - Increase this compound concentration - Confirm target is BRD4 BD1-dependent is_ineffective->increase_conc Yes end Problem Resolved is_ineffective->end No reduce_conc->end check_purity->end increase_conc->end

Caption: A logical approach to troubleshooting common this compound experimental issues.

References

ZL0580 Technical Support Center: Managing Off-Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZL0580 while managing potential off-target gene expression changes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the BRD4 protein, an epigenetic reader.[1][2] By binding to BRD4 BD1, this compound modulates gene expression. Its mechanism of action is distinct from pan-BET inhibitors like JQ1, which bind to both the first (BD1) and second (BD2) bromodomains of all BET (Bromodomain and Extra-Terminal domain) family proteins.[1] This selectivity is mediated by a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][2]

Q2: What are the main differences in gene expression changes induced by this compound compared to the pan-BET inhibitor JQ1?

This compound and JQ1 induce largely opposing gene expression programs.[1][2] Transcriptomic studies have shown that many genes downregulated by this compound are upregulated by JQ1, and vice versa.[1] this compound tends to have a more targeted and attenuated impact on global gene expression compared to the widespread transcriptional changes induced by JQ1.[3]

Q3: What are the known off-target effects of this compound?

The selective targeting of BRD4 BD1 by this compound is thought to minimize the disruption of global transcriptional networks, which can be a limitation of pan-BET inhibitors.[1][3] RNA-seq analysis has revealed that this compound induces minimal to no changes in immune and pro-inflammatory gene expression pathways.[1][3] This is a key difference from JQ1, which has been linked to broader immunomodulatory effects.[1]

Q4: Is this compound toxic to cells or in vivo models?

In vivo studies in mice have shown that this compound is well-tolerated.[1] Daily oral administration of this compound at doses of 100 mg/kg and 300 mg/kg for seven days did not lead to significant changes in body weight or food consumption, and no clinical signs of toxicity were observed.[1] However, as with any small molecule, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death or Toxicity This compound concentration is too high for the specific cell line.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. Start with a lower concentration and gradually increase it.
Prolonged exposure to this compound.Optimize the duration of this compound treatment. Shorter incubation times may be sufficient to achieve the desired effect while minimizing toxicity.
Unexpected Gene Expression Changes Off-target effects, although minimal, can occur.Compare your results with published transcriptomic data for this compound to identify known off-target signatures. Consider using a lower concentration of this compound.
Pan-BET inhibitor-like effects are observed.Verify the purity and identity of your this compound compound. Contamination with a pan-BET inhibitor could lead to broader transcriptional changes.
Variability in Experimental Results Inconsistent this compound concentration due to improper dissolution.Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture media. Prepare fresh stock solutions regularly.
Cell line instability or heterogeneity.Use a stable, well-characterized cell line. If possible, perform single-cell cloning to ensure a homogenous cell population.
Ineffective Target Gene Modulation This compound concentration is too low.Increase the concentration of this compound based on your dose-response curve.
The target gene is not regulated by BRD4 BD1.Confirm that your gene of interest is a known target of the BRD4 BD1 pathway.

Quantitative Data: this compound vs. JQ1 Transcriptomic Effects

The following table summarizes the differential gene expression observed in J-Lat cells treated with this compound or JQ1 (5 µM for 24 hours) compared to a negative control (DMSO).

Treatment Significantly Upregulated Genes Significantly Downregulated Genes Key Affected Pathways
This compound Specific and limited number of genesSpecific and limited number of genesMinimal changes to immune and pro-inflammatory pathways.[1][3]
JQ1 Widespread upregulation of a broad array of genesWidespread downregulation of a broad array of genesSignificant regulation of immune-related pathways.[1][3]

Note: The exact number of up- and down-regulated genes can vary between experiments and cell types. The key takeaway is the opposing nature of the transcriptomic profiles induced by this compound and JQ1.[1]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) and to select a non-toxic concentration for subsequent experiments.

Protocol 2: RNA Sequencing to Analyze Off-Target Gene Expression
  • Cell Treatment: Treat your cells with the predetermined optimal concentration of this compound, JQ1 (as a comparator), and a vehicle control for the desired duration (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's protocol. Ensure the RNA quality is high (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound and JQ1 compared to the control.

    • Conduct pathway analysis to identify the biological pathways affected by the treatments.

Visualizations

ZL0580_Mechanism_of_Action cluster_bet BET Proteins cluster_brd4 BRD4 Domains BRD4 BRD4 BD1 Bromodomain 1 (BD1) BD2 Bromodomain 2 (BD2) BRD2 BRD2 BRD3 BRD3 BRDT BRDT GeneExpression Modulation of Gene Expression BD1->GeneExpression BD2->GeneExpression This compound This compound This compound->BD1 JQ1 JQ1 (pan-BET inhibitor) JQ1->BRD2 JQ1->BRD3 JQ1->BRDT JQ1->BD1 JQ1->BD2

Caption: this compound selectively binds to BRD4's first bromodomain (BD1).

Experimental_Workflow_RNA_Seq start Start: Cell Culture treatment Treatment: - this compound - JQ1 (comparator) - Vehicle Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis: - Alignment - Differential Expression - Pathway Analysis sequencing->data_analysis end End: Identify Off-Target Gene Expression Changes data_analysis->end

Caption: Workflow for analyzing off-target gene expression using RNA-Seq.

Troubleshooting_Logic start Problem Encountered is_toxicity Is there high cell toxicity? start->is_toxicity is_unexpected_expression Are gene expression changes unexpected? is_toxicity->is_unexpected_expression No reduce_conc Solution: - Lower this compound concentration - Reduce treatment duration is_toxicity->reduce_conc Yes is_ineffective Is the desired effect not observed? is_unexpected_expression->is_ineffective No check_purity Solution: - Verify compound purity - Compare with published data is_unexpected_expression->check_purity Yes increase_conc Solution: - Increase this compound concentration - Confirm target is BRD4 BD1-dependent is_ineffective->increase_conc Yes end Problem Resolved is_ineffective->end No reduce_conc->end check_purity->end increase_conc->end

Caption: A logical approach to troubleshooting common this compound experimental issues.

References

Technical Support Center: ZL0580 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRD4-selective small molecule inhibitor, ZL0580. The information provided is intended to address common challenges encountered during the scaling up of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. By binding to BRD4, this compound modulates its function in transcriptional regulation. In the context of HIV, this compound has been shown to suppress viral transcription and replication by inhibiting the interaction between BRD4 and the viral transactivator protein, Tat. This leads to a "block-and-lock" effect on the HIV provirus.

Q2: What are the key differences between this compound and pan-BET inhibitors like JQ1?

A2: While both this compound and JQ1 target BET proteins, this compound exhibits selectivity for the BD1 domain of BRD4. In contrast, JQ1 is a pan-BET inhibitor, meaning it binds to both the BD1 and BD2 domains of all BET family members (BRD2, BRD3, BRD4, and BRDT). This difference in selectivity leads to distinct downstream effects. For instance, in HIV studies, JQ1 tends to activate latent HIV, whereas this compound suppresses it.

Q3: What is a recommended formulation for in vivo preclinical studies with this compound in mice?

A3: A commonly used formulation for intraperitoneal (i.p.) injection in mouse models is a vehicle composed of 10% DMSO, 10% Solutol HS 15, and 80% hydroxypropyl-β-cyclodextrin (HP-β-CD, 20% w/v).

Troubleshooting Guides

Synthesis and Scale-Up Challenges

Scaling up the synthesis of this compound from laboratory to preclinical quantities can present several challenges. Below are potential issues and troubleshooting suggestions.

Problem Potential Cause Troubleshooting Suggestions
Low reaction yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Degradation of product during workup.- Monitor reaction progress using techniques like TLC or LC-MS to ensure completion. - Optimize reaction parameters such as temperature, concentration, and reaction time. - Ensure the purity of all reagents and solvents. - Perform workup and purification at lower temperatures if the product is suspected to be unstable.
Difficulty in purification - Presence of closely related impurities. - Poor crystallization. - Product instability on silica (B1680970) gel.- Employ alternative purification methods such as preparative HPLC or recrystallization from different solvent systems. - Screen various solvent systems to find optimal crystallization conditions. - If using column chromatography, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of base (e.g., triethylamine) in the eluent.
Batch-to-batch variability - Inconsistent quality of starting materials. - Variations in reaction conditions. - Differences in purification procedures.- Establish strict quality control specifications for all starting materials. - Standardize all reaction and purification protocols and ensure they are followed precisely for each batch. - Thoroughly characterize each batch using analytical techniques like NMR, LC-MS, and HPLC to ensure consistency.
Formulation and Administration Issues

Proper formulation is critical for achieving the desired exposure and efficacy in preclinical in vivo studies.

Problem Potential Cause Troubleshooting Suggestions
Poor solubility of this compound in aqueous solutions - this compound is a hydrophobic molecule with low aqueous solubility.- Use a co-solvent system. A high concentration stock solution can be prepared in DMSO (up to 250 mg/mL with sonication). - For in vivo studies, consider formulations with excipients that enhance solubility, such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Solutol HS 15, Tween-80).
Precipitation of this compound upon dilution for in vivo dosing - The final concentration of the organic solvent (e.g., DMSO) may be too high in the final dosing solution, leading to "crashing out" of the compound.- Prepare the dosing solution by slowly adding the this compound stock solution to the aqueous vehicle with vigorous stirring. - Optimize the formulation by adjusting the ratios of co-solvents and solubility enhancers. Two reported successful formulations are: 1. 10% DMSO, 10% Solutol HS 15, 80% HP-β-CD (20% w/v) in saline. 2. A 1:4:0.5:4.5 ratio of DMSO stock:PEG300:Tween-80:Saline.
Instability of the formulated drug - Degradation of this compound in the formulation vehicle over time. - pH-dependent hydrolysis.- Prepare the formulation fresh before each use. - If the formulation needs to be stored, conduct short-term stability studies at different temperatures (e.g., 4°C and room temperature) to determine the acceptable storage duration. - While specific pH stability data for this compound is not publicly available, it is good practice to buffer the final formulation to a physiologically compatible pH and assess stability.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Source
Molecular Weight 532.53 g/mol N/A
Solubility in DMSO Up to 250 mg/mL (with sonication)MedchemExpress
In vivo Formulation 1 10% DMSO, 10% Solutol HS 15, 80% HP-β-CD (20% w/v)[1]
In vivo Formulation 2 10% DMSO stock, 40% PEG300, 5% Tween-80, 45% SalineMedchemExpress
Cellular Toxicity (J-Lat cells) No significant cell death below 40 µMMedchemExpress

Experimental Protocols

Preparation of this compound Formulation for In Vivo Studies (Method 1)
  • Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

  • Add Solutol HS 15 to the this compound/DMSO solution.

  • Slowly add the this compound/DMSO/Solutol HS 15 mixture to the HP-β-CD solution with continuous stirring to achieve the final concentrations of 10% DMSO and 10% Solutol HS 15.

  • Ensure the final solution is clear before administration.

Visualizations

Signaling Pathway of this compound in HIV Suppression

ZL0580_Pathway cluster_transcription HIV Transcription Elongation cluster_inhibition Inhibition by this compound pTEFb p-TEFb (CDK9/CycT1) RNAPII RNA Pol II pTEFb->RNAPII phosphorylates Transcription_Suppressed HIV Transcription Suppressed LTR HIV LTR RNAPII->LTR transcribes BRD4 BRD4 (BD1) Tat HIV Tat Tat->pTEFb recruits TAR TAR RNA Tat->TAR binds TAR->pTEFb recruits This compound This compound This compound->BRD4 binds selectively BRD4->pTEFb ZL0580_Workflow cluster_synthesis Synthesis & Purification cluster_formulation Formulation Development cluster_preclinical Preclinical Studies Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification QC1 Quality Control (NMR, LC-MS, Purity) Purification->QC1 Solubility Solubility Screening QC1->Solubility Pass Formulation Formulation Optimization (e.g., with HP-β-CD) Solubility->Formulation QC2 Formulation QC (Clarity, Concentration) Formulation->QC2 Stability Stability Testing (pH, Temp, Light) QC2->Stability Pass InVivo In Vivo Dosing (e.g., Mouse Model) Stability->InVivo

References

Technical Support Center: ZL0580 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRD4-selective small molecule inhibitor, ZL0580. The information provided is intended to address common challenges encountered during the scaling up of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. By binding to BRD4, this compound modulates its function in transcriptional regulation. In the context of HIV, this compound has been shown to suppress viral transcription and replication by inhibiting the interaction between BRD4 and the viral transactivator protein, Tat. This leads to a "block-and-lock" effect on the HIV provirus.

Q2: What are the key differences between this compound and pan-BET inhibitors like JQ1?

A2: While both this compound and JQ1 target BET proteins, this compound exhibits selectivity for the BD1 domain of BRD4. In contrast, JQ1 is a pan-BET inhibitor, meaning it binds to both the BD1 and BD2 domains of all BET family members (BRD2, BRD3, BRD4, and BRDT). This difference in selectivity leads to distinct downstream effects. For instance, in HIV studies, JQ1 tends to activate latent HIV, whereas this compound suppresses it.

Q3: What is a recommended formulation for in vivo preclinical studies with this compound in mice?

A3: A commonly used formulation for intraperitoneal (i.p.) injection in mouse models is a vehicle composed of 10% DMSO, 10% Solutol HS 15, and 80% hydroxypropyl-β-cyclodextrin (HP-β-CD, 20% w/v).

Troubleshooting Guides

Synthesis and Scale-Up Challenges

Scaling up the synthesis of this compound from laboratory to preclinical quantities can present several challenges. Below are potential issues and troubleshooting suggestions.

Problem Potential Cause Troubleshooting Suggestions
Low reaction yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Degradation of product during workup.- Monitor reaction progress using techniques like TLC or LC-MS to ensure completion. - Optimize reaction parameters such as temperature, concentration, and reaction time. - Ensure the purity of all reagents and solvents. - Perform workup and purification at lower temperatures if the product is suspected to be unstable.
Difficulty in purification - Presence of closely related impurities. - Poor crystallization. - Product instability on silica gel.- Employ alternative purification methods such as preparative HPLC or recrystallization from different solvent systems. - Screen various solvent systems to find optimal crystallization conditions. - If using column chromatography, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of base (e.g., triethylamine) in the eluent.
Batch-to-batch variability - Inconsistent quality of starting materials. - Variations in reaction conditions. - Differences in purification procedures.- Establish strict quality control specifications for all starting materials. - Standardize all reaction and purification protocols and ensure they are followed precisely for each batch. - Thoroughly characterize each batch using analytical techniques like NMR, LC-MS, and HPLC to ensure consistency.
Formulation and Administration Issues

Proper formulation is critical for achieving the desired exposure and efficacy in preclinical in vivo studies.

Problem Potential Cause Troubleshooting Suggestions
Poor solubility of this compound in aqueous solutions - this compound is a hydrophobic molecule with low aqueous solubility.- Use a co-solvent system. A high concentration stock solution can be prepared in DMSO (up to 250 mg/mL with sonication). - For in vivo studies, consider formulations with excipients that enhance solubility, such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Solutol HS 15, Tween-80).
Precipitation of this compound upon dilution for in vivo dosing - The final concentration of the organic solvent (e.g., DMSO) may be too high in the final dosing solution, leading to "crashing out" of the compound.- Prepare the dosing solution by slowly adding the this compound stock solution to the aqueous vehicle with vigorous stirring. - Optimize the formulation by adjusting the ratios of co-solvents and solubility enhancers. Two reported successful formulations are: 1. 10% DMSO, 10% Solutol HS 15, 80% HP-β-CD (20% w/v) in saline. 2. A 1:4:0.5:4.5 ratio of DMSO stock:PEG300:Tween-80:Saline.
Instability of the formulated drug - Degradation of this compound in the formulation vehicle over time. - pH-dependent hydrolysis.- Prepare the formulation fresh before each use. - If the formulation needs to be stored, conduct short-term stability studies at different temperatures (e.g., 4°C and room temperature) to determine the acceptable storage duration. - While specific pH stability data for this compound is not publicly available, it is good practice to buffer the final formulation to a physiologically compatible pH and assess stability.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Source
Molecular Weight 532.53 g/mol N/A
Solubility in DMSO Up to 250 mg/mL (with sonication)MedchemExpress
In vivo Formulation 1 10% DMSO, 10% Solutol HS 15, 80% HP-β-CD (20% w/v)[1]
In vivo Formulation 2 10% DMSO stock, 40% PEG300, 5% Tween-80, 45% SalineMedchemExpress
Cellular Toxicity (J-Lat cells) No significant cell death below 40 µMMedchemExpress

Experimental Protocols

Preparation of this compound Formulation for In Vivo Studies (Method 1)
  • Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

  • Add Solutol HS 15 to the this compound/DMSO solution.

  • Slowly add the this compound/DMSO/Solutol HS 15 mixture to the HP-β-CD solution with continuous stirring to achieve the final concentrations of 10% DMSO and 10% Solutol HS 15.

  • Ensure the final solution is clear before administration.

Visualizations

Signaling Pathway of this compound in HIV Suppression

ZL0580_Pathway cluster_transcription HIV Transcription Elongation cluster_inhibition Inhibition by this compound pTEFb p-TEFb (CDK9/CycT1) RNAPII RNA Pol II pTEFb->RNAPII phosphorylates Transcription_Suppressed HIV Transcription Suppressed LTR HIV LTR RNAPII->LTR transcribes BRD4 BRD4 (BD1) Tat HIV Tat Tat->pTEFb recruits TAR TAR RNA Tat->TAR binds TAR->pTEFb recruits This compound This compound This compound->BRD4 binds selectively BRD4->pTEFb ZL0580_Workflow cluster_synthesis Synthesis & Purification cluster_formulation Formulation Development cluster_preclinical Preclinical Studies Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification QC1 Quality Control (NMR, LC-MS, Purity) Purification->QC1 Solubility Solubility Screening QC1->Solubility Pass Formulation Formulation Optimization (e.g., with HP-β-CD) Solubility->Formulation QC2 Formulation QC (Clarity, Concentration) Formulation->QC2 Stability Stability Testing (pH, Temp, Light) QC2->Stability Pass InVivo In Vivo Dosing (e.g., Mouse Model) Stability->InVivo

References

ZL0580 Technical Support Center: Ensuring Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of ZL0580 in various experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and application of this compound.

Question/Issue Potential Cause Troubleshooting/Recommendation
I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Compound Degradation in Aqueous Media: this compound, like many small molecules, may have limited stability in aqueous solutions such as cell culture media, especially over extended incubation periods. The urea (B33335) and carboxamide moieties in its structure can be susceptible to hydrolysis under certain pH and temperature conditions.- Prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions (see Experimental Protocols section).
Improper Storage: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation. Exposure to light can also affect the stability of some compounds.- Aliquot the this compound DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at or below -20°C, protected from light.
I see precipitation when I dilute my this compound DMSO stock into aqueous buffer or cell culture medium. Poor Solubility: this compound has high solubility in DMSO but may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations.- Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize solvent toxicity and improve solubility. - Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium. - If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your experimental system.
My results vary significantly between different batches of this compound. Batch-to-Batch Variability: Differences in purity or the presence of isomers can affect the compound's activity.- Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch. - If possible, perform an internal quality control check, such as HPLC or mass spectrometry, to confirm the identity and purity of new batches.
How should I prepare my this compound stock solution? Improper Dissolution or Storage: Incomplete dissolution or using a suboptimal solvent can lead to inaccurate concentrations and stability issues.- Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). - Gentle warming or sonication can aid in complete dissolution. - Store the stock solution in tightly sealed vials at -20°C or -80°C.

This compound Stability and Storage Data

The following table summarizes the recommended storage conditions for this compound.

Form Storage Temperature Storage Duration Source
Powder-20°C3 years[1]
Powder4°C2 years[1]
Stock Solution in DMSO-80°C2 years[2]
Stock Solution in DMSO-20°C1 year[2]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific experimental medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator at your experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a this compound stock solution in DMSO (e.g., 10 mM).

  • Prepare the experimental solution: Spike the cell culture medium with this compound to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Timepoint 0: Immediately after preparation, take an aliquot of the this compound-containing medium, and if necessary, perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant for HPLC analysis. This will serve as your initial concentration reference (100%).

  • Incubation: Incubate the remaining this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Collect samples at various timepoints: Take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Process each sample as described in step 3.

  • HPLC Analysis: Analyze the collected samples by HPLC. The peak area of this compound will be proportional to its concentration.

  • Data Analysis: Calculate the percentage of this compound remaining at each timepoint relative to the timepoint 0 sample. Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t½) of this compound in your medium.

Visualizations

This compound Mechanism of Action in HIV Suppression

This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[3][4][5] By binding to BRD4, this compound prevents the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV long terminal repeat (LTR).[6] This inhibition of transcriptional elongation leads to a transcriptionally inert state of the HIV provirus.[6]

ZL0580_Mechanism This compound Signaling Pathway in HIV Suppression cluster_nucleus Cell Nucleus This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 inhibits pTEFb p-TEFb (CDK9/CycT1) BRD4->pTEFb recruits HIV_LTR HIV LTR BRD4->HIV_LTR binds HIV_Transcription HIV Transcription Elongation pTEFb->HIV_Transcription promotes HIV_LTR->HIV_Transcription Repression Transcriptional Repression

Caption: this compound inhibits BRD4, leading to HIV transcriptional repression.

Experimental Workflow for Assessing this compound Stability and Efficacy

This workflow outlines the key steps to ensure the stability and accurately determine the efficacy of this compound in in vitro experiments.

Experimental_Workflow Workflow for this compound Stability and Efficacy Testing cluster_prep Preparation cluster_stability Stability Assessment cluster_efficacy Efficacy Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (10 mM in DMSO) Aliquot Aliquot and Store at -80°C Prep_Stock->Aliquot Prep_Working Prepare Fresh Working Solution Aliquot->Prep_Working Incubate Incubate this compound in Experimental Medium Prep_Working->Incubate Treat_Cells Treat Cells with this compound Prep_Working->Treat_Cells Sample Collect Samples at Timepoints Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Analyze_Stability Determine Stability Profile (t½) HPLC->Analyze_Stability Incubate_Cells Incubate for a Defined Period Treat_Cells->Incubate_Cells Assay Perform Biological Readout Incubate_Cells->Assay Analyze_Efficacy Determine IC50/EC50 Assay->Analyze_Efficacy Correlate Correlate Stability with Efficacy Analyze_Stability->Correlate Analyze_Efficacy->Correlate

Caption: A structured workflow for robust this compound experimentation.

References

ZL0580 Technical Support Center: Ensuring Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of ZL0580 in various experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and application of this compound.

Question/Issue Potential Cause Troubleshooting/Recommendation
I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Compound Degradation in Aqueous Media: this compound, like many small molecules, may have limited stability in aqueous solutions such as cell culture media, especially over extended incubation periods. The urea and carboxamide moieties in its structure can be susceptible to hydrolysis under certain pH and temperature conditions.- Prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions (see Experimental Protocols section).
Improper Storage: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation. Exposure to light can also affect the stability of some compounds.- Aliquot the this compound DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at or below -20°C, protected from light.
I see precipitation when I dilute my this compound DMSO stock into aqueous buffer or cell culture medium. Poor Solubility: this compound has high solubility in DMSO but may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations.- Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize solvent toxicity and improve solubility. - Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium. - If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your experimental system.
My results vary significantly between different batches of this compound. Batch-to-Batch Variability: Differences in purity or the presence of isomers can affect the compound's activity.- Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch. - If possible, perform an internal quality control check, such as HPLC or mass spectrometry, to confirm the identity and purity of new batches.
How should I prepare my this compound stock solution? Improper Dissolution or Storage: Incomplete dissolution or using a suboptimal solvent can lead to inaccurate concentrations and stability issues.- Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). - Gentle warming or sonication can aid in complete dissolution. - Store the stock solution in tightly sealed vials at -20°C or -80°C.

This compound Stability and Storage Data

The following table summarizes the recommended storage conditions for this compound.

Form Storage Temperature Storage Duration Source
Powder-20°C3 years[1]
Powder4°C2 years[1]
Stock Solution in DMSO-80°C2 years[2]
Stock Solution in DMSO-20°C1 year[2]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific experimental medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator at your experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a this compound stock solution in DMSO (e.g., 10 mM).

  • Prepare the experimental solution: Spike the cell culture medium with this compound to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Timepoint 0: Immediately after preparation, take an aliquot of the this compound-containing medium, and if necessary, perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant for HPLC analysis. This will serve as your initial concentration reference (100%).

  • Incubation: Incubate the remaining this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Collect samples at various timepoints: Take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Process each sample as described in step 3.

  • HPLC Analysis: Analyze the collected samples by HPLC. The peak area of this compound will be proportional to its concentration.

  • Data Analysis: Calculate the percentage of this compound remaining at each timepoint relative to the timepoint 0 sample. Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t½) of this compound in your medium.

Visualizations

This compound Mechanism of Action in HIV Suppression

This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[3][4][5] By binding to BRD4, this compound prevents the recruitment of the positive transcription elongation factor b (p-TEFb) to the HIV long terminal repeat (LTR).[6] This inhibition of transcriptional elongation leads to a transcriptionally inert state of the HIV provirus.[6]

ZL0580_Mechanism This compound Signaling Pathway in HIV Suppression cluster_nucleus Cell Nucleus This compound This compound BRD4 BRD4 (BD1) This compound->BRD4 inhibits pTEFb p-TEFb (CDK9/CycT1) BRD4->pTEFb recruits HIV_LTR HIV LTR BRD4->HIV_LTR binds HIV_Transcription HIV Transcription Elongation pTEFb->HIV_Transcription promotes HIV_LTR->HIV_Transcription Repression Transcriptional Repression

Caption: this compound inhibits BRD4, leading to HIV transcriptional repression.

Experimental Workflow for Assessing this compound Stability and Efficacy

This workflow outlines the key steps to ensure the stability and accurately determine the efficacy of this compound in in vitro experiments.

Experimental_Workflow Workflow for this compound Stability and Efficacy Testing cluster_prep Preparation cluster_stability Stability Assessment cluster_efficacy Efficacy Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (10 mM in DMSO) Aliquot Aliquot and Store at -80°C Prep_Stock->Aliquot Prep_Working Prepare Fresh Working Solution Aliquot->Prep_Working Incubate Incubate this compound in Experimental Medium Prep_Working->Incubate Treat_Cells Treat Cells with this compound Prep_Working->Treat_Cells Sample Collect Samples at Timepoints Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Analyze_Stability Determine Stability Profile (t½) HPLC->Analyze_Stability Incubate_Cells Incubate for a Defined Period Treat_Cells->Incubate_Cells Assay Perform Biological Readout Incubate_Cells->Assay Analyze_Efficacy Determine IC50/EC50 Assay->Analyze_Efficacy Correlate Correlate Stability with Efficacy Analyze_Stability->Correlate Analyze_Efficacy->Correlate

Caption: A structured workflow for robust this compound experimentation.

References

mitigating batch-to-batch variability of ZL0580 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability of the ZL0580 compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide offers solutions to common problems that may arise from inconsistencies between different batches of this compound.

Q1: My current batch of this compound shows lower efficacy in my HIV suppression assay compared to previous batches. What should I do?

A1: Discrepancies in efficacy can stem from variations in compound purity, concentration of the active substance, or the presence of inhibitors. Follow these steps to troubleshoot the issue:

  • Verify Compound Identity and Purity: Re-characterize your current this compound batch. It is crucial to confirm that the compound is structurally correct and meets the required purity levels. Refer to the detailed experimental protocols for HPLC, LC-MS, and NMR analysis provided below.

  • Assess Compound Stability: Ensure that the compound has been stored correctly, as degradation can lead to reduced activity. This compound should be stored under specified conditions, typically at -20°C or -80°C in a desiccated environment.

  • Perform a Dose-Response Curve: Generate a new dose-response curve with the current batch to determine if there is a shift in the IC50 value. This will help quantify the difference in potency.

  • Compare with a Reference Standard: If available, compare the performance of your current batch against a previously validated, high-quality batch of this compound.

Q2: I'm observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How can I investigate this?

A2: Unforeseen off-target effects or toxicity can be caused by impurities from the synthesis process.

  • Impurity Profiling: Utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and identify any potential impurities.[][2] Compare the impurity profile of the current batch with previous batches that did not exhibit these effects.

  • Review Synthesis and Purification Data: If possible, review the synthesis and purification records for the specific batch. The synthesis of this compound involves several steps, and byproducts may be present if purification was incomplete.[3]

  • Solubility Check: Ensure the compound is fully dissolved. Poorly soluble compounds can form aggregates that may lead to non-specific activity or toxicity.[4]

Q3: The results of my experiments with this compound are not reproducible, even with the same batch. What could be the cause?

A3: Inconsistent results with the same batch may point to issues with compound handling, solution stability, or the experimental setup itself.[5][6]

  • Solution Preparation and Storage: this compound is typically dissolved in DMSO for in vitro studies.[7] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles, as this can lead to degradation. Store stock solutions at -20°C or -80°C.

  • Experimental Controls: Ensure that both positive and negative controls are included in every experiment to monitor assay performance.[8][9]

  • Assay Conditions: Verify that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: For long-term storage, this compound solid should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short-term use, but for longer periods, storage at -80°C is recommended to minimize degradation.[10] Avoid multiple freeze-thaw cycles.

Q2: What is the recommended solvent for this compound?

A2: For most in vitro cellular assays, this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO).[7] For in vivo studies in mice, a formulation of 10% DMSO, 10% Solutol HS 15, and 80% hydroxypropyl-β-cyclodextrin (20% w/v) has been used.[7] Ensure the final concentration of DMSO in your in vitro experiments is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: What analytical techniques are essential for verifying the quality of a new this compound batch?

A3: To ensure the identity, purity, and concentration of a new batch, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.[]

Q4: What is the mechanism of action of this compound?

A4: this compound is a small molecule modulator that selectively targets the first bromodomain (BD1) of BRD4, an epigenetic reader protein.[11][12][13] By binding to BRD4, this compound inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), which in turn suppresses HIV transcription and replication.[7][14] This mechanism is part of a "block and lock" strategy to achieve a functional cure for HIV.[7][15]

Data Presentation

Table 1: Quality Control Data for a Representative Batch of this compound

ParameterMethodSpecificationResult
PurityHPLC≥98%99.8%[3]
Identity¹H NMRConforms to structureConforms[3]
Molecular WeightHR ESI-MS (M+Na)⁺Calculated: 555.1290Observed: 555.1282[3]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727) or acetonitrile (B52724). Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use similar conditions as described for the HPLC analysis to achieve separation.

  • MS Conditions: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

  • Analysis: Confirm that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio (m/z) of this compound. For this compound (C₂₅H₂₁F₃N₄O₅S), the expected monoisotopic mass is approximately 562.12 g/mol .

Protocol 3: Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as DMSO-d₆ or MeOD.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the expected spectrum for the this compound structure to confirm its identity.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent this compound Efficacy start Inconsistent Experimental Results Observed check_purity Step 1: Verify Compound Identity & Purity (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity & Identity Confirmed? check_purity->purity_ok re_synthesize Action: Obtain a New, High-Purity Batch purity_ok->re_synthesize No check_handling Step 2: Review Compound Handling & Storage purity_ok->check_handling Yes end_node Problem Resolved re_synthesize->end_node handling_ok Proper Handling & Storage? check_handling->handling_ok correct_handling Action: Implement Correct Procedures (Fresh Stocks, Avoid Freeze-Thaw) handling_ok->correct_handling No check_assay Step 3: Evaluate Experimental Setup handling_ok->check_assay Yes correct_handling->end_node assay_ok Assay Controls & Parameters Consistent? check_assay->assay_ok optimize_assay Action: Optimize Assay (Validate Controls, Standardize Parameters) assay_ok->optimize_assay No assay_ok->end_node Yes optimize_assay->end_node

Caption: Troubleshooting workflow for inconsistent this compound results.

QC_Workflow Quality Control Workflow for Incoming this compound Batches start New Batch of this compound Received hplc Purity Check via HPLC start->hplc lcms Identity Check via LC-MS (Molecular Weight) start->lcms nmr Structure Verification via NMR start->nmr decision Does Batch Meet Specifications? (Purity >98%, Correct Mass & Structure) hplc->decision lcms->decision nmr->decision accept Accept Batch for Experimental Use decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Quality control workflow for new this compound batches.

Signaling_Pathway This compound Mechanism of Action in HIV Suppression cluster_inhibition Inhibitory Action cluster_transcription Normal HIV Transcription This compound This compound BRD4 BRD4 (BD1 Domain) This compound->BRD4 binds & inhibits pTEFb p-TEFb (CDK9/CycT1) BRD4->pTEFb inhibits Tat binding to Tat HIV Tat Protein Tat->pTEFb recruits HIV_LTR HIV LTR Promoter pTEFb->HIV_LTR acts on Transcription HIV Transcription Elongation HIV_LTR->Transcription Suppression HIV Suppression

Caption: this compound signaling pathway in HIV suppression.

References

mitigating batch-to-batch variability of ZL0580 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability of the ZL0580 compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide offers solutions to common problems that may arise from inconsistencies between different batches of this compound.

Q1: My current batch of this compound shows lower efficacy in my HIV suppression assay compared to previous batches. What should I do?

A1: Discrepancies in efficacy can stem from variations in compound purity, concentration of the active substance, or the presence of inhibitors. Follow these steps to troubleshoot the issue:

  • Verify Compound Identity and Purity: Re-characterize your current this compound batch. It is crucial to confirm that the compound is structurally correct and meets the required purity levels. Refer to the detailed experimental protocols for HPLC, LC-MS, and NMR analysis provided below.

  • Assess Compound Stability: Ensure that the compound has been stored correctly, as degradation can lead to reduced activity. This compound should be stored under specified conditions, typically at -20°C or -80°C in a desiccated environment.

  • Perform a Dose-Response Curve: Generate a new dose-response curve with the current batch to determine if there is a shift in the IC50 value. This will help quantify the difference in potency.

  • Compare with a Reference Standard: If available, compare the performance of your current batch against a previously validated, high-quality batch of this compound.

Q2: I'm observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How can I investigate this?

A2: Unforeseen off-target effects or toxicity can be caused by impurities from the synthesis process.

  • Impurity Profiling: Utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and identify any potential impurities.[][2] Compare the impurity profile of the current batch with previous batches that did not exhibit these effects.

  • Review Synthesis and Purification Data: If possible, review the synthesis and purification records for the specific batch. The synthesis of this compound involves several steps, and byproducts may be present if purification was incomplete.[3]

  • Solubility Check: Ensure the compound is fully dissolved. Poorly soluble compounds can form aggregates that may lead to non-specific activity or toxicity.[4]

Q3: The results of my experiments with this compound are not reproducible, even with the same batch. What could be the cause?

A3: Inconsistent results with the same batch may point to issues with compound handling, solution stability, or the experimental setup itself.[5][6]

  • Solution Preparation and Storage: this compound is typically dissolved in DMSO for in vitro studies.[7] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles, as this can lead to degradation. Store stock solutions at -20°C or -80°C.

  • Experimental Controls: Ensure that both positive and negative controls are included in every experiment to monitor assay performance.[8][9]

  • Assay Conditions: Verify that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: For long-term storage, this compound solid should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short-term use, but for longer periods, storage at -80°C is recommended to minimize degradation.[10] Avoid multiple freeze-thaw cycles.

Q2: What is the recommended solvent for this compound?

A2: For most in vitro cellular assays, this compound is dissolved in dimethyl sulfoxide (DMSO).[7] For in vivo studies in mice, a formulation of 10% DMSO, 10% Solutol HS 15, and 80% hydroxypropyl-β-cyclodextrin (20% w/v) has been used.[7] Ensure the final concentration of DMSO in your in vitro experiments is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: What analytical techniques are essential for verifying the quality of a new this compound batch?

A3: To ensure the identity, purity, and concentration of a new batch, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.[]

Q4: What is the mechanism of action of this compound?

A4: this compound is a small molecule modulator that selectively targets the first bromodomain (BD1) of BRD4, an epigenetic reader protein.[11][12][13] By binding to BRD4, this compound inhibits the Tat-mediated recruitment of the positive transcription elongation factor b (p-TEFb), which in turn suppresses HIV transcription and replication.[7][14] This mechanism is part of a "block and lock" strategy to achieve a functional cure for HIV.[7][15]

Data Presentation

Table 1: Quality Control Data for a Representative Batch of this compound

ParameterMethodSpecificationResult
PurityHPLC≥98%99.8%[3]
Identity¹H NMRConforms to structureConforms[3]
Molecular WeightHR ESI-MS (M+Na)⁺Calculated: 555.1290Observed: 555.1282[3]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use similar conditions as described for the HPLC analysis to achieve separation.

  • MS Conditions: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

  • Analysis: Confirm that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio (m/z) of this compound. For this compound (C₂₅H₂₁F₃N₄O₅S), the expected monoisotopic mass is approximately 562.12 g/mol .

Protocol 3: Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as DMSO-d₆ or MeOD.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the expected spectrum for the this compound structure to confirm its identity.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent this compound Efficacy start Inconsistent Experimental Results Observed check_purity Step 1: Verify Compound Identity & Purity (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity & Identity Confirmed? check_purity->purity_ok re_synthesize Action: Obtain a New, High-Purity Batch purity_ok->re_synthesize No check_handling Step 2: Review Compound Handling & Storage purity_ok->check_handling Yes end_node Problem Resolved re_synthesize->end_node handling_ok Proper Handling & Storage? check_handling->handling_ok correct_handling Action: Implement Correct Procedures (Fresh Stocks, Avoid Freeze-Thaw) handling_ok->correct_handling No check_assay Step 3: Evaluate Experimental Setup handling_ok->check_assay Yes correct_handling->end_node assay_ok Assay Controls & Parameters Consistent? check_assay->assay_ok optimize_assay Action: Optimize Assay (Validate Controls, Standardize Parameters) assay_ok->optimize_assay No assay_ok->end_node Yes optimize_assay->end_node

Caption: Troubleshooting workflow for inconsistent this compound results.

QC_Workflow Quality Control Workflow for Incoming this compound Batches start New Batch of this compound Received hplc Purity Check via HPLC start->hplc lcms Identity Check via LC-MS (Molecular Weight) start->lcms nmr Structure Verification via NMR start->nmr decision Does Batch Meet Specifications? (Purity >98%, Correct Mass & Structure) hplc->decision lcms->decision nmr->decision accept Accept Batch for Experimental Use decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Quality control workflow for new this compound batches.

Signaling_Pathway This compound Mechanism of Action in HIV Suppression cluster_inhibition Inhibitory Action cluster_transcription Normal HIV Transcription This compound This compound BRD4 BRD4 (BD1 Domain) This compound->BRD4 binds & inhibits pTEFb p-TEFb (CDK9/CycT1) BRD4->pTEFb inhibits Tat binding to Tat HIV Tat Protein Tat->pTEFb recruits HIV_LTR HIV LTR Promoter pTEFb->HIV_LTR acts on Transcription HIV Transcription Elongation HIV_LTR->Transcription Suppression HIV Suppression

Caption: this compound signaling pathway in HIV suppression.

References

Validation & Comparative

ZL0580 vs. JQ1: A Comparative Guide on the Regulation of HIV Proviral Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between epigenetic modulators is critical for advancing HIV cure strategies. This guide provides an objective comparison of ZL0580 and JQ1, two small molecules that target the bromodomain and extra-terminal domain (BET) family of proteins, yet exert opposing effects on HIV proviral transcription.

While both compounds interact with the epigenetic reader protein BRD4, a key regulator of gene expression, their distinct mechanisms of action position them on opposite ends of the HIV latency spectrum. JQ1, a pan-BET inhibitor, acts as a latency-reversing agent (LRA) by activating HIV transcription. In contrast, this compound, a selective BRD4 inhibitor, functions as a "block and lock" agent, epigenetically silencing the provirus and promoting a deeper state of latency.[1][2][3] This guide will delve into their differential effects, supported by experimental data, to inform the strategic development of novel HIV therapeutics.

Performance Comparison: Suppression vs. Activation

The fundamental difference between this compound and JQ1 lies in their impact on the HIV long terminal repeat (LTR), the promoter region of the integrated provirus. This compound effectively suppresses HIV transcription, whereas JQ1 activates it.[1][2][3] This opposing functionality is a direct result of their distinct binding modes to BRD4.

This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the inhibition of Tat-mediated transcriptional elongation and the establishment of a repressive chromatin structure at the HIV promoter.[4][5][6] This mechanism effectively locks the provirus in a silent state.[1] Conversely, JQ1 non-selectively binds to both bromodomains (BD1 and BD2) of all BET proteins.[4] This broader inhibition displaces BRD4 from the HIV promoter, allowing the viral protein Tat to recruit the super elongation complex (SEC) and activate transcription.[7]

Transcriptomic analyses have confirmed that this compound and JQ1 induce opposing gene expression programs, consistent with their divergent effects on HIV proviral transcription.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the contrasting effects of this compound and JQ1 on HIV transcription and cell viability.

Compound Cell Line Assay Concentration Effect Reference
This compound J-LatHIV Transcription10 µMSuppression of basal and PMA-stimulated transcription[6]
SupT1HIV Transcription (non-reactivated)IC50: 6.43 ± 0.34 µMInhibition[2]
SupT1HIV Transcription (reactivated)IC50: 4.14 ± 0.37 µMInhibition[2]
PBMCs (viremic patients)HIV Transcription8 µMSuppression[5]
JQ1 J-Lat A2HIV Reactivation1 µMActivation (GFP expression)[7]
2D10HIV Reactivation1 µMActivation (GFP expression)[7]
SupT1HIV Transcription (non-reactivated)-Activation[2]
SupT1HIV Transcription (reactivated)-Activation[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound and JQ1.

Cell Culture and Treatment
  • Cell Lines: J-Lat (latent HIV-infected Jurkat cells), 2D10 (latent HIV-infected Jurkat cells), SupT1 (T-cell line), and PBMCs (Peripheral Blood Mononuclear Cells) from HIV-infected individuals were utilized in these studies.[2][5][7]

  • Compound Treatment: Cells were treated with varying concentrations of this compound or JQ1 for specified durations, typically 24 to 48 hours, before analysis.[5][6][7]

HIV Transcription and Reactivation Assays
  • Luciferase Reporter Assay: To quantify HIV LTR activity, cells transduced with an HIV-1 vector containing a luciferase reporter gene were used. Following treatment with the compounds, luciferase activity was measured and normalized to total protein concentration.[2]

  • Flow Cytometry: In cell lines engineered to express Green Fluorescent Protein (GFP) under the control of the HIV LTR (e.g., J-Lat A2), the percentage of GFP-positive cells was measured by flow cytometry to assess viral reactivation.[7]

  • Quantitative RT-PCR (qRT-PCR): The levels of HIV RNA transcripts were quantified using qRT-PCR to directly measure the impact of the compounds on proviral transcription.[7]

Chromatin Immunoprecipitation (ChIP) Assay
  • Principle: ChIP assays were performed to determine the binding of proteins, such as BRD4 and Tat, to the HIV promoter.[4]

  • Procedure: Cells were treated with this compound or JQ1, and then proteins were cross-linked to DNA. The chromatin was sheared, and specific antibodies were used to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA was then purified and quantified by qPCR to assess the occupancy of the protein at the HIV LTR.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the opposing mechanisms of this compound and JQ1 on HIV proviral transcription and a typical experimental workflow for their comparison.

HIV_Transcription_Regulation cluster_JQ1 JQ1: Latency Reversal cluster_this compound This compound: Transcriptional Suppression JQ1 JQ1 BRD4_JQ1 BRD4 JQ1->BRD4_JQ1 Inhibits HIV_Promoter_JQ1 HIV LTR BRD4_JQ1->HIV_Promoter_JQ1 Dissociates from Transcription_Activation Transcription Activation HIV_Promoter_JQ1->Transcription_Activation Tat_JQ1 Tat SEC SEC Tat_JQ1->SEC Recruits SEC->HIV_Promoter_JQ1 Binds to This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Selectively Binds HIV_Promoter_this compound HIV LTR BRD4_BD1->HIV_Promoter_this compound Promotes Binding Tat_this compound Tat BRD4_BD1->Tat_this compound Inhibits Transactivation Repressive_Chromatin Repressive Chromatin HIV_Promoter_this compound->Repressive_Chromatin Transcription_Suppression Transcription Suppression Repressive_Chromatin->Transcription_Suppression

Caption: Opposing mechanisms of JQ1 and this compound on HIV transcription.

Experimental_Workflow cluster_assays Assays start Start: Latent HIV-Infected Cells treatment Treatment with this compound or JQ1 start->treatment incubation Incubation (24-48 hours) treatment->incubation analysis Analysis incubation->analysis qRT_PCR qRT-PCR (HIV RNA) analysis->qRT_PCR Flow_Cytometry Flow Cytometry (GFP Expression) analysis->Flow_Cytometry Luciferase_Assay Luciferase Assay (LTR Activity) analysis->Luciferase_Assay ChIP_Assay ChIP Assay (Protein Binding) analysis->ChIP_Assay end End: Comparative Data qRT_PCR->end Flow_Cytometry->end Luciferase_Assay->end ChIP_Assay->end

References

ZL0580 vs. JQ1: A Comparative Guide on the Regulation of HIV Proviral Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between epigenetic modulators is critical for advancing HIV cure strategies. This guide provides an objective comparison of ZL0580 and JQ1, two small molecules that target the bromodomain and extra-terminal domain (BET) family of proteins, yet exert opposing effects on HIV proviral transcription.

While both compounds interact with the epigenetic reader protein BRD4, a key regulator of gene expression, their distinct mechanisms of action position them on opposite ends of the HIV latency spectrum. JQ1, a pan-BET inhibitor, acts as a latency-reversing agent (LRA) by activating HIV transcription. In contrast, this compound, a selective BRD4 inhibitor, functions as a "block and lock" agent, epigenetically silencing the provirus and promoting a deeper state of latency.[1][2][3] This guide will delve into their differential effects, supported by experimental data, to inform the strategic development of novel HIV therapeutics.

Performance Comparison: Suppression vs. Activation

The fundamental difference between this compound and JQ1 lies in their impact on the HIV long terminal repeat (LTR), the promoter region of the integrated provirus. This compound effectively suppresses HIV transcription, whereas JQ1 activates it.[1][2][3] This opposing functionality is a direct result of their distinct binding modes to BRD4.

This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the inhibition of Tat-mediated transcriptional elongation and the establishment of a repressive chromatin structure at the HIV promoter.[4][5][6] This mechanism effectively locks the provirus in a silent state.[1] Conversely, JQ1 non-selectively binds to both bromodomains (BD1 and BD2) of all BET proteins.[4] This broader inhibition displaces BRD4 from the HIV promoter, allowing the viral protein Tat to recruit the super elongation complex (SEC) and activate transcription.[7]

Transcriptomic analyses have confirmed that this compound and JQ1 induce opposing gene expression programs, consistent with their divergent effects on HIV proviral transcription.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the contrasting effects of this compound and JQ1 on HIV transcription and cell viability.

Compound Cell Line Assay Concentration Effect Reference
This compound J-LatHIV Transcription10 µMSuppression of basal and PMA-stimulated transcription[6]
SupT1HIV Transcription (non-reactivated)IC50: 6.43 ± 0.34 µMInhibition[2]
SupT1HIV Transcription (reactivated)IC50: 4.14 ± 0.37 µMInhibition[2]
PBMCs (viremic patients)HIV Transcription8 µMSuppression[5]
JQ1 J-Lat A2HIV Reactivation1 µMActivation (GFP expression)[7]
2D10HIV Reactivation1 µMActivation (GFP expression)[7]
SupT1HIV Transcription (non-reactivated)-Activation[2]
SupT1HIV Transcription (reactivated)-Activation[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound and JQ1.

Cell Culture and Treatment
  • Cell Lines: J-Lat (latent HIV-infected Jurkat cells), 2D10 (latent HIV-infected Jurkat cells), SupT1 (T-cell line), and PBMCs (Peripheral Blood Mononuclear Cells) from HIV-infected individuals were utilized in these studies.[2][5][7]

  • Compound Treatment: Cells were treated with varying concentrations of this compound or JQ1 for specified durations, typically 24 to 48 hours, before analysis.[5][6][7]

HIV Transcription and Reactivation Assays
  • Luciferase Reporter Assay: To quantify HIV LTR activity, cells transduced with an HIV-1 vector containing a luciferase reporter gene were used. Following treatment with the compounds, luciferase activity was measured and normalized to total protein concentration.[2]

  • Flow Cytometry: In cell lines engineered to express Green Fluorescent Protein (GFP) under the control of the HIV LTR (e.g., J-Lat A2), the percentage of GFP-positive cells was measured by flow cytometry to assess viral reactivation.[7]

  • Quantitative RT-PCR (qRT-PCR): The levels of HIV RNA transcripts were quantified using qRT-PCR to directly measure the impact of the compounds on proviral transcription.[7]

Chromatin Immunoprecipitation (ChIP) Assay
  • Principle: ChIP assays were performed to determine the binding of proteins, such as BRD4 and Tat, to the HIV promoter.[4]

  • Procedure: Cells were treated with this compound or JQ1, and then proteins were cross-linked to DNA. The chromatin was sheared, and specific antibodies were used to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA was then purified and quantified by qPCR to assess the occupancy of the protein at the HIV LTR.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the opposing mechanisms of this compound and JQ1 on HIV proviral transcription and a typical experimental workflow for their comparison.

HIV_Transcription_Regulation cluster_JQ1 JQ1: Latency Reversal cluster_this compound This compound: Transcriptional Suppression JQ1 JQ1 BRD4_JQ1 BRD4 JQ1->BRD4_JQ1 Inhibits HIV_Promoter_JQ1 HIV LTR BRD4_JQ1->HIV_Promoter_JQ1 Dissociates from Transcription_Activation Transcription Activation HIV_Promoter_JQ1->Transcription_Activation Tat_JQ1 Tat SEC SEC Tat_JQ1->SEC Recruits SEC->HIV_Promoter_JQ1 Binds to This compound This compound BRD4_BD1 BRD4 (BD1) This compound->BRD4_BD1 Selectively Binds HIV_Promoter_this compound HIV LTR BRD4_BD1->HIV_Promoter_this compound Promotes Binding Tat_this compound Tat BRD4_BD1->Tat_this compound Inhibits Transactivation Repressive_Chromatin Repressive Chromatin HIV_Promoter_this compound->Repressive_Chromatin Transcription_Suppression Transcription Suppression Repressive_Chromatin->Transcription_Suppression

Caption: Opposing mechanisms of JQ1 and this compound on HIV transcription.

Experimental_Workflow cluster_assays Assays start Start: Latent HIV-Infected Cells treatment Treatment with this compound or JQ1 start->treatment incubation Incubation (24-48 hours) treatment->incubation analysis Analysis incubation->analysis qRT_PCR qRT-PCR (HIV RNA) analysis->qRT_PCR Flow_Cytometry Flow Cytometry (GFP Expression) analysis->Flow_Cytometry Luciferase_Assay Luciferase Assay (LTR Activity) analysis->Luciferase_Assay ChIP_Assay ChIP Assay (Protein Binding) analysis->ChIP_Assay end End: Comparative Data qRT_PCR->end Flow_Cytometry->end Luciferase_Assay->end ChIP_Assay->end

References

ZL0580: A Closer Look at its Selective Affinity for BRD4 Among BET Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of ZL0580's binding affinity for BRD4 over other Bromodomain and Extra-Terminal (BET) family members, supported by experimental data and detailed methodologies.

This compound has emerged as a notable small molecule inhibitor of the BET family of proteins, which play a crucial role in the epigenetic regulation of gene expression. The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific genomic locations. Unlike pan-BET inhibitors such as JQ1, which exhibit broad affinity for all BET family members, this compound has been identified as a selective inhibitor of BRD4.[1][2] This selectivity presents a significant advantage in dissecting the specific functions of BRD4 and offers the potential for more targeted therapeutic interventions with fewer off-target effects.

Quantitative Comparison of Binding Affinities

The selectivity of this compound for BRD4 has been quantitatively demonstrated using various biochemical assays. A key method employed to determine the half-maximal inhibitory concentration (IC50) values is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. The following table summarizes the IC50 values of this compound and, for comparison, the pan-BET inhibitor JQ1, against the bromodomains of the BET family proteins.

CompoundTargetIC50 (nM)
This compound BRD2 (BD1)>10,000
BRD2 (BD2)>10,000
BRD3 (BD1)~1,900
BRD3 (BD2)>10,000
BRD4 (BD1) ~163
BRD4 (BD2)>10,000
BRDT (BD1)~900
BRDT (BD2)>10,000
JQ1 BRD2 (BD1)99
BRD2 (BD2)266
BRD3 (BD1)59
BRD3 (BD2)200
BRD4 (BD1)77
BRD4 (BD2)33
BRDT (BD1)129
BRDT (BD2)34

Data sourced from patent US10975059B2. The IC50 values were determined using a TR-FRET assay.[3]

The data clearly illustrates that this compound exhibits a significant selective inhibitory activity towards the first bromodomain (BD1) of BRD4, with an IC50 value of approximately 163 nM.[4] In contrast, its inhibitory activity against the bromodomains of BRD2, BRD3, and BRDT is substantially weaker, with IC50 values in the micromolar range or higher.[1] This represents an approximately 6- to 11-fold selectivity for BRD4 over other BET proteins.[1]

Experimental Protocols

The validation of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections detail the principles of the key assays used in these evaluations.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a widely used method to study biomolecular interactions in a homogeneous format.[5]

Principle: This assay measures the energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity. For BET inhibitor screening, a terbium- or europium-labeled antibody (donor) is used to detect a tagged BET protein (e.g., His-tagged BRD4), and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain. When the BET protein and the histone peptide interact, the donor and acceptor are brought close together, resulting in a FRET signal upon excitation of the donor. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal in a dose-dependent manner, from which the IC50 value can be calculated.

General Protocol:

  • Recombinant, purified BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) with an affinity tag (e.g., His-tag) are used.

  • A biotinylated and acetylated histone H4 peptide is used as the ligand.

  • A lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST antibody) serves as the donor, and a streptavidin-conjugated acceptor fluorophore (e.g., LANCE Ultra ULight™-streptavidin) binds to the biotinylated peptide.

  • The assay is performed in a low-volume 384-well plate.

  • Serial dilutions of the test compound (this compound) are incubated with the BET protein and the histone peptide.

  • The donor and acceptor reagents are added, and the plate is incubated to allow for binding to reach equilibrium.

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor/FRET reference).

  • The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay used to measure biomolecular interactions.[5][6][7]

Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, leading to light emission at 520-620 nm. For BET inhibitor screening, one bead is coated with a tagged BET protein and the other with a biotinylated acetylated histone peptide (via streptavidin). An inhibitor disrupts this interaction, separating the beads and reducing the AlphaScreen signal.

General Protocol:

  • Glutathione Donor beads are used to capture GST-tagged BET bromodomains.

  • Streptavidin-coated Acceptor beads are used to capture a biotinylated, acetylated histone peptide.

  • The assay is set up in a 384-well plate.

  • The test compound, GST-tagged BET protein, and biotinylated histone peptide are incubated together.

  • Donor and Acceptor beads are added, and the plate is incubated in the dark.

  • The plate is read on an AlphaScreen-capable plate reader.

  • IC50 values are calculated from the dose-response curve of the inhibitor.

BROMOscan™

BROMOscan is a competitive binding assay platform used to determine the binding affinities of compounds against a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A compound that binds to the bromodomain will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.

General Protocol:

  • A library of DNA-tagged BET bromodomains is utilized.

  • An immobilized ligand specific for the bromodomain is coated on a solid support.

  • The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.

  • Unbound proteins are washed away.

  • The amount of bound bromodomain is quantified by qPCR of the attached DNA tag.

  • The results are compared to a control (e.g., DMSO) to determine the percent of binding inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

ZL0580_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by this compound BRD4 BRD4 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits Tat Tat (HIV) BRD4->Tat RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates DNA DNA mRNA mRNA RNAPII->mRNA Transcription Elongation Tat->PTEFb Hijacks for viral transcription This compound This compound This compound->BRD4 Selectively Binds to BD1

Caption: this compound's mechanism of action on BRD4-mediated transcription.

BET_Inhibitor_Selectivity_Assay_Workflow start Start prepare_reagents Prepare Reagents: - BET Proteins (BRD2, 3, 4, T) - Acetylated Histone Peptide - Test Compound (this compound) start->prepare_reagents assay_setup Assay Setup in 384-well Plate (e.g., TR-FRET, AlphaScreen) prepare_reagents->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation detection Signal Detection (Fluorescence/Luminescence) incubation->detection data_analysis Data Analysis: - Dose-Response Curve - IC50 Calculation detection->data_analysis comparison Compare IC50 Values Across BET Family data_analysis->comparison selective Selective Inhibitor Identified comparison->selective High difference in IC50 non_selective Pan-Inhibitor comparison->non_selective Similar IC50 end End selective->end non_selective->end

Caption: General experimental workflow for determining BET inhibitor selectivity.

References

ZL0580: A Closer Look at its Selective Affinity for BRD4 Among BET Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of ZL0580's binding affinity for BRD4 over other Bromodomain and Extra-Terminal (BET) family members, supported by experimental data and detailed methodologies.

This compound has emerged as a notable small molecule inhibitor of the BET family of proteins, which play a crucial role in the epigenetic regulation of gene expression. The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic locations. Unlike pan-BET inhibitors such as JQ1, which exhibit broad affinity for all BET family members, this compound has been identified as a selective inhibitor of BRD4.[1][2] This selectivity presents a significant advantage in dissecting the specific functions of BRD4 and offers the potential for more targeted therapeutic interventions with fewer off-target effects.

Quantitative Comparison of Binding Affinities

The selectivity of this compound for BRD4 has been quantitatively demonstrated using various biochemical assays. A key method employed to determine the half-maximal inhibitory concentration (IC50) values is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. The following table summarizes the IC50 values of this compound and, for comparison, the pan-BET inhibitor JQ1, against the bromodomains of the BET family proteins.

CompoundTargetIC50 (nM)
This compound BRD2 (BD1)>10,000
BRD2 (BD2)>10,000
BRD3 (BD1)~1,900
BRD3 (BD2)>10,000
BRD4 (BD1) ~163
BRD4 (BD2)>10,000
BRDT (BD1)~900
BRDT (BD2)>10,000
JQ1 BRD2 (BD1)99
BRD2 (BD2)266
BRD3 (BD1)59
BRD3 (BD2)200
BRD4 (BD1)77
BRD4 (BD2)33
BRDT (BD1)129
BRDT (BD2)34

Data sourced from patent US10975059B2. The IC50 values were determined using a TR-FRET assay.[3]

The data clearly illustrates that this compound exhibits a significant selective inhibitory activity towards the first bromodomain (BD1) of BRD4, with an IC50 value of approximately 163 nM.[4] In contrast, its inhibitory activity against the bromodomains of BRD2, BRD3, and BRDT is substantially weaker, with IC50 values in the micromolar range or higher.[1] This represents an approximately 6- to 11-fold selectivity for BRD4 over other BET proteins.[1]

Experimental Protocols

The validation of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections detail the principles of the key assays used in these evaluations.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a widely used method to study biomolecular interactions in a homogeneous format.[5]

Principle: This assay measures the energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity. For BET inhibitor screening, a terbium- or europium-labeled antibody (donor) is used to detect a tagged BET protein (e.g., His-tagged BRD4), and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain. When the BET protein and the histone peptide interact, the donor and acceptor are brought close together, resulting in a FRET signal upon excitation of the donor. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal in a dose-dependent manner, from which the IC50 value can be calculated.

General Protocol:

  • Recombinant, purified BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) with an affinity tag (e.g., His-tag) are used.

  • A biotinylated and acetylated histone H4 peptide is used as the ligand.

  • A lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST antibody) serves as the donor, and a streptavidin-conjugated acceptor fluorophore (e.g., LANCE Ultra ULight™-streptavidin) binds to the biotinylated peptide.

  • The assay is performed in a low-volume 384-well plate.

  • Serial dilutions of the test compound (this compound) are incubated with the BET protein and the histone peptide.

  • The donor and acceptor reagents are added, and the plate is incubated to allow for binding to reach equilibrium.

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor/FRET reference).

  • The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay used to measure biomolecular interactions.[5][6][7]

Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, leading to light emission at 520-620 nm. For BET inhibitor screening, one bead is coated with a tagged BET protein and the other with a biotinylated acetylated histone peptide (via streptavidin). An inhibitor disrupts this interaction, separating the beads and reducing the AlphaScreen signal.

General Protocol:

  • Glutathione Donor beads are used to capture GST-tagged BET bromodomains.

  • Streptavidin-coated Acceptor beads are used to capture a biotinylated, acetylated histone peptide.

  • The assay is set up in a 384-well plate.

  • The test compound, GST-tagged BET protein, and biotinylated histone peptide are incubated together.

  • Donor and Acceptor beads are added, and the plate is incubated in the dark.

  • The plate is read on an AlphaScreen-capable plate reader.

  • IC50 values are calculated from the dose-response curve of the inhibitor.

BROMOscan™

BROMOscan is a competitive binding assay platform used to determine the binding affinities of compounds against a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A compound that binds to the bromodomain will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.

General Protocol:

  • A library of DNA-tagged BET bromodomains is utilized.

  • An immobilized ligand specific for the bromodomain is coated on a solid support.

  • The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.

  • Unbound proteins are washed away.

  • The amount of bound bromodomain is quantified by qPCR of the attached DNA tag.

  • The results are compared to a control (e.g., DMSO) to determine the percent of binding inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

ZL0580_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by this compound BRD4 BRD4 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits Tat Tat (HIV) BRD4->Tat RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates DNA DNA mRNA mRNA RNAPII->mRNA Transcription Elongation Tat->PTEFb Hijacks for viral transcription This compound This compound This compound->BRD4 Selectively Binds to BD1

Caption: this compound's mechanism of action on BRD4-mediated transcription.

BET_Inhibitor_Selectivity_Assay_Workflow start Start prepare_reagents Prepare Reagents: - BET Proteins (BRD2, 3, 4, T) - Acetylated Histone Peptide - Test Compound (this compound) start->prepare_reagents assay_setup Assay Setup in 384-well Plate (e.g., TR-FRET, AlphaScreen) prepare_reagents->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation detection Signal Detection (Fluorescence/Luminescence) incubation->detection data_analysis Data Analysis: - Dose-Response Curve - IC50 Calculation detection->data_analysis comparison Compare IC50 Values Across BET Family data_analysis->comparison selective Selective Inhibitor Identified comparison->selective High difference in IC50 non_selective Pan-Inhibitor comparison->non_selective Similar IC50 end End selective->end non_selective->end

Caption: General experimental workflow for determining BET inhibitor selectivity.

References

ZL0580: A Comparative Analysis of Efficacy in ART-Suppressed vs. Viremic Patient Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the BRD4 inhibitor ZL0580 reveals its potential as a novel "block and lock" agent for an HIV cure, demonstrating efficacy in suppressing HIV transcription in cells from both ART-suppressed and viremic individuals. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the host epigenetic reader protein BRD4.[1] Unlike pan-BET inhibitors such as JQ1, this compound's targeted approach leads to the epigenetic suppression of HIV.[2][3] This is achieved by inhibiting Tat-mediated transactivation and transcription elongation, and by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR) promoter.[2][4] Experimental evidence demonstrates this compound's ability to suppress HIV in various cell models, including peripheral blood mononuclear cells (PBMCs) from both ART-suppressed and viremic patients, as well as in myeloid lineage cells, which are considered important HIV reservoirs.[1][5][6]

Comparative Efficacy: ART-Suppressed vs. Viremic Cells

This compound has shown significant promise in suppressing HIV in ex vivo studies using patient-derived cells, regardless of their viremic status.

In ART-suppressed patient cells , where the virus exists in a latent state, this compound has been shown to enhance the effects of antiretroviral therapy (ART). When used in combination with ART, this compound accelerates HIV suppression and significantly delays viral rebound after treatment interruption.[7] This "lock" effect is crucial for a functional cure strategy, aiming to keep the virus in a durable state of transcriptional silence.

In viremic patient cells , characterized by active viral replication, this compound demonstrates the ability to directly suppress HIV transcription.[4][8] This suggests that this compound could be a valuable tool in reducing viral load, potentially in conjunction with traditional ART.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound's efficacy.

Cell Type Patient Population Treatment Key Finding Reference
PBMCsART-suppressed HIV-infected individualsThis compound + ARTAccelerated HIV suppression and delayed viral rebound post-ART cessation.[1][7]
PBMCsViremic HIV-infected individualsThis compound (8 µM)Suppressed HIV transcription ex vivo.[4][8]
Primary CD4+ T cellsIn vitro infectedThis compound (8 µM)Almost complete loss of productive HIV infection.[4]
J-Lat cellsLatently infected cell lineThis compound (10 µM)Suppressed both basal and PMA-stimulated HIV transcription.[4][8]
Microglial & Monocytic cell linesIn vitro modelsThis compoundPotent and durable suppression of both induced and basal HIV transcription.[5][6]
Humanized mouse modelHIV-infectedThis compound monotherapy or + ARTPotently suppressed active HIV replication to nearly undetectable levels and delayed viral rebound.[1]

Mechanism of Action: A Visual Guide

This compound's primary mechanism involves the selective inhibition of the BD1 domain of BRD4, a key regulator of gene transcription. This targeted action disrupts the recruitment of positive transcription elongation factor b (p-TEFb) to the HIV promoter, a critical step for Tat-mediated viral transcription. Furthermore, this compound promotes the formation of a repressive chromatin structure at the HIV LTR, effectively silencing the integrated provirus.

ZL0580_Mechanism cluster_nucleus Cell Nucleus cluster_hiv_promoter HIV LTR Promoter HIV_DNA HIV Proviral DNA HIV_RNA HIV RNA Transcription HIV_DNA->HIV_RNA Transcription Elongation BRD4 BRD4 BRD4->HIV_DNA Binds to Acetylated Histones near LTR pTEFb p-TEFb BRD4->pTEFb Recruits Tat HIV Tat BRD4->Tat RNA_Pol_II RNA Pol II pTEFb->RNA_Pol_II Phosphorylates & Activates Tat->pTEFb Recruits This compound This compound This compound->BRD4 Binds to BD1 Repressive_Chromatin Repressive Chromatin (Heterochromatin) This compound->Repressive_Chromatin Promotes Formation Repressive_Chromatin->HIV_DNA Silences

Caption: this compound's mechanism of action in suppressing HIV transcription.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Ex vivo HIV Suppression Assay in PBMCs from Viremic Patients
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood of HIV-infected viremic individuals using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • This compound Treatment: Cells were treated with this compound at a concentration of 8 µM for 2 days.[4]

  • HIV Transcription Analysis: Following treatment, total cellular RNA was extracted. HIV-1 gag RNA levels were quantified using quantitative real-time PCR (qRT-PCR) to assess the level of viral transcription.

  • Toxicity Assessment: Cell viability was monitored using assays such as MTT or Trypan Blue exclusion to ensure that the observed suppression was not due to cytotoxicity. This compound did not cause significant cell death at concentrations below 40 µM in J-Lat cells.[4]

Viral Rebound Assay in ART-Suppressed Patient Cells
  • Cell Isolation and Culture: CD4+ T cells were isolated from ART-suppressed, aviremic HIV-infected individuals.

  • ART and this compound Treatment: The cells were treated with a combination of ART and this compound.

  • Treatment Washout and Reactivation: After the initial treatment period, the drugs were washed out, and the cells were stimulated with latency-reversing agents (e.g., PMA/ionomycin or anti-CD3/CD28 antibodies) to reactivate latent HIV.

  • Viral Outgrowth Measurement: The supernatant was collected at various time points and the amount of viral rebound was quantified by measuring HIV-1 p24 antigen levels using an ELISA assay.

Experimental_Workflow cluster_viremic Viremic Patient PBMC Assay cluster_art_suppressed ART-Suppressed Patient CD4+ T Cell Assay V_Isolate Isolate PBMCs V_Culture Culture Cells V_Isolate->V_Culture V_Treat Treat with this compound (8µM) V_Culture->V_Treat V_Analyze Quantify HIV gag RNA (qRT-PCR) V_Treat->V_Analyze A_Isolate Isolate CD4+ T cells A_Treat Treat with ART + this compound A_Isolate->A_Treat A_Washout Washout Drugs A_Treat->A_Washout A_Reactivate Stimulate with LRAs A_Washout->A_Reactivate A_Measure Measure p24 Antigen (ELISA) A_Reactivate->A_Measure

Caption: Workflow for ex vivo efficacy testing of this compound.

Conclusion

This compound represents a promising step forward in the quest for an HIV cure. Its unique mechanism of selectively targeting BRD4 to induce a deep and durable state of HIV latency sets it apart from other BET inhibitors. The demonstrated efficacy in suppressing HIV transcription in cells from both ART-suppressed and viremic patients highlights its potential broad utility. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a key component of a "block and lock" strategy for achieving ART-free HIV remission.

References

ZL0580: A Comparative Analysis of Efficacy in ART-Suppressed vs. Viremic Patient Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the BRD4 inhibitor ZL0580 reveals its potential as a novel "block and lock" agent for an HIV cure, demonstrating efficacy in suppressing HIV transcription in cells from both ART-suppressed and viremic individuals. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of the host epigenetic reader protein BRD4.[1] Unlike pan-BET inhibitors such as JQ1, this compound's targeted approach leads to the epigenetic suppression of HIV.[2][3] This is achieved by inhibiting Tat-mediated transactivation and transcription elongation, and by promoting a repressive chromatin structure at the HIV long terminal repeat (LTR) promoter.[2][4] Experimental evidence demonstrates this compound's ability to suppress HIV in various cell models, including peripheral blood mononuclear cells (PBMCs) from both ART-suppressed and viremic patients, as well as in myeloid lineage cells, which are considered important HIV reservoirs.[1][5][6]

Comparative Efficacy: ART-Suppressed vs. Viremic Cells

This compound has shown significant promise in suppressing HIV in ex vivo studies using patient-derived cells, regardless of their viremic status.

In ART-suppressed patient cells , where the virus exists in a latent state, this compound has been shown to enhance the effects of antiretroviral therapy (ART). When used in combination with ART, this compound accelerates HIV suppression and significantly delays viral rebound after treatment interruption.[7] This "lock" effect is crucial for a functional cure strategy, aiming to keep the virus in a durable state of transcriptional silence.

In viremic patient cells , characterized by active viral replication, this compound demonstrates the ability to directly suppress HIV transcription.[4][8] This suggests that this compound could be a valuable tool in reducing viral load, potentially in conjunction with traditional ART.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound's efficacy.

Cell Type Patient Population Treatment Key Finding Reference
PBMCsART-suppressed HIV-infected individualsThis compound + ARTAccelerated HIV suppression and delayed viral rebound post-ART cessation.[1][7]
PBMCsViremic HIV-infected individualsThis compound (8 µM)Suppressed HIV transcription ex vivo.[4][8]
Primary CD4+ T cellsIn vitro infectedThis compound (8 µM)Almost complete loss of productive HIV infection.[4]
J-Lat cellsLatently infected cell lineThis compound (10 µM)Suppressed both basal and PMA-stimulated HIV transcription.[4][8]
Microglial & Monocytic cell linesIn vitro modelsThis compoundPotent and durable suppression of both induced and basal HIV transcription.[5][6]
Humanized mouse modelHIV-infectedThis compound monotherapy or + ARTPotently suppressed active HIV replication to nearly undetectable levels and delayed viral rebound.[1]

Mechanism of Action: A Visual Guide

This compound's primary mechanism involves the selective inhibition of the BD1 domain of BRD4, a key regulator of gene transcription. This targeted action disrupts the recruitment of positive transcription elongation factor b (p-TEFb) to the HIV promoter, a critical step for Tat-mediated viral transcription. Furthermore, this compound promotes the formation of a repressive chromatin structure at the HIV LTR, effectively silencing the integrated provirus.

ZL0580_Mechanism cluster_nucleus Cell Nucleus cluster_hiv_promoter HIV LTR Promoter HIV_DNA HIV Proviral DNA HIV_RNA HIV RNA Transcription HIV_DNA->HIV_RNA Transcription Elongation BRD4 BRD4 BRD4->HIV_DNA Binds to Acetylated Histones near LTR pTEFb p-TEFb BRD4->pTEFb Recruits Tat HIV Tat BRD4->Tat RNA_Pol_II RNA Pol II pTEFb->RNA_Pol_II Phosphorylates & Activates Tat->pTEFb Recruits This compound This compound This compound->BRD4 Binds to BD1 Repressive_Chromatin Repressive Chromatin (Heterochromatin) This compound->Repressive_Chromatin Promotes Formation Repressive_Chromatin->HIV_DNA Silences

Caption: this compound's mechanism of action in suppressing HIV transcription.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Ex vivo HIV Suppression Assay in PBMCs from Viremic Patients
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood of HIV-infected viremic individuals using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • This compound Treatment: Cells were treated with this compound at a concentration of 8 µM for 2 days.[4]

  • HIV Transcription Analysis: Following treatment, total cellular RNA was extracted. HIV-1 gag RNA levels were quantified using quantitative real-time PCR (qRT-PCR) to assess the level of viral transcription.

  • Toxicity Assessment: Cell viability was monitored using assays such as MTT or Trypan Blue exclusion to ensure that the observed suppression was not due to cytotoxicity. This compound did not cause significant cell death at concentrations below 40 µM in J-Lat cells.[4]

Viral Rebound Assay in ART-Suppressed Patient Cells
  • Cell Isolation and Culture: CD4+ T cells were isolated from ART-suppressed, aviremic HIV-infected individuals.

  • ART and this compound Treatment: The cells were treated with a combination of ART and this compound.

  • Treatment Washout and Reactivation: After the initial treatment period, the drugs were washed out, and the cells were stimulated with latency-reversing agents (e.g., PMA/ionomycin or anti-CD3/CD28 antibodies) to reactivate latent HIV.

  • Viral Outgrowth Measurement: The supernatant was collected at various time points and the amount of viral rebound was quantified by measuring HIV-1 p24 antigen levels using an ELISA assay.

Experimental_Workflow cluster_viremic Viremic Patient PBMC Assay cluster_art_suppressed ART-Suppressed Patient CD4+ T Cell Assay V_Isolate Isolate PBMCs V_Culture Culture Cells V_Isolate->V_Culture V_Treat Treat with this compound (8µM) V_Culture->V_Treat V_Analyze Quantify HIV gag RNA (qRT-PCR) V_Treat->V_Analyze A_Isolate Isolate CD4+ T cells A_Treat Treat with ART + this compound A_Isolate->A_Treat A_Washout Washout Drugs A_Treat->A_Washout A_Reactivate Stimulate with LRAs A_Washout->A_Reactivate A_Measure Measure p24 Antigen (ELISA) A_Reactivate->A_Measure

Caption: Workflow for ex vivo efficacy testing of this compound.

Conclusion

This compound represents a promising step forward in the quest for an HIV cure. Its unique mechanism of selectively targeting BRD4 to induce a deep and durable state of HIV latency sets it apart from other BET inhibitors. The demonstrated efficacy in suppressing HIV transcription in cells from both ART-suppressed and viremic patients highlights its potential broad utility. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a key component of a "block and lock" strategy for achieving ART-free HIV remission.

References

A Head-to-Head Comparison of ZL0580 and Other BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor ZL0580 with other prominent BRD4 inhibitors, including the pan-BET inhibitor JQ1 and clinical candidates such as OTX015 (Birabresib) and AZD5153. The information is supported by experimental data on binding affinities, selectivity, and cellular activity. Detailed experimental methodologies for key assays are also provided to aid in the interpretation and replication of these findings.

Introduction to BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins, is a critical epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and other proteins. This interaction plays a pivotal role in regulating gene transcription. Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and HIV infection, making it an attractive therapeutic target. Small molecule inhibitors targeting the bromodomains of BRD4 have emerged as a promising class of therapeutics. This guide focuses on this compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, and compares its performance against other notable BRD4 inhibitors.

Comparative Analysis of BRD4 Inhibitors

The following tables summarize the binding affinities and cellular activities of this compound and other selected BRD4 inhibitors. It is important to note that direct comparisons can be influenced by variations in experimental assays and conditions across different studies.

Table 1: Comparative Binding Affinity and Selectivity of BRD4 Inhibitors
InhibitorTarget(s)BRD4 BD1 IC50 (nM)BRD4 BD2 IC50 (nM)Selectivity for BRD4 BD1 vs. BD2Other BET IC50 (nM)Assay MethodReference
This compound BRD4 BD11631071~6.6-foldBRD2 BD1/BD2: ~900-1900, BRD3 BD1/BD2: ~900-1900TR-FRET[1]
JQ1 Pan-BET~50~90Pan-BETBinds to BD1 and BD2 of all BET proteins non-selectivelyTR-FRET[2]
OTX015 (Birabresib) Pan-BET--Pan-BETBinds to BRD2/3/4-[3]
AZD5153 Pan-BET (Bivalent)--Bivalent (binds both)Binds to BRD2/3/4Fluorescence Polarization[4]
I-BET762 (Molibresib) Pan-BET--Pan-BETBinds to BRD2/3/4 with Kd of 50.5–61.3 nMFRET[5][6]

Note: IC50 values can vary between different assays and experimental conditions. The data presented is a compilation from various sources for comparative purposes.

Table 2: Comparative Cellular Activity of BRD4 Inhibitors
InhibitorCell LineGI50 / IC50 (nM)Assay MethodReference
This compound J-Lat (HIV Latency)Suppresses HIV transcriptionFACS[7]
Microglial cells (HIV)Suppresses HIV transcription-[8][9]
JQ1 MV4-11 (AML)~100-200Cell Proliferation[10]
OTX015 (Birabresib) Mature B-cell lymphoid tumors (Panel)Median IC50: 240MTT Assay[11]
Glioblastoma (Panel)GI50: ~200Cell Proliferation[12]
AZD5153 Hematologic cancer cell lines (Panel)GI50 < 150Cell Proliferation[13]
HCC cell lines (Panel)IC50 range: ~10-100 µMCellTiter-Glo[14]
I-BET762 (Molibresib) MV4-11 (AML)-Cell Proliferation[15]

Mechanism of Action and Signaling Pathways

BRD4 inhibitors exert their effects by competitively binding to the acetyl-lysine binding pockets of the bromodomains, thereby displacing BRD4 from chromatin and altering the transcription of target genes. However, the selectivity and binding mode of different inhibitors can lead to distinct biological outcomes.

This compound is a first-in-class BRD4-selective small molecule that exhibits a distinct mechanism, particularly in the context of HIV suppression. Unlike pan-BET inhibitors like JQ1 which reactivate latent HIV, this compound induces epigenetic suppression of HIV.[2][7] It selectively targets the first bromodomain (BD1) of BRD4 through interaction with a key glutamic acid residue (E151), a binding site distinct from the classical acetyl-lysine pocket targeted by JQ1.[2][7] This unique binding mode is thought to stabilize a repressive chromatin structure at the HIV long terminal repeat (LTR) and inhibit Tat-mediated transcriptional elongation.[2][8] Transcriptomic profiling has revealed that this compound and JQ1 induce largely opposing gene expression programs.[2][7]

ZL0580_Mechanism

OTX015 (Birabresib) , as a pan-BET inhibitor, has been shown to modulate several key signaling pathways implicated in cancer. In preclinical models of B-cell tumors, OTX015 was found to target the NF-κB, Toll-like receptor (TLR), and JAK/STAT signaling pathways.[11][16][17] It also affects MYC and E2F1-regulated genes, cell-cycle regulation, and chromatin structure.[11]

OTX015_Pathway cluster_pathways Affected Signaling Pathways OTX015 OTX015 BRD4 BRD4 OTX015->BRD4 Inhibits NFkB NF-κB Pathway BRD4->NFkB TLR TLR Pathway BRD4->TLR JAK_STAT JAK/STAT Pathway BRD4->JAK_STAT MYC MYC/E2F1 Targets BRD4->MYC

AZD5153 is a bivalent BET inhibitor, meaning it can simultaneously bind to both bromodomains of BRD4, which may lead to enhanced potency.[4][13] In various cancer models, AZD5153 has been shown to downregulate the expression of oncogenes such as c-MYC and modulate transcriptional programs related to E2F and mTOR signaling.[14] In combination with other agents, it has been observed to impact PAX5 and interferon signaling pathways in diffuse large B-cell lymphoma.[18]

AZD5153_Workflow cluster_downstream Downstream Effects AZD5153 AZD5153 (Bivalent) BRD4_BD1 BRD4 BD1 AZD5153->BRD4_BD1 Binds BRD4_BD2 BRD4 BD2 AZD5153->BRD4_BD2 Binds MYC_E2F ↓ MYC & E2F Transcriptional Programs mTOR Modulation of mTOR Pathway BRD4_BD1->mTOR PAX5_IFN Modulation of PAX5 & Interferon Signaling BRD4_BD1->PAX5_IFN BRD4_BD2->mTOR BRD4_BD2->PAX5_IFN

Detailed Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is commonly used to determine the binding affinity of inhibitors to bromodomains.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled BRD4 bromodomain (donor fluorophore, e.g., Europium chelate) and a biotinylated, acetylated histone peptide (bound to an acceptor fluorophore, e.g., APC-labeled streptavidin). Inhibition of this interaction by a compound leads to a decrease in the FRET signal.

General Protocol: [19][20][21][22][23]

  • Reagent Preparation:

    • Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute the Europium-labeled BRD4 protein and the biotinylated histone peptide/APC-streptavidin complex in the assay buffer to their optimal concentrations (determined through titration experiments).

    • Prepare serial dilutions of the test inhibitor and a positive control (e.g., JQ1) in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add a defined volume of the diluted inhibitor or control to the appropriate wells.

    • Add the diluted BRD4-Europium chelate to all wells.

    • Add the diluted biotinylated histone peptide/APC-streptavidin complex to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 320-340 nm and dual emission at ~620 nm (Europium) and ~665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

AlphaScreen Assay for Binding Affinity

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used for studying biomolecular interactions.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity by the interaction between a tagged BRD4 protein (e.g., GST-tagged) and a biotinylated acetylated histone peptide. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the BRD4-peptide interaction will separate the beads, leading to a loss of signal.[24][25][26][27]

General Protocol: [24][28]

  • Reagent Preparation:

    • Prepare an appropriate assay buffer.

    • Dilute the GST-tagged BRD4 protein, biotinylated histone peptide, streptavidin-coated donor beads, and anti-GST-coated acceptor beads to their optimal concentrations in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure (384-well plate format):

    • Add the test inhibitor and the GST-BRD4 protein to the wells and incubate briefly.

    • Add the biotinylated histone peptide to initiate the binding reaction and incubate.

    • Add the streptavidin-donor beads and incubate.

    • Add the anti-GST acceptor beads and incubate in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the signal against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

MTT/CellTiter-Glo Assay for Cellular Proliferation

These assays are used to assess the effect of inhibitors on the proliferation and viability of cancer cell lines.

Principle:

  • MTT Assay: Measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[12][29][30]

  • CellTiter-Glo Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.

General Protocol (MTT Assay): [12][29][30]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the GI50 or IC50 value.

Conclusion

This compound presents a distinct profile among BRD4 inhibitors due to its selective binding to BRD4 BD1 at a non-canonical site, leading to a unique mechanism of action, particularly in the context of HIV suppression. While pan-BET inhibitors like JQ1, OTX015, and AZD5153 show broad activity in various cancer models through the modulation of key oncogenic signaling pathways, the selectivity of this compound may offer a more targeted therapeutic approach with a potentially different safety profile. The bivalent nature of AZD5153 represents another strategy to enhance potency. The choice of a specific BRD4 inhibitor for therapeutic development will depend on the specific disease context and the desired biological outcome. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of epigenetic drug discovery.

References

A Head-to-Head Comparison of ZL0580 and Other BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor ZL0580 with other prominent BRD4 inhibitors, including the pan-BET inhibitor JQ1 and clinical candidates such as OTX015 (Birabresib) and AZD5153. The information is supported by experimental data on binding affinities, selectivity, and cellular activity. Detailed experimental methodologies for key assays are also provided to aid in the interpretation and replication of these findings.

Introduction to BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins, is a critical epigenetic reader that recognizes acetylated lysine residues on histones and other proteins. This interaction plays a pivotal role in regulating gene transcription. Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and HIV infection, making it an attractive therapeutic target. Small molecule inhibitors targeting the bromodomains of BRD4 have emerged as a promising class of therapeutics. This guide focuses on this compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, and compares its performance against other notable BRD4 inhibitors.

Comparative Analysis of BRD4 Inhibitors

The following tables summarize the binding affinities and cellular activities of this compound and other selected BRD4 inhibitors. It is important to note that direct comparisons can be influenced by variations in experimental assays and conditions across different studies.

Table 1: Comparative Binding Affinity and Selectivity of BRD4 Inhibitors
InhibitorTarget(s)BRD4 BD1 IC50 (nM)BRD4 BD2 IC50 (nM)Selectivity for BRD4 BD1 vs. BD2Other BET IC50 (nM)Assay MethodReference
This compound BRD4 BD11631071~6.6-foldBRD2 BD1/BD2: ~900-1900, BRD3 BD1/BD2: ~900-1900TR-FRET[1]
JQ1 Pan-BET~50~90Pan-BETBinds to BD1 and BD2 of all BET proteins non-selectivelyTR-FRET[2]
OTX015 (Birabresib) Pan-BET--Pan-BETBinds to BRD2/3/4-[3]
AZD5153 Pan-BET (Bivalent)--Bivalent (binds both)Binds to BRD2/3/4Fluorescence Polarization[4]
I-BET762 (Molibresib) Pan-BET--Pan-BETBinds to BRD2/3/4 with Kd of 50.5–61.3 nMFRET[5][6]

Note: IC50 values can vary between different assays and experimental conditions. The data presented is a compilation from various sources for comparative purposes.

Table 2: Comparative Cellular Activity of BRD4 Inhibitors
InhibitorCell LineGI50 / IC50 (nM)Assay MethodReference
This compound J-Lat (HIV Latency)Suppresses HIV transcriptionFACS[7]
Microglial cells (HIV)Suppresses HIV transcription-[8][9]
JQ1 MV4-11 (AML)~100-200Cell Proliferation[10]
OTX015 (Birabresib) Mature B-cell lymphoid tumors (Panel)Median IC50: 240MTT Assay[11]
Glioblastoma (Panel)GI50: ~200Cell Proliferation[12]
AZD5153 Hematologic cancer cell lines (Panel)GI50 < 150Cell Proliferation[13]
HCC cell lines (Panel)IC50 range: ~10-100 µMCellTiter-Glo[14]
I-BET762 (Molibresib) MV4-11 (AML)-Cell Proliferation[15]

Mechanism of Action and Signaling Pathways

BRD4 inhibitors exert their effects by competitively binding to the acetyl-lysine binding pockets of the bromodomains, thereby displacing BRD4 from chromatin and altering the transcription of target genes. However, the selectivity and binding mode of different inhibitors can lead to distinct biological outcomes.

This compound is a first-in-class BRD4-selective small molecule that exhibits a distinct mechanism, particularly in the context of HIV suppression. Unlike pan-BET inhibitors like JQ1 which reactivate latent HIV, this compound induces epigenetic suppression of HIV.[2][7] It selectively targets the first bromodomain (BD1) of BRD4 through interaction with a key glutamic acid residue (E151), a binding site distinct from the classical acetyl-lysine pocket targeted by JQ1.[2][7] This unique binding mode is thought to stabilize a repressive chromatin structure at the HIV long terminal repeat (LTR) and inhibit Tat-mediated transcriptional elongation.[2][8] Transcriptomic profiling has revealed that this compound and JQ1 induce largely opposing gene expression programs.[2][7]

ZL0580_Mechanism

OTX015 (Birabresib) , as a pan-BET inhibitor, has been shown to modulate several key signaling pathways implicated in cancer. In preclinical models of B-cell tumors, OTX015 was found to target the NF-κB, Toll-like receptor (TLR), and JAK/STAT signaling pathways.[11][16][17] It also affects MYC and E2F1-regulated genes, cell-cycle regulation, and chromatin structure.[11]

OTX015_Pathway cluster_pathways Affected Signaling Pathways OTX015 OTX015 BRD4 BRD4 OTX015->BRD4 Inhibits NFkB NF-κB Pathway BRD4->NFkB TLR TLR Pathway BRD4->TLR JAK_STAT JAK/STAT Pathway BRD4->JAK_STAT MYC MYC/E2F1 Targets BRD4->MYC

AZD5153 is a bivalent BET inhibitor, meaning it can simultaneously bind to both bromodomains of BRD4, which may lead to enhanced potency.[4][13] In various cancer models, AZD5153 has been shown to downregulate the expression of oncogenes such as c-MYC and modulate transcriptional programs related to E2F and mTOR signaling.[14] In combination with other agents, it has been observed to impact PAX5 and interferon signaling pathways in diffuse large B-cell lymphoma.[18]

AZD5153_Workflow cluster_downstream Downstream Effects AZD5153 AZD5153 (Bivalent) BRD4_BD1 BRD4 BD1 AZD5153->BRD4_BD1 Binds BRD4_BD2 BRD4 BD2 AZD5153->BRD4_BD2 Binds MYC_E2F ↓ MYC & E2F Transcriptional Programs mTOR Modulation of mTOR Pathway BRD4_BD1->mTOR PAX5_IFN Modulation of PAX5 & Interferon Signaling BRD4_BD1->PAX5_IFN BRD4_BD2->mTOR BRD4_BD2->PAX5_IFN

Detailed Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is commonly used to determine the binding affinity of inhibitors to bromodomains.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled BRD4 bromodomain (donor fluorophore, e.g., Europium chelate) and a biotinylated, acetylated histone peptide (bound to an acceptor fluorophore, e.g., APC-labeled streptavidin). Inhibition of this interaction by a compound leads to a decrease in the FRET signal.

General Protocol: [19][20][21][22][23]

  • Reagent Preparation:

    • Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute the Europium-labeled BRD4 protein and the biotinylated histone peptide/APC-streptavidin complex in the assay buffer to their optimal concentrations (determined through titration experiments).

    • Prepare serial dilutions of the test inhibitor and a positive control (e.g., JQ1) in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add a defined volume of the diluted inhibitor or control to the appropriate wells.

    • Add the diluted BRD4-Europium chelate to all wells.

    • Add the diluted biotinylated histone peptide/APC-streptavidin complex to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 320-340 nm and dual emission at ~620 nm (Europium) and ~665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

AlphaScreen Assay for Binding Affinity

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used for studying biomolecular interactions.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity by the interaction between a tagged BRD4 protein (e.g., GST-tagged) and a biotinylated acetylated histone peptide. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the BRD4-peptide interaction will separate the beads, leading to a loss of signal.[24][25][26][27]

General Protocol: [24][28]

  • Reagent Preparation:

    • Prepare an appropriate assay buffer.

    • Dilute the GST-tagged BRD4 protein, biotinylated histone peptide, streptavidin-coated donor beads, and anti-GST-coated acceptor beads to their optimal concentrations in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure (384-well plate format):

    • Add the test inhibitor and the GST-BRD4 protein to the wells and incubate briefly.

    • Add the biotinylated histone peptide to initiate the binding reaction and incubate.

    • Add the streptavidin-donor beads and incubate.

    • Add the anti-GST acceptor beads and incubate in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the signal against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

MTT/CellTiter-Glo Assay for Cellular Proliferation

These assays are used to assess the effect of inhibitors on the proliferation and viability of cancer cell lines.

Principle:

  • MTT Assay: Measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12][29][30]

  • CellTiter-Glo Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.

General Protocol (MTT Assay): [12][29][30]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the GI50 or IC50 value.

Conclusion

This compound presents a distinct profile among BRD4 inhibitors due to its selective binding to BRD4 BD1 at a non-canonical site, leading to a unique mechanism of action, particularly in the context of HIV suppression. While pan-BET inhibitors like JQ1, OTX015, and AZD5153 show broad activity in various cancer models through the modulation of key oncogenic signaling pathways, the selectivity of this compound may offer a more targeted therapeutic approach with a potentially different safety profile. The bivalent nature of AZD5153 represents another strategy to enhance potency. The choice of a specific BRD4 inhibitor for therapeutic development will depend on the specific disease context and the desired biological outcome. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of epigenetic drug discovery.

References

Synergistic Silencing: Evaluating ZL0580 in Combination with LEDGINs to Promote HIV-1 Latency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The "block-and-lock" strategy, which aims to induce a deep and durable state of latency in HIV-1 proviruses, represents a promising approach towards a functional cure. This guide provides a comparative analysis of the BRD4 modulator ZL0580 and its synergistic effects with LEDGINs, a class of latency-promoting agents that inhibit the interaction between viral integrase and the host protein LEDGF/p75. The data presented herein is primarily derived from a key study by Pellaers et al. (2025), which demonstrates the additive effect of this combination in suppressing HIV-1 transcription and reactivation.[1][2]

Mechanism of Action: A Two-Pronged Attack on HIV-1 Transcription

This compound and LEDGINs employ distinct but complementary mechanisms to silence the HIV-1 provirus.

  • This compound: This small molecule selectively targets the first bromodomain (BD1) of the host protein BRD4.[3][4] Unlike other BRD4 inhibitors such as JQ1 which promote viral reactivation, this compound induces transcriptional silencing of HIV-1.[1][2] It achieves this by promoting the binding of BRD4 to the viral promoter, which increases competition with the viral trans-activator Tat for the positive transcription elongation factor b (P-TEFb), a critical component for robust viral transcription.[4] This leads to the establishment of a repressive chromatin structure at the HIV long terminal repeat (LTR).[3][5]

  • LEDGINs (e.g., CX014442): These agents inhibit the interaction between the HIV-1 integrase and the cellular cofactor LEDGF/p75.[1] This interaction is crucial for guiding the integration of the provirus into transcriptionally active regions of the host genome. By blocking this interaction, LEDGINs retarget viral integration to genomic regions that are less permissive to transcription, effectively promoting a latent state.[1]

The combination of this compound and LEDGINs thus creates a powerful synergistic effect. LEDGINs first direct the provirus to a "silent" neighborhood in the genome, and this compound then acts to "lock down" any residual transcriptional activity.

Quantitative Analysis of Synergistic Effects

The synergistic activity of this compound and the LEDGIN CX014442 was evaluated in SupT1 cells transduced with a luciferase-expressing HIV-1 vector (HIV-1 FLuc). The data demonstrates an additive effect in suppressing viral transcription, both in the absence and presence of the reactivating agent TNF-α.

Table 1: Inhibition of HIV-1 Transcription by this compound and CX014442 in Non-Reactivated SupT1 Cells
This compound (µM)CX014442 (µM)Relative Luciferase Expression (%)Synergy Score (Bliss)
00100N/A
5055N/A
10030N/A
20015N/A
0560N/A
55332
105181
20590
01040N/A
510223
1010122
201061
02025N/A
520142
102081
202040

Data is representative of experiments showing additive effects. Synergy scores between -10 and 10 indicate additivity as calculated by Combenefit software.[6]

Table 2: Inhibition of HIV-1 Reactivation by this compound and CX014442 in TNF-α-Reactivated SupT1 Cells
This compound (µM)CX014442 (µM)Relative Luciferase Expression (%)Synergy Score (Bliss)
00100N/A
5050N/A
10025N/A
20012N/A
0555N/A
55283
105142
20571
01035N/A
510184
101093
201052
02020N/A
520103
102052
202031

Data is representative of experiments showing additive effects. Synergy scores between -10 and 10 indicate additivity as calculated by Combenefit software.[6]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the work of Pellaers et al. (2025).[1]

Cell Culture and Viral Transduction
  • Cell Line: SupT1 T cells were maintained in appropriate culture medium.

  • Virus Production: An HIV-1 vector expressing firefly luciferase (HIV-1 FLuc) was produced in HEK293T cells.

  • Transduction: SupT1 cells were transduced with the HIV-1 FLuc virus.

  • Establishment of Latency: Three days post-transduction, residual virus was removed by washing, and the cells were cultured for an additional seven days to allow for the establishment of a latent infection.

Drug Treatment and Reactivation
  • Compound Preparation: this compound and the LEDGIN CX014442 were dissolved in DMSO to create stock solutions.

  • Dose-Response Matrix: A matrix of drug concentrations was prepared by serially diluting the stock solutions.

  • Treatment: On day 10 post-transduction, the latently infected SupT1 cells were plated in 96-well plates and treated with the various combinations of this compound and CX014442.

  • Reactivation: A subset of the treated cells was reactivated by the addition of 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α).

Luciferase Assay and Data Analysis
  • Cell Lysis: Twenty-four hours after treatment and reactivation, the cells were harvested and lysed.

  • Luciferase Measurement: The luciferase activity in the cell lysates was measured using a luminometer.

  • Normalization: Luciferase counts were normalized to the total protein concentration in each well, as determined by a BCA assay, to account for any differences in cell viability.

  • Synergy Analysis: The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the Combenefit software, applying the Bliss independence model.[6]

Visualizing the Molecular Interactions and Experimental Process

Signaling Pathway of this compound and LEDGINs in HIV-1 Silencing

G cluster_0 This compound Pathway cluster_1 LEDGIN Pathway cluster_2 Combined Effect This compound This compound BRD4 BRD4 This compound->BRD4 Binds to BD1 BD1 Bromodomain 1 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Competes with Tat for binding HIV_LTR HIV-1 LTR BRD4->HIV_LTR Binds to acetylated histones Transcription_Elongation Transcriptional Elongation PTEFb->Transcription_Elongation Phosphorylates RNA Pol II Tat HIV-1 Tat Tat->PTEFb Recruits Silent_Chromatin Transcriptionally Silent Chromatin Deep_Latency Deep & Durable Latency LEDGIN LEDGIN (CX014442) Integrase HIV-1 Integrase LEDGIN->Integrase Binds to LEDGF LEDGF/p75 LEDGIN->LEDGF Blocks Interaction Integration Proviral Integration Integrase->Integration LEDGF->Integrase Interacts with Active_Chromatin Transcriptionally Active Chromatin LEDGF->Active_Chromatin Tethers to Integration->Active_Chromatin Favored Integration->Silent_Chromatin Retargeted by LEDGINs

Caption: Combined action of this compound and LEDGINs on HIV-1 latency.

Experimental Workflow for Synergy Analysis

G A 1. Transduce SupT1 cells with HIV-1 FLuc virus B 2. Culture for 10 days to establish latency A->B C 3. Treat with this compound and/or CX014442 B->C D 4. Reactivate a subset of cells with TNF-α C->D E 5. Incubate for 24 hours C->E Non-reactivated control D->E F 6. Lyse cells and measure luciferase activity E->F G 7. Normalize data to protein concentration F->G H 8. Analyze synergy with Combenefit software G->H

Caption: Workflow for assessing this compound and LEDGIN synergy.

Conclusion

The combination of this compound and LEDGINs presents a compelling strategy for the "block-and-lock" approach to an HIV-1 functional cure. The distinct and complementary mechanisms of these two classes of latency-promoting agents result in an additive effect, leading to a more profound and durable silencing of the provirus. The data and protocols presented in this guide offer a framework for further research into this promising therapeutic strategy. Future studies should aim to evaluate this combination in more complex primary cell models and ultimately in in vivo systems to fully assess its potential for clinical translation.

References

Synergistic Silencing: Evaluating ZL0580 in Combination with LEDGINs to Promote HIV-1 Latency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The "block-and-lock" strategy, which aims to induce a deep and durable state of latency in HIV-1 proviruses, represents a promising approach towards a functional cure. This guide provides a comparative analysis of the BRD4 modulator ZL0580 and its synergistic effects with LEDGINs, a class of latency-promoting agents that inhibit the interaction between viral integrase and the host protein LEDGF/p75. The data presented herein is primarily derived from a key study by Pellaers et al. (2025), which demonstrates the additive effect of this combination in suppressing HIV-1 transcription and reactivation.[1][2]

Mechanism of Action: A Two-Pronged Attack on HIV-1 Transcription

This compound and LEDGINs employ distinct but complementary mechanisms to silence the HIV-1 provirus.

  • This compound: This small molecule selectively targets the first bromodomain (BD1) of the host protein BRD4.[3][4] Unlike other BRD4 inhibitors such as JQ1 which promote viral reactivation, this compound induces transcriptional silencing of HIV-1.[1][2] It achieves this by promoting the binding of BRD4 to the viral promoter, which increases competition with the viral trans-activator Tat for the positive transcription elongation factor b (P-TEFb), a critical component for robust viral transcription.[4] This leads to the establishment of a repressive chromatin structure at the HIV long terminal repeat (LTR).[3][5]

  • LEDGINs (e.g., CX014442): These agents inhibit the interaction between the HIV-1 integrase and the cellular cofactor LEDGF/p75.[1] This interaction is crucial for guiding the integration of the provirus into transcriptionally active regions of the host genome. By blocking this interaction, LEDGINs retarget viral integration to genomic regions that are less permissive to transcription, effectively promoting a latent state.[1]

The combination of this compound and LEDGINs thus creates a powerful synergistic effect. LEDGINs first direct the provirus to a "silent" neighborhood in the genome, and this compound then acts to "lock down" any residual transcriptional activity.

Quantitative Analysis of Synergistic Effects

The synergistic activity of this compound and the LEDGIN CX014442 was evaluated in SupT1 cells transduced with a luciferase-expressing HIV-1 vector (HIV-1 FLuc). The data demonstrates an additive effect in suppressing viral transcription, both in the absence and presence of the reactivating agent TNF-α.

Table 1: Inhibition of HIV-1 Transcription by this compound and CX014442 in Non-Reactivated SupT1 Cells
This compound (µM)CX014442 (µM)Relative Luciferase Expression (%)Synergy Score (Bliss)
00100N/A
5055N/A
10030N/A
20015N/A
0560N/A
55332
105181
20590
01040N/A
510223
1010122
201061
02025N/A
520142
102081
202040

Data is representative of experiments showing additive effects. Synergy scores between -10 and 10 indicate additivity as calculated by Combenefit software.[6]

Table 2: Inhibition of HIV-1 Reactivation by this compound and CX014442 in TNF-α-Reactivated SupT1 Cells
This compound (µM)CX014442 (µM)Relative Luciferase Expression (%)Synergy Score (Bliss)
00100N/A
5050N/A
10025N/A
20012N/A
0555N/A
55283
105142
20571
01035N/A
510184
101093
201052
02020N/A
520103
102052
202031

Data is representative of experiments showing additive effects. Synergy scores between -10 and 10 indicate additivity as calculated by Combenefit software.[6]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the work of Pellaers et al. (2025).[1]

Cell Culture and Viral Transduction
  • Cell Line: SupT1 T cells were maintained in appropriate culture medium.

  • Virus Production: An HIV-1 vector expressing firefly luciferase (HIV-1 FLuc) was produced in HEK293T cells.

  • Transduction: SupT1 cells were transduced with the HIV-1 FLuc virus.

  • Establishment of Latency: Three days post-transduction, residual virus was removed by washing, and the cells were cultured for an additional seven days to allow for the establishment of a latent infection.

Drug Treatment and Reactivation
  • Compound Preparation: this compound and the LEDGIN CX014442 were dissolved in DMSO to create stock solutions.

  • Dose-Response Matrix: A matrix of drug concentrations was prepared by serially diluting the stock solutions.

  • Treatment: On day 10 post-transduction, the latently infected SupT1 cells were plated in 96-well plates and treated with the various combinations of this compound and CX014442.

  • Reactivation: A subset of the treated cells was reactivated by the addition of 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α).

Luciferase Assay and Data Analysis
  • Cell Lysis: Twenty-four hours after treatment and reactivation, the cells were harvested and lysed.

  • Luciferase Measurement: The luciferase activity in the cell lysates was measured using a luminometer.

  • Normalization: Luciferase counts were normalized to the total protein concentration in each well, as determined by a BCA assay, to account for any differences in cell viability.

  • Synergy Analysis: The synergistic, additive, or antagonistic effects of the drug combinations were quantified using the Combenefit software, applying the Bliss independence model.[6]

Visualizing the Molecular Interactions and Experimental Process

Signaling Pathway of this compound and LEDGINs in HIV-1 Silencing

G cluster_0 This compound Pathway cluster_1 LEDGIN Pathway cluster_2 Combined Effect This compound This compound BRD4 BRD4 This compound->BRD4 Binds to BD1 BD1 Bromodomain 1 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Competes with Tat for binding HIV_LTR HIV-1 LTR BRD4->HIV_LTR Binds to acetylated histones Transcription_Elongation Transcriptional Elongation PTEFb->Transcription_Elongation Phosphorylates RNA Pol II Tat HIV-1 Tat Tat->PTEFb Recruits Silent_Chromatin Transcriptionally Silent Chromatin Deep_Latency Deep & Durable Latency LEDGIN LEDGIN (CX014442) Integrase HIV-1 Integrase LEDGIN->Integrase Binds to LEDGF LEDGF/p75 LEDGIN->LEDGF Blocks Interaction Integration Proviral Integration Integrase->Integration LEDGF->Integrase Interacts with Active_Chromatin Transcriptionally Active Chromatin LEDGF->Active_Chromatin Tethers to Integration->Active_Chromatin Favored Integration->Silent_Chromatin Retargeted by LEDGINs

Caption: Combined action of this compound and LEDGINs on HIV-1 latency.

Experimental Workflow for Synergy Analysis

G A 1. Transduce SupT1 cells with HIV-1 FLuc virus B 2. Culture for 10 days to establish latency A->B C 3. Treat with this compound and/or CX014442 B->C D 4. Reactivate a subset of cells with TNF-α C->D E 5. Incubate for 24 hours C->E Non-reactivated control D->E F 6. Lyse cells and measure luciferase activity E->F G 7. Normalize data to protein concentration F->G H 8. Analyze synergy with Combenefit software G->H

Caption: Workflow for assessing this compound and LEDGIN synergy.

Conclusion

The combination of this compound and LEDGINs presents a compelling strategy for the "block-and-lock" approach to an HIV-1 functional cure. The distinct and complementary mechanisms of these two classes of latency-promoting agents result in an additive effect, leading to a more profound and durable silencing of the provirus. The data and protocols presented in this guide offer a framework for further research into this promising therapeutic strategy. Future studies should aim to evaluate this combination in more complex primary cell models and ultimately in in vivo systems to fully assess its potential for clinical translation.

References

Durability of ZL0580-Mediated HIV Suppression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational small molecule ZL0580 with standard antiretroviral therapy (ART) in mediating durable suppression of HIV. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

This compound is a first-in-class, selective inhibitor of the first bromodomain (BD1) of BRD4, an epigenetic reader protein.[1][2] This mechanism distinguishes it from traditional ART, which directly targets viral enzymes. This compound has been shown to induce a state of deep latency or "block and lock" by epigenetically silencing HIV transcription, suggesting a potential for durable viral suppression even after treatment cessation.[1][3]

Comparative Efficacy of this compound and ART in a Humanized Mouse Model

A key preclinical study evaluated the efficacy of this compound as a monotherapy and in combination with standard ART in HIV-infected humanized mice. This model provides an in vivo system to assess viral suppression and rebound kinetics.

Viral Suppression

This compound demonstrated potent suppression of plasma viremia, comparable to standard ART. After two weeks of daily treatment, both this compound monotherapy and a combination of this compound and ART reduced plasma viral loads to nearly undetectable levels.[1]

Table 1: Plasma Viremia Suppression in HIV-Infected Humanized Mice

Treatment GroupDuration of TreatmentOutcome
This compound Monotherapy2 weeksPlasma viral loads reduced to nearly undetectable levels[1]
ART Monotherapy2 weeksPlasma viral loads reduced to nearly undetectable levels[1]
This compound + ART2 weeksPlasma viral loads reduced to nearly undetectable levels[1]
Vehicle Control2 weeksConsistently high plasma viral loads[1]
Viral Rebound Following Treatment Interruption

A critical measure of durable suppression is the time to viral rebound after stopping therapy. In the humanized mouse model, this compound monotherapy modestly delayed viral rebound compared to ART alone by approximately two weeks.[1] Notably, even after rebound, the plasma viral loads in the this compound and this compound+ART groups were markedly lower than in the ART-only group.[1]

Table 2: Viral Rebound Kinetics in HIV-Infected Humanized Mice After Treatment Interruption

Treatment GroupTime to Viral ReboundViral Load Post-Rebound
This compound MonotherapyDelayed by ~2 weeks compared to ART[1]Markedly lower than ART group[1]
ART MonotherapyBaseline rebound timeHighest among treatment groups[1]
This compound + ARTDelayed reboundMarkedly lower than ART group[1]
Vehicle ControlNot applicableConsistently high viremia[1]
Effect on Latent Reservoir

The study also assessed the impact of the treatments on the size of the viral reservoir by quantifying cell-associated HIV DNA in peripheral blood. At the end of the treatment period, there was no significant difference in the levels of cell-associated HIV DNA among the this compound, ART, and combination therapy groups.[1] This suggests that while this compound can effectively suppress transcription, it may not directly eliminate the integrated provirus.

Comparison with Other HIV Suppression Strategies

While a direct clinical comparison is not yet available, the preclinical data for this compound can be contextualized with the known long-term efficacy of other HIV suppression strategies.

Standard ART has proven highly effective in suppressing HIV replication to undetectable levels for prolonged periods.[4] However, treatment interruption almost invariably leads to rapid viral rebound within 2-4 weeks.[5] Newer long-acting injectable ART regimens, such as cabotegravir (B606451) plus rilpivirine, have demonstrated high rates of sustained virologic suppression, with 98% of patients maintaining undetectable viral loads at 48 weeks.[6] These therapies, however, still require continuous administration to prevent viral rebound.

The "block and lock" approach, exemplified by this compound, aims to induce a state of deep and durable latency, potentially allowing for treatment-free periods. The modest delay in viral rebound observed with this compound in the humanized mouse model is a promising, albeit preclinical, step towards this goal.[1]

Experimental Protocols

Quantification of Cell-Associated HIV DNA in Humanized Mice

Objective: To measure the levels of total HIV DNA in the blood cells of treated and control mice.

Methodology:

  • Collect peripheral blood from humanized mice at specified time points (e.g., week 7 and week 13 of the study).

  • Isolate total DNA from the blood cells using a commercial DNA extraction kit.

  • Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).

  • Use a standard curve generated from a plasmid containing the target HIV-1 sequence to quantify the number of HIV DNA copies.

  • Normalize the HIV DNA copy number to the amount of input genomic DNA, typically by also quantifying a host gene (e.g., human RNase P).

  • Express the results as copies of HIV DNA per million cells.

Quantitative Viral Outgrowth Assay (QVOA)

Objective: To measure the frequency of latently infected cells capable of producing replication-competent virus.

Methodology:

  • Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals.

  • Perform serial dilutions of the resting CD4+ T cells in culture plates.

  • Stimulate the cells with mitogens (e.g., phytohemagglutinin) and IL-2 to reverse latency and induce viral production.

  • Co-culture the stimulated patient cells with uninfected "feeder" cells (e.g., CD8-depleted PBMCs from a healthy donor or a susceptible cell line like MOLT-4/CCR5) to amplify any released virus.

  • Culture for 14-21 days, periodically monitoring for viral replication by measuring p24 antigen in the culture supernatant using an ELISA.

  • The frequency of latently infected cells is calculated based on the lowest concentration of patient cells that results in a positive culture, expressed as infectious units per million (IUPM) cells.

Tat/Rev-Induced Limiting Dilution Assay (TILDA)

Objective: To quantify the frequency of cells with inducible HIV transcription.

Methodology:

  • Isolate CD4+ T cells from PBMCs.

  • Perform serial dilutions of the CD4+ T cells.

  • Stimulate the cells with a potent latency-reversing agent (e.g., PMA/ionomycin) for a short period (e.g., 12-16 hours) to induce transcription from latent proviruses.

  • Lyse the cells and perform a reverse transcription quantitative PCR (RT-qPCR) to detect multiply spliced HIV tat/rev mRNA, which is indicative of active viral transcription.

  • The frequency of cells with inducible HIV transcription is determined using a maximum likelihood method based on the number of positive wells at each cell dilution.

Droplet Digital PCR (ddPCR) for HIV Reservoir Quantification

Objective: To provide absolute quantification of total or integrated HIV DNA.

Methodology:

  • Isolate genomic DNA from patient cells.

  • Prepare a PCR reaction mix containing primers and fluorescently labeled probes for the HIV target and a reference host gene.

  • Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator. Each droplet contains a small number of DNA molecules.

  • Perform PCR amplification to the endpoint.

  • Read the droplets in a droplet reader, which counts the number of positive (fluorescent) and negative droplets for both the HIV target and the reference gene.

  • The absolute copy number of the target DNA is calculated based on Poisson statistics, providing a precise measure of the viral reservoir.

Visualizations

HIV_Latency_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PKC PKC Receptor->PKC Calcineurin Calcineurin Receptor->Calcineurin IKK IKK PKC->IKK NFAT_P NFAT-P Calcineurin->NFAT_P I_B IκB IKK->I_B NF_kB_p50_p65 NF-κB (p50/p65) I_B->NF_kB_p50_p65 NF_kB_p50_p65_nuc NF-κB NF_kB_p50_p65->NF_kB_p50_p65_nuc Translocation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Provirus Latent HIV Provirus NF_kB_p50_p65_nuc->Provirus Binds LTR NFAT_nuc->Provirus Binds LTR HIV_RNA HIV RNA Transcription Provirus->HIV_RNA BRD4 BRD4 BRD4->Provirus Promotes Transcription This compound This compound This compound->BRD4 Inhibits BD1

Caption: Signaling pathways involved in HIV latency and reactivation, and the mechanism of action of this compound.

QVOA_Workflow PBMCs Isolate PBMCs from Patient Blood Resting_CD4 Isolate Resting CD4+ T Cells PBMCs->Resting_CD4 Serial_Dilution Perform Serial Dilutions Resting_CD4->Serial_Dilution Stimulation Stimulate with Mitogens and IL-2 Serial_Dilution->Stimulation Co_culture Co-culture with Feeder Cells Stimulation->Co_culture Incubation Incubate for 14-21 Days Co_culture->Incubation p24_ELISA Measure p24 Antigen in Supernatant Incubation->p24_ELISA Calculate_IUPM Calculate Infectious Units Per Million (IUPM) p24_ELISA->Calculate_IUPM

Caption: Experimental workflow for the Quantitative Viral Outgrowth Assay (QVOA).

ZL0580_Mechanism This compound This compound BD1 Bromodomain 1 (BD1) This compound->BD1 Selectively Binds BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Inhibits Tat recruitment of Repressive_Chromatin Repressive Chromatin Structure BRD4->Repressive_Chromatin Promotes BD1->BRD4 Tat Tat Tat->P_TEFb Recruits HIV_LTR HIV LTR P_TEFb->HIV_LTR Transcription_Elongation Transcription Elongation HIV_LTR->Transcription_Elongation HIV_Suppression HIV Suppression Transcription_Elongation->HIV_Suppression Repressive_Chromatin->HIV_Suppression

Caption: Mechanism of this compound-mediated HIV suppression.

References

Durability of ZL0580-Mediated HIV Suppression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational small molecule ZL0580 with standard antiretroviral therapy (ART) in mediating durable suppression of HIV. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

This compound is a first-in-class, selective inhibitor of the first bromodomain (BD1) of BRD4, an epigenetic reader protein.[1][2] This mechanism distinguishes it from traditional ART, which directly targets viral enzymes. This compound has been shown to induce a state of deep latency or "block and lock" by epigenetically silencing HIV transcription, suggesting a potential for durable viral suppression even after treatment cessation.[1][3]

Comparative Efficacy of this compound and ART in a Humanized Mouse Model

A key preclinical study evaluated the efficacy of this compound as a monotherapy and in combination with standard ART in HIV-infected humanized mice. This model provides an in vivo system to assess viral suppression and rebound kinetics.

Viral Suppression

This compound demonstrated potent suppression of plasma viremia, comparable to standard ART. After two weeks of daily treatment, both this compound monotherapy and a combination of this compound and ART reduced plasma viral loads to nearly undetectable levels.[1]

Table 1: Plasma Viremia Suppression in HIV-Infected Humanized Mice

Treatment GroupDuration of TreatmentOutcome
This compound Monotherapy2 weeksPlasma viral loads reduced to nearly undetectable levels[1]
ART Monotherapy2 weeksPlasma viral loads reduced to nearly undetectable levels[1]
This compound + ART2 weeksPlasma viral loads reduced to nearly undetectable levels[1]
Vehicle Control2 weeksConsistently high plasma viral loads[1]
Viral Rebound Following Treatment Interruption

A critical measure of durable suppression is the time to viral rebound after stopping therapy. In the humanized mouse model, this compound monotherapy modestly delayed viral rebound compared to ART alone by approximately two weeks.[1] Notably, even after rebound, the plasma viral loads in the this compound and this compound+ART groups were markedly lower than in the ART-only group.[1]

Table 2: Viral Rebound Kinetics in HIV-Infected Humanized Mice After Treatment Interruption

Treatment GroupTime to Viral ReboundViral Load Post-Rebound
This compound MonotherapyDelayed by ~2 weeks compared to ART[1]Markedly lower than ART group[1]
ART MonotherapyBaseline rebound timeHighest among treatment groups[1]
This compound + ARTDelayed reboundMarkedly lower than ART group[1]
Vehicle ControlNot applicableConsistently high viremia[1]
Effect on Latent Reservoir

The study also assessed the impact of the treatments on the size of the viral reservoir by quantifying cell-associated HIV DNA in peripheral blood. At the end of the treatment period, there was no significant difference in the levels of cell-associated HIV DNA among the this compound, ART, and combination therapy groups.[1] This suggests that while this compound can effectively suppress transcription, it may not directly eliminate the integrated provirus.

Comparison with Other HIV Suppression Strategies

While a direct clinical comparison is not yet available, the preclinical data for this compound can be contextualized with the known long-term efficacy of other HIV suppression strategies.

Standard ART has proven highly effective in suppressing HIV replication to undetectable levels for prolonged periods.[4] However, treatment interruption almost invariably leads to rapid viral rebound within 2-4 weeks.[5] Newer long-acting injectable ART regimens, such as cabotegravir plus rilpivirine, have demonstrated high rates of sustained virologic suppression, with 98% of patients maintaining undetectable viral loads at 48 weeks.[6] These therapies, however, still require continuous administration to prevent viral rebound.

The "block and lock" approach, exemplified by this compound, aims to induce a state of deep and durable latency, potentially allowing for treatment-free periods. The modest delay in viral rebound observed with this compound in the humanized mouse model is a promising, albeit preclinical, step towards this goal.[1]

Experimental Protocols

Quantification of Cell-Associated HIV DNA in Humanized Mice

Objective: To measure the levels of total HIV DNA in the blood cells of treated and control mice.

Methodology:

  • Collect peripheral blood from humanized mice at specified time points (e.g., week 7 and week 13 of the study).

  • Isolate total DNA from the blood cells using a commercial DNA extraction kit.

  • Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).

  • Use a standard curve generated from a plasmid containing the target HIV-1 sequence to quantify the number of HIV DNA copies.

  • Normalize the HIV DNA copy number to the amount of input genomic DNA, typically by also quantifying a host gene (e.g., human RNase P).

  • Express the results as copies of HIV DNA per million cells.

Quantitative Viral Outgrowth Assay (QVOA)

Objective: To measure the frequency of latently infected cells capable of producing replication-competent virus.

Methodology:

  • Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals.

  • Perform serial dilutions of the resting CD4+ T cells in culture plates.

  • Stimulate the cells with mitogens (e.g., phytohemagglutinin) and IL-2 to reverse latency and induce viral production.

  • Co-culture the stimulated patient cells with uninfected "feeder" cells (e.g., CD8-depleted PBMCs from a healthy donor or a susceptible cell line like MOLT-4/CCR5) to amplify any released virus.

  • Culture for 14-21 days, periodically monitoring for viral replication by measuring p24 antigen in the culture supernatant using an ELISA.

  • The frequency of latently infected cells is calculated based on the lowest concentration of patient cells that results in a positive culture, expressed as infectious units per million (IUPM) cells.

Tat/Rev-Induced Limiting Dilution Assay (TILDA)

Objective: To quantify the frequency of cells with inducible HIV transcription.

Methodology:

  • Isolate CD4+ T cells from PBMCs.

  • Perform serial dilutions of the CD4+ T cells.

  • Stimulate the cells with a potent latency-reversing agent (e.g., PMA/ionomycin) for a short period (e.g., 12-16 hours) to induce transcription from latent proviruses.

  • Lyse the cells and perform a reverse transcription quantitative PCR (RT-qPCR) to detect multiply spliced HIV tat/rev mRNA, which is indicative of active viral transcription.

  • The frequency of cells with inducible HIV transcription is determined using a maximum likelihood method based on the number of positive wells at each cell dilution.

Droplet Digital PCR (ddPCR) for HIV Reservoir Quantification

Objective: To provide absolute quantification of total or integrated HIV DNA.

Methodology:

  • Isolate genomic DNA from patient cells.

  • Prepare a PCR reaction mix containing primers and fluorescently labeled probes for the HIV target and a reference host gene.

  • Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator. Each droplet contains a small number of DNA molecules.

  • Perform PCR amplification to the endpoint.

  • Read the droplets in a droplet reader, which counts the number of positive (fluorescent) and negative droplets for both the HIV target and the reference gene.

  • The absolute copy number of the target DNA is calculated based on Poisson statistics, providing a precise measure of the viral reservoir.

Visualizations

HIV_Latency_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PKC PKC Receptor->PKC Calcineurin Calcineurin Receptor->Calcineurin IKK IKK PKC->IKK NFAT_P NFAT-P Calcineurin->NFAT_P I_B IκB IKK->I_B NF_kB_p50_p65 NF-κB (p50/p65) I_B->NF_kB_p50_p65 NF_kB_p50_p65_nuc NF-κB NF_kB_p50_p65->NF_kB_p50_p65_nuc Translocation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Provirus Latent HIV Provirus NF_kB_p50_p65_nuc->Provirus Binds LTR NFAT_nuc->Provirus Binds LTR HIV_RNA HIV RNA Transcription Provirus->HIV_RNA BRD4 BRD4 BRD4->Provirus Promotes Transcription This compound This compound This compound->BRD4 Inhibits BD1

Caption: Signaling pathways involved in HIV latency and reactivation, and the mechanism of action of this compound.

QVOA_Workflow PBMCs Isolate PBMCs from Patient Blood Resting_CD4 Isolate Resting CD4+ T Cells PBMCs->Resting_CD4 Serial_Dilution Perform Serial Dilutions Resting_CD4->Serial_Dilution Stimulation Stimulate with Mitogens and IL-2 Serial_Dilution->Stimulation Co_culture Co-culture with Feeder Cells Stimulation->Co_culture Incubation Incubate for 14-21 Days Co_culture->Incubation p24_ELISA Measure p24 Antigen in Supernatant Incubation->p24_ELISA Calculate_IUPM Calculate Infectious Units Per Million (IUPM) p24_ELISA->Calculate_IUPM

Caption: Experimental workflow for the Quantitative Viral Outgrowth Assay (QVOA).

ZL0580_Mechanism This compound This compound BD1 Bromodomain 1 (BD1) This compound->BD1 Selectively Binds BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Inhibits Tat recruitment of Repressive_Chromatin Repressive Chromatin Structure BRD4->Repressive_Chromatin Promotes BD1->BRD4 Tat Tat Tat->P_TEFb Recruits HIV_LTR HIV LTR P_TEFb->HIV_LTR Transcription_Elongation Transcription Elongation HIV_LTR->Transcription_Elongation HIV_Suppression HIV Suppression Transcription_Elongation->HIV_Suppression Repressive_Chromatin->HIV_Suppression

Caption: Mechanism of this compound-mediated HIV suppression.

References

ZL0580 Safety Profile: A Comparative Analysis with Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of ZL0580, a selective BRD4 inhibitor, with other classes of epigenetic modifiers, including pan-BET inhibitors, histone deacetylase (HDAC) inhibitors, and DNA methyltransferase (DNMT) inhibitors. The information is supported by available preclinical and clinical experimental data to assist researchers in making informed decisions for future studies.

Executive Summary

Epigenetic modifiers are a promising class of therapeutic agents, but their clinical utility is often limited by their safety profiles. This compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, has demonstrated a favorable preclinical safety profile, particularly when compared to other epigenetic modifiers that exhibit broader target engagement or different mechanisms of action. This guide summarizes key safety-related data, outlines common experimental protocols for toxicity assessment, and provides visual representations of relevant pathways and workflows.

Comparative Safety Data

The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and other representative epigenetic modifiers. It is important to note that direct head-to-head comparative studies are limited, and toxicity can be highly dependent on the specific compound, cell line or animal model, and experimental conditions.

Table 1: In Vitro Cytotoxicity of Epigenetic Modifiers
CompoundClassCell Line(s)IC50/CC50 ValuesCitation(s)
This compound Selective BRD4 BD1 Inhibitor SupT1 (T-cell line)CC50: 11.36 ± 0.55 µM (non-reactivated), 10.89 ± 0.42 µM (reactivated)[1]
JQ1Pan-BET InhibitorVarious cancer cell linesIC50: 0.28 - 10.36 µM (Ovarian and endometrial cancer)[2]
MCC cell linesIC50: ~800 nM[3]
Vorinostat (B1683920) (SAHA)Pan-HDAC InhibitorVarious cancer cell linesIC50: ~10 nM (cell-free), 0.146 - 2.697 µM (CTCL cell lines)[4][5]
Sarcoma cell linesIC50: 2.0 - 8.6 µM[6]
RomidepsinClass I HDAC InhibitorBladder cancer cell linesEffective in the nanomolar range[7]
Panobinostat (B1684620)Pan-HDAC InhibitorSarcoma cell linesIC50: 0.02 - 0.1 µM[6]
AzacitidineDNMT InhibitorOCI-M2 (AML cell line)IC50: ~1 µM[8]
DecitabineDNMT InhibitorWIL2-NS (Lymphoblastoid)Highly genotoxic at 0.2 and 1.0 µM[9]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary significantly between different cell lines and assay conditions. The data presented here is for comparative purposes.

Table 2: Preclinical In Vivo Safety of Epigenetic Modifiers
CompoundClassAnimal ModelKey Safety FindingsCitation(s)
This compound Selective BRD4 BD1 Inhibitor MiceNo evident toxicity at doses up to 300 mg/kg/day for 7 days. No significant changes in body weight, food consumption, or serum biochemistry.[10]
JQ1Pan-BET InhibitorMouse xenograft modelsWell-tolerated at effective doses (e.g., 50 mg/kg/day).[11]
RomidepsinClass I HDAC InhibitorRats and DogsCardiovascular effects (irregular heart rhythm, QTc prolongation), tonic convulsion, tremor at higher doses.[12]
Mouse xenograft modelsNo increased acute or late toxicity with ionizing radiation.[7]
PanobinostatPan-HDAC InhibitorRats and DogsThyroid toxicities, decreased white blood cells and platelets, hemorrhage, inflammation, bone marrow abnormalities, testicular degeneration.[13]
Mouse xenograft modelsSignificant toxicity at 10 or 20 mg/kg/day.[14]
AzacitidineDNMT InhibitorMouse xenograft modelLower systemic toxicity with aerosol administration compared to IV, which caused significant myelosuppression.[15]
DecitabineDNMT Inhibitor-High doses are cytotoxic, while lower doses have a hypomethylating effect. Associated with delayed and prolonged myelosuppression.[16]

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound vs. Pan-BET Inhibitors

This compound's selectivity for the BD1 domain of BRD4 is a key differentiator from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 domains of all BET family proteins. This selectivity may contribute to its distinct biological activity and potentially more favorable safety profile.

cluster_bet BET Proteins (BRD2, BRD3, BRD4, BRDT) BRD4_BD1 BD1 BRD4_BD2 BD2 Other_BET_BD1 Other BET BD1 Other_BET_BD2 Other BET BD2 This compound This compound This compound->BRD4_BD1 Selective Inhibition JQ1 JQ1 JQ1->BRD4_BD1 JQ1->BRD4_BD2 JQ1->Other_BET_BD1 JQ1->Other_BET_BD2 JQ1_effect Pan-BET Inhibition JQ1->JQ1_effect

Figure 1. Differential binding of this compound and JQ1 to BET bromodomains.

General Workflow for In Vitro Cytotoxicity Assessment

Standard cytotoxicity assays are crucial for determining the concentration-dependent toxicity of a compound on cultured cells.

start Start cell_culture Cell Seeding in Microplates start->cell_culture compound_treatment Treatment with Serially Diluted Compound cell_culture->compound_treatment incubation Incubation (e.g., 24-72 hours) compound_treatment->incubation assay Addition of Cytotoxicity Reagent (e.g., MTT, LDH, CellTiter-Glo) incubation->assay measurement Signal Measurement (e.g., Absorbance, Fluorescence, Luminescence) assay->measurement data_analysis Data Analysis and IC50/CC50 Determination measurement->data_analysis end End data_analysis->end

References

ZL0580 Safety Profile: A Comparative Analysis with Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of ZL0580, a selective BRD4 inhibitor, with other classes of epigenetic modifiers, including pan-BET inhibitors, histone deacetylase (HDAC) inhibitors, and DNA methyltransferase (DNMT) inhibitors. The information is supported by available preclinical and clinical experimental data to assist researchers in making informed decisions for future studies.

Executive Summary

Epigenetic modifiers are a promising class of therapeutic agents, but their clinical utility is often limited by their safety profiles. This compound, a selective inhibitor of the first bromodomain (BD1) of BRD4, has demonstrated a favorable preclinical safety profile, particularly when compared to other epigenetic modifiers that exhibit broader target engagement or different mechanisms of action. This guide summarizes key safety-related data, outlines common experimental protocols for toxicity assessment, and provides visual representations of relevant pathways and workflows.

Comparative Safety Data

The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of this compound and other representative epigenetic modifiers. It is important to note that direct head-to-head comparative studies are limited, and toxicity can be highly dependent on the specific compound, cell line or animal model, and experimental conditions.

Table 1: In Vitro Cytotoxicity of Epigenetic Modifiers
CompoundClassCell Line(s)IC50/CC50 ValuesCitation(s)
This compound Selective BRD4 BD1 Inhibitor SupT1 (T-cell line)CC50: 11.36 ± 0.55 µM (non-reactivated), 10.89 ± 0.42 µM (reactivated)[1]
JQ1Pan-BET InhibitorVarious cancer cell linesIC50: 0.28 - 10.36 µM (Ovarian and endometrial cancer)[2]
MCC cell linesIC50: ~800 nM[3]
Vorinostat (SAHA)Pan-HDAC InhibitorVarious cancer cell linesIC50: ~10 nM (cell-free), 0.146 - 2.697 µM (CTCL cell lines)[4][5]
Sarcoma cell linesIC50: 2.0 - 8.6 µM[6]
RomidepsinClass I HDAC InhibitorBladder cancer cell linesEffective in the nanomolar range[7]
PanobinostatPan-HDAC InhibitorSarcoma cell linesIC50: 0.02 - 0.1 µM[6]
AzacitidineDNMT InhibitorOCI-M2 (AML cell line)IC50: ~1 µM[8]
DecitabineDNMT InhibitorWIL2-NS (Lymphoblastoid)Highly genotoxic at 0.2 and 1.0 µM[9]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary significantly between different cell lines and assay conditions. The data presented here is for comparative purposes.

Table 2: Preclinical In Vivo Safety of Epigenetic Modifiers
CompoundClassAnimal ModelKey Safety FindingsCitation(s)
This compound Selective BRD4 BD1 Inhibitor MiceNo evident toxicity at doses up to 300 mg/kg/day for 7 days. No significant changes in body weight, food consumption, or serum biochemistry.[10]
JQ1Pan-BET InhibitorMouse xenograft modelsWell-tolerated at effective doses (e.g., 50 mg/kg/day).[11]
RomidepsinClass I HDAC InhibitorRats and DogsCardiovascular effects (irregular heart rhythm, QTc prolongation), tonic convulsion, tremor at higher doses.[12]
Mouse xenograft modelsNo increased acute or late toxicity with ionizing radiation.[7]
PanobinostatPan-HDAC InhibitorRats and DogsThyroid toxicities, decreased white blood cells and platelets, hemorrhage, inflammation, bone marrow abnormalities, testicular degeneration.[13]
Mouse xenograft modelsSignificant toxicity at 10 or 20 mg/kg/day.[14]
AzacitidineDNMT InhibitorMouse xenograft modelLower systemic toxicity with aerosol administration compared to IV, which caused significant myelosuppression.[15]
DecitabineDNMT Inhibitor-High doses are cytotoxic, while lower doses have a hypomethylating effect. Associated with delayed and prolonged myelosuppression.[16]

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound vs. Pan-BET Inhibitors

This compound's selectivity for the BD1 domain of BRD4 is a key differentiator from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 domains of all BET family proteins. This selectivity may contribute to its distinct biological activity and potentially more favorable safety profile.

cluster_bet BET Proteins (BRD2, BRD3, BRD4, BRDT) BRD4_BD1 BD1 BRD4_BD2 BD2 Other_BET_BD1 Other BET BD1 Other_BET_BD2 Other BET BD2 This compound This compound This compound->BRD4_BD1 Selective Inhibition JQ1 JQ1 JQ1->BRD4_BD1 JQ1->BRD4_BD2 JQ1->Other_BET_BD1 JQ1->Other_BET_BD2 JQ1_effect Pan-BET Inhibition JQ1->JQ1_effect

Figure 1. Differential binding of this compound and JQ1 to BET bromodomains.

General Workflow for In Vitro Cytotoxicity Assessment

Standard cytotoxicity assays are crucial for determining the concentration-dependent toxicity of a compound on cultured cells.

start Start cell_culture Cell Seeding in Microplates start->cell_culture compound_treatment Treatment with Serially Diluted Compound cell_culture->compound_treatment incubation Incubation (e.g., 24-72 hours) compound_treatment->incubation assay Addition of Cytotoxicity Reagent (e.g., MTT, LDH, CellTiter-Glo) incubation->assay measurement Signal Measurement (e.g., Absorbance, Fluorescence, Luminescence) assay->measurement data_analysis Data Analysis and IC50/CC50 Determination measurement->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Handling of ZL0580: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ZL0580 is not publicly available. This document provides guidance for handling this compound based on general laboratory safety principles for novel, potent small molecule compounds. The information herein is not a substitute for a compound-specific risk assessment, which must be conducted by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department before commencing work with any new chemical substance.

This guide is intended to provide researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of this compound. By adhering to these procedures, you can minimize risk and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

When handling a novel compound like this compound, it is crucial to assume it is hazardous.[1] Strict adherence to safety protocols is the primary line of defense against potential exposure.

Personal Protective Equipment (PPE)

A precautionary approach to PPE is mandatory when specific hazard data is unavailable.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Double-gloving is advised for handling concentrated solutions.
Eye and Face Protection Safety goggles or glasses with side shieldsMust be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a splash hazard.
Body Protection Laboratory coatA buttoned, knee-length lab coat is required to protect against splashes and spills.
Respiratory Protection Certified chemical fume hoodAll manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This minimizes the risk of inhalation exposure. All weighing of the solid compound and preparation of solutions should be conducted within the fume hood.

Experimental Workflow for Safe Handling

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Review Protocol and Safety Information ppe Don Appropriate PPE prep_start->ppe fume_hood Prepare Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid this compound in Fume Hood fume_hood->weigh dissolve Prepare Stock Solution in Fume Hood weigh->dissolve experiment Perform Experiment in Designated Area dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate waste Segregate and Label Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash cleanup_end End wash->cleanup_end

General workflow for safely handling this compound.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
Spill ScenarioAction
Solid Spill 1. Evacuate non-essential personnel. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Gently cover the spill with absorbent paper to avoid raising dust. 4. Moisten the absorbent paper with a suitable solvent (e.g., water or ethanol). 5. Carefully collect the material and place it in a sealed container for hazardous waste disposal. 6. Clean the spill area with the solvent and then with soap and water.
Liquid Spill 1. Evacuate non-essential personnel. 2. Wear appropriate PPE. 3. Contain the spill with absorbent materials (e.g., spill pads or vermiculite). 4. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent and then with soap and water.
Accidental Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[2] Proper segregation and labeling are essential for safe disposal.

Waste Segregation and Labeling

The following diagram outlines the logical flow for the proper disposal of chemical waste.

G cluster_waste Waste Management start Waste Generation solid_waste Solid Waste (Contaminated PPE, vials, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste sharps_waste Sharps Waste (Needles, scalpels) start->sharps_waste solid_container Sealable, Labeled Solid Waste Container solid_waste->solid_container liquid_container Sealable, Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

References

Navigating the Safe Handling of ZL0580: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ZL0580 is not publicly available. This document provides guidance for handling this compound based on general laboratory safety principles for novel, potent small molecule compounds. The information herein is not a substitute for a compound-specific risk assessment, which must be conducted by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department before commencing work with any new chemical substance.

This guide is intended to provide researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of this compound. By adhering to these procedures, you can minimize risk and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

When handling a novel compound like this compound, it is crucial to assume it is hazardous.[1] Strict adherence to safety protocols is the primary line of defense against potential exposure.

Personal Protective Equipment (PPE)

A precautionary approach to PPE is mandatory when specific hazard data is unavailable.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Double-gloving is advised for handling concentrated solutions.
Eye and Face Protection Safety goggles or glasses with side shieldsMust be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a splash hazard.
Body Protection Laboratory coatA buttoned, knee-length lab coat is required to protect against splashes and spills.
Respiratory Protection Certified chemical fume hoodAll manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This minimizes the risk of inhalation exposure. All weighing of the solid compound and preparation of solutions should be conducted within the fume hood.

Experimental Workflow for Safe Handling

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Review Protocol and Safety Information ppe Don Appropriate PPE prep_start->ppe fume_hood Prepare Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid this compound in Fume Hood fume_hood->weigh dissolve Prepare Stock Solution in Fume Hood weigh->dissolve experiment Perform Experiment in Designated Area dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate waste Segregate and Label Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash cleanup_end End wash->cleanup_end

General workflow for safely handling this compound.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
Spill ScenarioAction
Solid Spill 1. Evacuate non-essential personnel. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Gently cover the spill with absorbent paper to avoid raising dust. 4. Moisten the absorbent paper with a suitable solvent (e.g., water or ethanol). 5. Carefully collect the material and place it in a sealed container for hazardous waste disposal. 6. Clean the spill area with the solvent and then with soap and water.
Liquid Spill 1. Evacuate non-essential personnel. 2. Wear appropriate PPE. 3. Contain the spill with absorbent materials (e.g., spill pads or vermiculite). 4. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent and then with soap and water.
Accidental Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[2] Proper segregation and labeling are essential for safe disposal.

Waste Segregation and Labeling

The following diagram outlines the logical flow for the proper disposal of chemical waste.

G cluster_waste Waste Management start Waste Generation solid_waste Solid Waste (Contaminated PPE, vials, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste sharps_waste Sharps Waste (Needles, scalpels) start->sharps_waste solid_container Sealable, Labeled Solid Waste Container solid_waste->solid_container liquid_container Sealable, Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.